molecular formula C11H13NO B1177675 vps35 protein CAS No. 149769-26-6

vps35 protein

Katalognummer: B1177675
CAS-Nummer: 149769-26-6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vps35 protein, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

149769-26-6

Molekularformel

C11H13NO

Synonyme

vps35 protein

Herkunft des Produkts

United States

Foundational & Exploratory

The Crucial Role of VPS35 in Neuronal Homeostasis and Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vacuolar protein sorting 35 (VPS35) is a pivotal component of the retromer complex, a cellular machinery essential for the sorting and trafficking of transmembrane proteins. In the intricate environment of the neuron, where precise protein localization is paramount for function, VPS35 plays a critical role in maintaining neuronal health. Its dysfunction has been increasingly implicated in the pathogenesis of major neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease (AD). This technical guide provides an in-depth exploration of the core functions of VPS35 in neuronal health, detailing its involvement in key signaling pathways and cellular processes. We present a summary of quantitative data from key studies, detailed experimental protocols for investigating VPS35 function, and visual diagrams of relevant pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroscience.

Introduction: The Retromer Complex and the Centrality of VPS35

The retromer complex is a highly conserved protein assembly that orchestrates the retrograde transport of specific cargo proteins from endosomes to the trans-Golgi network (TGN).[1][2][3][4][5][6] This recycling pathway is crucial for preventing the degradation of vital transmembrane proteins and ensuring their correct localization and function. The retromer consists of two main subcomplexes: the cargo-selective complex (CSC) and the sorting nexin (SNX) dimer. VPS35 is the central scaffold of the CSC, directly interacting with both VPS26 and VPS29 to form a stable trimer responsible for recognizing and binding to cargo proteins.[7]

In neurons, the precise regulation of protein trafficking is fundamental for processes such as synaptic transmission, neurite outgrowth, and signal transduction. Given its central role in the retromer, VPS35 is indispensable for neuronal homeostasis.[1][2][8]

Core Functions of VPS35 in Neuronal Health

VPS35's influence on neuronal health is multifaceted, extending to several critical cellular processes.

Endosomal Trafficking and Receptor Recycling

A primary function of VPS35 is the mediation of endosome-to-TGN retrieval of numerous transmembrane proteins.[3][4][6] This process is vital for the recycling of receptors crucial for neuronal signaling. For instance, VPS35 is involved in the trafficking of:

  • AMPA-type glutamate (B1630785) receptors (AMPARs): Essential for excitatory synaptic transmission, the surface expression and recycling of AMPARs are influenced by VPS35.[9][10][11]

  • Dopamine (B1211576) D1 receptor (DRD1): VPS35 interacts with DRD1 and regulates its recycling to the cell surface, thereby modulating dopamine signaling pathways.[12]

  • BACE1 (β-secretase): The retrograde trafficking of BACE1, an enzyme involved in the production of amyloid-beta (Aβ) peptides, is regulated by VPS35.[1][3]

Dysregulation of this trafficking function can lead to altered synaptic plasticity, impaired neurotransmission, and the accumulation of pathogenic protein fragments.[9][10]

Autophagy and Protein Degradation

VPS35 plays a significant role in autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates.[13][14][15] It is involved in the proper sorting of key autophagy-related proteins, such as ATG9A, which is necessary for the formation of autophagosomes.[16] Impaired VPS35 function can lead to defects in autophagy flux, resulting in the accumulation of ubiquitinated protein aggregates and acidic vesicles.[13][14] This is particularly relevant in neurodegenerative diseases characterized by the accumulation of misfolded proteins.

Specifically, VPS35 is required for the endosome-to-Golgi retrieval of LAMP2A, a receptor for chaperone-mediated autophagy (CMA) that is critical for the degradation of α-synuclein.[5][17]

Mitochondrial Dynamics and Function

Emerging evidence highlights a critical role for VPS35 in maintaining mitochondrial health.[18] VPS35 regulates mitochondrial fusion and fission, the dynamic processes that control mitochondrial morphology and function.[19][20] It achieves this by modulating the levels of key proteins involved in these processes. For example, VPS35 promotes the degradation of mitochondrial E3 ubiquitin protein ligase 1 (MUL1), which in turn prevents the degradation of mitofusin 2 (Mfn2), a protein essential for mitochondrial fusion.[19][21][22] Loss of VPS35 function leads to mitochondrial fragmentation and dysfunction, which are hallmarks of several neurodegenerative disorders.[19][21][23]

VPS35 Dysfunction in Neurodegenerative Diseases

Given its critical roles in neuronal function, it is not surprising that VPS35 dysfunction is strongly linked to the pathogenesis of neurodegenerative diseases.

Parkinson's Disease (PD)

A specific missense mutation in the VPS35 gene, D620N, has been identified as a cause of late-onset, autosomal dominant Parkinson's disease.[1][2][8][24][25] This mutation has been shown to disrupt several of VPS35's functions. While the exact mechanism is still under investigation, studies suggest that the D620N mutation can lead to:

  • Impaired retromer function: The mutation may alter the structure and function of the retromer complex, leading to defects in cargo trafficking.[7]

  • Mitochondrial dysfunction: The D620N mutation has been shown to cause mitochondrial fragmentation and neuronal loss.[19][23]

  • Interaction with LRRK2: The VPS35 D620N mutation has been shown to enhance the kinase activity of Leucine-rich repeat kinase 2 (LRRK2), another key protein linked to familial PD.[26][27][28] This interaction suggests a common pathogenic pathway.[29][30]

Alzheimer's Disease (AD)

Reduced levels of VPS35 have been observed in the brains of Alzheimer's disease patients.[1][2][4][6][8] This reduction is thought to contribute to AD pathology through several mechanisms:

  • Increased Amyloid-β (Aβ) production: By impairing the retrograde trafficking of BACE1, VPS35 deficiency can lead to an increase in the cleavage of amyloid precursor protein (APP) and the production of toxic Aβ peptides.[31]

  • Tau pathology: VPS35 dysfunction has also been linked to the hyperphosphorylation and aggregation of the tau protein, another hallmark of AD.[2]

  • Impaired synaptic function: Defective VPS35-mediated trafficking of synaptic receptors contributes to the synaptic dysfunction and cognitive decline seen in AD.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the impact of VPS35 manipulation on neuronal processes.

Table 1: Effects of VPS35 Silencing on Retromer Complex Proteins and Aβ Levels

Cell LineTreatmentVPS35 Protein LevelVPS26 Protein LevelVPS29 Protein LevelReference
N2A APPsweVPS35 siRNA (72h)~70% decreaseSignificant decreaseSignificant decrease[13]

Table 2: Impact of VPS35 Depletion on Neuronal Morphology

Neuronal TypeMethodPhenotypeReference
Embryonic hippocampal CA1 neuronsIn utero electroporation of Vps35 microRNAsShortened apical dendrites, reduced dendritic spines, swollen commissural axons[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to study VPS35 function.

siRNA-mediated Knockdown of VPS35 in Neuronal Cell Lines

This protocol describes the transient silencing of the VPS35 gene using small interfering RNA (siRNA) in a neuronal cell line, such as N2A cells.

  • Cell Culture: Culture N2A cells expressing human APP with the Swedish mutation (N2A-APPswe) in appropriate growth medium.

  • siRNA Transfection:

    • Prepare siRNA solution targeting VPS35 and a non-targeting control siRNA.

    • Use a suitable transfection reagent (e.g., Lipofectamine) to deliver the siRNA into the cells according to the manufacturer's instructions.

    • Typically, cells are treated with siRNA for 48-72 hours.

  • Validation of Knockdown:

    • Harvest cells and prepare protein lysates.

    • Perform Western blot analysis using antibodies specific for VPS35, VPS26, and VPS29 to confirm the reduction in protein levels.

  • Functional Assays:

    • Analyze autophagy flux by measuring LC3-II/LC3-I ratios and p62 levels via Western blotting.

    • Assess the accumulation of acidic vesicles using LysoTracker staining and fluorescence microscopy.

    • Measure the levels of ubiquitinated protein aggregates by Western blotting or immunofluorescence.

(Adapted from Filippone et al., 2021)[14]

Co-immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol is used to investigate the interaction between VPS35 and its binding partners, such as LRRK2 or cargo proteins.

  • Cell Lysis:

    • Transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of the proteins of interest (e.g., FLAG-VPS35 and HA-LRRK2).

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody) overnight at 4°C.

    • Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for several hours to capture the antibody-protein complex.

  • Washing:

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

    • Analyze the eluted proteins by Western blotting using antibodies against both tagged proteins to confirm their interaction.

Analysis of Endosomal Sorting and Trafficking in Neurons

This protocol allows for the visualization and quantification of endosomal trafficking in primary neurons.[32][33][34]

  • Neuronal Culture: Culture primary hippocampal or cortical neurons from embryonic rodents.

  • Transfection: Transfect neurons with plasmids expressing fluorescently tagged cargo proteins (e.g., a receptor tagged with GFP) and a marker for endosomes (e.g., Rab5-mCherry).

  • Live-Cell Imaging:

    • Mount the cultured neurons on a confocal microscope equipped with a live-cell imaging chamber.

    • Acquire time-lapse images to track the movement of the fluorescently tagged cargo within the endosomal system.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to quantify parameters such as the velocity and directionality of endosomal movement, and the colocalization of the cargo with different endosomal markers.

    • This can be performed in neurons where VPS35 has been knocked down or overexpressed to assess its role in the trafficking of the specific cargo.

Visualizing VPS35-Related Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to VPS35 function.

Caption: The role of VPS35 in retromer-mediated retrograde trafficking.

VPS35_Mitochondrial_Dynamics cluster_loss Loss of VPS35 Function VPS35 VPS35 MUL1 MUL1 (E3 Ubiquitin Ligase) VPS35->MUL1 Promotes Degradation Mfn2 Mitofusin 2 (Mfn2) MUL1->Mfn2 Promotes Degradation Mitochondrial_Fusion Mitochondrial Fusion Mfn2->Mitochondrial_Fusion Promotes Mitochondrial_Fragmentation Mitochondrial Fragmentation Increased_MUL1 Increased MUL1 Decreased_Mfn2 Decreased Mfn2 Increased_MUL1->Decreased_Mfn2 Decreased_Mfn2->Mitochondrial_Fragmentation

Caption: VPS35 regulation of mitochondrial fusion via MUL1 and Mfn2.

VPS35_LRRK2_Pathway_PD VPS35_D620N VPS35 D620N Mutation LRRK2 LRRK2 VPS35_D620N->LRRK2 Enhances Kinase Activity Rab_Proteins Rab GTPases LRRK2->Rab_Proteins Phosphorylation Neuronal_Dysfunction Neuronal Dysfunction LRRK2->Neuronal_Dysfunction Rab_Proteins->Neuronal_Dysfunction Altered Vesicular Trafficking Lysosomal_Stress Lysosomal Stress Lysosomal_Stress->LRRK2 Recruitment & Activation

Caption: Interaction between VPS35 D620N and LRRK2 in Parkinson's disease.

Experimental_Workflow_CoIP Start Start: Transfected Cells Lysis Cell Lysis (Non-denaturing) Start->Lysis IP Immunoprecipitation (e.g., anti-FLAG Ab) Lysis->IP Wash Wash Beads (Remove non-specific binding) IP->Wash Elution Elution of Protein Complexes Wash->Elution Analysis Western Blot Analysis (Detect interacting protein) Elution->Analysis End End: Interaction Confirmed Analysis->End

Caption: A generalized workflow for co-immunoprecipitation experiments.

Conclusion and Future Directions

VPS35 is a critical regulator of multiple pathways essential for neuronal health. Its role in endosomal trafficking, autophagy, and mitochondrial dynamics places it at a central node in cellular homeostasis. The strong genetic and pathological links between VPS35 dysfunction and neurodegenerative diseases like Parkinson's and Alzheimer's underscore its importance as a potential therapeutic target.

Future research should focus on elucidating the precise molecular mechanisms by which the D620N mutation leads to neuronal dysfunction and how reduced VPS35 levels contribute to AD pathology. Developing small molecules that can modulate retromer function or stabilize the VPS35-containing complex could offer novel therapeutic strategies for these devastating diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of VPS35 biology and its role in neurodegeneration.

References

The Central Role of Vps35 in the Assembly and Function of the Retromer Complex

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The retromer complex is a crucial component of the endosomal sorting machinery, responsible for the retrograde transport of transmembrane cargo proteins from endosomes to the trans-Golgi network (TGN) and the plasma membrane. This process is essential for a multitude of cellular functions, including receptor recycling, cell signaling, and lysosomal avoidance. At the heart of this complex lies the Vacuolar Protein Sorting 35 (Vps35) subunit, which acts as the central scaffold, orchestrating the assembly of the entire retromer machinery and playing a direct role in cargo recognition. This guide provides an in-depth examination of the pivotal role of Vps35, detailing its interactions, the quantitative aspects of complex assembly, and the experimental methodologies used to elucidate its function.

Vps35: The Architectural Core of the Retromer Cargo-Selective Complex

The retromer complex is fundamentally composed of two main subcomplexes: the cargo-selective complex (CSC) and a membrane-deforming component, typically from the sorting nexin (SNX) family. Vps35 is the indispensable core of the CSC, a stable heterotrimer that also includes Vps26 and Vps29.

Vps35 is a large protein characterized by a C-terminal α-helical solenoid structure. This elongated, flexible architecture provides an extensive surface for protein-protein interactions, allowing it to act as a scaffold. It directly binds to both Vps29 at its N-terminal region and Vps26 at its C-terminal region, bringing together the components of the CSC. The stability of the CSC is highly dependent on the presence of Vps35; its depletion leads to the destabilization and loss of the other CSC components.

The assembly of the CSC is a cooperative process. Vps29, a metallo-β-lactamase-fold protein, binds to the N-terminus of Vps35. Vps26, which exists in two isoforms in mammals (Vps26A and Vps26B), attaches to the C-terminus of Vps35. This trimeric arrangement forms a functional unit capable of identifying and binding to specific cargo proteins destined for retrieval from the endosome.

cluster_CSC Cargo-Selective Complex (CSC) cluster_SNX Sorting Nexin Dimer cluster_Membrane Endosomal Membrane Vps35 Vps35 (Scaffold) Vps26 Vps26 Vps35->Vps26 Binds to C-terminus SNX_BAR SNX-BAR Dimer (e.g., SNX1/SNX2) Vps35->SNX_BAR Associates with Vps29 Vps29 Vps29->Vps35 Binds to N-terminus Membrane SNX_BAR->Membrane Binds & Tethers

Fig. 1: Assembly of the retromer complex, highlighting Vps35 as the central scaffold.

The Role of Vps35 in Cargo Recognition

A primary function of the Vps35 subunit is the direct recognition and binding of transmembrane cargo proteins. This interaction is mediated by specific sorting signals present in the cytosolic tails of the cargo. Vps35 recognizes a diverse range of cargo, including the Wnt signaling receptor Wntless (Wls), the sorLa family receptor SORL1, and the cation-independent mannose 6-phosphate receptor (CI-M6PR).

The binding of cargo to Vps35 is a critical step that initiates the retrograde transport pathway. This interaction ensures that these proteins are sorted into nascent transport carriers for retrieval to the TGN, thereby preventing their degradation in lysosomes. The specificity of Vps35 for different cargo signals allows the retromer to regulate a wide array of physiological processes.

cluster_Endosome Endosomal Lumen & Membrane Cargo Transmembrane Cargo (e.g., Wntless, SORL1) Vps35 Vps35 Cargo->Vps35 Binds to sorting signal Lysosome Lysosomal Degradation Cargo->Lysosome Default pathway (if not retrieved) Membrane Endosomal Membrane Vesicle Transport Vesicle to TGN Membrane->Vesicle Forms CSC Retromer CSC Vps35->CSC Scaffolds SNX_BAR SNX-BAR Complex CSC->SNX_BAR Recruits SNX_BAR->Membrane Induces curvature

Fig. 2: Logical flow of Vps35-mediated cargo sorting from the endosome.

Quantitative Analysis of Retromer Complex Interactions

The assembly and function of the retromer complex are governed by precise molecular interactions. Quantitative data from various biophysical techniques have been essential in defining the stoichiometry and binding affinities of the core components.

Interacting ProteinsTechniqueDissociation Constant (Kd)Stoichiometry (Vps35:Partner)Reference
Vps35 - Vps26AIsothermal Titration Calorimetry (ITC)~150 nM1:1
Vps35 - Vps29Surface Plasmon Resonance (SPR)~700 nM1:1
Vps35 (CSC) - SNX3ITC~3.4 µM1:1
Vps35 - Wntless (Wls) peptideITC~25 µM1:1

Note: Binding affinities can vary depending on experimental conditions, constructs used, and the specific isoforms.

Experimental Protocols for Studying Vps35 Interactions

The elucidation of Vps35's role has been heavily reliant on a combination of in vivo and in vitro biochemical and biophysical assays. Below are representative protocols for two key techniques.

Co-immunoprecipitation (Co-IP) to Verify Vps35-Vps26 Interaction

This method is used to demonstrate the physical interaction between Vps35 and Vps26 within a cellular context.

Protocol:

  • Cell Culture and Lysis: Culture HEK293T cells transiently co-transfected with plasmids expressing FLAG-tagged Vps35 and HA-tagged Vps26. After 24-48 hours, wash cells with ice-cold PBS and lyse in 1 mL of non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Immunoprecipitation: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C. Pellet the beads and incubate the supernatant with anti-FLAG antibody (or control IgG) overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer. Analyze the eluate by Western blotting using anti-FLAG and anti-HA antibodies to detect Vps35 and Vps26, respectively.

start Co-transfected Cells (FLAG-Vps35, HA-Vps26) lysis Cell Lysis in Non-denaturing Buffer start->lysis clarify Centrifugation (Remove Debris) lysis->clarify ip Immunoprecipitation: Incubate with anti-FLAG Ab clarify->ip capture Complex Capture (Protein A/G Beads) ip->capture wash Wash Beads (Remove Non-specific Binders) capture->wash elute Elution (Boil in SDS Buffer) wash->elute end Western Blot Analysis (Detect HA-Vps26) elute->end

Fig. 3: Experimental workflow for Co-immunoprecipitation of Vps35 and Vps26.
Surface Plasmon Resonance (SPR) to Quantify Vps35-Vps29 Binding

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Protocol:

  • Chip Preparation: Immobilize a purified, recombinant Vps35 protein (ligand) onto a CM5 sensor chip surface using standard amine coupling chemistry. A control flow cell should be prepared by performing the activation and blocking steps without adding the protein.

  • Analyte Preparation: Prepare a series of dilutions of purified, recombinant Vps29 protein (analyte) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the different concentrations of Vps29 over the Vps35-coated surface and the control flow cell at a constant flow rate. The binding is measured in real-time as a change in the refractive index, recorded in response units (RU).

  • Dissociation Phase: After the association phase, switch back to injecting only the running buffer to monitor the dissociation of the Vps29 from Vps35.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis: Subtract the signal from the control flow cell from the active flow cell to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

Vps35 is unequivocally the linchpin of the retromer complex. Its role as a central scaffold is fundamental to the structural integrity of the cargo-selective complex, physically linking the Vps26 and Vps29 subunits. Furthermore, its ability to directly recognize and bind sorting motifs on transmembrane proteins places it at the critical decision point for endosomal cargo fate. A thorough understanding of Vps35's structure, interactions, and the quantitative parameters governing its assembly is paramount for researchers in cell biology and for professionals developing therapeutics targeting pathways modulated by retromer-mediated transport. Future investigations into the dynamic regulation of Vps35's interactions will continue to illuminate the intricate workings of this essential cellular sorting machinery.

VPS35 Gene Mutations in Familial Parkinson's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] While the majority of PD cases are sporadic, approximately 5-10% are linked to genetic mutations.[1][3][4] Mutations in the Vacuolar Protein Sorting 35 (VPS35) gene have been identified as a cause of late-onset, autosomal dominant familial Parkinson's disease (PARK17).[1][5][6] VPS35 is a crucial component of the retromer complex, which plays a vital role in the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network and the plasma membrane.[5] This guide provides an in-depth technical overview of the role of VPS35 mutations in the pathophysiology of Parkinson's disease, focusing on the genetic landscape, molecular mechanisms, and key experimental methodologies for researchers and drug development professionals.

Genetic Landscape of VPS35 Mutations in Parkinson's Disease

The most well-established pathogenic mutation in the VPS35 gene is the c.1858G>A missense mutation, which results in an aspartic acid to asparagine substitution at amino acid position 620 (p.Asp620Asn or D620N).[3][6][7] This mutation was first identified through exome sequencing in Swiss and Austrian families with late-onset PD and has since been found in multiple families worldwide.[7][8][9] While the D620N mutation is the most common, other rare variants have been reported, though their pathogenicity is not as clearly established.[7]

Mutation Prevalence in Familial PD Prevalence in Sporadic PD Pathogenicity References
D620N ~0.1% - 1.3%~0.115% - 0.3%Pathogenic[8][10][11]
P316S RareRareUnclear[7]
R524W RareRareUnclear[7]
I560T RareRareUnclear[7]
H599R RareRareUnclear[7]
M607V RareRareUnclear[7]

Clinical Phenotype

The clinical presentation of individuals with the VPS35 D620N mutation is often indistinguishable from sporadic Parkinson's disease.[3][10] Key features include:

Clinical Feature Description References
Age of Onset Late-onset, typically around 53 years of age.[9][12]
Inheritance Autosomal dominant with incomplete penetrance.[1]
Motor Symptoms Bradykinesia, resting tremor, rigidity, and postural instability. Generally, levodopa-responsive.[1][8]
Non-Motor Symptoms Impaired sense of smell, autonomic dysfunction (e.g., orthostasis, constipation), and in some cases, mild cognitive impairment.[3][13]

Molecular Mechanisms of Pathogenesis

The precise mechanisms by which VPS35 mutations lead to neurodegeneration are still under investigation, with evidence pointing towards both gain-of-function and partial loss-of-function effects.[5][7] The D620N mutation is linked to several downstream cellular defects.

1. Disruption of Retromer-Associated Protein Sorting

The D620N mutation has been shown to impair the interaction of VPS35 with the WASH (Wiskott-Aldrich syndrome and scar homolog) complex, which is essential for actin polymerization on endosomes and subsequent cargo sorting.[5][10] This disruption leads to the abnormal trafficking of various transmembrane proteins.

cluster_0 Endosome cluster_1 Endosome (D620N Mutation) VPS35_WT Wild-Type VPS35 WASH WASH Complex VPS35_WT->WASH Interaction Cargo Cargo Proteins (e.g., ATG9A, LAMP2a) WASH->Cargo Sorts Recycling Proper Recycling & Sorting Cargo->Recycling VPS35_D620N D620N VPS35 WASH_D WASH Complex VPS35_D620N->WASH_D Impaired Interaction Cargo_D Cargo Proteins WASH_D->Cargo_D Fails to Sort Dysfunction Sorting Defect & Degradation Cargo_D->Dysfunction cluster_0 Mitochondrial Dynamics (Wild-Type) cluster_1 Mitochondrial Dynamics (D620N Mutation) VPS35_WT Wild-Type VPS35 DLP1 DLP1 VPS35_WT->DLP1 Basal Interaction Mitochondria_WT Healthy Mitochondria DLP1->Mitochondria_WT Regulated Fission/Fusion VPS35_D620N D620N VPS35 DLP1_D DLP1 VPS35_D620N->DLP1_D Enhanced Interaction Mitochondria_D Fragmented Mitochondria DLP1_D->Mitochondria_D Increased Fission VPS35_D620N D620N VPS35 LRRK2 LRRK2 VPS35_D620N->LRRK2 Hyperactivates Alpha_Synuclein α-Synuclein Accumulation VPS35_D620N->Alpha_Synuclein Impairs Clearance Mitochondrial_Dysfunction Mitochondrial Dysfunction VPS35_D620N->Mitochondrial_Dysfunction Induces Neurodegeneration Dopaminergic Neurodegeneration LRRK2->Neurodegeneration Alpha_Synuclein->Neurodegeneration Mitochondrial_Dysfunction->Neurodegeneration Lysate 1. Cell/Tissue Lysate Preparation SDS_PAGE 2. SDS-PAGE (Protein Separation by Size) Lysate->SDS_PAGE Transfer 3. Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking 4. Blocking (5% BSA) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (e.g., anti-VPS35) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody (HRP-conjugated) Incubation Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection (ECL) Secondary_Ab->Detection Analysis 8. Densitometry Analysis Detection->Analysis Lysate 1. Cell Lysis (Non-denaturing buffer) Incubate_Ab 2. Incubate Lysate with 'Bait' Antibody (e.g., anti-VPS35) Lysate->Incubate_Ab Beads 3. Add Protein A/G Magnetic Beads Incubate_Ab->Beads Wash 4. Wash to Remove Non-specific Binders Beads->Wash Elute 5. Elute 'Bait' and 'Prey' Proteins Wash->Elute Analysis 6. Analyze by Western Blot Elute->Analysis

References

The Cellular Choreography of VPS35: A Technical Guide to its Subcellular Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolar protein sorting 35 (VPS35) is a pivotal component of the retromer complex, a cellular machinery essential for the sorting and trafficking of transmembrane proteins. Its proper localization is critical for maintaining cellular homeostasis, and its mislocalization is implicated in a range of neurodegenerative diseases and cancers.[1][2] This technical guide provides an in-depth overview of the cellular localization of VPS35 in various cell types, presents detailed experimental protocols for its study, and visualizes key pathways and workflows. A comprehensive understanding of VPS35's subcellular distribution is paramount for elucidating its function in health and disease and for the development of targeted therapeutics.

Introduction to VPS35 and the Retromer Complex

VPS35 is the core scaffold protein of the retromer complex, a highly conserved protein assembly that orchestrates the retrograde transport of cargo proteins from endosomes to the trans-Golgi network (TGN).[1][2][3] The retromer complex is composed of two main subcomplexes: the cargo-selective complex (CSC), a trimer of VPS35, VPS26, and VPS29, and the membrane-deforming sorting nexin (SNX) dimer.[4][5][6] Within the CSC, VPS35 plays the central role of recognizing and binding to specific cargo proteins, ensuring their proper recycling and preventing their degradation in lysosomes.[1][4] This trafficking role is fundamental to a multitude of cellular processes, including receptor signaling, autophagy, and mitochondrial homeostasis.[1][4]

Cellular Localization of VPS35

VPS35 exhibits a widespread expression across various human tissues, underscoring its fundamental role in cellular function.[1] Its subcellular localization is predominantly associated with the endo-lysosomal system and the TGN, consistent with its function in protein trafficking.

General Subcellular Distribution

Immunofluorescence and subcellular fractionation studies have consistently demonstrated that VPS35 is primarily localized to:

  • Endosomes: As a key component of the retromer, VPS35 is enriched in early endosomes, where it participates in the sorting of internalized cargo.[7]

  • Trans-Golgi Network (TGN): VPS35 facilitates the retrograde transport of proteins from endosomes back to the TGN for reuse.[1][7]

  • Lysosomes: The Human Protein Atlas reports localization of VPS35 to lysosomes.[8]

  • Mitochondria: Some studies suggest a mitochondrial localization of VPS35, where it may be involved in regulating mitochondrial dynamics.[3] However, this localization is not as firmly established as its endosomal and TGN residence.[3]

Localization in Different Cell Types

The precise subcellular distribution of VPS35 can vary depending on the cell type and its physiological state.

Table 1: Qualitative Summary of VPS35 Cellular Localization in Different Cell Types

Cell TypePrimary LocalizationOther Reported LocationsKey Functions Related to Localization
Neuronal Cells Endosomes, Trans-Golgi Network (TGN), Cell Soma, Axons, Dendrites[3][7][9][10]Synaptic vesicles, MitochondriaTrafficking of neurotransmitter receptors (e.g., AMPA, dopamine (B1211576) receptors), APP processing, synaptic plasticity.[4][6][11]
Epithelial Cells Endosomes, TGN, Cytoplasm[12]Lysosomes[8]Transcytosis, maintenance of cell polarity.
Immune Cells (Microglia) Endosomes, TGNNot extensively detailed in search resultsRegulation of inflammatory responses, trafficking of immune receptors like TREM2.[4]
Fibroblasts Endosomes, TGN, CytoplasmMitochondria[3][4]General protein trafficking and recycling.

In neurons, a highly polarized cell type, the localization of VPS35 is critical for proper synaptic function and overall neuronal health.[1] VPS35 is found throughout the neuron, including the cell body (soma), axons, and dendrites.[3][7][10] It is enriched in endosomes and the TGN within these compartments.[7][10] This distribution is essential for the trafficking of critical neuronal proteins, including:

  • Amyloid Precursor Protein (APP): VPS35-mediated retromer function is crucial for the proper trafficking and processing of APP, and its dysfunction is linked to Alzheimer's disease.[1]

  • Neurotransmitter Receptors: The retromer complex is involved in the recycling of AMPA and dopamine receptors, which is vital for synaptic plasticity and neurotransmission.[4][6][11]

  • Mitochondrial Proteins: Emerging evidence suggests a role for VPS35 in regulating mitochondrial dynamics and the transport of mitochondrial proteins.[1]

In epithelial cells, VPS35 plays a key role in maintaining cell polarity and in the process of transcytosis, the transport of molecules from one side of the cell to the other. Its localization to endosomes and the TGN is consistent with these functions.[7] The Human Protein Atlas shows ubiquitous cytoplasmic expression in various epithelial cell types.[12]

In immune cells such as microglia, VPS35 is involved in regulating inflammatory responses.[1] For instance, it mediates the trafficking of the TREM2 receptor, a protein implicated in Alzheimer's disease.[4] While its primary localization is expected to be endosomal and TGN-associated, detailed high-resolution localization studies in various immune cell subtypes are an active area of research.

In fibroblasts, which are often used as a model system for studying basic cellular processes, VPS35 is found in the cytoplasm, with prominent localization to endosomes and the TGN.[4] Studies using fibroblasts from Parkinson's disease patients with VPS35 mutations have revealed alterations in mitochondrial dynamics, further supporting a potential role for VPS35 at the mitochondria in these cells.[3][9]

Experimental Protocols

Determining the subcellular localization of VPS35 relies on a combination of microscopy and biochemical techniques. Below are detailed protocols for two key experimental approaches.

Immunofluorescence Staining for VPS35

This protocol provides a general framework for visualizing VPS35 in adherent cells using immunofluorescence microscopy.

Materials:

  • Adherent cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS

  • Primary Antibody: Anti-VPS35 antibody (validated for immunofluorescence)

  • Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

  • Fluorescence Microscope

Procedure:

  • Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-VPS35 primary antibody in Blocking Buffer to its optimal concentration. Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.

  • Mounting: Mount the coverslips onto glass slides using a drop of mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

Subcellular Fractionation for VPS35 Analysis

This protocol describes a method for separating cellular components into different fractions to determine the relative abundance of VPS35 in each.

Materials:

  • Cultured cells or tissue sample

  • Homogenization Buffer (e.g., hypotonic buffer with protease inhibitors)

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Centrifuge and ultracentrifuge

  • Fractionation buffers for different organelles (e.g., nuclear, mitochondrial, cytosolic)

  • SDS-PAGE and Western blotting reagents

  • Anti-VPS35 antibody (validated for Western blotting)

  • Antibodies for organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol)

Procedure:

  • Cell Harvesting: Harvest cells by scraping or trypsinization and wash with ice-cold PBS. For tissues, mince the tissue on ice.

  • Homogenization: Resuspend the cell or tissue pellet in ice-cold Homogenization Buffer. Homogenize the sample using a Dounce homogenizer or by passing it through a syringe with a narrow-gauge needle until cells are adequately lysed. Monitor lysis under a microscope.

  • Nuclear Fractionation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclear fraction. The supernatant contains the cytoplasm, mitochondria, and other organelles.

  • Cytosolic and Mitochondrial Fractionation: Carefully collect the supernatant from the previous step and centrifuge it at a higher speed (e.g., 10,000-20,000 x g) for 20-30 minutes at 4°C. The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.

  • Microsomal Fractionation (optional): The supernatant from the mitochondrial spin can be further centrifuged at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing endosomes and ER).

  • Washing and Lysis of Fractions: Wash each pellet with an appropriate buffer and then lyse the fractions to solubilize the proteins.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA or Bradford assay).

  • Western Blot Analysis: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane. Probe the membrane with the anti-VPS35 antibody to detect its presence in each fraction. To validate the purity of the fractions, probe separate blots with antibodies against organelle-specific markers.

Mandatory Visualizations

Signaling and Trafficking Pathways

Caption: VPS35 is central to the retromer complex, mediating cargo recycling.

Experimental Workflows

Immunofluorescence_Workflow Immunofluorescence Workflow for VPS35 start Start: Adherent Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize (e.g., Triton X-100) wash2->permeabilize block Block with BSA/Serum permeabilize->block primary_ab Incubate with Anti-VPS35 Primary Antibody block->primary_ab wash3 Wash with PBS primary_ab->wash3 secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody wash3->secondary_ab wash4 Wash with PBS secondary_ab->wash4 mount Mount with DAPI wash4->mount image Fluorescence Microscopy mount->image end End: Subcellular Localization Image image->end

Caption: Workflow for visualizing VPS35 subcellular localization.

Subcellular_Fractionation_Workflow Subcellular Fractionation Workflow for VPS35 start Start: Cells/Tissue homogenize Homogenization start->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 pellet1 Pellet: Nuclear Fraction centrifuge1->pellet1 supernatant1 Supernatant centrifuge1->supernatant1 western_blot Western Blot Analysis (Anti-VPS35 & Markers) pellet1->western_blot centrifuge2 High-Speed Centrifugation (10,000 x g) supernatant1->centrifuge2 pellet2 Pellet: Mitochondrial Fraction centrifuge2->pellet2 supernatant2 Supernatant: Cytosolic Fraction centrifuge2->supernatant2 pellet2->western_blot supernatant2->western_blot end End: VPS35 Distribution Profile western_blot->end

Caption: Workflow for biochemical analysis of VPS35 distribution.

Conclusion

The subcellular localization of VPS35 to endosomes and the TGN is a conserved feature across different cell types and is intrinsically linked to its canonical role in retromer-mediated protein trafficking. In specialized cells like neurons, its distribution throughout the cell, including axons and dendrites, highlights its importance in maintaining complex cellular functions. The potential localization of VPS35 to other organelles, such as mitochondria, suggests novel, non-canonical functions that warrant further investigation. Understanding the precise cellular address of VPS35 in various physiological and pathological contexts is crucial for developing therapeutic strategies that target the intricate trafficking pathways it governs. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further unravel the complex cellular choreography of VPS35.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Initial Characterization of Vps35

Introduction: The Critical Role of Intracellular Sorting

Cellular homeostasis is critically dependent on the precise trafficking and sorting of proteins and lipids to their correct subcellular destinations. A key pathway in this intricate network is the retrograde transport system, which retrieves transmembrane proteins from endosomes and recycles them to the trans-Golgi network (TGN). This retrieval process is essential for reusing cellular receptors, transporters, and other vital membrane proteins, preventing their degradation in the lysosome. The discovery of the vacuolar protein sorting (Vps) proteins in yeast unveiled the molecular machinery governing this pathway. At the heart of this machinery lies the retromer complex, a highly conserved protein assembly responsible for recognizing and packaging cargo into transport vesicles. Vps35 is the central scaffold and core component of this complex, and its discovery was a foundational step in understanding endosomal protein sorting.[1][2][3][4]

This guide provides a detailed overview of the seminal work that led to the discovery and initial characterization of the Vps35 protein. It covers the genetic screens that first identified the VPS35 gene, the biochemical studies that established its role within the retromer complex, and the cell biology experiments that determined its subcellular location and function.

The Discovery of Vps35 in Saccharomyces cerevisiae

The story of Vps35 begins with genetic screens performed in the yeast Saccharomyces cerevisiae. These screens were designed to identify genes essential for the proper formation of the vacuole (the yeast equivalent of the lysosome) and the correct delivery of soluble hydrolases to it.[1][5][6] Researchers looked for mutant yeast strains that failed to sort vacuolar proteins like carboxypeptidase Y (CPY) correctly, causing them to be secreted from the cell instead.[6]

These investigations identified a class of mutants, termed "vps" mutants, which fell into numerous complementation groups, each representing a distinct gene. One of these genes was named VPS35. The initial characterization revealed that vps35 mutant cells exhibited severe defects in the sorting of CPY but contained morphologically normal vacuoles.[6] This crucial finding indicated that Vps35 was not required for the biogenesis of the vacuole itself, but rather for the specific process of sorting cargo destined for it.[6]

Experimental Protocol: Yeast Genetic Screen for vps Mutants

The identification of VPS35 was made possible by a classic forward genetic screen. The general methodology is outlined below.

Objective: To isolate yeast mutants defective in the sorting of vacuolar proteins.

Methodology:

  • Mutagenesis: A culture of wild-type S. cerevisiae is treated with a chemical mutagen, such as ethyl methanesulfonate (B1217627) (EMS), to induce random point mutations throughout the genome.

  • Screening Assay: The mutagenized cells are plated and grown into colonies. The colonies are then screened for the mislocalization of vacuolar hydrolases. A common method involves overlaying the colonies with a nitrocellulose membrane to capture secreted proteins. The membrane is then assayed for the activity of a specific hydrolase, like CPY. Colonies that secrete CPY, indicating a sorting defect, will produce a positive signal.

  • Mutant Isolation and Complementation: Colonies showing a vps phenotype are isolated. To determine how many different genes are represented, the mutants are crossed with each other in complementation tests. If a diploid cell resulting from a cross between two mutant strains regains the wild-type phenotype, the mutations are in different genes.

  • Gene Identification: The specific gene responsible for the defect in a given mutant is identified by functional complementation. The mutant strain is transformed with a yeast genomic library in a plasmid vector. Transformants that have their sorting defect "rescued" (i.e., they no longer secrete CPY) are selected. The plasmid is then isolated from these rescued colonies, and the inserted DNA fragment containing the wild-type gene (e.g., VPS35) is sequenced.

Visualization: Workflow of the Yeast Genetic Screen

The logical flow of the genetic screen that led to the identification of the VPS35 gene is depicted below.

Yeast_Genetic_Screen cluster_workflow Genetic Screen for vps Mutants mutagenesis Yeast Mutagenesis (EMS Treatment) screening Screen for Secreted Carboxypeptidase Y (CPY) mutagenesis->screening Induce mutations isolation Isolate Colonies with vps Phenotype screening->isolation Detect defect complementation Complementation Analysis isolation->complementation Group mutants identification Gene Identification by Library Complementation complementation->identification Select one group vps35 VPS35 Gene Identified identification->vps35 Rescue phenotype

Caption: Workflow of the forward genetic screen in yeast to identify VPS genes.

Initial Characterization: Vps35 as the Core of the Retromer Complex

Further studies revealed that Vps35 functions as part of a stable, multi-protein assembly that was named the "retromer complex."[6][7] This complex was found to be composed of five Vps proteins and acts as a coat to select cargo and deform the endosomal membrane into transport carriers.

Initial biochemical and genetic analyses parsed the retromer into two main subcomplexes:

  • Cargo-Selective Complex (CSC): A heterotrimer consisting of Vps35, Vps26, and Vps29. This subcomplex is responsible for recognizing and binding to the cytosolic tails of transmembrane cargo proteins.[2][7][8]

  • Sorting Nexin (SNX) Dimer: A dimer of SNX proteins (Vps5 and Vps17 in yeast) that contains BAR domains capable of sensing and inducing membrane curvature, facilitating the formation of recycling tubules.[9]

Vps35 was identified as the central scaffold of the CSC, an elongated protein that provides the binding sites for both Vps26 at its N-terminus and Vps29 at its C-terminus.[9][10][11] This arrangement makes Vps35 the indispensable core of the cargo recognition machinery.

Experimental Protocol: Yeast Two-Hybrid (Y2H) Analysis

The Y2H system was instrumental in dissecting the protein-protein interactions within the retromer complex.

Objective: To identify direct physical interactions between Vps35 and other proteins.

Methodology:

  • Principle: The system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). When these two domains are brought into close proximity, they can activate a downstream reporter gene.[12]

  • Plasmid Construction: The gene for the "bait" protein (e.g., VPS35) is cloned into a vector that fuses it to the BD. Genes for potential "prey" proteins (e.g., VPS26, VPS29, or a cDNA library) are cloned into a separate vector that fuses them to the AD.

  • Yeast Transformation: A yeast reporter strain is co-transformed with both the bait and prey plasmids. This strain is typically auxotrophic for certain nutrients (e.g., histidine) and has a reporter gene (e.g., HIS3 or lacZ) under the control of a promoter that the BD can bind.

  • Selection and Screening: Transformed yeast cells are plated on a selective medium lacking the specific nutrient (e.g., histidine). If the bait and prey proteins interact, the BD and AD are brought together, transcription of the HIS3 gene is activated, and the yeast cells can grow. A secondary colorimetric assay for β-galactosidase activity (lacZ reporter) can be used for confirmation.

  • Controls: Critical controls include testing bait and prey plasmids alone to ensure they do not auto-activate the reporter genes.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

To validate the interactions identified by Y2H in a more physiological context, Co-IP is performed from cell lysates.

Objective: To confirm the association of Vps35 with Vps26 and Vps29 in a protein complex.

Methodology:

  • Cell Lysis: Cells (yeast or mammalian) are harvested and gently lysed in a non-denaturing buffer containing mild detergents to solubilize proteins while preserving protein-protein interactions. Protease and phosphatase inhibitors are included to maintain protein integrity.

  • Immunoprecipitation: The cell lysate is pre-cleared with beads to reduce non-specific binding. Then, an antibody specific to the target protein (e.g., anti-Vps35) is added to the lysate and incubated to allow antibody-antigen complexes to form.

  • Complex Capture: Protein A/G-conjugated agarose (B213101) or magnetic beads are added. These beads have a high affinity for the Fc region of antibodies and will capture the entire antibody-antigen-binding partner complex.

  • Washing: The beads are washed several times with buffer to remove proteins that are not specifically bound to the complex.

  • Elution and Analysis: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interacting partners (e.g., anti-Vps26 and anti-Vps29).

Data Summary: Initial Vps35 Interactions
Interacting ProteinMethod of IdentificationFunctional Role in ComplexReference
Vps26 Yeast Two-Hybrid, Co-IPBinds to the N-terminal region of Vps35; involved in cargo recognition.[10][13]
Vps29 Yeast Two-Hybrid, Co-IPBinds to the C-terminal region of Vps35; stabilizes the CSC.[10]
Vps10 (in yeast) Genetic & BiochemicalA primary cargo receptor (for CPY) recognized by the retromer complex.[2][4]

Subcellular Localization of Vps35

A key aspect of characterizing a new protein is determining its location within the cell, which provides crucial clues about its function. Early studies used subcellular fractionation and microscopy to pinpoint Vps35's operational site. These experiments demonstrated that Vps35 is a peripheral membrane protein that predominantly localizes to the cytosolic face of endosomal compartments, consistent with its role in sorting cargo from this location.[6][14]

Experimental Protocol: Subcellular Fractionation by Differential Centrifugation

Objective: To determine which organelle compartments are enriched with this compound.

Methodology:

  • Cell Homogenization: Cells are swollen in a hypotonic buffer and then mechanically disrupted (e.g., using a Dounce homogenizer) to break the plasma membrane while leaving most organelles intact.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at progressively higher speeds.

    • Low-Speed Spin (e.g., 1,000 x g): Pellets nuclei and unbroken cells.

    • Medium-Speed Spin (e.g., 20,000 x g): Pellets mitochondria, lysosomes, and peroxisomes from the supernatant of the previous step.

    • High-Speed Spin (e.g., 100,000 x g): Pellets the microsomal fraction (containing endosomes, ER, and Golgi fragments) from the supernatant.

    • Final Supernatant: Contains the soluble cytosolic proteins.

  • Analysis: Equal amounts of protein from each fraction are separated by SDS-PAGE and analyzed by Western blotting. The membrane is probed with an antibody against Vps35 and with antibodies for known organelle marker proteins to assess the purity of the fractions and the relative enrichment of Vps35.

Data Summary: Vps35 Localization
Cellular CompartmentAssociationEvidenceReference
Endosomes HighCo-localization with endosomal markers (e.g., EEA1) via immunofluorescence; enrichment in microsomal fractions.[5][14]
Trans-Golgi Network TransientSome co-localization observed, consistent with the destination of retromer-mediated transport.[15]
Lysosomes/Vacuoles HighCo-localization with lysosomal markers (e.g., LAMP1) has been observed.[14]
Cytosol LowPrimarily membrane-associated, with a smaller soluble pool.[6]
Visualization: The Retromer Complex in Action

The following diagram illustrates the central role of Vps35 in the retromer-mediated retrieval of cargo from an endosome.

Retromer_Function cluster_membrane Endosome to Trans-Golgi Network (TGN) Trafficking mem_top mem_bot lumen Endosome Lumen cytosol Cytosol cargo Cargo vps35 Vps35 cargo->vps35 Binds vps26 Vps26 vps35->vps26 vps29 Vps29 vps35->vps29 snx SNX Dimer vps35->snx Associates snx->mem_top Binds & Curves Membrane path_start path_end path_start->path_end Budding vesicle Vesicle for TGN transport membrane_fill

Caption: Vps35 acts as a scaffold for the retromer cargo-selective complex.

Conclusion and Forward Look

The discovery and initial characterization of Vps35 in yeast were landmark achievements that laid the groundwork for our understanding of endosomal protein sorting. Seminal genetic screens identified VPS35 as a key gene in this process, and subsequent biochemical and cell biological studies established its role as the central component of the retromer complex's cargo-recognition machinery.[5][6][7] These foundational studies defined Vps35's function in binding cargo and assembling the retromer complex on the endosomal membrane to facilitate retrograde transport to the TGN.

This initial body of work has proven to be of immense importance. The high degree of conservation of the retromer complex means that these early findings in yeast are directly relevant to mammalian biology.[2] Today, dysfunction of Vps35 and the retromer complex is directly implicated in the pathogenesis of major neurodegenerative disorders, including Parkinson's and Alzheimer's disease, making Vps35 a protein of intense interest for therapeutic development.[1][2][5][7] A thorough understanding of its initial characterization is therefore essential for any researcher entering this critical field.

References

The Role of VPS35 in Alzheimer's Disease Pathology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, a cellular machinery essential for the sorting and trafficking of transmembrane proteins. Emerging evidence has firmly implicated VPS35 dysfunction in the pathogenesis of Alzheimer's disease (AD). Reduced levels of VPS35 have been consistently observed in the brains of AD patients and are linked to the two pathological hallmarks of the disease: the accumulation of amyloid-beta (Aβ) plaques and the formation of neurofibrillary tangles composed of hyperphosphorylated tau.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms by which VPS35 influences AD pathology, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to VPS35 and the Retromer Complex

The retromer is a highly conserved protein complex that mediates the retrograde transport of cargo proteins from endosomes to the trans-Golgi network (TGN).[3] It consists of two main subcomplexes: a cargo-selective trimer of VPS35, VPS26, and VPS29, and a membrane-deforming sorting nexin (SNX) dimer. VPS35 serves as the core scaffolding protein, directly interacting with cargo proteins and linking the two subcomplexes.[3] By facilitating the recycling of numerous transmembrane proteins, the retromer complex, with VPS35 at its heart, plays a vital role in maintaining cellular homeostasis.

VPS35 and Amyloid-Beta Pathology

A central event in AD pathogenesis is the amyloidogenic processing of the amyloid precursor protein (APP). This process involves the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase to generate Aβ peptides, which then aggregate to form senile plaques.

VPS35 Regulates APP and BACE1 Trafficking

VPS35-mediated retromer function is crucial for the proper trafficking of both APP and BACE1. The retromer retrieves APP from endosomes and transports it back to the TGN, thereby limiting its exposure to BACE1 in the endosomal compartments where amyloidogenic cleavage predominantly occurs.[4] Similarly, the retromer is involved in the recycling of BACE1 away from these processing sites.[4]

Consequences of VPS35 Deficiency

A deficiency in VPS35 disrupts this recycling pathway, leading to the co-localization and prolonged interaction of APP and BACE1 in endosomes. This results in enhanced amyloidogenic processing of APP and increased production of Aβ peptides.[4][5]

Quantitative Data on VPS35 and Aβ Pathology

The following table summarizes key quantitative findings from studies investigating the impact of VPS35 manipulation on APP processing and Aβ production.

Experimental ModelVPS35 ManipulationKey FindingsReference
N2A-APPswe cellssiRNA-mediated knockdown~70% decrease in VPS35 protein levels; Significant increase in steady-state APP protein levels; Significant elevation of Aβ1-40 peptide levels.[6]
Tg2576 mouse model of ADHemizygous deletion of Vps35Increase in Aβ deposits and Aβ40 levels in the hippocampus and cerebral cortex.[4]
3xTg mouse model of ADAAV-mediated overexpressionSignificant reduction in Aβ levels and deposition.[5][7]
Microglia from 5XFAD miceVPS35 deficiencyIncreased insoluble and soluble human Aβ40 and Aβ42 levels in the cortex and hippocampus.[8]

VPS35 and Tau Pathology

The second pathological hallmark of AD is the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Recent studies have highlighted a critical role for VPS35 in regulating tau metabolism and pathology.

VPS35 and Tau Degradation

VPS35 is involved in the trafficking of proteins destined for degradation through the endo-lysosomal pathway. It has been shown to influence the activity of cathepsin D, a key lysosomal protease involved in tau clearance.[9]

Impact of VPS35 Deficiency on Tau

Reduced levels of VPS35 can impair the efficiency of tau degradation, leading to the accumulation and hyperphosphorylation of tau.[10][11] Conversely, enhancing VPS35 function can promote tau clearance and reduce its pathological modifications.[5][7]

Quantitative Data on VPS35 and Tau Pathology

The table below presents quantitative data on the effects of VPS35 modulation on tau protein.

Experimental ModelVPS35 ManipulationKey FindingsReference
N2A-Htau cellssiRNA-mediated knockdownSignificant down-regulation of this compound levels associated with a significant reduction in VPS26.[9]
3xTg mouse model of ADAAV-mediated overexpressionSignificant decrease in total soluble tau, its insoluble fraction, and tau phosphorylation levels.[5][7]
Human primary tauopathies (PSP and Pick's disease)-VPS35 levels were 50% lower compared to healthy controls.[10]

Signaling Pathways and Experimental Workflows

VPS35-Mediated Regulation of APP Processing

Caption: VPS35-mediated retrograde transport of APP and BACE1.

Experimental Workflow for Investigating VPS35-BACE1 Interaction

CoIP_Workflow Start Start: Cell Lysate Preparation Pre-clear Pre-clearing Lysate with Protein A/G beads Start->Pre-clear Antibody_Incubation Incubate with anti-VPS35 antibody Pre-clear->Antibody_Incubation Bead_Capture Capture with Protein A/G beads Antibody_Incubation->Bead_Capture Washing Wash beads to remove non-specific binding Bead_Capture->Washing Elution Elute protein complexes Washing->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE Western_Blot Western Blot SDS-PAGE->Western_Blot Detection Detect BACE1 protein Western_Blot->Detection End End: Confirm VPS35-BACE1 Interaction Detection->End

Caption: Co-immunoprecipitation workflow to study protein interactions.

Detailed Experimental Protocols

Western Blotting for VPS35, APP, BACE1, and Tau

This protocol provides a general framework for the detection of VPS35 and associated proteins in cell lysates or brain homogenates.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Gel Electrophoresis:

    • Separate proteins on an 8-12% SDS-polyacrylamide gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V in a cold room.

    • Confirm transfer efficiency by Ponceau S staining.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions:

      • anti-VPS35: 1:1000

      • anti-APP (6E10): 1:1000

      • anti-BACE1: 1:500 - 1:1000

      • anti-total Tau (Tau-5): 1:1000

      • anti-phospho-Tau (e.g., AT8, PHF1): 1:500 - 1:1000

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:5000 - 1:10,000) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

Co-Immunoprecipitation of VPS35 and BACE1

This protocol is designed to assess the interaction between VPS35 and BACE1.

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease inhibitors).

  • Pre-clearing:

    • Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with 2-4 µg of anti-VPS35 antibody or control IgG overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.

  • Elution and Analysis:

    • Elute the protein complexes by boiling the beads in Laemmli sample buffer.

    • Analyze the eluates by Western blotting using an anti-BACE1 antibody.

Immunofluorescence Staining for VPS35 and Endosomal Markers

This protocol allows for the visualization of VPS35 localization within cellular compartments.

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips.

    • Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1-5% BSA or normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation:

    • Incubate with primary antibodies overnight at 4°C. Recommended starting dilutions:

      • anti-VPS35: 1:200 - 1:500

      • anti-EEA1 (early endosomes): 1:200 - 1:500[12]

      • anti-Rab7 (late endosomes): 1:200 - 1:500[13]

  • Secondary Antibody Incubation:

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) at a 1:500 - 1:1000 dilution for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount coverslips on slides with a mounting medium containing DAPI.

    • Visualize using a confocal or fluorescence microscope.

Morris Water Maze for Cognitive Assessment in Mouse Models

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of AD.[14][15][16][17][18]

  • Apparatus:

    • A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C).

    • A hidden escape platform submerged 1-2 cm below the water surface.

    • Extra-maze visual cues are placed around the room.

  • Acquisition Phase (4-5 days):

    • Mice are given four trials per day to find the hidden platform from different starting positions.

    • If a mouse fails to find the platform within 60-90 seconds, it is gently guided to it.

    • The latency to find the platform and the path length are recorded.

  • Probe Trial (Day after last acquisition day):

    • The platform is removed, and the mouse is allowed to swim for 60 seconds.

    • The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

Conclusion and Future Directions

The evidence strongly supports a pivotal role for VPS35 in the pathophysiology of Alzheimer's disease. Its involvement in both Aβ and tau pathologies makes it an attractive therapeutic target. Future research should focus on elucidating the precise regulatory mechanisms of VPS35 expression and function in the brain and exploring the therapeutic potential of small molecules or gene therapies aimed at restoring retromer function. A deeper understanding of the intricate cellular processes governed by VPS35 will undoubtedly pave the way for novel strategies to combat this devastating neurodegenerative disorder.

References

structural domains of vps35 and protein-protein interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Domains and Protein-Protein Interactions of Vps35

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vacuolar protein sorting 35 (Vps35) is a pivotal component of the endosomal protein sorting machinery, acting as the core scaffold of the retromer complex. This complex is essential for the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network (TGN) and the plasma membrane, thereby rescuing them from lysosomal degradation. Dysfunction in Vps35 and the retromer complex is directly implicated in the pathogenesis of severe neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. This technical guide provides a comprehensive overview of the structural architecture of Vps35, its intricate network of protein-protein interactions, quantitative binding data, and the experimental methodologies used to elucidate these connections. Understanding these molecular details is critical for developing targeted therapeutic strategies aimed at modulating retromer function.

Structural Domains of Vps35

Vps35 is a large, ~92 kDa protein comprised of 796 amino acids in humans.[1] Its structure is characterized by a right-handed α-helical solenoid fold, which extends through the entire length of the protein, forming a flexible, elongated architecture.[2][3][4] This conformation is crucial for its function as a scaffold, facilitating interactions with other retromer components and accessory proteins. The Vps35 protein can be broadly divided into distinct functional domains:

  • N-Terminal Domain (residues ~1-307): This region is responsible for binding to the Vps26 subunit of the retromer complex.[1][2] A highly conserved PRLYL motif within the N-terminus is critical for this interaction.[2][5] This domain is also involved in interactions with sorting nexin (SNX) proteins.[1][6]

  • C-Terminal Domain (residues ~307-796): This extensive domain, composed of at least 13 α-helices, adopts a horseshoe-like shape and is responsible for binding the Vps29 subunit.[1][7][8] This interaction is essential for the stability and assembly of the core retromer trimer. The C-terminal region also contains binding sites for accessory proteins, most notably the WASH complex via its FAM21 subunit.[2]

The solenoid structure provides Vps35 with the flexibility to conform to the curved surfaces of endosomal membranes and to present multiple binding sites for simultaneous engagement with cargo, accessory proteins, and other retromer subunits.[8]

Retromer_Assembly cluster_csc Cargo-Selective Complex (CSC) vps35 Vps35 vps29 Vps29 vps35->vps29 snx SNX-BAR Dimer (e.g., SNX1/SNX5) vps35->snx Interacts with cargo Transmembrane Cargo Protein vps35->cargo Binds & Selects vps26 Vps26 vps26->vps35 membrane Endosomal Membrane snx->membrane Anchors via PX/BAR domains CoIP_Workflow start 1. Cell Lysis (Non-denaturing buffer) preclear 2. Pre-clear Lysate (with Protein A/G beads) start->preclear add_ab 3. Add Bait Antibody (e.g., anti-Vps35) preclear->add_ab capture 4. Capture Complex (Add new Protein A/G beads) add_ab->capture wash 5. Wash Beads (Remove non-specific binders) capture->wash elute 6. Elute Proteins (Boil in sample buffer) wash->elute detect 7. Western Blot (Probe for 'prey' protein) elute->detect

References

The Role of VPS35 in Endosomal Sorting and Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolar protein sorting 35 (VPS35) is a pivotal component of the retromer complex, a cellular machinery essential for the sorting and trafficking of transmembrane proteins from endosomes to the trans-Golgi network (TGN) and the plasma membrane. This process is critical for a multitude of cellular functions, including receptor recycling, lysosomal biogenesis, and signaling pathway modulation. Dysregulation of VPS35-mediated trafficking has been implicated in the pathogenesis of several neurodegenerative diseases, most notably Parkinson's disease and Alzheimer's disease, making it a key target for therapeutic development. This technical guide provides an in-depth overview of the core functions of VPS35 in endosomal sorting, details its involvement in key signaling pathways, presents quantitative data on its interactions and functions, and outlines detailed experimental protocols for its study.

Core Functions of VPS35 in Endosomal Sorting

VPS35 is the central scaffold of the cargo-selective complex (CSC) of the retromer, which also includes VPS26 and VPS29.[1] The primary function of the retromer is to recognize and retrieve specific transmembrane cargo proteins from endosomes, preventing their degradation in lysosomes and facilitating their reuse.[2] This retrieval process is crucial for maintaining cellular homeostasis.

The trafficking process mediated by the VPS35-containing retromer complex can be broadly categorized into two main pathways:

  • Retrograde transport from endosomes to the TGN: This pathway is essential for the recycling of receptors involved in the delivery of lysosomal hydrolases, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-MPR).[3][4] Proper sorting of these receptors ensures the correct enzymatic content of lysosomes.

  • Recycling from endosomes to the plasma membrane: This route is vital for maintaining the cell surface population of various receptors, including neurotransmitter receptors and nutrient transporters, thereby modulating cellular signaling and metabolism.

Dysfunction of VPS35 can lead to the mis-sorting of these cargo proteins, resulting in their premature degradation and subsequent cellular defects.[2]

Key Signaling Pathways Involving VPS35

VPS35 plays a critical role in modulating several key signaling pathways by controlling the trafficking of their components.

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for neuronal development and survival.[5] VPS35 is essential for the secretion of Wnt ligands through the recycling of the Wnt receptor, Wntless (Wls).[2][6] The retromer complex, with VPS35 at its core, retrieves Wls from the endosome and transports it back to the TGN for further rounds of Wnt transport and secretion.[7] Disruption of this recycling process leads to the degradation of Wls, impaired Wnt secretion, and consequently, reduced Wnt/β-catenin signaling.[5][8][9] This has been linked to the loss of dopaminergic neurons observed in Parkinson's disease.[9]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_trafficking Endosomal Trafficking Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 Wls_out Wls Endosome Endosome Wls_out->Endosome endocytosis GSK3b GSK3β Dishevelled->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes induces TGN TGN Endosome->TGN recycling VPS35_Retromer VPS35-Retromer Endosome->VPS35_Retromer binds Wnt_Wls Wnt-Wls Complex TGN->Wnt_Wls Wnt loading Wls_in Wls Wnt_Wls->Wls_out secretes Wnt VPS35_Retromer->TGN mediates transport

Caption: VPS35-mediated recycling of Wntless in Wnt/β-catenin signaling.

Dopamine (B1211576) D1 Receptor Signaling

VPS35 plays a crucial role in regulating the cell surface levels and signaling of the dopamine D1 receptor (DRD1).[1][5] Studies have shown that VPS35 interacts with DRD1 and promotes its recycling to the plasma membrane following endocytosis.[5] Overexpression of VPS35 leads to increased cell surface levels of DRD1 and enhanced downstream signaling, as evidenced by increased phosphorylation of CREB and ERK.[1] Conversely, downregulation of VPS35 reduces DRD1 surface levels and abolishes dopamine-induced signaling.[5] The Parkinson's disease-associated D620N mutation in VPS35 impairs this function, leading to a loss of regulation of DRD1 trafficking and signaling.[1][5]

Dopamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_trafficking Endosomal Recycling Dopamine Dopamine DRD1 Dopamine D1 Receptor (DRD1) Dopamine->DRD1 binds G_protein G Protein DRD1->G_protein activates Endosome Endosome DRD1->Endosome endocytosis AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ERK ERK PKA->ERK activates CREB CREB PKA->CREB activates pERK p-ERK ERK->pERK phosphorylation pCREB p-CREB CREB->pCREB phosphorylation Endosome->DRD1 recycling VPS35_Retromer VPS35-Retromer Endosome->VPS35_Retromer interacts VPS35_Retromer->DRD1

Caption: VPS35's role in dopamine D1 receptor trafficking and signaling.

LRRK2 and Rab Protein Signaling

VPS35 has a functional relationship with another Parkinson's disease-associated protein, Leucine-rich repeat kinase 2 (LRRK2). The pathogenic D620N mutation in VPS35 has been shown to enhance the kinase activity of LRRK2, leading to increased phosphorylation of its downstream targets, a subset of Rab GTPases (e.g., Rab8A, Rab10, Rab12).[6][10] This suggests that VPS35 acts as an upstream regulator of the LRRK2 pathway.[6] The hyperactivation of LRRK2 due to the VPS35 D620N mutation is thought to contribute to the neurodegeneration seen in Parkinson's disease.[11][12][13][14] Furthermore, VPS35[D620N]-induced lysosomal dysfunction can recruit and activate LRRK2 on the lysosomal surface.[11]

LRRK2_Signaling cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm Lysosome Lysosome LRRK2_inactive Inactive LRRK2 Lysosome->LRRK2_inactive recruits & activates LRRK2_active Active LRRK2 Rab Rab GTPase (e.g., Rab10) LRRK2_active->Rab phosphorylates VPS35_D620N VPS35 (D620N) VPS35_D620N->Lysosome induces dysfunction LRRK2_inactive->LRRK2_active pRab Phospho-Rab Rab->pRab Effector Effector Proteins (e.g., RILPL1) pRab->Effector recruits Effector->Lysosome associates

Caption: VPS35 (D620N) mutation enhances LRRK2-mediated Rab phosphorylation.

Quantitative Data on VPS35 Interactions and Function

The following tables summarize key quantitative data related to VPS35's interactions and its role in protein trafficking.

Table 1: Binding Affinities of VPS35 with Retromer Components

Interacting ProteinsMethodBinding Affinity (Kd)Reference
Vps35 and Vps29Isothermal Titration Calorimetry (ITC)303 nM[15]
Vps35 and Vps26AIsothermal Titration Calorimetry (ITC)1.4 nM[15]

Table 2: Effects of VPS35 Manipulation on Protein Levels and Localization

ConditionProtein/Process AffectedQuantitative ChangeCell TypeReference
VPS35 OverexpressionCell Surface DRD1 LevelsIncreasedDopaminergic Neurons[5]
VPS35 DownregulationCell Surface DRD1 LevelsDecreasedDopaminergic Neurons[5]
VPS35 D620N MutationLRRK2-mediated Rab10 PhosphorylationIncreasedMouse Embryonic Fibroblasts[6]
Vps35 KnockoutCI-MPR colocalization with TGN (p230)Reduced (Pearson's RHeLa = 0.4005, RVps35 KO = 0.3264)HeLa Cells[16]
Vps35 KnockoutLC3-II colocalization with LAMP1Increased (Pearson's RHeLa = 0.4983, RVps35 KO = 0.7217)HeLa Cells[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study VPS35 function.

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol is designed to determine the interaction between VPS35 and a putative binding partner.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein A/G magnetic beads

  • Primary antibodies (anti-VPS35 and anti-putative partner)

  • IgG control antibody

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse cells expressing the proteins of interest in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

  • Immunoprecipitation: Remove the beads using a magnetic stand. Add the primary antibody (or IgG control) to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

  • Immune Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer. Neutralize the eluate with neutralization buffer.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against VPS35 and the putative interacting protein.

Cell Surface Biotinylation for Receptor Recycling Analysis

This protocol is used to quantify the recycling of a cell surface receptor, such as DRD1, mediated by VPS35.

Materials:

  • Sulfo-NHS-SS-Biotin (cleavable biotin)

  • Quenching solution (e.g., PBS with 100 mM glycine)

  • Stripping buffer (e.g., glutathione-based buffer)

  • Cell lysis buffer

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Surface Biotinylation: Incubate live cells with Sulfo-NHS-SS-Biotin at 4°C to label cell surface proteins.

  • Quenching: Quench the biotinylation reaction with quenching solution.

  • Internalization: Warm the cells to 37°C for a defined period to allow for receptor endocytosis.

  • Biotin (B1667282) Stripping (Time Zero): For a control plate, strip the remaining cell surface biotin with a membrane-impermeable reducing agent at 4°C. The remaining biotinylated protein represents the internalized fraction.

  • Recycling: For experimental plates, after the internalization period, strip the surface biotin. Then, return the cells to 37°C for various time points to allow for the recycling of internalized receptors back to the cell surface.

  • Second Biotinylation or Stripping: At each time point, either re-biotinylate the newly appeared surface receptors or strip the recycled biotinylated receptors that have reappeared on the surface.

  • Cell Lysis and Affinity Purification: Lyse the cells and incubate the lysate with streptavidin-agarose beads to capture the biotinylated proteins.

  • Western Blot Analysis: Elute the captured proteins and analyze them by Western blotting using an antibody against the receptor of interest.

Analysis of Mitochondrial Dynamics

This protocol describes methods to assess changes in mitochondrial morphology (fission/fusion) in response to altered VPS35 function.

Materials:

  • Mitochondria-targeted fluorescent protein (e.g., Mito-DsRed)

  • Live-cell imaging microscope with environmental control

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Transfection: Transfect cells with a plasmid encoding a mitochondrially targeted fluorescent protein.

  • Live-Cell Imaging: Culture the cells on a glass-bottom dish and perform time-lapse imaging using a fluorescence microscope equipped with a 37°C and 5% CO2 chamber.

  • Image Acquisition: Acquire images at regular intervals (e.g., every 5 seconds for 5 minutes).

  • Quantification of Mitochondrial Morphology:

    • Aspect Ratio and Form Factor: Use image analysis software to outline individual mitochondria and calculate their aspect ratio (major axis / minor axis) and form factor (perimeter² / 4π × area). An increase in these values indicates more elongated mitochondria (fusion), while a decrease suggests more fragmented mitochondria (fission).

    • Branching: Quantify the number of branches per mitochondrial network as a measure of mitochondrial connectivity.

  • Quantification of Fission and Fusion Events: Manually or with automated tracking software, count the number of fission (one mitochondrion splitting into two or more) and fusion (two or more mitochondria merging into one) events over the time-lapse series.

Assessment of Autophagic Flux

This protocol is used to measure the rate of autophagy in cells with manipulated VPS35 expression.

Materials:

  • LC3-GFP or similar fluorescently tagged autophagy marker

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • Fluorescence microscope

  • Western blotting reagents for LC3 and p62

Procedure:

  • Cell Transfection/Transduction: Transfect or transduce cells to express a fluorescently tagged LC3.

  • Treatment with Lysosomal Inhibitor: Treat cells with a lysosomal inhibitor (e.g., Bafilomycin A1) for a short period (e.g., 2-4 hours). This will block the degradation of autophagosomes, allowing for the accumulation of LC3-II.

  • Fluorescence Microscopy:

    • Fix and image the cells.

    • Quantify the number and intensity of LC3-positive puncta per cell. Autophagic flux is determined by the difference in LC3 puncta in the presence and absence of the lysosomal inhibitor.

  • Western Blot Analysis:

    • Lyse the cells and perform Western blotting for LC3 and p62.

    • Autophagic flux is assessed by the accumulation of the lipidated form of LC3 (LC3-II) in the presence of the lysosomal inhibitor. A decrease in the autophagic substrate p62 upon VPS35 manipulation can also indicate changes in autophagic degradation.

Conclusion

VPS35 is a central player in the intricate network of endosomal sorting and trafficking, with profound implications for cellular health and disease. Its role as the core of the retromer complex places it at the crossroads of numerous critical cellular processes. The detailed understanding of its function in cargo recognition, its influence on key signaling pathways, and the quantitative aspects of its interactions are paramount for the development of novel therapeutic strategies for neurodegenerative disorders. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the multifaceted roles of VPS35 and to explore its potential as a drug target.

References

Regulating the Regulator: An In-depth Technical Guide to VPS35 Gene Expression in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, essential for the proper trafficking of transmembrane proteins within neurons. Dysregulation of VPS35 expression is increasingly implicated in the pathogenesis of major neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the current understanding of VPS35 gene expression regulation in the brain. We delve into the transcriptional, post-transcriptional, and signaling pathways that govern VPS35 levels, presenting quantitative data, detailed experimental protocols, and visual representations of key regulatory networks. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and therapeutically target the intricate mechanisms controlling VPS35 expression in the context of neurological health and disease.

Introduction to VPS35 and its Importance in the Brain

VPS35 is the core scaffolding component of the cargo-selective complex of the retromer, a cellular machinery responsible for the retrograde transport of proteins from endosomes to the trans-Golgi network.[2][3] This process is vital for the recycling of numerous receptors and transporters, maintaining cellular homeostasis, and ensuring proper neuronal function. In the brain, VPS35 is highly expressed in various regions, including the frontal cortex, hippocampus, striatum, and cerebellum, with particularly high expression in neurons and oligodendrocytes.[4][5]

Given its central role in protein trafficking, it is not surprising that alterations in VPS35 expression or function have profound consequences for neuronal health. Reduced levels of VPS35 have been observed in post-mortem brain tissue of patients with Alzheimer's disease and Parkinson's disease.[6][7] Furthermore, mutations in the VPS35 gene are a known cause of late-onset, autosomal dominant Parkinson's disease.[2] Understanding the regulatory mechanisms that control VPS35 gene expression is therefore a critical step towards developing novel therapeutic strategies for these devastating disorders.

Quantitative Analysis of VPS35 Gene Expression in the Human Brain

Precise quantification of VPS35 expression across different brain regions and in pathological states is fundamental to understanding its role in neurological disease. Here, we summarize publicly available RNA-sequencing and microarray data.

VPS35 Expression in Healthy Human Brain Regions

Data from the Genotype-Tissue Expression (GTEx) project provides a comprehensive overview of VPS35 mRNA levels across various human brain regions. The following table summarizes the median expression levels in Transcripts Per Million (TPM).

Brain RegionMedian TPM
Amygdala55.3
Anterior cingulate cortex (BA24)52.1
Caudate (basal ganglia)48.7
Cerebellar Hemisphere34.9
Cerebellum31.5
Cortex50.8
Frontal Cortex (BA9)51.2
Hippocampus53.6
Hypothalamus49.5
Nucleus accumbens (basal ganglia)47.9
Putamen (basal ganglia)48.1
Spinal cord (cervical c-1)44.2
Substantia nigra49.8

Data sourced from the GTEx Portal.

Altered VPS35 Expression in Neurodegenerative Diseases

Multiple studies have reported dysregulation of VPS35 expression in the brains of patients with Alzheimer's and Parkinson's disease. Analysis of data from the Gene Expression Omnibus (GEO) provides quantitative insights into these changes.

DiseaseBrain RegionGEO DatasetExpression Change (vs. Control)
Alzheimer's DiseaseHippocampusGDS5413Decreased
Alzheimer's DiseaseEntorhinal CortexGSE48350Decreased
Parkinson's DiseaseSubstantia NigraGDS3129Decreased

Note: The table presents a summary of findings. For detailed statistical analysis, refer to the original publications associated with the GEO datasets.

Transcriptional Regulation of the VPS35 Gene

The expression of the VPS35 gene is controlled by a complex interplay of transcription factors and regulatory elements within its promoter and enhancer regions.

The VPS35 Promoter and Predicted Transcription Factor Binding Sites

The promoter region of the human VPS35 gene, located on chromosome 16, contains numerous putative binding sites for a variety of transcription factors. Analysis of this region using bioinformatic tools and databases such as GeneCards has identified potential binding sites for factors including:

  • SP1 (Specificity Protein 1): A ubiquitous transcription factor involved in the expression of a wide range of housekeeping and tissue-specific genes.

  • CREB (cAMP response element-binding protein): A key regulator of gene expression in response to a variety of signaling pathways, playing a crucial role in neuronal plasticity and survival.

  • STAT (Signal Transducer and Activator of Transcription) family members (STAT1, STAT3, etc.): These factors are typically activated by cytokine and growth factor signaling.

  • Nkx2-5: A homeodomain-containing transcription factor with roles in development.

Experimental Validation of Transcription Factor Binding

While bioinformatic predictions provide valuable clues, experimental validation is essential to confirm the direct binding of transcription factors to the VPS35 promoter in a relevant cellular context. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold-standard technique for this purpose. Researchers can query databases like the ENCODE portal to search for publicly available ChIP-seq datasets for specific transcription factors in neuronal cell lines.

G

Post-Transcriptional Regulation by MicroRNAs

MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in post-transcriptional gene silencing by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs). Several miRNAs are predicted to target the VPS35 3' UTR, potentially influencing its expression levels in the brain.

In Silico Prediction of miRNAs Targeting VPS35

Bioinformatic tools such as TargetScan and miRDB can be used to predict miRNAs that have binding sites in the 3' UTR of the VPS35 mRNA. These predictions are based on seed sequence complementarity and conservation across species. A search of these databases reveals several candidate miRNAs with high prediction scores that are also known to be expressed in the brain.

Experimental Validation of miRNA-Mediated Regulation

The functional interaction between a predicted miRNA and the VPS35 3' UTR must be experimentally validated. The dual-luciferase reporter assay is a widely used method for this purpose.

G

Signaling Pathways Influencing VPS35 Gene Expression

Several key signaling pathways implicated in neuronal function and survival are emerging as potential regulators of VPS35 gene expression.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for various aspects of brain development and function. There is evidence suggesting a link between Wnt signaling and the retromer complex.[8][9] While the direct transcriptional regulation of VPS35 by Wnt signaling components is still under investigation, the functional interplay suggests a potential regulatory loop.[10]

G

Dopamine (B1211576) Signaling Pathway

Dopamine signaling is central to motor control, motivation, and reward, and its dysregulation is a hallmark of Parkinson's disease. Studies have shown that VPS35 interacts with the dopamine receptor D1 (DRD1) and that overexpression of VPS35 leads to increased phosphorylation of CREB, a downstream effector of dopamine signaling.[2][11][12] This suggests a potential feedback mechanism where dopamine signaling could influence VPS35 gene expression via CREB.

G

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding Analysis in Neuronal Cells

Objective: To identify the genomic regions where a specific transcription factor binds in neuronal cells, with a focus on the VPS35 promoter.

Materials:

  • Neuronal cell culture (e.g., SH-SY5Y, primary neurons) or dissected brain tissue

  • Formaldehyde (B43269) (37%)

  • Glycine

  • Cell lysis buffer

  • Chromatin shearing buffer

  • Antibody specific to the transcription factor of interest

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for qPCR targeting the VPS35 promoter and a negative control region

  • Reagents for library preparation and next-generation sequencing

Protocol:

  • Cross-linking: Treat neuronal cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

  • Analysis:

    • ChIP-qPCR: Use qPCR with primers targeting the predicted binding site on the VPS35 promoter to validate enrichment.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing. Analyze the data to identify genome-wide binding sites.

Dual-Luciferase Reporter Assay for miRNA Target Validation

Objective: To determine if a specific miRNA directly targets the 3' UTR of VPS35.

Materials:

  • Neuronal cell line (e.g., HEK293T, SH-SY5Y)

  • Dual-luciferase reporter vector (e.g., psiCHECK-2)

  • Expression vector for the miRNA of interest (or synthetic miRNA mimic)

  • Negative control miRNA mimic

  • Lipofectamine or other transfection reagent

  • Dual-luciferase assay reagent

  • Luminometer

Protocol:

  • Vector Construction: Clone the full-length 3' UTR of human VPS35 downstream of the Renilla luciferase gene in the dual-luciferase reporter vector. The Firefly luciferase gene on the same vector serves as an internal control for transfection efficiency.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Co-transfection: Co-transfect the cells with the VPS35 3' UTR reporter vector and either the miRNA mimic or a negative control mimic.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities sequentially using a luminometer and the dual-luciferase assay reagent.

  • Data Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample. A significant decrease in the normalized luciferase activity in the presence of the miRNA mimic compared to the negative control indicates direct targeting of the VPS35 3' UTR.

RT-qPCR for Quantifying VPS35 mRNA Levels in Brain Tissue

Objective: To measure the relative expression of VPS35 mRNA in different brain regions or between healthy and diseased tissue.

Materials:

  • Brain tissue samples

  • TRIzol or other RNA extraction reagent

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • VPS35-specific forward and reverse primers

  • Primers for a stable housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Real-time PCR instrument

Protocol:

  • RNA Extraction: Homogenize brain tissue in TRIzol and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • qPCR Reaction: Set up qPCR reactions containing the cDNA, VPS35-specific primers (or housekeeping gene primers), and qPCR master mix.

  • Real-time PCR: Run the reactions on a real-time PCR instrument.

  • Data Analysis: Determine the cycle threshold (Ct) values for VPS35 and the housekeeping gene in each sample. Calculate the relative expression of VPS35 using the ΔΔCt method.

Western Blotting for VPS35 Protein Quantification in Brain Lysates

Objective: To determine the relative levels of this compound in brain tissue samples.

Materials:

  • Brain tissue samples

  • RIPA buffer or other lysis buffer with protease inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibody against VPS35

  • Primary antibody against a loading control protein (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Homogenize brain tissue in lysis buffer and determine the protein concentration.

  • SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against VPS35, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control protein to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of this compound.

Conclusion and Future Directions

The regulation of VPS35 gene expression in the brain is a multi-layered process involving transcriptional control by a host of transcription factors, post-transcriptional modulation by miRNAs, and influence from key neuronal signaling pathways. Dysregulation of this intricate network can have profound consequences for neuronal health, contributing to the pathogenesis of devastating neurodegenerative diseases. This guide has provided a comprehensive overview of the current knowledge in this field, offering quantitative data, detailed experimental protocols, and visual representations of the key regulatory mechanisms.

Future research should focus on several key areas. The definitive identification and validation of the full repertoire of transcription factors and miRNAs that control VPS35 expression in different brain regions and cell types is a critical next step. Elucidating the precise signaling cascades that converge on the VPS35 gene to modulate its transcription in response to physiological and pathological stimuli will be essential. A deeper understanding of these regulatory networks will undoubtedly open new avenues for the development of targeted therapeutic strategies aimed at restoring normal VPS35 levels and function in the context of neurodegenerative disease.

References

An In-depth Technical Guide on the Evolutionary Conservation of the Vps35 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Vacuolar protein sorting 35 (Vps35) is an essential component of the retromer complex, a critical machinery in cellular trafficking that mediates the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network (TGN).[1][2][3] This process is fundamental for a myriad of cellular functions, including receptor recycling, cell signaling, and lysosomal biogenesis.[2][4] The Vps35 protein is highly conserved throughout eukaryotic evolution, from single-celled organisms like yeast to humans, underscoring its indispensable biological role.[2][5][6] Structurally and functionally, its conservation is evident in its α-helical solenoid architecture and its core function within the retromer's cargo-recognition complex (CSC).[1][6][7] Dysregulation or mutation of Vps35 is implicated in severe neurodegenerative disorders, including Parkinson's Disease (PD) and Alzheimer's Disease (AD), making it a significant target for therapeutic development.[2][8][9] This document provides a comprehensive overview of the evolutionary conservation of Vps35, detailing its structure, function, associated signaling pathways, and the experimental methodologies used for its study.

Introduction to Vps35 and the Retromer Complex

First identified in Saccharomyces cerevisiae, Vps35 is the central scaffold protein of the retromer's cargo-selective complex (CSC), a stable heterotrimer formed with Vps26 and Vps29.[1][6] Vps35 is responsible for recognizing and binding specific cargo proteins destined for retrieval from the endosomal pathway, thereby preventing their degradation in lysosomes.[3][10] The entire retromer complex is evolutionarily conserved and plays a major role in recycling transmembrane proteins from endosomes back to the trans-Golgi network.[1] The high degree of conservation suggests that the functions of Vps35 are fundamental to eukaryotic cell biology.[6] Mouse knockout studies have demonstrated that Vps35 is required for survival, with null mutations leading to embryonic lethality.[1] In humans, the gene VPS35 is located on chromosome 16q11.2 and is ubiquitously expressed, with higher levels in the brain, heart, and gonads.[1][6]

Structural and Sequence Conservation

The structure and amino acid sequence of Vps35 show remarkable conservation across diverse species, reflecting a strong evolutionary pressure to maintain its function.

Conserved Structural Features

Vps35 folds into a horseshoe-shaped, right-handed α-helical solenoid structure.[1][10][11] This architecture provides an extended surface for interacting with other retromer components and cargo proteins. Key conserved structural features include:

  • N-Terminus: Contains a conserved PRLYL motif that serves as the binding site for the Vps26 subunit.[1][12]

  • C-Terminus: A distinct α-solenoid fold that binds to the Vps29 subunit.[1] These interactions are crucial for the stability and assembly of the CSC; for instance, the knockdown of Vps35 can lead to the degradation of Vps29.[1][13]

Quantitative Sequence Conservation

Sequence alignment studies have quantified the high degree of homology between Vps35 orthologs. The protein shows significant identity and similarity from yeast to mammals, with particularly high conservation among vertebrates. This conservation is most pronounced in the regions responsible for interactions with Vps26, Vps29, and cargo proteins. The D620 residue, a site of a mutation (D620N) linked to Parkinson's disease, is highly conserved from yeast to humans, indicating its critical functional importance.[1][14]

Table 1: this compound Sequence Homology Compared to Human Vps35

Organism Scientific Name Sequence Identity (%) Sequence Similarity (%) Reference
Chimpanzee Pan troglodytes 99.5 - 100 Not specified [6][15]
Mouse Mus musculus 99.4 Not specified [6][15]
Rat Rattus norvegicus 99.4 Not specified [6][15]
Frog Xenopus laevis 92.7 Not specified [6][15]

| Baker's Yeast | Saccharomyces cerevisiae| 29 | 61 |[6] |

Conserved Cellular Functions and Disease Relevance

The primary function of Vps35 as a cargo-recognizing component of the retromer is conserved across all eukaryotes.[2][4] This central role enables Vps35 to participate in numerous fundamental cellular processes.

  • Retrograde Trafficking: The canonical function of the Vps35-containing retromer is the retrieval of transmembrane proteins, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR), from endosomes to the TGN.[14][16]

  • Autophagy and Lysosomal Function: Vps35 is crucial for autophagy. It interacts with the WASH complex to regulate the trafficking of autophagy-related proteins like ATG9A.[1] It also recruits the lysosomal receptor LAMP2a to initiate chaperone-mediated autophagy (CMA).[1][8] Vps35 dysfunction leads to impaired lysosomal function and the accumulation of protein aggregates, such as α-synuclein.[8][17]

  • Mitochondrial Homeostasis: Vps35 regulates the dynamic balance of mitochondrial fusion and fission. It achieves this by mediating the removal of the E3 ubiquitin ligase MUL1 from the mitochondrial outer membrane, which in turn prevents the degradation of the fusion protein Mitofusin 2 (Mfn2).[1][8]

  • Receptor Recycling and Signaling: Vps35 is essential for the recycling of various cell surface receptors, thereby modulating critical signaling pathways. This includes receptors for Wnt signaling and the dopamine (B1211576) D1 receptor (DRD1).[1][8][18]

Mutations in Vps35, particularly the D620N variant, are linked to late-onset, autosomal dominant Parkinson's disease (PARK17).[1][8] This mutation impairs several Vps35 functions, including its interaction with the WASH complex, leading to autophagic dysfunction, mitochondrial fragmentation, and altered dopamine signaling.[1][16][18] Reduced Vps35 levels have also been observed in Alzheimer's disease, where it affects the processing of the amyloid precursor protein (APP).[2][11]

Key Signaling Pathways and Workflows

Vps35 is a key node in several signaling networks. Its conservation ensures that these pathways are maintained across species.

Retromer Complex Assembly and Cargo Recognition

The core function of Vps35 begins with its assembly into the CSC. This complex then associates with sorting nexins (SNXs) on the endosomal membrane to recognize and sort cargo for retrograde transport.

Retromer_Assembly cluster_CSC Cargo-Selective Complex (CSC) cluster_Endosome Endosomal Membrane Vps35 Vps35 Vps26 Vps26 Vps35->Vps26 N-terminus (PRLYL motif) Vps29 Vps29 Vps35->Vps29 C-terminus Cargo Cargo Protein Vps35->Cargo Binds SNXs Sorting Nexins (e.g., SNX1/2, SNX5/6) Vps35->SNXs Associates with Endosome Endosome TGN Trans-Golgi Network Endosome->TGN Retrograde Transport SNXs->Endosome Binds to PI3P

Caption: Vps35 forms the core of the Cargo-Selective Complex.

Vps35 in Mitochondrial Dynamics

Vps35 plays a critical role in maintaining mitochondrial health by preventing excessive fission. It removes MUL1, an E3 ligase that targets the fusion protein Mfn2 for degradation.

Mitochondrial_Dynamics cluster_Mito Mitochondrial Outer Membrane Mfn2 Mfn2 Fusion Mitochondrial Fusion (Healthy State) Mfn2->Fusion Degradation Mfn2 Degradation Mfn2->Degradation MUL1 MUL1 (E3 Ligase) MUL1->Mfn2 Ubiquitinates Vps35 Vps35 Vps35->MUL1 Removes Fragmentation Mitochondrial Fragmentation (Dysfunction) Degradation->Fragmentation

Caption: Vps35 regulates mitochondrial fusion by preventing Mfn2 degradation.

Vps35 in Dopamine Receptor Signaling

Vps35 directly interacts with the dopamine D1 receptor (DRD1), facilitating its recycling to the plasma membrane and modulating downstream signaling cascades essential for neuronal function.

Dopamine_Signaling cluster_Membrane Plasma Membrane cluster_Endosome Endosome DRD1_surface DRD1 DRD1_endo Endocytosed DRD1 DRD1_surface->DRD1_endo Endocytosis Signaling Downstream Signaling (CREB/ERK Phosphorylation) DRD1_surface->Signaling Activates DRD1_endo->DRD1_surface Recycling Vps35 Vps35 Vps35->DRD1_endo Interacts & Promotes Recycling Dopamine Dopamine Dopamine->DRD1_surface Binds

Caption: Vps35 facilitates dopamine receptor (DRD1) recycling and signaling.

Experimental Protocols for Studying Vps35 Conservation

A variety of established techniques are used to investigate the evolutionary conservation of Vps35's structure, function, and interactions.

Protocol: Sequence and Phylogenetic Analysis

This protocol outlines the computational workflow to assess the evolutionary relationship of Vps35 orthologs.

  • Sequence Retrieval: Obtain this compound sequences from various species (e.g., H. sapiens, M. musculus, D. melanogaster, S. cerevisiae) from databases like NCBI GenBank or UniProt.[6][19]

  • Multiple Sequence Alignment (MSA): Align the retrieved sequences using tools like ClustalOmega or MUSCLE to identify conserved regions and residues.[19][20][21]

  • Conservation Scoring: Analyze the MSA to calculate percentage identity and similarity, and to identify conserved domains or motifs.

  • Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree using methods such as Bayesian inference (e.g., MrBayes) or Maximum Likelihood (e.g., RAxML).[22] This visualizes the evolutionary divergence of the protein.

  • Structural Modeling: Use the sequence of an ortholog to predict its 3D structure based on the known structure of human Vps35 using homology modeling servers.

Protocol: Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This protocol is used to verify if the interaction between Vps35 and its partners (e.g., Vps26, LRRK2) is conserved in a given species or cell line.

  • Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G-agarose) to remove non-specifically binding proteins.

  • Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., Vps35) to the pre-cleared lysate and incubate to form antibody-antigen complexes.

  • Complex Capture: Add Protein A/G beads to capture the antibody-antigen complexes.

  • Washing: Wash the beads multiple times with lysis buffer to remove unbound proteins.

  • Elution: Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein (e.g., Vps26) to confirm the interaction.[23]

CoIP_Workflow start Cell Lysate (with Protein Complex) step1 Add Bait-Specific Antibody (e.g., anti-Vps35) start->step1 step2 Incubate to Form Antibody-Antigen Complex step1->step2 step3 Add Protein A/G Beads step2->step3 step4 Capture Immune Complex step3->step4 step5 Wash to Remove Non-specific Proteins step4->step5 step6 Elute Bound Proteins step5->step6 end Analyze by Western Blot for Prey Protein (e.g., Vps26) step6->end

Caption: Workflow for Co-Immunoprecipitation to validate protein interactions.

Protocol: Functional Complementation Assay in Yeast

This assay determines if a Vps35 ortholog (e.g., from humans) can rescue the function of a deleted Vps35 gene in yeast, demonstrating functional conservation.

  • Strain Generation: Create a yeast strain (S. cerevisiae) with a deletion of the endogenous vps35 gene (vps35Δ). These strains exhibit known phenotypes, such as defects in sorting vacuolar proteins like carboxypeptidase Y (CPY).[6]

  • Vector Construction: Clone the coding sequence of the Vps35 ortholog (e.g., human VPS35) into a yeast expression vector, often under the control of an inducible promoter (e.g., GAL1).[14]

  • Yeast Transformation: Transform the vps35Δ yeast strain with the plasmid containing the Vps35 ortholog or an empty vector control.

  • Phenotypic Analysis: Grow the transformed yeast under inducing conditions and assess whether the expression of the ortholog rescues the vps35Δ phenotype. This can be measured by observing the proper localization of CPY or by assessing growth under specific stress conditions.

Conclusion and Future Directions

The this compound is a paradigm of evolutionary conservation, maintaining its core structure and function across the eukaryotic domain. Its indispensable role in cellular trafficking places it at the center of processes vital for cellular homeostasis. The strong link between Vps35 dysfunction and devastating neurodegenerative diseases like Parkinson's and Alzheimer's highlights its importance as a subject of intense research. For drug development professionals, Vps35 and the retromer complex represent promising therapeutic targets.[8][9] Strategies aimed at enhancing Vps35 function, stabilizing the retromer complex, or correcting the defects caused by pathogenic mutations could offer novel avenues for treating these currently intractable diseases.[4][16] Future research should focus on elucidating the full spectrum of Vps35-cargo interactions and further detailing its role in specific neuronal subtypes to develop targeted and effective therapies.

References

The VPS35 Interactome: A Technical Guide for Neuronal and Non-Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vacuolar protein sorting 35 (VPS35) is a pivotal component of the retromer complex, a cellular machinery essential for the sorting and trafficking of transmembrane proteins. Its function is critical in maintaining cellular homeostasis, and its disruption has been increasingly implicated in the pathogenesis of severe neurodegenerative diseases, including Parkinson's and Alzheimer's disease. This technical guide provides an in-depth exploration of the VPS35 interactome in both neuronal and non-neuronal cells. We present a comprehensive overview of known protein-protein interactions, supported by quantitative proteomics data, and detail the experimental methodologies used to elucidate these complex networks. Furthermore, we visualize key signaling pathways and experimental workflows to offer a clear and actionable understanding of the VPS35-centric cellular processes, with a particular focus on the implications of the pathogenic D620N mutation. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and target the intricate molecular interactions governed by VPS35.

The Core VPS35 Interactome

VPS35 serves as the core scaffold of the cargo-selective complex (CSC) of the retromer, which also includes VPS26 and VPS29.[1] This trimeric complex is central to the recognition and binding of cargo proteins destined for retrograde transport from endosomes to the trans-Golgi network (TGN).[2] Beyond these core components, VPS35 engages with a dynamic array of accessory and regulatory proteins, as well as a diverse set of cargo proteins.

Quantitative Analysis of the VPS35 Interactome

Quantitative mass spectrometry-based proteomics has been instrumental in defining the composition of the VPS35 interactome. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tagging (TMT) have enabled the precise quantification of proteins that co-immunoprecipitate with VPS35.

Below are tables summarizing key interactors of VPS35 identified in quantitative proteomics studies in non-neuronal and neuronal cell models.

Table 1: Key Interactors of VPS35 in Non-Neuronal Cells (HEK293, H4)

Interacting ProteinGeneFunctionFold Enrichment (VPS35-IP vs. Control)p-valueCell LineReference
VPS26AVPS26ARetromer core componentHigh<0.001HEK293[1]
VPS29VPS29Retromer core componentHigh<0.001HEK293[1]
FAM21CFAM21CWASH complex subunit, links retromer to actin cytoskeletonSignificant<0.01RPE1[1]
WASHC1 (WASH1)WASHC1WASH complex core subunitSignificant<0.01RPE1[1]
TBC1D5TBC1D5Rab7 GTPase-activating protein, regulates retromer functionEnriched<0.05HEK293[3]
SNX27SNX27Sorting nexin, links cargo to retromerEnriched<0.05HeLa[3]
VARPVARPVps9-domain ankyrin repeat protein, regulates Rab21Enriched<0.05HEK293[4]
RAB7ARAB7ASmall GTPase, regulates endosomal traffickingEnriched<0.05H4[5]
RAB27BRAB27BSmall GTPase, regulates lysosomal exocytosisEnriched in VPS35 KO<0.05H4[5]
TMEM55BTMEM55BLysosomal integral membrane proteinEnriched in VPS35 KO<0.05MEFs[5]
RILPL1RILPL1Rab-interacting lysosomal protein-like 1Enriched in VPS35 KO<0.05MEFs[5]

Note: "High" and "Significant" are used where specific fold-change values were not provided in the source abstracts but were described as strong interactions. Data for some interactors are derived from studies on VPS35 knockout (KO) cells, indicating proteins whose association with the lysosome is altered in the absence of VPS35.

Table 2: Key Interactors of VPS35 in Neuronal Contexts

Interacting ProteinGeneFunctionEvidence of InteractionNeuronal Cell Type/ModelReference
LRRK2LRRK2Kinase, implicated in Parkinson's diseaseCo-immunoprecipitationSH-SY5Y, Mouse Brain[2][6]
PARKINPARK2E3 ubiquitin ligase, implicated in Parkinson's diseaseCo-immunoprecipitation, Ubiquitination assayHuman nerve cells[2]
DLP1 (DRP1)DNM1LDynamin-like protein 1, mitochondrial fissionCo-immunoprecipitationPrimary rodent neurons[7]
ATG9AATG9AAutophagy-related protein 9AAltered sorting in VPS35 mutantsMammalian cell lines[3]
SORL1SORL1Sortilin-related receptor, involved in APP traffickingReduced levels in AD, functional linkPost-mortem brain tissue[7]
APPAPPAmyloid precursor protein, central to Alzheimer's diseaseFunctional link, altered processingPost-mortem brain tissue[7]
The Impact of the D620N Mutation on the VPS35 Interactome

The D620N mutation in VPS35 is a known cause of late-onset, autosomal dominant Parkinson's disease.[6] This single amino acid substitution significantly alters the interaction landscape of VPS35, providing crucial insights into the molecular mechanisms of neurodegeneration.

Table 3: Differential Interactions of Wild-Type VPS35 vs. D620N Mutant

Interacting Protein/ComplexEffect of D620N MutationConsequenceCell/Animal ModelReference
WASH Complex (FAM21, WASH1) Decreased Interaction Impaired recruitment of the WASH complex to endosomes, leading to defective endosomal sorting and autophagy.RPE1 cells, Mouse brain[1][8]
LRRK2 Increased LRRK2 Kinase Activity Hyperphosphorylation of Rab GTPases, suggesting a gain-of-function mechanism.Mouse embryonic fibroblasts, Human monocytes[9]
DLP1 (DRP1) Increased Interaction Enhanced mitochondrial fragmentation and dysfunction.Mouse brain[10]
TBC1D5 Differential Interaction Altered regulation of Rab7 and retromer function.Mouse brain[3]

Experimental Protocols

The identification and characterization of the VPS35 interactome rely on a suite of powerful molecular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP)

Co-IP is a foundational technique for identifying protein-protein interactions in their native cellular context.

Protocol:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Pre-clearing:

    • Incubate the lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge and collect the pre-cleared supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody specific for VPS35 (or the protein of interest) overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

Yeast Two-Hybrid (Y2H) Screening

Y2H is a genetic method used to discover binary protein-protein interactions.

Protocol:

  • Plasmid Construction:

    • Clone the cDNA of the "bait" protein (e.g., VPS35) into a vector containing a DNA-binding domain (BD).

    • Clone a cDNA library of potential "prey" proteins into a vector containing a transcriptional activation domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library plasmids.

  • Selection and Screening:

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and containing a reporter gene (e.g., LacZ).

    • Only yeast cells where the bait and prey proteins interact will reconstitute a functional transcription factor, leading to the expression of reporter genes and allowing growth on selective media.

  • Identification of Interactors:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the prey cDNA inserts to identify the interacting proteins.

  • Validation:

    • Confirm the interaction through re-transformation and one-on-one Y2H assays or by an independent method like Co-IP.

Tandem Affinity Purification with Mass Spectrometry (TAP-MS)

TAP-MS is a high-throughput technique for identifying components of protein complexes with high specificity.

Protocol:

  • Bait Protein Tagging:

    • Genetically fuse the protein of interest (e.g., VPS35) with a tandem affinity purification (TAP) tag (e.g., Protein A and Calmodulin Binding Peptide).

    • Express the tagged protein in a suitable cell line.

  • Two-Step Affinity Purification:

    • Lyse the cells under native conditions.

    • First Affinity Purification: Incubate the lysate with IgG beads to bind the Protein A tag. Wash extensively.

    • Elution: Cleave the bait protein from the IgG beads using a specific protease (e.g., TEV protease).

    • Second Affinity Purification: Incubate the eluate with calmodulin beads in the presence of calcium to bind the Calmodulin Binding Peptide. Wash extensively.

    • Final Elution: Elute the purified protein complexes by chelating the calcium with EGTA.

  • Mass Spectrometry Analysis:

    • Separate the components of the purified complexes by SDS-PAGE.

    • Excise protein bands, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS spectra against a protein database.

Signaling Pathways and Workflows

Visualizing the complex interplay of proteins and the experimental procedures used to study them is crucial for a comprehensive understanding.

VPS35-Mediated Signaling Pathways

The following diagrams illustrate key signaling pathways in which VPS35 plays a central role.

VPS35_Retromer_Trafficking cluster_endosome Early Endosome cluster_golgi Trans-Golgi Network (TGN) cluster_lysosome Lysosome VPS35 VPS35 VPS26 VPS26 VPS35->VPS26 forms CSC VPS29 VPS29 VPS35->VPS29 forms CSC WASH_Complex WASH Complex VPS35->WASH_Complex recruits Cargo Cargo Protein VPS26->Cargo binds VPS29->Cargo binds TGN TGN Cargo->TGN Retrograde Transport Lysosome Lysosome (Degradation) Cargo->Lysosome Default Pathway Actin Actin Cytoskeleton WASH_Complex->Actin activates nucleation

Caption: VPS35-mediated retrograde trafficking from the endosome.

D620N_Mutation_Pathway cluster_interactions Protein Interactions cluster_consequences Cellular Consequences VPS35_WT Wild-Type VPS35 WASH_Complex WASH Complex VPS35_WT->WASH_Complex Normal Binding VPS35_D620N VPS35 (D620N) VPS35_D620N->WASH_Complex Decreased Binding LRRK2 LRRK2 VPS35_D620N->LRRK2 Increases Activity DLP1 DLP1 VPS35_D620N->DLP1 Increased Binding Autophagy Impaired Autophagy WASH_Complex->Autophagy leads to Rab_Phos Increased Rab Phosphorylation LRRK2->Rab_Phos leads to Mito_Frag Mitochondrial Fragmentation DLP1->Mito_Frag leads to Neurodegeneration Neurodegeneration Autophagy->Neurodegeneration Rab_Phos->Neurodegeneration Mito_Frag->Neurodegeneration

Caption: Pathogenic pathways affected by the VPS35 D620N mutation.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols described above.

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with Beads start->preclear ip Immunoprecipitate with anti-VPS35 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot Analysis elute->analysis end End: Identify Interactors analysis->end

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

TAP_MS_Workflow start Start: Lysate from cells expressing TAP-tagged VPS35 purif1 1st Affinity Purification (IgG Beads) start->purif1 elute1 TEV Protease Cleavage purif1->elute1 purif2 2nd Affinity Purification (Calmodulin Beads) elute1->purif2 elute2 Elution with EGTA purif2->elute2 sds_page SDS-PAGE elute2->sds_page digest In-gel Digestion sds_page->digest lc_ms LC-MS/MS Analysis digest->lc_ms db_search Database Search lc_ms->db_search end End: Identify Complex Components db_search->end

Caption: Workflow for Tandem Affinity Purification-Mass Spectrometry.

Conclusion and Future Directions

The study of the VPS35 interactome has provided profound insights into fundamental cellular processes and the molecular underpinnings of neurodegenerative diseases. The core interactions with VPS26 and VPS29, the dynamic association with the WASH complex, and the functional relationships with disease-associated proteins like LRRK2 and Parkin highlight the central role of VPS35 in cellular protein quality control. The pathogenic D620N mutation serves as a critical tool to dissect the specific pathways that, when dysregulated, lead to neuronal demise.

Future research should focus on expanding the quantitative interactome data, particularly in diverse neuronal subtypes and under various stress conditions. The development of novel therapeutic strategies may benefit from targeting specific VPS35 interactions, aiming to either stabilize the retromer complex or mitigate the deleterious effects of pathogenic mutations. The continued application of advanced proteomics and genetic screening technologies will undoubtedly uncover further layers of complexity in the VPS35 interactome, paving the way for innovative treatments for a range of devastating diseases.

References

Alternative Splicing Variants of the VPS35 Gene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[December 18, 2025]

Introduction

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, a key regulator of intracellular protein trafficking. The retromer complex is essential for the retrieval and recycling of transmembrane proteins from endosomes to the trans-Golgi network and the plasma membrane, thereby playing a crucial role in a multitude of cellular processes. While much of the research on VPS35 has focused on its canonical form and its association with neurodegenerative diseases such as Parkinson's disease, emerging evidence from genomic databases indicates the existence of multiple alternative splicing variants of the VPS35 gene. These variants, arising from differential processing of the pre-mRNA, have the potential to generate distinct protein isoforms with unique functional properties. This technical guide provides a comprehensive overview of the current knowledge on the alternative splicing of VPS35, intended for researchers, scientists, and drug development professionals.

Known and Predicted Alternative Splicing Variants of Human VPS35

The human VPS35 gene is located on chromosome 16 and contains 17 exons [cite: 10]. Alternative splicing of the VPS35 pre-mRNA can lead to the production of multiple transcript variants. Genomic databases have cataloged a number of these potential isoforms, although experimental validation and functional characterization for most remain limited.

Predicted Transcript Variants

Analysis of genomic databases such as Ensembl and NCBI reveals a significant number of predicted transcript variants for the VPS35 gene. As of the latest database releases, Ensembl lists as many as 25 transcript variants for human VPS35 [cite: 1, 13]. The NCBI database also annotates several predicted variants, including two notable isoforms designated as Isoform X1 and Isoform X2.

Transcript ID (NCBI)Predicted Protein Length (amino acids)Annotation
NP_060676.2 (Canonical)796The most studied and well-characterized isoform.
XP_011521529.1 (Isoform X1)723Predicted isoform with a truncated C-terminus.
XP_005256102.1 (Isoform X2)Not specifiedPredicted isoform with potential alternative internal exons.

Table 1: Summary of selected predicted human VPS35 protein isoforms from the NCBI database.

Early Experimental Evidence of Splice Variants

An early study involving the cloning of human VPS35 cDNA provided the first experimental evidence for the existence of multiple transcripts through Northern blot analysis. This study identified two distinct transcripts of approximately 3.6 kb and 3.0 kb in various human tissues.

Transcript SizeTissue Expression Profile
3.6 kb Highly expressed in the brain, heart, testis, ovary, small intestine, spleen, skeletal muscle, and placenta. Moderate to low expression in other tissues.
3.0 kb Expressed at lower levels than the 3.6 kb transcript in most tissues. Notably, this transcript was not detected in the brain.

Table 2: Summary of experimentally observed human VPS35 transcripts by Northern blot analysis.

The differential expression pattern of these transcripts, particularly the absence of the 3.0 kb transcript in the brain, suggests that the regulation of VPS35 splicing is tissue-specific and may have important physiological consequences. The precise molecular structures of these transcripts and the protein isoforms they encode have not been fully elucidated.

Functional Implications of VPS35 and its Canonical Isoform

The canonical isoform of VPS35 is a core component of the retromer's cargo-selective complex (CSC), along with VPS26 and VPS29. This complex is responsible for recognizing and binding to specific transmembrane cargo proteins destined for retrograde transport.

Role in Cellular Trafficking and Signaling

VPS35-mediated trafficking is integral to numerous signaling pathways. The retromer complex is involved in the recycling of receptors, transporters, and signaling molecules, thereby modulating their cell surface abundance and downstream signaling activity.

VPS35_Signaling_Pathways cluster_endosome Endosome VPS35 VPS35 (Retromer) WASH WASH Complex VPS35->WASH recruits SNX27 SNX27 VPS35->SNX27 Cargo Cargo Proteins (e.g., CI-MPR, Sortilin, ATG9A) VPS35->Cargo binds TGN Trans-Golgi Network VPS35->TGN Retrograde Transport PlasmaMembrane Plasma Membrane WASH->PlasmaMembrane Recycling SNX27->PlasmaMembrane Recycling LRRK2 LRRK2 LRRK2->VPS35 phosphorylates Lysosome Lysosome (Degradation) Cargo->Lysosome Default Pathway

Figure 1: Simplified signaling network of the canonical this compound.

Mutations in the canonical this compound, such as the D620N variant associated with Parkinson's disease, can disrupt these trafficking pathways, leading to impaired lysosomal function, altered autophagy, and mitochondrial dysfunction [cite: 7, 15, 18]. These disruptions are thought to contribute to the neurodegenerative process.

Experimental Protocols for the Study of VPS35 Alternative Splicing

Investigating the expression and function of VPS35 alternative splicing variants requires a combination of molecular and cellular biology techniques.

Quantification of Splice Variant Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is a sensitive method to quantify the expression levels of specific splice variants. This requires the design of primers that can distinguish between the different isoforms.

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues of interest using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and a mix of oligo(dT) and random hexamer primers.

  • Primer Design: Design primer pairs that are specific to each splice variant. This can be achieved by placing primers across unique exon-exon junctions or within alternatively included/excluded exons.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green or probe-based detection method. Include a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of each splice variant using the ΔΔCt method.

qRT_PCR_Workflow Start Cells or Tissue RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative RT-PCR cDNA_Synthesis->qRT_PCR Primer_Design Isoform-Specific Primer Design Primer_Design->qRT_PCR Data_Analysis Relative Expression Analysis (ΔΔCt) qRT_PCR->Data_Analysis

Figure 2: Workflow for quantifying VPS35 splice variants by qRT-PCR.

Analysis of Protein Isoform Expression by Western Blotting

Western blotting can be used to detect and quantify the expression of different this compound isoforms, provided that they have different molecular weights or that isoform-specific antibodies are available.

Protocol:

  • Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

    • Incubate with a primary antibody against VPS35.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

Functional Characterization of VPS35 Isoforms

To understand the functional consequences of alternative splicing, individual isoforms can be cloned and overexpressed in cell lines.

Experimental Workflow:

  • Cloning: Amplify the coding sequence of each VPS35 splice variant by RT-PCR and clone it into an expression vector (e.g., with a FLAG or GFP tag).

  • Transfection: Transfect the expression constructs into a suitable cell line (e.g., HEK293T or a neuronal cell line).

  • Functional Assays: Perform a variety of assays to assess the function of each isoform, including:

    • Subcellular Localization: Use immunofluorescence or live-cell imaging to determine the localization of the tagged protein.

    • Protein-Protein Interactions: Perform co-immunoprecipitation followed by Western blotting to examine interactions with other retromer components (VPS26, VPS29) and cargo proteins.

    • Cargo Trafficking: Monitor the trafficking of known retromer cargo (e.g., CI-MPR, sortilin) in cells expressing different isoforms.

Functional_Characterization_Workflow cluster_assays Functional Assays Start VPS35 Splice Variant cDNA Cloning Cloning into Expression Vector Start->Cloning Transfection Transfection into Cell Line Cloning->Transfection Localization Subcellular Localization (Immunofluorescence) Transfection->Localization PPI Protein-Protein Interactions (Co-IP) Transfection->PPI Trafficking Cargo Trafficking Assays Transfection->Trafficking

Figure 3: Workflow for the functional characterization of VPS35 isoforms.

Conclusion and Future Directions

The existence of multiple alternative splicing variants of the VPS35 gene opens up a new dimension in understanding the regulation and function of the retromer complex. While the canonical isoform of VPS35 has been extensively studied, the biological roles of its splice variants remain largely unexplored. The differential tissue expression of VPS35 transcripts suggests that these isoforms may have specialized functions in different cellular contexts.

Future research should focus on:

  • Comprehensive profiling of VPS35 splice variants across a wide range of human tissues and in different disease states using high-throughput sequencing methods like RNA-Seq.

  • Experimental validation and characterization of predicted protein isoforms to determine their subcellular localization, interaction partners, and impact on cargo trafficking.

  • Investigation of the signaling pathways that are differentially regulated by the various VPS35 isoforms.

  • Development of isoform-specific tools , such as antibodies and genetic models, to facilitate the study of these variants.

A deeper understanding of the alternative splicing of VPS35 will not only provide novel insights into the intricate regulation of intracellular trafficking but may also reveal new therapeutic targets for neurodegenerative diseases and other disorders where retromer function is implicated.

The Critical Role of VPS35 in Autophagy and Lysosomal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolar protein sorting 35 (VPS35), a core component of the retromer complex, is a pivotal player in the intricate cellular processes of autophagy and lysosomal function. As a key regulator of intracellular protein trafficking, VPS35 ensures the proper sorting and recycling of transmembrane proteins, thereby preventing their degradation and maintaining cellular homeostasis. Dysregulation of VPS35 function, often linked to neurodegenerative diseases such as Parkinson's and Alzheimer's, underscores its critical importance. This technical guide provides an in-depth exploration of the multifaceted roles of VPS35, detailing its involvement in key signaling pathways, presenting quantitative data from seminal studies, and outlining detailed experimental protocols to investigate its function.

Introduction: The Retromer Complex and VPS35

The retromer complex is a highly conserved protein assembly responsible for the retrograde transport of specific transmembrane protein cargo from endosomes to the trans-Golgi network (TGN) or the plasma membrane.[1][2][3][4][5] This process is essential for the recycling of receptors and other proteins, preventing their degradation in the lysosome. The core of the retromer complex consists of a cargo-selective trimer: VPS35, VPS26, and VPS29.[2] VPS35 serves as the central scaffold, directly interacting with cargo proteins and other components of the trafficking machinery.[4]

VPS35's Role in Autophagy

Autophagy is a fundamental cellular degradation process that sequesters cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. VPS35 plays a crucial role in multiple stages of this pathway.

Regulation of Autophagosome Formation and Maturation

VPS35 is integral to the formation and maturation of autophagosomes.[5] It facilitates this by mediating the trafficking of key autophagy-related (Atg) proteins, most notably ATG9A.[6][7][8][9] ATG9A is a transmembrane protein that cycles between the TGN, endosomes, and the forming autophagosome, delivering lipids necessary for the expansion of the autophagic membrane.[8][10] VPS35, in conjunction with the WASH (Wiskott-Aldrich syndrome protein and SCAR homolog) complex, regulates the proper sorting of ATG9A to the autophagosome.[6][7][8]

Impact on Autophagic Flux

Studies have shown that depletion or mutation of VPS35 can significantly alter autophagic flux, the overall rate of autophagic degradation. Silencing of VPS35 has been associated with an increase in the levels of the autophagosome marker LC3B-II and a decrease in the autophagy substrate p62/SQSTM1, suggesting an initial activation of autophagy.[1][11] However, the accumulation of autophagosomes, particularly in the presence of lysosomal inhibitors like Bafilomycin A1, indicates a downstream impairment in the fusion of autophagosomes with lysosomes or in lysosomal degradation itself.[1][2]

VPS35's Influence on Lysosomal Function

The lysosome is the primary catabolic organelle of the cell, and its proper function is inextricably linked to VPS35-mediated trafficking.

Sorting of Lysosomal Proteins

VPS35 is essential for the correct sorting of numerous lysosomal proteins, including the lysosome-associated membrane protein 2a (LAMP2a) and the lysosomal hydrolase Cathepsin D.[12][13] LAMP2a is the receptor for chaperone-mediated autophagy (CMA), a selective form of autophagy responsible for the degradation of specific cytosolic proteins.[12][14] VPS35 ensures the retrograde transport of LAMP2a from endosomes back to the TGN, preventing its degradation and maintaining a functional pool of the receptor.[12] Similarly, VPS35 is involved in the trafficking of the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR), which is responsible for delivering newly synthesized lysosomal hydrolases like Cathepsin D to the lysosome.[13]

Maintenance of Lysosomal Integrity

Dysfunction of VPS35 can lead to alterations in lysosomal morphology and acidity.[1] Studies have shown that downregulation of VPS35 results in an increase in the size and number of acidic vesicles, as indicated by LysoTracker staining.[1][15] This suggests a potential compensatory response or a defect in lysosomal homeostasis. Furthermore, impaired delivery of lysosomal enzymes due to defective VPS35 function can compromise the degradative capacity of the lysosome.

Signaling Pathways Involving VPS35

VPS35's function in autophagy and lysosomal regulation is orchestrated through its interaction with various signaling molecules and complexes.

The VPS35-WASH Complex-ATG9A Axis in Autophagosome Biogenesis

A critical signaling pathway involves the interaction of VPS35 with the WASH complex, which in turn regulates the trafficking of ATG9A. The WASH complex is an actin-nucleating factor that promotes the formation of actin patches on endosomes, facilitating the sorting of cargo.[6][7] VPS35 recruits the WASH complex to endosomes, and this interaction is crucial for the proper trafficking of ATG9A to the site of autophagosome formation.[8][9] The Parkinson's disease-associated D620N mutation in VPS35 has been shown to weaken the interaction with the WASH complex, leading to mistrafficking of ATG9A and impaired autophagy.[6][8][16]

VPS35_WASH_ATG9A_Pathway cluster_endosome Endosome VPS35 VPS35 (Retromer) WASH WASH Complex VPS35->WASH recruits ATG9A_vesicle ATG9A Vesicle WASH->ATG9A_vesicle facilitates sorting Autophagosome Nascent Autophagosome ATG9A_vesicle->Autophagosome delivers lipids caption VPS35-WASH complex interaction in ATG9A trafficking.

VPS35-WASH complex interaction in ATG9A trafficking.
VPS35, LRRK2, and Rab Proteins in Lysosomal Stress Response

Recent studies have uncovered a link between VPS35 and another Parkinson's disease-associated protein, Leucine-rich repeat kinase 2 (LRRK2), in the context of lysosomal stress. The VPS35 D620N mutation has been shown to enhance the kinase activity of LRRK2, leading to the phosphorylation of a subset of Rab GTPases, including Rab10 and Rab12.[3][6][12][17][18] This hyperactivation is amplified under conditions of endolysosomal stress.[3][17] This pathway suggests a role for VPS35 in sensing or responding to lysosomal dysfunction, with implications for neurodegenerative processes.

VPS35_LRRK2_Rab_Pathway Lysosomal_Stress Endolysosomal Stress LRRK2 LRRK2 Lysosomal_Stress->LRRK2 activates VPS35_D620N VPS35 (D620N) VPS35_D620N->LRRK2 enhances activity Rab_proteins Rab10, Rab12 LRRK2->Rab_proteins phosphorylates Phospho_Rab pRab10, pRab12 Neuronal_Dysfunction Neuronal Dysfunction Phospho_Rab->Neuronal_Dysfunction contributes to caption VPS35(D620N)-LRRK2 pathway in lysosomal stress.

VPS35(D620N)-LRRK2 pathway in lysosomal stress.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of VPS35 in autophagy and lysosomal function.

Table 1: Effects of VPS35 siRNA Knockdown on Autophagy and Lysosomal Markers in N2A-APPswe cells [1][11]

ProteinChange upon VPS35 knockdownFold Change (approx.)
VPS35Decrease~70% reduction
VPS26DecreaseSignificant reduction
VPS29DecreaseSignificant reduction
LC3B-II/I ratioIncreaseSignificant increase
p62/SQSTM1DecreaseSignificant decrease
LAMP2IncreaseSignificant increase
Acidic Vesicles (LysoTracker)IncreaseSignificant increase

Table 2: Effect of VPS35 D620N Mutation on LRRK2-mediated Rab Phosphorylation [6][18]

ConditionPhospho-Rab10 levels (fold change vs. WT)
VPS35 WT1.0
VPS35 D620N (homozygous)~6-fold increase
LRRK2 R1441C~4-fold increase
LRRK2 G2019S~2-fold increase

Table 3: Impact of VPS35 D620N on ATG9A Trafficking to Autophagosomes [2]

Cell LineColocalization of ATG9A with LC3 (Mander's coefficient)
GFP-VPS35 WTHigh
GFP-VPS35 D620NSignificantly reduced

Detailed Experimental Protocols

siRNA-mediated Knockdown of VPS35 and Analysis of Autophagic Flux

Objective: To deplete endogenous VPS35 and assess the impact on autophagic flux by monitoring LC3-II and p62 levels.

Materials:

  • N2A-APPswe cells[1]

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • VPS35 siRNA and control (scramble) siRNA

  • Bafilomycin A1 (Baf A1)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-VPS35, anti-LC3B, anti-p62/SQSTM1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Transfection:

    • Plate N2A-APPswe cells to be 70-80% confluent at the time of transfection.

    • Dilute VPS35 siRNA or control siRNA in Opti-MEM.

    • Dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.[1]

  • Autophagic Flux Assay:

    • Treat one set of transfected cells with Baf A1 (e.g., 100 nM) for the last 2-4 hours of incubation to block lysosomal degradation.[2]

    • Leave a parallel set of cells untreated.

  • Western Blot Analysis:

    • Harvest cells and lyse in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against VPS35, LC3B, p62, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect with ECL substrate.

    • Quantify band intensities using densitometry software. Autophagic flux is assessed by comparing LC3-II levels in the presence and absence of Baf A1.

Co-immunoprecipitation of VPS35 and WASH Complex

Objective: To determine the interaction between VPS35 and the WASH complex.

Materials:

  • HeLa cells stably expressing GFP-VPS35 (WT or D620N)[19]

  • Lysis buffer (e.g., HEPES-based buffer with 0.5% Triton X-100 and protease inhibitors)[19]

  • Anti-GFP magnetic beads

  • Primary antibodies: anti-GFP, anti-FAM21, anti-WASH1

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Lysis:

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with anti-GFP magnetic beads for 2-4 hours at 4°C with gentle rotation to capture the GFP-VPS35 complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the immunoprecipitated samples by Western blotting using antibodies against GFP, FAM21, and WASH1.

LysoTracker Staining for Acidic Vesicle Visualization

Objective: To visualize and quantify acidic organelles (lysosomes and autolysosomes).

Materials:

  • Cells grown on glass coverslips

  • LysoTracker Red DND-99[1][20][21]

  • Live-cell imaging medium

  • Hoechst 33342 (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Staining:

    • Prepare a working solution of LysoTracker Red (e.g., 50-75 nM) in pre-warmed cell culture medium.[20][21]

    • Replace the medium on the cells with the LysoTracker working solution and incubate for 30-60 minutes at 37°C.

    • During the last 10 minutes of incubation, add Hoechst 33342 for nuclear staining.

  • Imaging:

    • Gently wash the cells with pre-warmed PBS.

    • Replace with fresh live-cell imaging medium.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for red (LysoTracker) and blue (Hoechst) fluorescence.

  • Quantification:

    • Use image analysis software to quantify the number, size, and intensity of LysoTracker-positive puncta per cell.

Conclusion and Future Directions

VPS35 is a central hub in the regulation of autophagy and lysosomal function. Its role in mediating the trafficking of key proteins for both pathways highlights the interconnectedness of these cellular processes. The discovery that mutations in VPS35 are linked to neurodegenerative diseases has spurred intense research into its molecular mechanisms. Future investigations should focus on elucidating the full spectrum of VPS35 cargo, understanding the tissue-specific regulation of VPS35 function, and exploring therapeutic strategies to modulate VPS35 activity for the treatment of diseases associated with its dysfunction. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further unravel the complexities of VPS35 biology.

References

Methodological & Application

Application Notes and Protocols for VPS35 Immunoprecipitation from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation of Vacuolar Protein Sorting 35 (VPS35) from brain tissue. VPS35 is a critical component of the retromer complex, which is involved in the retrograde transport of proteins from endosomes to the trans-Golgi network.[1] Dysfunction of the retromer complex and mutations in VPS35 have been implicated in neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, making the study of its interactions and signaling pathways in the brain crucial for therapeutic development.[1]

Signaling Pathways Involving VPS35

VPS35, as a core component of the retromer complex, plays a pivotal role in various signaling pathways essential for neuronal function and survival. The retromer complex, consisting of VPS35, VPS26, and VPS29, is responsible for the sorting and recycling of transmembrane proteins, thereby preventing their degradation in lysosomes.[1]

Key signaling pathways influenced by VPS35 include:

  • Dopamine (B1211576) Receptor Trafficking: VPS35 interacts with the D1 dopamine receptor (DRD1) and is crucial for its recycling to the cell surface. This process is vital for maintaining normal dopamine signaling, and its disruption by VPS35 mutations is linked to Parkinson's disease pathogenesis.

  • Wnt/β-catenin Signaling: The retromer complex is involved in the trafficking of Wntless, a receptor essential for the secretion of Wnt ligands. Proper Wnt/β-catenin signaling is critical for neuronal development and survival, and its impairment due to VPS35 dysfunction can contribute to neurodegeneration.

  • PI3K/AKT Signaling: VPS35 has been shown to regulate the PI3K/AKT signaling pathway, which is a key pathway for cell survival and proliferation.

  • Interaction with LRRK2: VPS35 interacts with Leucine-rich repeat kinase 2 (LRRK2), another protein linked to familial Parkinson's disease. This interaction suggests a common pathway in the disease's progression.

  • Autophagy and Mitochondrial Homeostasis: The retromer complex is involved in the regulation of autophagy and the maintenance of mitochondrial function, both of which are critical for neuronal health.

Below is a diagram illustrating the central role of the VPS35-retromer complex in cellular trafficking and its intersection with key signaling pathways implicated in neurodegeneration.

Caption: VPS35-Retromer Complex Signaling Pathways.

Experimental Protocol for VPS35 Immunoprecipitation from Brain Tissue

This protocol outlines the steps for the immunoprecipitation of VPS35 from brain tissue lysates.

Materials and Reagents
ReagentSupplierCatalog Number
Anti-VPS35 Antibody (for IP)Cell Signaling Technology#81453
Protein A/G Magnetic BeadsThermo Fisher Scientific88802
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche04906837001
Normal Rabbit IgGCell Signaling Technology#2729
Laemmli Sample Buffer (4X)Bio-Rad1610747
Dounce HomogenizerWheaton357542
Buffer Preparation
BufferComposition
Lysis Buffer RIPA Buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail.
Wash Buffer 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
Elution Buffer 1X Laemmli Sample Buffer.
Experimental Workflow

The following diagram illustrates the key steps in the VPS35 immunoprecipitation protocol.

IP_Workflow start Start: Brain Tissue Sample homogenization 1. Tissue Homogenization in Lysis Buffer start->homogenization clarification 2. Lysate Clarification (Centrifugation) homogenization->clarification pre_clearing 3. Pre-clearing with Protein A/G Beads clarification->pre_clearing incubation 4. Incubation with Anti-VPS35 Antibody pre_clearing->incubation ip 5. Immunoprecipitation with Protein A/G Beads incubation->ip washing 6. Washing of Immunocomplexes ip->washing elution 7. Elution of VPS35 Complexes washing->elution analysis 8. Downstream Analysis (e.g., Western Blot, Mass Spectrometry) elution->analysis

Caption: VPS35 Immunoprecipitation Experimental Workflow.

Step-by-Step Protocol

1. Brain Tissue Lysis

a. Dissect the desired brain region (e.g., cortex, hippocampus) on ice and weigh the tissue.

b. Add 10 volumes of ice-cold Lysis Buffer per gram of tissue.

c. Homogenize the tissue using a pre-chilled Dounce homogenizer with 10-15 strokes on ice.

d. Incubate the homogenate on ice for 30 minutes with occasional vortexing.

e. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

g. Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

2. Pre-clearing the Lysate

a. For each immunoprecipitation reaction, use 500 µg to 1 mg of total protein from the cleared lysate.

b. Add 20 µL of Protein A/G magnetic beads to the lysate.

c. Incubate on a rotator for 1 hour at 4°C.

d. Place the tube on a magnetic rack and carefully transfer the supernatant to a new pre-chilled tube. Discard the beads.

3. Immunoprecipitation

a. To the pre-cleared lysate, add 2-5 µg of the anti-VPS35 antibody. For the negative control, add an equivalent amount of Normal Rabbit IgG.

b. Incubate on a rotator overnight at 4°C.

c. Add 30 µL of Protein A/G magnetic beads to each reaction.

d. Incubate on a rotator for 2-4 hours at 4°C.

4. Washing

a. Place the tubes on a magnetic rack to capture the beads and discard the supernatant.

b. Add 1 mL of ice-cold Wash Buffer and gently resuspend the beads.

c. Incubate for 5 minutes on a rotator at 4°C.

d. Repeat the wash steps (a-c) three more times for a total of four washes.

5. Elution

a. After the final wash, remove all residual wash buffer.

b. Add 50 µL of 1X Laemmli Sample Buffer to the beads.

c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

d. Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.

6. Downstream Analysis

The eluted samples are now ready for analysis by SDS-PAGE and Western blotting to confirm the immunoprecipitation of VPS35 and to identify co-immunoprecipitated proteins. Alternatively, samples can be processed for mass spectrometry analysis to identify novel VPS35-interacting partners.

Quantitative Data Summary

The following table provides a summary of the recommended quantitative parameters for the VPS35 immunoprecipitation protocol. It is important to note that these are starting recommendations and may require optimization for specific experimental conditions and brain regions.

ParameterRecommended RangeNotes
Tissue Amount 50 - 200 mgDependent on the abundance of VPS35 in the specific brain region.
Lysis Buffer Volume 10 µL per mg of tissueEnsure complete homogenization and lysis.
Total Protein for IP 500 µg - 2 mgHigher amounts can increase the yield of low-abundance interactors.
Anti-VPS35 Antibody 2 - 5 µg per IPTitrate to determine the optimal antibody concentration.
Protein A/G Beads 20 - 40 µL of slurry per IPUse sufficient beads to bind the antibody-antigen complexes.
Incubation Time (Antibody) 4 hours to overnight at 4°COvernight incubation can increase the efficiency of immunoprecipitation.
Incubation Time (Beads) 2 - 4 hours at 4°C
Wash Steps 3 - 5 timesAdequate washing is critical to reduce non-specific binding.
Elution Volume 30 - 50 µLA smaller volume will result in a more concentrated sample.

References

Generating VPS35 Conditional Knockout Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation of conditional knockout (cKO) mouse models for the Vacuolar Protein Sorting 35 (VPS35) gene. These models are invaluable tools for investigating the tissue-specific and temporal functions of VPS35, a key component of the retromer complex implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's.[1][2][3][4]

Introduction to VPS35 and Conditional Knockout Strategy

VPS35 is an essential component of the retromer complex, which mediates the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network.[3][5][6] This trafficking is crucial for various cellular processes, including receptor recycling, signaling, and autophagy.[3][5] Germline knockout of VPS35 in mice is embryonically lethal, underscoring its fundamental role in development and necessitating the use of conditional knockout strategies to study its function in specific cell types and at different developmental stages.[7][8]

The Cre-LoxP system is the most common method for generating conditional knockouts.[1][9] This strategy involves flanking a critical exon of the Vps35 gene with LoxP sites ("floxing"). These "floxed" mice are then crossed with a mouse line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter. In cells where Cre is expressed, the enzyme recognizes the LoxP sites and excises the intervening DNA, leading to a frameshift mutation and loss of functional VPS35 protein.

I. Generation of Vps35 Floxed Mice

The generation of a Vps35 conditional allele first requires the creation of a mouse line carrying LoxP sites around a critical exon of the Vps35 gene.

Experimental Workflow for Generating Vps35 Floxed Mice

G cluster_0 Targeting Vector Construction cluster_1 ES Cell Targeting cluster_2 Chimera Generation cluster_3 Germline Transmission TV_Design Design Targeting Vector (e.g., floxed exon 6) TV_Construct Construct Vector with Homology Arms, LoxP sites, and Selection Cassette TV_Design->TV_Construct Electroporation Electroporate ES Cells with Targeting Vector TV_Construct->Electroporation ES_Culture Culture Embryonic Stem (ES) Cells ES_Culture->Electroporation Selection Select for Homologous Recombination (e.g., G418) Electroporation->Selection Screening Screen Clones by PCR and Southern Blot Selection->Screening Blastocyst_Injection Inject Targeted ES Cells into Blastocysts Screening->Blastocyst_Injection Uterine_Transfer Transfer Injected Blastocysts into Pseudopregnant Females Blastocyst_Injection->Uterine_Transfer Chimeras Birth of Chimeric Pups Uterine_Transfer->Chimeras Breeding Breed Chimeras with Wild-Type Mice Chimeras->Breeding Genotyping Genotype Offspring for Floxed Allele Breeding->Genotyping Founder Identify Founder Mice (F1) with Germline Transmission Genotyping->Founder

Caption: Workflow for generating Vps35 floxed mice.

Quantitative Data Summary: Targeting Vector and ES Cells
ParameterDescriptionReference
Targeted Exon Exon 6 of the Vps35 gene is a common target for floxing.[7][10] Another model has targeted exons 3 through 5.[1][1][7][10]
ES Cell Line C57BL/6N-derived ES cells, such as JM8.N4 or JM8A3.N1, are frequently used.[7][11][7][11]
Selection Cassette A neomycin resistance cassette (Neo) flanked by FRT sites is often included for positive selection.[7][10][7][10]
Screening Method Southern blot and PCR are used to confirm correct targeting of the Vps35 locus in ES cell clones.[10][11][10][11]
Protocol 1: ES Cell Targeting
  • Targeting Vector Linearization : Linearize the targeting vector with a suitable restriction enzyme to increase recombination efficiency.[11][12]

  • ES Cell Culture : Culture mouse embryonic stem (ES) cells on a feeder layer of primary mouse embryonic fibroblasts (PMEFs) to maintain pluripotency.[12]

  • Electroporation : Electroporate the linearized targeting vector into the ES cells. A common method is to use 25 µg of the targeting vector.[12][13]

  • Selection : Culture the electroporated cells in media containing a selection agent (e.g., G418 for a neomycin resistance cassette) to select for cells that have incorporated the vector.[13]

  • Clone Picking and Expansion : Pick resistant colonies, duplicate them onto new plates, and expand them for screening.[11][14]

  • Screening :

    • PCR Screening : Perform PCR on genomic DNA from the expanded clones using primers that flank the insertion site to identify potentially targeted clones.

    • Southern Blot Confirmation : Confirm correct homologous recombination and rule out random integration by performing Southern blot analysis on genomic DNA digested with appropriate restriction enzymes.[10][11]

Protocol 2: Chimera Generation
  • ES Cell Expansion : Expand the correctly targeted ES cell clones.

  • Blastocyst Injection : Inject 10-15 of the targeted ES cells into the blastocoel of 3.5-day-old blastocysts from a donor mouse strain (e.g., C57BL/6J).[13][15][16]

  • Uterine Transfer : Surgically transfer the injected blastocysts into the uterine horns of pseudopregnant recipient female mice.[15][17]

  • Chimera Identification : The resulting pups will be chimeras, identifiable by their coat color, which will be a mix of the ES cell line's coat color and the blastocyst donor's coat color.[15] The percentage of chimerism is estimated by the coat color contribution. High-percentage chimeras (ideally >50%) are more likely to achieve germline transmission.[15]

II. Generating Tissue-Specific Vps35 Conditional Knockout Mice

Once founder mice with the floxed Vps35 allele (Vps35flox/flox) are established, they can be crossed with various Cre-driver lines to generate tissue-specific knockouts.

Breeding Strategy for Conditional Knockout

G Vps35_flox Vps35 flox/flox (Floxed Founder) F1_generation F1 Generation Vps35 flox/+ Cre +/- Vps35_flox->F1_generation Cre_driver Tissue-Specific Cre (e.g., Syn1-Cre) Cre_driver->F1_generation F2_generation F2 Generation (Intercross) F1_generation->F2_generation cKO Vps35 flox/flox; Cre + (Conditional Knockout) F2_generation->cKO Control1 Vps35 flox/flox; Cre - (Littermate Control) F2_generation->Control1 Control2 Vps35 flox/+; Cre + (Heterozygous Control) F2_generation->Control2

Caption: Breeding scheme for Vps35 cKO mice.

Commonly Used Cre-Driver Lines for Vps35 Studies
Cre-Driver LinePromoterExpression PatternResulting Phenotype of Vps35 cKOReference
Synapsin-1-Cre (Syn1-Cre) Synapsin-1Pan-neuronal, starting at embryonic day 12.5.[7]Motor deficits, spinal cord motor neuron degeneration, and early post-natal lethality.[7][18][7][18]
DAT-Cre Dopamine (B1211576) TransporterDopaminergic neurons.[2]Age-dependent loss of dopaminergic neurons, a key feature of Parkinson's disease.[2][2]
Neurod6-Cre Neurod6Pyramidal neurons in the neocortex and hippocampus.[19]Deficits in neurovascular coupling in the developing brain.[19][19]
CMV-Cre CytomegalovirusUbiquitous expression, leads to germline deletion.Used to generate germline knock-in models from conditional alleles.[8][8]
Protocol 3: Genotyping of Vps35 Conditional Knockout Mice

Genotyping is performed using PCR on genomic DNA extracted from tail biopsies.

  • DNA Extraction : Extract genomic DNA from a small piece of tail tissue.

  • PCR Amplification : Set up separate PCR reactions to detect the wild-type, floxed, and Cre alleles.

  • Primer Design :

    • For the Vps35 floxed allele : Use primers that flank one of the LoxP sites. The product size will differ between the wild-type and floxed alleles.

    • For the Cre allele : Use primers specific to the Cre recombinase gene.

  • Gel Electrophoresis : Run the PCR products on an agarose (B213101) gel to visualize the bands and determine the genotype of each mouse.

Example PCR Primer Locations:

  • A forward primer upstream of the 5' LoxP site and a reverse primer downstream of the 5' LoxP site can differentiate the wild-type from the floxed allele.

  • A separate pair of primers specific to the Cre transgene is used to determine the presence or absence of Cre.

III. VPS35 Signaling Pathways

Depletion of VPS35 has been shown to impact several key cellular signaling pathways.

VPS35 in Autophagy and Mitochondrial Homeostasis

G cluster_loss Loss of VPS35 VPS35 VPS35 (Retromer) MUL1 MUL1 (E3 Ubiquitin Ligase) VPS35->MUL1 Removes from Mitochondria LAMP2a LAMP2a VPS35->LAMP2a Cargo Sorting MFN2 Mitofusin 2 (MFN2) MUL1->MFN2 Degrades MUL1->MFN2 Mito_Fusion Mitochondrial Fusion MFN2->Mito_Fusion Mito_Fragment Mitochondrial Fragmentation MFN2->Mito_Fragment CMA Chaperone-Mediated Autophagy (CMA) LAMP2a->CMA LAMP2a->CMA Impaired

Caption: VPS35's role in mitochondrial dynamics and autophagy.

Loss of VPS35 function leads to increased levels of the E3 ubiquitin ligase MUL1 on the mitochondrial outer membrane.[5] This results in the degradation of Mitofusin 2 (MFN2), a key protein for mitochondrial fusion, leading to mitochondrial fragmentation and dysfunction.[5][20] Additionally, VPS35 is involved in sorting the chaperone-mediated autophagy (CMA) receptor LAMP2a, and its deficiency impairs CMA.[7]

VPS35 in Dopamine Receptor Signaling

G cluster_loss Loss of VPS35 VPS35 VPS35 (Retromer) DRD1_surface Cell Surface DRD1 VPS35->DRD1_surface Promotes Recycling VPS35->DRD1_surface Reduced Recycling DRD1_endo Endocytosed Dopamine Receptor D1 (DRD1) DRD1_endo->DRD1_surface Recycling Dopamine_Signal Dopamine Signaling (pCREB, pERK) DRD1_surface->Dopamine_Signal Activates DRD1_surface->Dopamine_Signal Decreased Signaling

Caption: VPS35's role in dopamine receptor trafficking.

VPS35 interacts with the Dopamine Receptor D1 (DRD1) and is crucial for its recycling to the cell surface after endocytosis.[21] Loss of VPS35 function leads to reduced surface levels of DRD1 and consequently, impaired downstream signaling, including the phosphorylation of CREB and ERK.[21] This mechanism is particularly relevant to the dopaminergic neurodegeneration observed in Parkinson's disease.[6][21]

Conclusion

The generation of VPS35 conditional knockout mouse models provides a powerful platform for dissecting the complex roles of the retromer complex in health and disease. By combining floxed Vps35 mice with a growing library of Cre-driver lines, researchers can achieve precise spatial and temporal control over gene deletion, enabling detailed investigation into the molecular mechanisms underlying neurodegeneration and other pathological processes. These models are essential for the preclinical evaluation of therapeutic strategies aimed at modulating retromer function.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of VPS35 in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, a key regulator of intracellular protein trafficking. The retromer complex is essential for recycling transmembrane proteins from endosomes to the trans-Golgi network and the plasma membrane. Dysfunction of VPS35 has been implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, as well as in cancer.[1][2][3][4][5] The CRISPR/Cas9 system provides a powerful tool for creating knockout cell lines to study the function of VPS35 and its role in disease. These application notes provide detailed protocols for the CRISPR/Cas9-mediated knockout of VPS35 in cultured cells, methods for validating the knockout, and assays to study the resulting cellular phenotypes.

Signaling Pathways Involving VPS35

VPS35 is involved in multiple signaling pathways crucial for cellular homeostasis. Its knockout can lead to significant perturbations in these pathways.

VPS35_Signaling_Pathways cluster_0 VPS35 and Retromer Complex cluster_1 Cellular Processes cluster_2 Signaling Pathways VPS35 VPS35 Retromer Retromer Complex VPS35->Retromer Core component Autophagy Autophagy VPS35->Autophagy Regulates Mitochondrial_Homeostasis Mitochondrial Homeostasis VPS35->Mitochondrial_Homeostasis Maintains PI3K_AKT PI3K/AKT Signaling VPS35->PI3K_AKT Modulates Wnt_Catenin Wnt/β-catenin Signaling VPS35->Wnt_Catenin Regulates Wntless recycling Dopamine_Signaling Dopamine Receptor Signaling VPS35->Dopamine_Signaling Regulates DRD1 trafficking Protein_Trafficking Protein Trafficking Retromer->Protein_Trafficking CRISPR_Workflow cluster_workflow CRISPR/Cas9 Knockout Workflow sgRNA_Design 1. sgRNA Design Cloning 2. sgRNA Cloning into Cas9 Vector sgRNA_Design->Cloning Transfection 3. Transfection into Cultured Cells Cloning->Transfection Selection 4. Selection of Edited Cells Transfection->Selection Validation 5. Validation of Knockout Selection->Validation Phenotypic_Analysis 6. Phenotypic Analysis Validation->Phenotypic_Analysis

References

Application Notes and Protocols for siRNA-Mediated Knockdown of VPS35 in Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing small interfering RNA (siRNA) to effectively knock down Vacuolar Protein Sorting 35 (VPS35) expression for in-depth functional analysis in a research setting. The protocols outlined below cover key experimental procedures, from siRNA transfection to the assessment of downstream cellular effects, including alterations in protein expression, autophagy, and mitochondrial function.

Introduction

Vacuolar Protein Sorting 35 (VPS35) is a critical component of the retromer complex, a key player in endosomal protein sorting and trafficking.[1] The retromer complex is essential for the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network (TGN), preventing their degradation in lysosomes and ensuring their proper function.[1] Dysregulation of VPS35 has been implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's and Alzheimer's diseases, making it a significant target for functional studies and therapeutic development.[2][3]

siRNA-mediated gene silencing offers a powerful and specific method to investigate the cellular roles of VPS35. By transiently reducing VPS35 expression, researchers can elucidate its involvement in various signaling pathways and cellular processes.

Data Presentation

Table 1: Quantitative Analysis of Protein Level Changes Following VPS35 siRNA Knockdown
ProteinCell LineKnockdown EfficiencyChange in Protein LevelReference
VPS35N2A-APPswe~70% decrease-[1]
VPS26N2A-APPswe-Significant decrease[1]
VPS29N2A-APPswe-Significant decrease[1]
APPN2A-APPswe-Significant increase[1]
Aβ 1-40N2A-APPswe-Significant elevation[1]
LC3-IIHeLa-Modest, non-significant changes[4][5]
p62/SQSTM1N2A-APPswe-Decreased positivity[1]
Poly-ubiquitinated proteinsN2A-APPswe-Overall increase[2]
LAMP2N2A-APPswe-Significant increase[1]
DLP1 (monomeric mitochondrial)M17-Decreased[6]
DLP1 (oligomeric mitochondrial)M17-Increased[6]
Table 2: Functional Consequences of VPS35 Knockdown
Functional AssayCell LineObserved EffectReference
Autophagic FluxN2A-APPsweAlteration of autophagy flux[1][2]
Autophagic FluxSH-SY5YRepression of autophagy[7]
Acidic Vesicle AccumulationN2A-APPsweRemarkable increase and accumulation[1]
Mitochondrial Length and Aspect RatioPrimary NeuronsSignificantly increased[6]
Mitochondrial Fission EventsPrimary NeuronsDecreased ratio of fission over fission-plus-fusion[6]
ATP LevelsM17Decreased[6]
Mitochondrial Membrane Potential (MMP)M17Decreased[6]

Experimental Protocols

Protocol 1: siRNA Transfection for VPS35 Knockdown in Neuronal Cells

This protocol details the transient transfection of siRNA targeting VPS35 in neuronal cell lines, such as N2A or SH-SY5Y.

Materials:

  • VPS35 siRNA (and non-targeting control siRNA)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-well plates

  • Neuronal cells (e.g., N2A-APPswe)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, prepare two tubes.

    • Tube A: Dilute 100 nM of VPS35 siRNA (or control siRNA) in 250 µL of Opti-MEM™.

    • Tube B: Dilute a recommended amount of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 15 minutes at room temperature.

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Add 1 mL of Opti-MEM™ to each well.

    • Add the 500 µL siRNA-lipid complex dropwise to each well.

  • Incubation:

    • Incubate the cells for 6 hours at 37°C in a CO2 incubator.

    • After 6 hours, replace the transfection medium with fresh, complete growth medium.

  • Post-Transfection:

    • Incubate the cells for 72 hours before proceeding with downstream analysis.[1]

Protocol 2: Western Blot Analysis of Protein Expression

This protocol describes the detection and quantification of protein levels following VPS35 knockdown.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VPS35, anti-VPS26, anti-VPS29, anti-LC3B, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Protocol 3: Immunofluorescence for Autophagy Analysis

This protocol outlines the immunofluorescent staining of autophagy markers, such as LC3B and p62, to assess autophagic flux.

Materials:

  • Cells grown on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 10% donkey serum in PBS)

  • Primary antibodies (e.g., anti-LC3B, anti-p62)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells on coverslips with PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 30 minutes.[8]

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block with 10% donkey serum for 25 minutes.[8]

    • Incubate with primary antibodies (e.g., anti-LC3B at 1:250, anti-p62 at 1:250) overnight at 4°C.[8]

    • Wash three times with PBS.

    • Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI.

    • Wash with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. Analyze the number and intensity of fluorescent puncta per cell.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability based on mitochondrial metabolic activity.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate and perform siRNA transfection as described in Protocol 1, scaling down the volumes appropriately.

  • MTT Incubation:

    • After the desired incubation period post-transfection (e.g., 72 hours), add 10 µL of MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add 100 µL of solubilization solution to each well.[8]

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Cell viability is proportional to the absorbance reading.

Visualizations

VPS35_Signaling_Pathways cluster_retromer Retromer Complex cluster_trafficking Endosomal Trafficking cluster_autophagy Autophagy Regulation cluster_mitochondria Mitochondrial Dynamics VPS35 VPS35 VPS26 VPS26 VPS35->VPS26 VPS29 VPS29 VPS35->VPS29 SNX Sorting Nexins (SNX) VPS35->SNX Endosome Endosome VPS35->Endosome Recruits Retromer WASH_Complex WASH Complex VPS35->WASH_Complex MUL1 MUL1 VPS35->MUL1 Removal VPS26->SNX VPS29->SNX TGN Trans-Golgi Network Endosome->TGN Retrograde Transport Lysosome Lysosome Endosome->Lysosome Degradation Pathway Cargo Cargo Proteins (e.g., CI-MPR, Sortilin) Autophagosome Autophagosome ATG9A ATG9A ATG9A->Autophagosome Formation WASH_Complex->ATG9A Sorting Mitochondria Mitochondria Mfn2 Mfn2 MUL1->Mfn2 Degradation Mfn2->Mitochondria Fusion

Caption: Key signaling pathways involving VPS35.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation Start Start: Seed Neuronal Cells Transfection siRNA Transfection (VPS35 & Control siRNA) Start->Transfection Incubation Incubate for 72 hours Transfection->Incubation WesternBlot Western Blot (Protein Expression) Incubation->WesternBlot Immunofluorescence Immunofluorescence (Autophagy Markers) Incubation->Immunofluorescence ViabilityAssay Cell Viability Assay (MTT Assay) Incubation->ViabilityAssay MitochondrialAssay Mitochondrial Function (e.g., ATP, MMP) Incubation->MitochondrialAssay DataAnalysis Quantitative Data Analysis WesternBlot->DataAnalysis Immunofluorescence->DataAnalysis ViabilityAssay->DataAnalysis MitochondrialAssay->DataAnalysis Conclusion Functional Conclusions DataAnalysis->Conclusion

Caption: Experimental workflow for VPS35 knockdown studies.

References

Application Notes and Protocols for Immunofluorescence Staining of Endogenous Vps35 in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescent staining of endogenous Vacuolar protein sorting 35 (Vps35) in neuronal cells. Vps35 is a critical component of the retromer complex, which is involved in the sorting and trafficking of transmembrane proteins.[1][2][3] Dysfunction of Vps35 has been implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][4][5][6] This protocol is designed to enable researchers to visualize and quantify endogenous Vps35 in cultured neurons, providing a valuable tool for studying its subcellular localization and its role in various neuronal processes.

Key Experimental Protocols

A crucial aspect of successful immunofluorescence staining is the careful optimization of fixation and permeabilization steps to preserve cellular morphology and allow antibody access to the target antigen.[7] The following protocol is a compilation of methodologies reported in peer-reviewed literature for the staining of endogenous Vps35 in neuronal cells.[1][4][8][9]

Immunofluorescence Staining Protocol for Cultured Neurons

Materials:

  • Cultured neurons on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or 0.2% Saponin in PBS)

  • Blocking Buffer (e.g., 10% donkey serum in PBS)

  • Primary Antibody: Rabbit anti-Vps35

  • Fluorophore-conjugated secondary antibody (e.g., Donkey anti-rabbit Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation:

    • Rinse the cells grown on coverslips once with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[1][8][9]

  • Permeabilization:

    • Rinse the cells three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10-30 minutes at room temperature.[1][4] The choice between Triton X-100 and Saponin may depend on the specific antibody and the desired level of membrane disruption.[7]

  • Blocking:

    • Rinse the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 25-60 minutes at room temperature.[1]

  • Primary Antibody Incubation:

    • Dilute the primary anti-Vps35 antibody in the blocking buffer to the desired concentration.

    • Incubate the cells with the primary antibody solution overnight at 4°C.[1]

  • Secondary Antibody Incubation:

    • Rinse the cells three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Rinse the cells three times with PBS.

    • Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.

    • Rinse the cells a final three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

Quantitative Data Summary

For reproducible and comparable results, careful titration of antibodies and optimization of incubation times are essential. The following table summarizes quantitative data from various studies for the immunofluorescence staining of Vps35 and associated proteins in neurons.

ParameterVps35LC3Bp62/SQSTM1Secondary Antibody
Primary Antibody Dilution 1:1000[9][10]1:250[1]1:250[1]1:300[1]
Incubation Time Overnight at 4°C[1]Overnight at 4°C[1]Overnight at 4°C[1]1-2 hours at room temperature
Fixation 4% PFA (15-20 min)[1][8][9]4% PFA (20 min)[1]4% PFA (20 min)[1]-
Permeabilization 0.1% Triton X-100 (30 min)[1], 0.5% Triton X-100[4], 0.2% Saponin[9]0.1% Triton X-100 (30 min)[1]0.1% Triton X-100 (30 min)[1]-
Blocking 10% donkey serum (25 min)[1]10% donkey serum (25 min)[1]10% donkey serum (25 min)[1]-

Vps35 Signaling and Experimental Workflow

Vps35-Mediated Trafficking of Dopamine (B1211576) Receptor D1

Vps35 plays a crucial role in the recycling of transmembrane proteins, including the Dopamine Receptor D1 (DRD1).[4][11][12] Proper trafficking of DRD1 is essential for its signaling function, which involves the activation of downstream effectors such as CREB and ERK.[4][11][12] Dysfunction in Vps35-mediated DRD1 trafficking has been linked to Parkinson's disease.[4][11]

Vps35_DRD1_Signaling cluster_cell Neuron cluster_endosome Endosome cluster_pm Plasma Membrane Vps35 Vps35 (Retromer) DRD1_endo DRD1 Vps35->DRD1_endo Mediates Recycling DRD1_pm DRD1 DRD1_endo->DRD1_pm Recycling DRD1_pm->DRD1_endo Endocytosis Signaling Downstream Signaling DRD1_pm->Signaling Activates Dopamine Dopamine Dopamine->DRD1_pm Binds CREB pCREB ERK pERK Signaling->CREB Signaling->ERK

Caption: Vps35-mediated recycling of DRD1 to the plasma membrane.

Experimental Workflow for Vps35 Immunofluorescence

The following diagram illustrates the key steps in the immunofluorescence staining protocol for visualizing endogenous Vps35 in neurons.

IF_Workflow start Cultured Neurons on Coverslips fix Fixation (4% PFA) start->fix perm Permeabilization (Triton X-100 or Saponin) fix->perm block Blocking (Donkey Serum) perm->block primary_ab Primary Antibody Incubation (anti-Vps35) block->primary_ab secondary_ab Secondary Antibody Incubation (Alexa Fluor conjugated) primary_ab->secondary_ab counterstain Counterstaining (DAPI) secondary_ab->counterstain mount Mounting counterstain->mount image Fluorescence Microscopy mount->image

Caption: Workflow for immunofluorescent staining of Vps35.

References

Application Notes and Protocols for Detecting VPS35 Protein Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, a key regulator of intracellular protein trafficking. The retromer complex is responsible for the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network, playing a vital role in cellular homeostasis. Dysregulation of VPS35 function has been implicated in the pathogenesis of neurodegenerative diseases, such as Parkinson's disease, and certain types of cancer.[1] Accurate and reliable detection of VPS35 protein levels is therefore crucial for research into these conditions and for the development of potential therapeutic interventions. This document provides a detailed protocol for the detection of this compound levels in cell lysates using Western blotting, a widely used technique for protein analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the Western blot detection of VPS35. These values are derived from various antibody datasheets and published literature and should be optimized for specific experimental conditions.

ParameterRecommended ValueSource(s)
Protein Lysate Loading 20-35 µg per lane[2][3]
Primary Antibody Dilution 1:500 - 1:10,000[4][5][6]
Secondary Antibody Dilution 1:5,000 - 1:10,000[6]
Expected Molecular Weight ~92 kDa[5][7]
Positive Control Lysates HEK293, HepG2, SH-SY5Y, Mouse Brain[2][3]

Experimental Workflow

The following diagram illustrates the major steps in the Western blot protocol for detecting this compound levels.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Signal Detection & Analysis A Cell Lysis in RIPA Buffer B Protein Quantification (BCA Assay) A->B C Sample Denaturation with Laemmli Buffer B->C D SDS-PAGE (10% Bis-Tris Gel) C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% Non-fat Milk in TBST) E->F G Primary Antibody Incubation (Anti-VPS35) F->G H Washing (TBST) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Washing (TBST) I->J K ECL Substrate Incubation J->K L Chemiluminescence Imaging K->L M Data Analysis L->M

Caption: A streamlined workflow for VPS35 Western blotting.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for detecting this compound levels in cell lysates.

1. Sample Preparation

  • Cell Lysis:

    • Wash cultured cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells by adding ice-cold RIPA buffer (25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.[8]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Denaturation:

    • Mix the desired amount of protein lysate (e.g., 20-35 µg) with 4X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

2. SDS-PAGE and Protein Transfer

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of a 10% Bis-Tris or Tris-acetate polyacrylamide gel.[9]

    • Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel and a polyvinylidene difluoride (PVDF) membrane in transfer buffer. For PVDF membranes, pre-wet in methanol (B129727) for 30 seconds before equilibrating in transfer buffer.[10]

    • Assemble the transfer sandwich (sponge/filter paper/gel/membrane/filter paper/sponge).

    • Perform the protein transfer using a wet or semi-dry transfer system. For wet transfer, typical conditions are 100V for 1-1.5 hours at 4°C.[3][10]

3. Immunodetection

  • Blocking:

    • After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6][8]

  • Primary Antibody Incubation:

    • Dilute the anti-VPS35 primary antibody in the blocking buffer at the recommended dilution (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[6][8]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST at room temperature with agitation.[8]

  • Secondary Antibody Incubation:

    • Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer (e.g., 1:5000).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Repeat the washing step as described in step 3.3.

4. Signal Detection and Analysis

  • Chemiluminescent Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Analyze the band intensities using appropriate software. Normalize the VPS35 band intensity to a loading control (e.g., GAPDH or β-actin) to quantify relative protein expression levels.

VPS35 in Signaling Pathways

VPS35, as a core component of the retromer complex, is involved in several signaling pathways by regulating the trafficking of transmembrane receptors. One such pathway is the PI3K/AKT signaling pathway, where VPS35 can influence cell proliferation.[11] The diagram below illustrates a simplified representation of VPS35's involvement in this pathway.

VPS35_Signaling_Pathway cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR3) PI3K PI3K RTK->PI3K activates VPS35 VPS35 (Retromer Complex) VPS35->RTK regulates trafficking PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Proliferation Cell Proliferation AKT->Proliferation promotes

Caption: VPS35's role in the PI3K/AKT signaling pathway.

References

Application Notes and Protocols for Developing Functional Assays to Measure VPS35 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, a key regulator of intracellular protein trafficking.[1] The retromer complex is responsible for the retrieval and recycling of transmembrane proteins from endosomes to the trans-Golgi network (TGN), playing a vital role in maintaining cellular homeostasis.[2] Dysfunctional VPS35 has been implicated in the pathogenesis of several neurodegenerative diseases, most notably Parkinson's disease (PD) and Alzheimer's disease (AD).[1][3] Mutations in the VPS35 gene, such as the D620N variant, are linked to late-onset autosomal dominant PD.[1][4] Consequently, the development of robust functional assays to measure VPS35 activity is of paramount importance for both basic research and the development of novel therapeutic interventions.

These application notes provide detailed protocols for a suite of functional assays designed to interrogate various aspects of VPS35 activity, from its role in cargo trafficking to its interaction with other cellular components.

I. Assays for Retromer-Mediated Cargo Trafficking

A primary function of VPS35 is the recognition and sorting of specific cargo proteins for retrograde transport. Assays that measure the trafficking of known retromer cargo are therefore direct readouts of VPS35 activity.

Cation-Independent Mannose-6-Phosphate Receptor (CI-M6PR) Trafficking Assay

The CI-M6PR is a well-characterized cargo protein of the retromer complex, responsible for transporting lysosomal hydrolases.[5] Impaired VPS35 function leads to the mis-sorting of CI-M6PR. This assay utilizes a chimeric protein to visualize and quantify the retrograde trafficking of CI-M6PR from the cell surface to the TGN.

Quantitative Data Summary

Cell LineVPS35 StatusMeasured ParameterResultReference
Human FibroblastsD620N MutantCo-localization of CI-M6PR with Rab9No significant change[6]
Human FibroblastsD620N MutantCo-localization of CI-M6PR with Giantin (TGN)No significant change[6]
HeLaD620N MutantCo-localization of CI-M6PR with VPS35Increased[7]

Experimental Protocol: Live-Cell Imaging of CD8α-CI-M6PR Trafficking

This protocol is adapted from a method utilizing a CD8α-CI-M6PR chimera for live-cell imaging.[1][3][8]

Materials:

  • HeLa cells

  • 35 mm glass-bottom live-imaging dishes

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • CD8α-CI-M6PR expression plasmid

  • Transfection reagent (e.g., FuGENE 6)

  • Mouse anti-CD8 antibody

  • Alexa Fluor 488-conjugated anti-mouse IgG

  • Serum-free DMEM

  • Ice-cold citric acid buffer (pH 3.0)

  • Phenol (B47542) red-free DMEM with 10% FBS

  • Live-cell imaging chamber with temperature and CO2 control

Procedure:

  • Cell Seeding: Seed approximately 0.25 x 10^6 HeLa cells in a 35 mm glass-bottom live-imaging dish and incubate overnight.

  • Transfection: Transfect the cells with the CD8α-CI-M6PR plasmid according to the manufacturer's instructions for your chosen transfection reagent.

  • Antibody Labeling:

    • 12-14 hours post-transfection, pre-complex the mouse anti-CD8 antibody with Alexa Fluor 488-conjugated anti-mouse IgG in serum-free DMEM for 30 minutes at 4°C.

    • Incubate the cells with the antibody complex on ice for 30 minutes to label the surface CD8α-CI-M6PR.

  • Acid Wash: Wash the cells with ice-cold citric acid buffer to remove any non-internalized antibodies.

  • Live-Cell Imaging:

    • Add pre-warmed phenol red-free DMEM with 10% FBS to the cells and incubate for 10 minutes.

    • Transfer the dish to a humidified live-cell imaging chamber maintained at 37°C with 5% CO2.

    • Acquire images over time to track the movement of the fluorescently labeled CD8α-CI-M6PR towards the TGN.

  • Data Analysis: Quantify parameters such as the speed and track length of the labeled endosomes using software like the Fiji plugin TrackMate.[8]

Logical Relationship: CI-M6PR Trafficking

CI_M6PR_Trafficking cluster_endosome Endosome cluster_retromer Retromer Complex CI-M6PR_Cargo CI-M6PR-Cargo Complex VPS35 VPS35 CI-M6PR_Cargo->VPS35 Binding VPS26 VPS29/26 TGN Trans-Golgi Network (TGN) VPS35->TGN Retrograde Transport

Caption: VPS35-mediated retrograde transport of CI-M6PR from the endosome to the TGN.

Glucose Transporter 1 (GLUT1) Surface Expression Assay

GLUT1 is another cargo protein whose trafficking is regulated by the retromer complex. Measuring the cell surface levels of GLUT1 can serve as an indicator of VPS35 function.

Quantitative Data Summary

Cell LineConditionMeasured ParameterResultReference
HeLaHigh Glucose (24h)Surface GLUT1 LevelsSignificant decline[9]
HeLaHigh GlucoseCo-localization of GLUT1 with VPS35Increased[9]

Experimental Protocol: Surface Biotinylation and Western Blotting of GLUT1

This protocol is based on methods used to measure surface levels of endogenous GLUT1.[9][10]

Materials:

  • HEK293T or HeLa cells

  • Cell culture plates

  • PBS with 1 mM MgCl2 and 0.1 mM CaCl2 (PBS-CM)

  • Sulfo-NHS-SS-Biotin

  • Quenching buffer (50 mM glycine (B1666218) in PBS-CM)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Streptavidin-agarose beads

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-GLUT1 antibody

  • Anti-Na+/K+ ATPase antibody (loading control)

Procedure:

  • Cell Culture and Treatment: Culture cells to confluency and apply experimental conditions (e.g., VPS35 knockdown, drug treatment).

  • Surface Biotinylation:

    • Wash cells with ice-cold PBS-CM.

    • Incubate cells with Sulfo-NHS-SS-Biotin in PBS-CM for 30 minutes at 4°C.

    • Quench the reaction with quenching buffer.

  • Cell Lysis: Lyse the cells in lysis buffer.

  • Streptavidin Pulldown:

    • Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated (surface) proteins.

    • Wash the beads extensively to remove non-biotinylated proteins.

  • Elution and Western Blotting:

    • Elute the biotinylated proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with anti-GLUT1 and anti-Na+/K+ ATPase antibodies.

  • Data Analysis: Quantify the band intensities to determine the relative surface levels of GLUT1.

II. Assays for VPS35 Protein-Protein Interactions

VPS35 functions as part of the larger retromer complex and interacts with various accessory proteins. Assays that measure these interactions are crucial for understanding the molecular mechanisms of VPS35 function.

Co-Immunoprecipitation (Co-IP) of VPS35 and the WASH Complex

The WASH (Wiskott-Aldrich syndrome and SCAR homolog) complex is recruited to endosomes by VPS35 and is involved in actin nucleation.[11] The VPS35 D620N mutation has been shown to impair this interaction.[2][11]

Quantitative Data Summary

Cell LineVPS35 MutantInteracting ProteinResultReference
HeLaD620NFAM21 (WASH Complex)Reduced co-immunoprecipitation[12]
HeLaR524WFAM21 (WASH Complex)Reduced co-immunoprecipitation[12]

Experimental Protocol: Co-Immunoprecipitation

This is a general protocol for Co-IP that can be adapted for studying the VPS35-WASH complex interaction.[13][14]

Materials:

  • Cells expressing tagged VPS35 (e.g., GFP-VPS35)

  • IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20 with protease inhibitors)

  • Anti-GFP antibody or beads

  • Control IgG antibody

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., IP lysis buffer)

  • SDS-PAGE sample buffer

  • Anti-FAM21 antibody

Procedure:

  • Cell Lysis: Lyse cells in IP lysis buffer and clear the lysate by centrifugation.

  • Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-GFP antibody overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours.

  • Washing: Pellet the beads and wash them several times with wash buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with anti-FAM21 and anti-GFP antibodies.

Experimental Workflow: Co-Immunoprecipitation

Co_IP_Workflow Start Cell Lysate (containing VPS35 and interacting proteins) Incubate_Ab Incubate with anti-VPS35 Antibody Start->Incubate_Ab Add_Beads Add Protein A/G Beads Incubate_Ab->Add_Beads Wash Wash to Remove Non-specific Binders Add_Beads->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

Caption: A streamlined workflow for co-immunoprecipitation of VPS35 and its interacting partners.

III. Cellular Phenotypic Assays

Dysfunction of VPS35 can lead to a range of cellular phenotypes, including altered autophagy and mitochondrial morphology.

Autophagy Flux Assay

VPS35 plays a role in autophagy, in part through its interaction with the WASH complex and the trafficking of ATG9A.[2][15] Autophagy flux can be measured by monitoring the levels of LC3-II, a protein associated with autophagosomes.

Quantitative Data Summary

Cell LineVPS35 StatusTreatmentMeasured ParameterResultReference
HeLaD620N MutantBafilomycin A1LC3-II levelsImpaired autophagosome formation[2]

Experimental Protocol: LC3-II Western Blot for Autophagy Flux

This protocol is based on established guidelines for monitoring autophagy.[16][17]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Bafilomycin A1

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-LC3 antibody

  • Anti-actin or anti-tubulin antibody (loading control)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere.

    • Treat one set of cells with Bafilomycin A1 (to block autophagosome degradation) and another with vehicle for a defined period (e.g., 2-4 hours).

  • Cell Lysis and Western Blotting:

    • Lyse the cells and perform Western blotting as previously described.

    • Probe the membrane with anti-LC3 and a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • Autophagy flux is determined by the difference in LC3-II levels between Bafilomycin A1-treated and untreated cells. A smaller difference in cells with mutant VPS35 compared to wild-type indicates impaired autophagy flux.

Signaling Pathway: VPS35 in Autophagy

VPS35_Autophagy VPS35 VPS35 WASH_Complex WASH Complex VPS35->WASH_Complex Recruits ATG9A ATG9A Trafficking WASH_Complex->ATG9A Regulates Autophagosome Autophagosome Formation ATG9A->Autophagosome Promotes

Caption: VPS35 regulates autophagy through the WASH complex and ATG9A trafficking.

Mitochondrial Morphology Assay

VPS35 has been implicated in the regulation of mitochondrial dynamics.[18][19] Loss of VPS35 function can lead to mitochondrial fragmentation.

Quantitative Data Summary

Cell LineVPS35 StatusMeasured ParameterResultReference
PD Patient FibroblastsD620N MutantMitochondrial MorphologyFragmented[18]
Mouse Primary NeuronsVPS35 KnockdownMitochondrial LengthIncreased[18]

Experimental Protocol: Mitochondrial Staining and Morphology Analysis

Materials:

  • Cells cultured on glass coverslips

  • MitoTracker Deep Red FM

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and apply experimental conditions.

  • Mitochondrial Staining:

    • Incubate cells with 200 nM MitoTracker Deep Red FM for 20 minutes at 37°C.[20]

  • Fixation and Mounting:

    • Fix the cells with 4% PFA.

    • Mount the coverslips on slides using mounting medium with DAPI.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • Analyze mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji) to quantify parameters such as aspect ratio and form factor.

IV. Conclusion

The assays described in these application notes provide a comprehensive toolkit for investigating the functional consequences of VPS35 mutations and for screening potential therapeutic modulators of VPS35 activity. By combining assays that probe different aspects of VPS35 function, researchers can gain a deeper understanding of its role in health and disease.

References

Probing the Interactome of VPS35: In Vivo Methods for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Vacuolar protein sorting 35 (VPS35) is a crucial component of the retromer complex, a key player in endosomal protein sorting and trafficking. Dysregulation of VPS35 function has been implicated in a range of neurodegenerative diseases, including Parkinson's and Alzheimer's disease, making the study of its protein-protein interactions a critical area of research for understanding disease mechanisms and developing novel therapeutics. This document provides detailed application notes and protocols for several in vivo methods to investigate the dynamic interactions of VPS35 within the cellular environment.

Co-Immunoprecipitation (Co-IP) for Validating Direct and Stable Interactions

Co-immunoprecipitation is a robust and widely used technique to study protein-protein interactions in vivo. It relies on the use of an antibody to isolate a specific protein of interest (the "bait," e.g., VPS35) from a cell lysate, thereby also capturing its interacting partners (the "prey"). This method is particularly useful for confirming suspected interactions and studying stable protein complexes.

Application Notes:

Co-IP is an ideal method to validate binary interactions or to purify stable complexes, such as the core retromer complex (VPS35, VPS26, and VPS29). The choice of antibody and the lysis and wash conditions are critical for a successful Co-IP experiment. It is essential to use a highly specific antibody against the bait protein and to optimize the buffer composition to maintain the integrity of the protein complex while minimizing non-specific binding. For instance, when studying the interaction of VPS35 with the WASH complex, which can be more transient, careful optimization of buffer stringency is required.[1][2]

Experimental Protocol: Co-Immunoprecipitation of VPS35

Materials:

  • Cells expressing endogenous or tagged VPS35

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.[3] For potentially weaker interactions, a lower salt concentration (e.g., 100 mM NaCl) and a milder detergent (e.g., 0.5% NP-40) can be tested.

  • Anti-VPS35 antibody (or antibody against the tag)

  • Control IgG antibody (from the same species as the primary antibody)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffer: Co-IP Lysis Buffer with a potentially higher salt concentration (e.g., 200-300 mM NaCl) for more stringent washes.

  • Elution Buffer: e.g., 2x Laemmli sample buffer or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS and lyse them with Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.[3][4]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add control IgG and Protein A/G beads to the whole-cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads and IgG.

  • Immunoprecipitation:

    • Add the anti-VPS35 antibody to the pre-cleared lysate. As a negative control, add the same amount of control IgG to a separate aliquot of the lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads to each sample and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet them.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding Elution Buffer and boiling for 5-10 minutes (for Laemmli buffer) or incubating with a low pH buffer and neutralizing the eluate.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against VPS35 and the suspected interacting proteins.

CoIP_Workflow start Cells Expressing VPS35 lysis Cell Lysis start->lysis preclear Pre-clearing Lysate (with control IgG and beads) lysis->preclear ip Immunoprecipitation (with anti-VPS35 antibody) preclear->ip beads Capture with Protein A/G Beads ip->beads wash Wash Beads beads->wash elution Elution wash->elution analysis SDS-PAGE and Western Blot elution->analysis

Co-Immunoprecipitation Workflow

Proximity-Dependent Biotinylation (BioID and APEX2) for Mapping the VPS35 Interactome

Proximity-dependent biotinylation methods, such as BioID and APEX2, are powerful tools for identifying both stable and transient protein interactions, as well as proteins in close proximity to the protein of interest in their native cellular environment. These techniques utilize a promiscuous biotin (B1667282) ligase (BirA* in BioID) or a peroxidase (APEX2) fused to the bait protein (VPS35). Upon addition of biotin (for BioID) or biotin-phenol and hydrogen peroxide (for APEX2), the enzyme biotinylates nearby proteins, which can then be captured using streptavidin affinity purification and identified by mass spectrometry.

Application Notes:

BioID has a longer labeling time (typically 18-24 hours), which allows for the capture of transient interactions over a broader timeframe. APEX2, on the other hand, has a much shorter labeling window (minutes), providing a snapshot of the protein's proximity at a specific moment.[5] This makes APEX2 particularly useful for studying dynamic interactions that are triggered by specific cellular signals. When designing a proximity labeling experiment for VPS35, it is important to generate both N-terminal and C-terminal fusion constructs to avoid steric hindrance and to ensure that the fusion protein is correctly localized and functional.

Experimental Protocol: VPS35-BioID

Materials:

  • Cells stably expressing VPS35-BirA* (or TurboID/AirID) fusion protein

  • Complete cell culture medium

  • Biotin (50 µM final concentration)

  • Ice-cold PBS

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease inhibitors.

  • Streptavidin-coated magnetic beads

  • Wash Buffers (e.g., RIPA buffer, high salt buffer, urea (B33335) buffer)

  • Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)

  • Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, trypsin)

Procedure:

  • Biotin Labeling:

    • Culture cells expressing the VPS35-BirA* fusion protein.

    • Add biotin to the culture medium to a final concentration of 50 µM and incubate for 18-24 hours.[6]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse with RIPA Lysis Buffer.

    • Sonicate the lysate to shear DNA and centrifuge to pellet debris.

  • Streptavidin Pulldown:

    • Incubate the cleared lysate with pre-washed streptavidin-coated magnetic beads for 2-4 hours at 4°C with rotation.

  • Washing:

    • Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series might include:

      • 2x with RIPA Lysis Buffer

      • 1x with 1 M KCl

      • 1x with 0.1 M Na2CO3

      • 1x with 2 M urea in 10 mM Tris-HCl, pH 8.0

      • 2x with RIPA Lysis Buffer

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the biotinylated proteins from the beads by boiling in Elution Buffer.

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins from the mass spectrometry data.

    • Compare the results from the VPS35-BirA* expressing cells to control cells (e.g., expressing BirA* alone) to identify specific proximal interactors.

BioID_Workflow start Cells Expressing VPS35-BirA* labeling Biotin Labeling (18-24 hours) start->labeling lysis Cell Lysis (RIPA Buffer) labeling->lysis pulldown Streptavidin Pulldown lysis->pulldown wash Stringent Washes pulldown->wash elution Elution wash->elution ms LC-MS/MS Analysis elution->ms

BioID Workflow

Bioluminescence Resonance Energy Transfer (BRET) for Studying Dynamic Interactions in Living Cells

BRET is a powerful technique for monitoring protein-protein interactions in real-time in living cells. It is based on the non-radiative transfer of energy from a donor luciferase (e.g., Renilla luciferase, Rluc) to an acceptor fluorescent protein (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm). An increase in the BRET signal indicates that the two proteins of interest, fused to the donor and acceptor, are interacting.

Application Notes:

BRET is particularly well-suited for studying the dynamics of VPS35 interactions in response to cellular stimuli or the introduction of small molecules.[7][8] It allows for the quantitative measurement of interactions in their native cellular context without the need for cell lysis.[9][10] The choice of donor and acceptor pairs and the orientation of the fusions are critical for a successful BRET experiment. It is important to perform control experiments to ensure that the observed BRET signal is due to a specific interaction and not random collisions or overexpression of the fusion proteins.

Experimental Protocol: VPS35 BRET Assay

Materials:

  • Mammalian cells

  • Expression vectors for VPS35 fused to a BRET donor (e.g., Rluc) and a potential interacting protein fused to a BRET acceptor (e.g., YFP)

  • Transfection reagent

  • Cell culture plates (e.g., 96-well white plates for luminescence measurements)

  • Luciferase substrate (e.g., coelenterazine)

  • Luminometer capable of measuring luminescence at two distinct wavelengths (for the donor and acceptor)

Procedure:

  • Cell Culture and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the donor- and acceptor-fused expression vectors. Include appropriate controls:

      • Donor-only transfection

      • Acceptor-only transfection

      • Co-transfection of the donor construct with an unfused acceptor protein

      • Co-transfection of the acceptor construct with an unfused donor protein

  • BRET Measurement:

    • 24-48 hours post-transfection, replace the culture medium with a buffer suitable for luminescence reading.

    • Add the luciferase substrate (e.g., coelenterazine) to each well.

    • Immediately measure the luminescence at the emission wavelength of the acceptor (e.g., ~530 nm for YFP) and the donor (e.g., ~480 nm for Rluc) using a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio for each sample: (Luminescence of the acceptor) / (Luminescence of the donor).

    • Subtract the background BRET ratio obtained from the control transfections to determine the net BRET signal.

    • A significantly higher net BRET ratio in the experimental sample compared to the controls indicates a specific interaction between the two proteins.

BRET_Signaling cluster_no_interaction No Interaction cluster_interaction Interaction VPS35_Rluc VPS35-Rluc Blue_light Blue Light (480 nm) VPS35_Rluc->Blue_light Emission Partner_YFP_far Partner-YFP Coelenterazine_no Coelenterazine Coelenterazine_no->VPS35_Rluc Oxidation VPS35_Rluc_close VPS35-Rluc Partner_YFP_close Partner-YFP VPS35_Rluc_close->Partner_YFP_close BRET (<10 nm) Yellow_light Yellow Light (530 nm) Partner_YFP_close->Yellow_light Emission Coelenterazine_yes Coelenterazine Coelenterazine_yes->VPS35_Rluc_close Oxidation

Principle of BRET Assay

Quantitative Data on VPS35 Protein-Protein Interactions

The following table summarizes quantitative data on some of the known interactions of VPS35, providing insights into the strength and stoichiometry of these associations.

Interacting PartnerMethodQuantitative MeasurementCell/System TypeReference
FAM21 Isothermal Titration Calorimetry (ITC)Kd = 2.4 ± 0.6 µM (for R20-21 fragment)In vitro[11],[12]
FAM21 (with VPS35 D620N mutant) Isothermal Titration Calorimetry (ITC)Kd = 4.6 ± 0.7 µM (for R20-21 fragment)In vitro[11],[12]
Retromer Complex (VPS26, VPS29) Co-ImmunoprecipitationStable interaction observedMammalian cells[13]
WASH Complex Co-ImmunoprecipitationInteraction observed, sensitive to buffer conditionsMammalian cells[1],[2]
RAB7A, TBC1D5 Co-ImmunoprecipitationInteraction with the retromer complex observedMammalian cells[14]

VPS35 Signaling and Interaction Pathways

VPS35, as the core component of the retromer, plays a central role in several cellular pathways. It is essential for the recycling of transmembrane proteins from endosomes to the trans-Golgi network and the plasma membrane. One of its key functions is the recruitment of the WASH complex to endosomes, which is crucial for actin polymerization and the formation of sorting tubules.[15][16] This process is mediated by the interaction of VPS35 with the FAM21 subunit of the WASH complex.[11][12] Mutations in VPS35, such as the D620N variant associated with Parkinson's disease, can impair this interaction, leading to defects in endosomal sorting and autophagy.[12]

VPS35 in Retromer and WASH Complex Interaction

References

Application Notes: Lentiviral Overexpression of VPS35 Mutants in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vacuolar Protein Sorting 35 (VPS35) is a critical component of the retromer complex, which orchestrates the sorting and trafficking of transmembrane proteins from endosomes to the trans-Golgi network (TGN) and the plasma membrane.[1][2][3] Mutations in the VPS35 gene are linked to late-onset, autosomal dominant Parkinson's Disease (PD), with the D620N missense mutation being a primary example.[1][4][5] Investigating the effects of these mutations is crucial for understanding PD pathogenesis. Lentiviral-mediated overexpression of VPS35 mutants in primary neurons provides a robust model system to explore the gain-of-function mechanisms that lead to neurodegeneration.[4][6] This approach allows for the study of cellular dysfunctions, including impaired protein trafficking, mitochondrial deficits, and altered autophagy, in a context that closely mimics the post-mitotic nature of affected neurons.[7][8][9]

Key Cellular Consequences of VPS35 Mutant Overexpression

Overexpression of PD-linked VPS35 mutants, particularly D620N, in primary neurons has been shown to induce several pathological phenotypes consistent with a gain-of-function mechanism.[4][6]

  • Neuronal Viability and Stress Vulnerability: The overexpression of both wild-type (WT) and D620N VPS35 can be toxic to rat primary cortical neurons, leading to increased cell death.[4][9] The presence of the D620N mutation often enhances this neurotoxic effect.[1] Furthermore, neurons expressing mutant VPS35 exhibit increased vulnerability to cellular stressors relevant to Parkinson's disease, such as mitochondrial toxins (rotenone, MPP+) and oxidative stress (H2O2).[4][10]

  • Mitochondrial Dysfunction: A significant consequence of the D620N mutation is the induction of mitochondrial fragmentation.[2][11] The mutant VPS35 protein has been shown to increase its interaction with mitochondrial fission machinery, leading to excessive fragmentation and mitochondrial dysfunction, which are key drivers of neurodegeneration.[9][11]

  • Endosomal Trafficking Deficits: The D620N mutation impairs the crucial function of the retromer complex in cargo recycling.[12] This leads to the mis-sorting of various transmembrane proteins.[2] Live-cell imaging in neurons has revealed that the VPS35 D620N mutation causes endosomal dysfunction, affecting the velocity and movement of early endosomes.[12][13] The mutation can reduce the interaction between the retromer and the WASH complex, impairing the fission of transport vesicles from the endosome.[12][14]

  • Impaired Autophagy and Protein Degradation: The proper functioning of the autophagy-lysosomal pathway is critical for neuronal health and clearing aggregate-prone proteins like α-synuclein.[3] The VPS35 D620N mutation disrupts this process by impairing the endosome-to-Golgi retrieval of key autophagy receptors like LAMP2a, leading to their accelerated degradation.[15] This deficit in chaperone-mediated autophagy contributes to the accumulation and aggregation of α-synuclein, a pathological hallmark of PD.[15]

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the lentiviral overexpression of VPS35 mutants in primary neurons.

Table 1: Effect of VPS35 Overexpression on Neuronal Viability and Axon Length

Condition Treatment Cell Viability (% of Untreated Control) Average Axon Length (µm)
Control (GFP) None 100% ~175
Rotenone ~60% Not Reported
MPP+ ~75% Not Reported
H₂O₂ ~70% Not Reported
VPS35 WT None ~80% ~125
Rotenone ~45% Not Reported
MPP+ ~55% Not Reported
H₂O₂ ~50% Not Reported
VPS35 D620N None ~70% ~100
Rotenone ~35% Not Reported
MPP+ ~40% Not Reported
H₂O₂ ~45% Not Reported

Data derived from studies on rat primary cortical neurons.[10] Cell viability was assessed 24 hours post-treatment with toxins.

Table 2: Effect of VPS35 D620N Mutation on Early Endosome Trafficking in iPSC-Derived Neurons

Group Vesicle Type Maximum Velocity (µm/s) Mean Velocity (µm/s)
Control RFP-Rab5a (Early Endosomes) ~0.75 ~0.35
PD (VPS35 D620N) RFP-Rab5a (Early Endosomes) ~0.50 ~0.25

Data derived from live-cell imaging of iPSC-derived neurons transduced to express RFP-Rab5a.[13] Values are approximate means.

Signaling Pathways and Experimental Workflows

VPS35 and the Retromer Complex in Endosomal Sorting

The retromer complex, with VPS35 as its core cargo-recognition component, is essential for rescuing transmembrane proteins from lysosomal degradation. It facilitates their retrograde transport from the endosome back to the TGN for reuse.

RetromerPathway Normal Retromer-Mediated Cargo Trafficking cluster_endosome Endosome cluster_destinations Endosome Endosomal Membrane Retromer Retromer Complex (VPS35, VPS26, VPS29) Endosome->Retromer Recruitment Lysosome Lysosome (Degradation) Endosome->Lysosome Default Path (No Retrieval) Cargo Transmembrane Cargo Retromer->Cargo Binds Cargo WASH WASH Complex Retromer->WASH Recruits WASH for Fission Cargo->Endosome Internalization TGN Trans-Golgi Network (TGN) WASH->TGN Forms Vesicle for Transport

Caption: The VPS35-containing retromer complex sorts cargo from endosomes for recycling.

Pathological Consequences of the VPS35 D620N Mutation

The D620N mutation impairs retromer function, leading to a cascade of downstream cellular deficits that contribute to neurodegeneration in Parkinson's disease.

D620N_Pathway Pathological Cascade of VPS35 D620N Mutation cluster_retromer Retromer Dysfunction cluster_downstream Downstream Effects VPS35_mut VPS35 D620N Mutation Retromer_dys Impaired Retromer- WASH Interaction VPS35_mut->Retromer_dys Mito_dys Mitochondrial Fragmentation VPS35_mut->Mito_dys Altered DLP1 Interaction Cargo_mis Cargo Mis-sorting (e.g., LAMP2a, ATG9A) Retromer_dys->Cargo_mis Autophagy_dys Impaired Autophagy & Mitophagy Cargo_mis->Autophagy_dys Synuclein_agg α-Synuclein Accumulation Autophagy_dys->Synuclein_agg Neurodegen Dopaminergic Neuron Death Autophagy_dys->Neurodegen Mito_dys->Neurodegen Synuclein_agg->Neurodegen

Caption: The D620N mutation disrupts retromer function, leading to neurodegeneration.

Experimental Workflow

The following diagram outlines the typical workflow for studying VPS35 mutants in primary neurons using lentiviral vectors.

Workflow Experimental Workflow P1 1. Plasmid Construction (Lentiviral vector with VPS35 WT or Mutant) P2 2. Lentivirus Production (HEK293T cell transfection) P1->P2 P3 3. Virus Concentration & Titration P2->P3 P5 5. Lentiviral Transduction of Neurons (MOI 5-20) P3->P5 P4 4. Primary Neuron Culture (e.g., Cortical, Hippocampal) P4->P5 P6 6. Incubation & Gene Expression (3-7 days) P5->P6 P7 7. Downstream Assays P6->P7 P8 - Western Blot - Immunocytochemistry - Viability Assays - Live-Cell Imaging P7->P8

Caption: Workflow for lentiviral overexpression of VPS35 mutants in primary neurons.

Experimental Protocols

Protocol 1: Lentiviral Vector Production and Concentration

This protocol describes the generation of high-titer lentiviral vectors using calcium phosphate (B84403) transfection of HEK293T cells.[7][16][17]

Materials:

  • HEK293T cells (low passage)

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Lentiviral transfer plasmid (containing gene of interest, e.g., V5-tagged hVPS35 D620N)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G or pCMV-VSVG)

  • 2M CaCl₂

  • 2x HBS (HEPES-buffered saline), pH 7.12

  • Lenti-X Concentrator (optional)

  • 0.45 µm pore size filters

  • Ultracentrifuge and tubes

Procedure:

  • Cell Plating: Seed HEK293T cells in 10-cm or 15-cm dishes to reach 70-80% confluency on the day of transfection.[17][18]

  • Transfection Mix Preparation: For a 10-cm dish, prepare the following mix in a sterile tube:

    • Transfer Plasmid: 10 µg

    • Packaging Plasmid (psPAX2): 6.5 µg

    • Envelope Plasmid (pMD2.G): 3.5 µg

    • Add sterile water to a total volume of 438 µl.

    • Add 62 µl of 2M CaCl₂ and mix gently.

  • Transfection: Add the DNA/CaCl₂ mixture dropwise to 500 µl of 2x HBS while vortexing or bubbling to form a fine precipitate. Incubate for 20-30 minutes at room temperature.[18]

  • Cell Transfection: Add the transfection mixture dropwise to the HEK293T cells. Swirl gently to distribute. Incubate at 37°C, 5% CO₂.

  • Medium Change: After 12-16 hours, replace the medium with fresh, pre-warmed DMEM with 10% FBS to remove the transfection reagent.

  • Virus Harvest: At 48-52 hours post-transfection, collect the culture medium (viral supernatant).[17] A second harvest can be performed at 72 hours.

  • Virus Concentration:

    • Centrifuge the collected supernatant at 1,200 x g for 10 minutes to pellet cell debris.[17]

    • Filter the supernatant through a 0.45 µm filter.[17]

    • Method A (Ultracentrifugation): Transfer the filtered supernatant to ultracentrifuge tubes and spin at ~100,000 x g for 2 hours at 4°C. Discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS or DMEM.

    • Method B (Concentrator Reagent): Add a commercial reagent like Lenti-X Concentrator according to the manufacturer's instructions, incubate at 4°C, and then centrifuge at a lower speed (e.g., 1,500 x g) to pellet the virus.[17]

  • Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Primary Neurons

This protocol details the infection of primary neuronal cultures. Note that primary neurons are sensitive, and Polybrene should be avoided as it can be toxic.[19][20]

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • Concentrated lentivirus stock

  • Pre-warmed complete neuronal culture medium (e.g., Neurobasal with B-27 supplement)

Procedure:

  • Culture Preparation: Ensure primary neurons are healthy and have been in culture for at least 4-5 days (DIV 4-5) before transduction.

  • Virus Addition:

    • Thaw the lentiviral aliquot on ice.

    • Calculate the required volume of virus to achieve the desired Multiplicity of Infection (MOI). For primary neurons, an MOI of 5-20 is a good starting point.[20]

    • Gently aspirate half of the culture medium from the neurons.

    • Add the calculated volume of lentivirus directly to the remaining medium in the well. Swirl the plate gently to mix.

  • Incubation: Return the cultures to the incubator (37°C, 5% CO₂) for 8-12 hours.[20]

  • Medium Change: After the incubation period, carefully remove the virus-containing medium and replace it with fresh, pre-warmed complete neuronal culture medium.[20]

  • Gene Expression: Allow 3-7 days for the transgene to be expressed. Expression can be confirmed by fluorescence microscopy (if a fluorescent reporter is included) or by Western blot/immunocytochemistry.[19][20]

Protocol 3: Assessment of Neuronal Viability (AlamarBlue Assay)

This protocol is used to quantify the toxic effects of VPS35 mutant overexpression.[10]

Materials:

  • Transduced primary neuronal cultures in a 96-well plate

  • AlamarBlue HS Cell Viability Reagent

  • Fluorescence plate reader

Procedure:

  • Assay Preparation: At the desired time point post-transduction (e.g., DIV 14), prepare the AlamarBlue reagent by diluting it 1:10 in the neuronal culture medium.

  • Reagent Addition: Remove the existing medium from the wells and add 100 µl of the AlamarBlue/medium mixture to each well. Include wells with untransduced cells as a control.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Analysis: Express the viability of transduced neurons as a percentage relative to the untransduced or GFP-transduced control cells.

Protocol 4: Analysis of Endosomal Trafficking (Live-Cell Imaging)

This protocol allows for the visualization and quantification of endosome dynamics.[12][13]

Materials:

  • Primary neurons co-transduced with lentivirus for VPS35 mutant and a fluorescent endosomal marker (e.g., RFP-Rab5a for early endosomes).

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂).

  • Image analysis software (e.g., ImageJ/Fiji with tracking plugins).

Procedure:

  • Cell Preparation: Plate primary neurons on glass-bottom dishes suitable for high-resolution microscopy. Transduce as described in Protocol 2.

  • Imaging: At 5-7 days post-transduction, place the dish on the microscope stage within the pre-warmed environmental chamber.

  • Time-Lapse Acquisition: Identify a healthy neuron with clear neurites expressing the fluorescent markers. Acquire time-lapse images (e.g., one frame every 2 seconds for 1-2 minutes) to capture the movement of endosomal vesicles.

  • Analysis:

    • Import the image sequence into analysis software.

    • Use a particle tracking plugin (e.g., TrackMate in Fiji) to generate tracks for individual vesicles within the neurites.

    • From these tracks, extract quantitative data such as mean velocity, maximum velocity, and displacement.

    • Compare the trafficking dynamics between neurons expressing VPS35 WT and those expressing VPS35 mutants.[13]

References

Application Notes: Quantitative PCR for Measuring VPS35 mRNA Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vacuolar protein sorting 35 (VPS35) is a key component of the retromer complex, a crucial assembly for the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network.[1][2] Dysregulation of VPS35 expression has been implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as in certain types of cancer.[1][2][3] Consequently, the accurate quantification of VPS35 mRNA expression is essential for understanding its physiological roles and its involvement in disease. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and widely used technique for measuring mRNA levels.[4][5] These application notes provide a detailed protocol for the quantification of VPS35 mRNA expression using a two-step RT-qPCR method.

Principle of the Method

The quantification of VPS35 mRNA expression involves a two-step process:

  • Reverse Transcription (RT): Total RNA is extracted from cells or tissues and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[5][6] This step converts the unstable RNA into a more stable cDNA template for qPCR.

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR, where the amount of amplified product is measured in real-time using a fluorescent reporter.[7][8] The level of fluorescence is directly proportional to the amount of initial template, allowing for the quantification of VPS35 mRNA.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 RNA Processing cluster_2 cDNA Synthesis cluster_3 Gene Expression Analysis Sample Cell Culture or Tissue Sample RNA_Extraction Total RNA Extraction Sample->RNA_Extraction DNase DNase Treatment RNA_Extraction->DNase RNA_QC RNA Quality & Quantity Assessment DNase->RNA_QC RT Reverse Transcription (cDNA Synthesis) RNA_QC->RT qPCR Quantitative PCR (qPCR) RT->qPCR Data_Analysis Data Analysis (Relative Quantification) qPCR->Data_Analysis

Caption: Experimental workflow for VPS35 mRNA quantification.

Signaling Pathways Involving VPS35

VPS35 is a central component of the retromer complex and plays a role in several key signaling pathways.

G cluster_0 VPS35 and the Retromer Complex cluster_1 Downstream Signaling Pathways VPS35 VPS35 Retromer Retromer Complex VPS35->Retromer Dopamine Dopamine Signaling Retromer->Dopamine Regulates DRD1 recycling PI3K_AKT PI3K/AKT Signaling Retromer->PI3K_AKT Regulates FGFR3 trafficking Wnt Wnt/β-catenin Signaling Retromer->Wnt Mediates Wntless transport Autophagy Autophagy Retromer->Autophagy Essential for autophagosome formation VPS26 VPS26 VPS26->Retromer VPS29 VPS29 VPS29->Retromer SNXs Sorting Nexins (SNXs) SNXs->Retromer

Caption: Key signaling pathways involving the VPS35-retromer complex.

Protocols

I. Total RNA Extraction

This protocol is based on a TRIzol/QIAzol reagent method.

Materials:

Procedure:

  • Homogenization:

    • For cell pellets: Add 1 mL of TRIzol/QIAzol reagent per 5-10 x 10^6 cells and lyse by repetitive pipetting.[9][10]

    • For tissues: Homogenize tissue in 1 mL of TRIzol/QIAzol reagent per 50-100 mg of tissue using a homogenizer.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature.[9]

    • Add 0.2 mL of chloroform per 1 mL of TRIzol/QIAzol reagent.[9]

    • Cap the tube securely and shake vigorously for 15 seconds.[9]

    • Incubate at room temperature for 10 minutes.[9]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[9]

  • RNA Precipitation:

    • Carefully transfer the upper, colorless aqueous phase to a new tube.[9]

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol/QIAzol reagent used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol/QIAzol reagent.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • RNA Solubilization:

    • Air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

    • Incubate at 55-60°C for 10-15 minutes to aid dissolution.

II. DNase Treatment

To remove any contaminating genomic DNA, it is crucial to perform a DNase treatment.[6]

Materials:

  • Purified Total RNA

  • DNase I and DNase I buffer

  • RNase-free water

  • Optional: DNase removal kit (e.g., Thermo Fisher Scientific DNA-free™ DNase Treatment and Removal Kit)

Procedure:

  • In a nuclease-free tube, prepare the DNase I reaction mix:

    • Total RNA: up to 10 µg

    • 10x DNase I Buffer: 5 µL

    • DNase I: 5 µL

    • Nuclease-free water: to a final volume of 50 µL[10]

  • Incubate at 37°C for 30 minutes.

  • Inactivate the DNase according to the manufacturer's instructions (e.g., by adding a DNase inactivation reagent or by heat inactivation).

III. RNA Quality and Quantity Assessment

Assess the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

ParameterAcceptable RangeInterpretation
A260/A280 Ratio 1.8 - 2.2Indicates purity from protein contamination.
A260/A230 Ratio > 1.8Indicates purity from salt and organic solvent contamination.
Concentration > 50 ng/µLSufficient for downstream applications.
IV. cDNA Synthesis (Reverse Transcription)

This protocol utilizes a commercial cDNA synthesis kit (e.g., Thermo Fisher Scientific High-Capacity cDNA Reverse Transcription Kit).

Materials:

  • DNase-treated Total RNA

  • cDNA Synthesis Kit (containing reverse transcriptase, dNTPs, primers)

  • RNase-free water

  • Thermal cycler

Procedure:

  • Thaw all components on ice.

  • Prepare the reverse transcription master mix in a nuclease-free tube on ice. For a 20 µL reaction:

    • 10x RT Buffer: 2.0 µL

    • 100 mM dNTP Mix: 0.8 µL

    • 10x RT Random Primers: 2.0 µL

    • Reverse Transcriptase: 1.0 µL

    • RNase Inhibitor: 1.0 µL

    • Nuclease-free water: to a final volume of 10 µL

  • Add 10 µL of the master mix to 10 µL of your RNA sample (up to 1 µg) in a PCR tube.

  • Gently mix and centrifuge briefly.

  • Place the tubes in a thermal cycler and run the following program:

    • 25°C for 10 minutes (primer annealing)

    • 37°C for 120 minutes (reverse transcription)

    • 85°C for 5 minutes (enzyme inactivation)

  • The resulting cDNA can be stored at -20°C.

V. Quantitative PCR (qPCR)

This protocol is for a SYBR Green-based qPCR assay.

Materials:

  • cDNA template

  • SYBR Green qPCR Master Mix

  • Forward and Reverse primers for VPS35 and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR plate and seals

  • Real-time PCR instrument

Primer Design (Example for Human VPS35):

Gene Forward Primer (5'-3') Reverse Primer (5'-3') Amplicon Size
VPS35 GAGCAGATCGTGAAGATTGCCA TCCTTGACAGTGTAGCTCTCCA ~150 bp

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | ~226 bp |

Procedure:

  • Thaw all components on ice.

  • Prepare the qPCR reaction mix. For a 20 µL reaction:

    • 2x SYBR Green Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template (diluted): 2 µL

    • Nuclease-free water: 7 µL

  • Pipette the master mix into the wells of a qPCR plate.

  • Add the cDNA template to the respective wells.

  • Include No-Template Controls (NTC) for each primer set.

  • Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

  • Run the following thermal cycling program (example):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis (to check for primer-dimers and product specificity)

Data Presentation and Analysis

The most common method for relative quantification is the comparative CT (ΔΔCT) method.[11]

Data Table Structure:

Sample IDBiological ReplicateTechnical ReplicateGeneCT Value
Control 111VPS3523.5
Control 112VPS3523.6
Control 111GAPDH20.1
Control 112GAPDH20.2
Treated 111VPS3522.1
Treated 112VPS3522.2
Treated 111GAPDH20.3
Treated 112GAPDH20.4

Calculation Steps:

  • Calculate the average CT for each technical replicate.

  • Calculate ΔCT for each sample: ΔCT = Average CT (VPS35) - Average CT (Reference Gene)

  • Calculate ΔΔCT: ΔΔCT = ΔCT (Treated Sample) - ΔCT (Control Sample)

  • Calculate the Fold Change in expression: Fold Change = 2-ΔΔCT

Example Calculation:

SampleAvg CT VPS35Avg CT GAPDHΔCTΔΔCTFold Change (2-ΔΔCT)
Control23.5520.153.4001.0
Treated22.1520.351.80-1.603.03

In this example, the expression of VPS35 in the treated sample is approximately 3.03 times higher than in the control sample.

Troubleshooting

IssuePossible CauseSolution
No amplification or high CT values Poor RNA quality or quantityRe-extract RNA and ensure high purity.
Inefficient reverse transcriptionOptimize RT protocol, check enzyme activity.
qPCR inhibitors presentDilute cDNA template.
Non-specific amplification (multiple peaks in melt curve) Poor primer designDesign new primers, optimize annealing temperature.
Primer-dimer formationDecrease primer concentration.
High variability between replicates Pipetting errorsUse calibrated pipettes, be consistent.
Inconsistent sample qualityEnsure uniform sample collection and processing.

By following these detailed protocols and guidelines, researchers can accurately and reliably quantify VPS35 mRNA expression, contributing to a better understanding of its role in health and disease.

References

Visualizing VPS35 Localization in Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Vacuolar protein sorting 35 (VPS35) is a key component of the retromer complex, a crucial machinery for recycling transmembrane proteins from endosomes to the trans-Golgi network and the plasma membrane.[1][2][3] Dysregulation of VPS35 function has been implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2][3][4] Therefore, visualizing the subcellular localization and dynamics of VPS35 is essential for understanding its function in health and disease. This document provides detailed protocols for visualizing VPS35 in live and fixed cells, primarily through fluorescent protein tagging and immunofluorescence microscopy.

Live-Cell Imaging of Fluorescently Tagged VPS35

Live-cell imaging allows for the real-time visualization of VPS35 dynamics within cellular trafficking pathways. The most common approach is to express VPS35 fused to a fluorescent protein, such as Green Fluorescent Protein (GFP).

Experimental Workflow for Live-Cell Imaging of VPS35-GFP

Live_Cell_Imaging_Workflow Experimental Workflow for Live-Cell Imaging of VPS35-GFP cluster_prep Cell Preparation cluster_transfection Transfection cluster_imaging Live-Cell Imaging cell_culture Cell Culture (e.g., HeLa, MEFs) plating Plate cells on glass-bottom dishes cell_culture->plating transfection Transfect cells with VPS35-GFP plasmid plating->transfection plasmid VPS35-GFP Plasmid DNA plasmid->transfection transfection_reagent Transfection Reagent (e.g., FuGENE HD, Electroporation) transfection_reagent->transfection incubation Incubate for 24-48h for protein expression transfection->incubation imaging_prep Replace with pre-warmed live-cell imaging solution incubation->imaging_prep microscopy Image using Confocal or Spinning-Disk Microscopy imaging_prep->microscopy

Caption: Workflow for visualizing VPS35-GFP in live cells.

Protocol: Live-Cell Imaging of VPS35-GFP

This protocol is adapted from procedures for transient transfection and live-cell imaging.[5][6]

Materials:

  • HeLa or other suitable mammalian cells

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Glass-bottom imaging dishes

  • VPS35-GFP plasmid DNA

  • Transfection reagent (e.g., FuGENE HD) or electroporation system

  • Opti-MEM reduced-serum medium

  • Live-cell imaging solution

  • Confocal or spinning-disk microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Plating:

    • One day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.[5][7]

  • Transfection:

    • For chemical transfection (e.g., FuGENE HD), follow the manufacturer's instructions. A common starting point is a 3:1 ratio of transfection reagent to plasmid DNA.[8]

    • For electroporation, resuspend cells and mix with the plasmid DNA before applying the electrical pulse according to the instrument's protocol.[9][10]

    • Incubate the transfected cells for 24-48 hours to allow for expression of the VPS35-GFP fusion protein.[5][6]

  • Live-Cell Imaging:

    • Just before imaging, gently wash the cells with pre-warmed live-cell imaging solution and then replace the culture medium with the imaging solution.[5]

    • Place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2.[5]

    • Acquire images using a confocal or spinning-disk microscope. Use appropriate laser lines and emission filters for GFP (e.g., 488 nm excitation).

ParameterRecommended Setting
Cell Line HeLa, MEFs, HEK-293T[5][11]
Transfection Method FuGENE HD, Electroporation[5][8][9][10]
Plasmid Concentration 2 µg per well (6-well plate)[8]
Incubation Time Post-Transfection 24-48 hours[5][6]
Imaging Temperature 37°C[5]
CO2 Concentration 5%[5]

Immunofluorescence of Endogenous or Tagged VPS35

Immunofluorescence is a powerful technique to visualize the localization of endogenous or epitope-tagged VPS35 in fixed cells. This method provides a snapshot of the protein's distribution at a specific time point.

Experimental Workflow for VPS35 Immunofluorescence

IF_Workflow Experimental Workflow for VPS35 Immunofluorescence cluster_prep Cell Preparation cluster_processing Fixation & Permeabilization cluster_staining Antibody Staining cluster_imaging Imaging cell_culture Culture cells on glass coverslips fixation Fix with 4% PFA cell_culture->fixation permeabilization Permeabilize with 0.1-0.2% Triton X-100 or Saponin fixation->permeabilization blocking Block with BSA permeabilization->blocking primary_ab Incubate with primary anti-VPS35 antibody blocking->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab mounting Mount coverslips on slides secondary_ab->mounting microscopy Image with Confocal Microscopy mounting->microscopy

Caption: Workflow for immunofluorescence staining of VPS35.

Protocol: Immunofluorescence Staining of VPS35

This protocol is based on standard immunofluorescence procedures.[7][8][12][13][14]

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 0.2% Saponin in PBS)[8][13]

  • Blocking buffer (e.g., 2% BSA in PBS)[8]

  • Primary antibody against VPS35

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

Procedure:

  • Fixation:

    • Rinse cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[7]

    • Wash the cells three times with PBS for 5 minutes each.[7]

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[7][13]

    • Wash the cells three times with PBS for 5 minutes each.[7]

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Dilute the primary anti-VPS35 antibody in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[7][14]

    • Wash the cells three times with PBS for 5 minutes each.[7]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 30-60 minutes at room temperature, protected from light.[7]

    • Wash the cells three times with PBS for 5 minutes each.[7]

  • Mounting and Imaging:

    • (Optional) Stain nuclei with DAPI or Hoechst.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a confocal microscope.

ReagentConcentration/Time
Fixative 4% Paraformaldehyde, 10-20 min[7]
Permeabilization Agent 0.1-0.2% Triton X-100 or Saponin, 10-15 min[7][8][13]
Blocking Agent 1-3% BSA, 30-60 min[7]
Primary Antibody Incubation 1-4 hours at RT or overnight at 4°C[7]
Secondary Antibody Incubation 30-60 minutes at RT[7]

VPS35 Signaling and Trafficking Pathways

VPS35 is a core component of the retromer complex, which also includes VPS26 and VPS29.[15] The retromer is involved in the retrograde transport of cargo proteins from endosomes to the trans-Golgi network (TGN).[1] This process is crucial for the proper sorting and recycling of various transmembrane proteins.

The Retromer Complex and Cargo Trafficking

Retromer_Pathway VPS35-Mediated Retromer Trafficking cluster_endosome Endosome cluster_tgn Trans-Golgi Network cluster_lysosome Lysosome endosome Early Endosome cargo Transmembrane Cargo retromer Retromer Complex (VPS35, VPS26, VPS29) cargo->retromer Binding lysosome Lysosome cargo->lysosome Degradation Pathway (if not recycled) tgn TGN retromer->tgn Retrograde Transport

Caption: Role of VPS35 in the retromer-mediated cargo trafficking.

Downregulation of VPS35 can disrupt this trafficking pathway, leading to the mis-sorting of cargo proteins and their subsequent degradation in lysosomes.[4][15] This can also lead to alterations in autophagy and the accumulation of acidic and ubiquitinated aggregates.[4][15]

Quantitative Data Analysis

Summary

The visualization of VPS35 in live and fixed cells is crucial for understanding its role in cellular trafficking and disease. Live-cell imaging using fluorescently tagged VPS35 allows for the study of its dynamic behavior, while immunofluorescence provides high-resolution snapshots of its localization. The protocols and workflows provided here offer a comprehensive guide for researchers and drug development professionals to investigate VPS35 in various cellular contexts.

References

Application Notes and Protocols for the Purification of Recombinant VPS35 Protein for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, a key regulator of intracellular protein trafficking.[1][2][3][4] The retromer complex is essential for the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network (TGN) and the plasma membrane.[1][5][6] This trafficking function is vital for a multitude of cellular processes, including receptor recycling, signaling pathway modulation, and lysosomal degradation of proteins.[7][8] Dysregulation of VPS35 and the retromer complex has been implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease (AD), as well as certain cancers.[1][5][8][9][10]

Mutations in the VPS35 gene, such as the D620N variant, are linked to familial late-onset PD.[1][5][10] These mutations can impair the function of the retromer complex, leading to defects in cellular processes like mitochondrial function, autophagy, and Wnt signaling, ultimately contributing to neurodegeneration.[5][8][11] In the context of AD, reduced levels of VPS35 have been observed in post-mortem brain tissue, and dysfunction of the retromer complex is linked to the processing of amyloid precursor protein (APP) and the production of amyloid-beta (Aβ) peptides.[1][8]

Given its central role in cellular homeostasis and disease, high-purity, and functionally active recombinant VPS35 protein is an indispensable tool for in vitro studies. These studies are crucial for elucidating the molecular mechanisms of VPS35 function, screening for therapeutic modulators of the retromer complex, and developing novel treatments for associated diseases. This application note provides detailed protocols for the expression and purification of recombinant human VPS35 from Escherichia coli and outlines its involvement in key signaling pathways.

Data Presentation

Table 1: Typical Yield and Purity of Recombinant Human VPS35 from a 1-Liter E. coli Culture
Purification StepTotal Protein (mg)VPS35 (mg)Purity (%)Yield (%)
Clarified Lysate250 - 40010 - 15~5100
Affinity Chromatography (Ni-NTA or GST)15 - 258 - 12>8080 - 90
Ion-Exchange Chromatography (Anion)8 - 127 - 10>9070 - 80
Size-Exclusion Chromatography5 - 85 - 7>9550 - 60

Note: The values presented are approximate and can vary depending on the expression construct, induction conditions, and specific chromatography resins used.[12][13]

Table 2: Binding Affinities of VPS35 Variants to Retromer Subunits
Interacting ProteinsWild-Type VPS35 (Kd)VPS35 P316S (Kd)VPS35 R524W (Kd)VPS35 D620N (Fold Decrease in Affinity for FAM21)
VPS29 250 nM170 nM303 nMNot Reported
VPS26A 1.1 nM1.5 nM1.4 nMNot Reported
FAM21 Not ReportedNot ReportedNot Reported2.2 ± 0.5

Data compiled from isothermal titration calorimetry (ITC) experiments.[14][15]

Experimental Protocols

This section provides detailed methodologies for the expression and purification of recombinant human this compound from an E. coli expression system. Two common affinity tag systems are described: N-terminal Hexahistidine (His6-tag) and Glutathione S-transferase (GST-tag).

Protocol 1: Expression and Purification of His6-Tagged VPS35

1. Gene Cloning and Expression Vector:

  • The human VPS35 cDNA (encoding amino acids 1-796) is cloned into a suitable E. coli expression vector containing an N-terminal His6-tag and a Tobacco Etch Virus (TEV) protease cleavage site (e.g., pET series vectors).[16][17]

2. Transformation and Culture:

  • Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).[18]

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a 1-liter LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[19]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[19][20]

  • Incubate for an additional 16-20 hours at 18°C with shaking to enhance protein solubility.[2]

3. Cell Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[21]

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail).[22]

  • Lyse the cells by sonication on ice or by using a high-pressure homogenizer.[2][18]

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.[2]

4. Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA agarose (B213101) column with Lysis Buffer.[22][23]

  • Load the clarified lysate onto the column.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT).

  • Elute the His6-VPS35 protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT).[22]

  • Analyze fractions by SDS-PAGE to assess purity.

5. (Optional) Tag Removal:

  • Dialyze the eluted protein against a TEV protease-compatible buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

  • Add TEV protease and incubate overnight at 4°C.

  • Pass the cleavage reaction through the Ni-NTA column again to remove the His6-tag and TEV protease. The untagged VPS35 will be in the flow-through.

6. Ion-Exchange Chromatography (IEX):

  • Dilute the protein sample with a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 20 mM NaCl, 1 mM DTT) to reduce the salt concentration.

  • Load the sample onto an equilibrated anion-exchange column (e.g., HiTrap Q HP).[2]

  • Wash the column with the low-salt buffer.

  • Elute the protein with a linear gradient of NaCl (e.g., 20-1000 mM).[2]

  • Collect fractions and analyze by SDS-PAGE.

7. Size-Exclusion Chromatography (SEC):

  • Concentrate the pooled fractions from IEX.

  • Load the concentrated protein onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[2]

  • Collect fractions corresponding to the monomeric VPS35 peak.

  • Assess the final purity by SDS-PAGE and determine the protein concentration.

  • Store the purified protein at -80°C.

Protocol 2: Expression and Purification of GST-Tagged VPS35

1. Gene Cloning and Expression:

  • Follow the same procedure as for His-tagged VPS35, but clone the VPS35 cDNA into a vector with an N-terminal GST-tag (e.g., pGEX series).[24][25]

2. Cell Lysis:

  • Use a lysis buffer such as PBS containing 1% Triton X-100, 1 mM DTT, 1 mM PMSF, and protease inhibitors.[20]

3. Affinity Chromatography (Glutathione Agarose):

  • Equilibrate a Glutathione Sepharose column with lysis buffer.[21]

  • Load the clarified lysate onto the column.

  • Wash the column with 10-20 column volumes of wash buffer (e.g., PBS with 1 mM DTT).

  • Elute the GST-VPS35 protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione).[24][25]

4. Further Purification:

  • Proceed with optional tag removal (using a site-specific protease like PreScission or Thrombin), ion-exchange, and size-exclusion chromatography as described for the His-tagged protein.[2][25]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

VPS35_Purification_Workflow cluster_Expression Protein Expression cluster_Purification Protein Purification cluster_QC Quality Control Transformation Transformation into E. coli Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Affinity Affinity Chromatography (Ni-NTA or GST) Lysis->Affinity TagRemoval Tag Removal (Optional) Affinity->TagRemoval IEX Ion-Exchange Chromatography TagRemoval->IEX SEC Size-Exclusion Chromatography IEX->SEC Analysis SDS-PAGE & Concentration SEC->Analysis Storage Storage at -80°C Analysis->Storage

Caption: Workflow for the expression and purification of recombinant VPS35.

VPS35_Signaling_Pathways cluster_Retromer Retromer Complex cluster_Trafficking Endosomal Trafficking cluster_Signaling Signaling Pathways VPS35 VPS35 VPS26 VPS26 VPS35->VPS26 VPS29 VPS29 VPS35->VPS29 SNXs Sorting Nexins VPS35->SNXs Endosome Endosome VPS35->Endosome Recruits to TGN Trans-Golgi Network Endosome->TGN Retrograde Transport PlasmaMembrane Plasma Membrane Endosome->PlasmaMembrane Recycling Lysosome Lysosome Endosome->Lysosome Degradation Wnt Wnt Signaling TGN->Wnt Notch Notch Signaling PlasmaMembrane->Notch Neurodegeneration Neurodegeneration (PD, AD) Lysosome->Neurodegeneration Wnt->Neurodegeneration Dysregulation Notch->Neurodegeneration Dysregulation

Caption: Role of VPS35 in endosomal trafficking and major signaling pathways.

References

Unveiling the VPS35 Interactome: Application Notes and Protocols for Mass Spectrometry-Based Identification of Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing mass spectrometry-based proteomics for the identification and quantification of binding partners for Vacuolar Protein Sorting 35 (VPS35), a key component of the retromer complex implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. Detailed protocols for co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) and proximity-dependent biotinylation (BioID) are provided, alongside data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Introduction

VPS35 is a central component of the retromer complex, which is essential for the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network.[1][2] Dysfunctional VPS35 has been linked to several neurodegenerative diseases, making the characterization of its protein-protein interactions a critical area of research for understanding disease mechanisms and developing novel therapeutics.[2][3] Mass spectrometry has emerged as a powerful tool for elucidating the VPS35 interactome, enabling the identification of both stable and transient binding partners. This document outlines two robust methodologies: Co-IP-MS for capturing direct and stable interactions, and BioID for identifying proximal and transient interactors.

Data Presentation: Quantitative Analysis of VPS35 Binding Partners

Quantitative proteomics, often employing techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the precise comparison of protein interactions under different conditions, such as comparing wild-type VPS35 to a disease-associated mutant.[4][5][6][7][8] The following tables summarize potential findings from such experiments, showcasing how data can be structured for clear interpretation.

Table 1: Putative VPS35 Interactors Identified by Co-IP-MS

ProteinGeneFunctionFold Change (Mutant vs. WT)p-value
VPS26AVPS26ARetromer complex component0.98>0.05
VPS29VPS29Retromer complex component1.02>0.05
WASH1WASHC1Wiskott-Aldrich syndrome protein and SCAR homolog0.45<0.05
FAM21FAM21WASH complex subunit0.51<0.05
SNX27SNX27Sorting nexin 270.95>0.05
TBC1D5TBC1D5TBC1 domain family member 51.05>0.05

Table 2: Proximity-Based Interactors of VPS35 Identified by BioID

ProteinGeneFunctionSpectral Count Ratio (VPS35-BioID/Control)
ATG9AATG9AAutophagy related 9A3.2
LAMP2ALAMP2ALysosome-associated membrane protein 22.8
LRRK2LRRK2Leucine-rich repeat kinase 22.5
CI-MPRM6PRCation-independent mannose-6-phosphate (B13060355) receptor4.1
SortilinSORT1Sortilin 13.7

Experimental Protocols

Protocol 1: Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS)

This protocol describes the immunoprecipitation of endogenous or tagged VPS35 to identify its interacting proteins.[9][10][11][12][13]

Materials:

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-VPS35 antibody or antibody against the tag (e.g., anti-GFP)

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Urea (B33335) Buffer (8 M urea in 100 mM Tris-HCl, pH 8.5)

  • DTT (Dithiothreitol)

  • IAA (Iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C.

    • Wash the beads three times with wash buffer.

  • Elution and Digestion:

    • Elute the protein complexes from the beads using elution buffer.

    • Neutralize the eluate immediately with neutralization buffer.

    • Denature the proteins in urea buffer, reduce with DTT, and alkylate with IAA.

    • Digest the proteins with trypsin overnight at 37°C.

    • Acidify the peptide solution with formic acid to stop the digestion.

  • Mass Spectrometry Analysis:

    • Desalt the peptides using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS.

Protocol 2: Proximity-Dependent Biotinylation (BioID)

This protocol outlines the use of a promiscuous biotin (B1667282) ligase (BirA*) fused to VPS35 to identify proximal proteins.[14][15][16][17][18]

Materials:

  • Expression vector for VPS35-BirA* fusion protein

  • Cell culture medium supplemented with biotin (50 µM)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash Buffers (a series of buffers with increasing stringency)

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5)

  • Sample preparation reagents for mass spectrometry as in Protocol 1.

Procedure:

  • Generation of Stable Cell Line:

    • Transfect cells with the VPS35-BirA* expression vector.

    • Select for stably expressing cells using an appropriate selection marker.

    • Verify the expression and localization of the fusion protein by Western blot and immunofluorescence.

  • Biotin Labeling:

    • Culture the stable cell line in a medium supplemented with 50 µM biotin for 16-24 hours.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells as described in the Co-IP-MS protocol.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin-coated magnetic beads for 2-4 hours at 4°C.

    • Wash the beads sequentially with a series of wash buffers to remove non-specific binders.

  • On-Bead Digestion or Elution:

    • On-bead digestion: Wash the beads with ammonium (B1175870) bicarbonate buffer and perform trypsin digestion directly on the beads.

    • Elution: Elute the biotinylated proteins from the beads using an elution buffer. Then proceed with in-solution digestion as described in the Co-IP-MS protocol.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

VPS35_Signaling_Pathway cluster_retromer Retromer Complex cluster_wash WASH Complex cluster_cargo Cargo Proteins VPS35 VPS35 VPS26 VPS26 VPS35->VPS26 VPS29 VPS29 VPS35->VPS29 FAM21 FAM21 VPS35->FAM21 recruits CI_MPR CI-MPR VPS35->CI_MPR sorts Sortilin Sortilin VPS35->Sortilin sorts WASH1 WASH1 TGN Trans-Golgi Network CI_MPR->TGN retrograde transport Sortilin->TGN retrograde transport Endosome Endosome Endosome->VPS35 binds Lysosome Lysosome Endosome->Lysosome degradation pathway

Caption: VPS35-mediated retrograde trafficking pathway.

CoIP_MS_Workflow Start Cell Lysate IP Immunoprecipitation (anti-VPS35) Start->IP Wash Wash Beads IP->Wash Elute Elution Wash->Elute Digest Tryptic Digestion Elute->Digest MS LC-MS/MS Analysis Digest->MS Data Data Analysis MS->Data

Caption: Co-Immunoprecipitation Mass Spectrometry Workflow.

BioID_Workflow Start Stable Cell Line (VPS35-BirA*) Label Biotin Labeling Start->Label Lysis Cell Lysis Label->Lysis Purify Streptavidin Purification Lysis->Purify Digest On-Bead Digestion Purify->Digest MS LC-MS/MS Analysis Digest->MS Data Data Analysis MS->Data

Caption: BioID Experimental Workflow.

References

Troubleshooting & Optimization

troubleshooting low signal in vps35 western blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low or no signal when performing Western blotting for Vacuolar protein sorting-associated protein 35 (VPS35).

Troubleshooting Flowchart for Low VPS35 Signal

This flowchart provides a logical progression for diagnosing the root cause of a weak or absent VPS35 signal in your Western blot experiments.

G start Start: Low or No VPS35 Signal check_transfer 1. Check Protein Transfer (Ponceau S Stain) start->check_transfer transfer_ok Transfer OK? check_transfer->transfer_ok check_antibody 2. Verify Antibody & Antigen (Controls) transfer_ok->check_antibody Yes fix_transfer Problem: Inefficient Transfer - Optimize transfer time/voltage - Check buffer composition (SDS/Methanol) - Ensure no air bubbles transfer_ok->fix_transfer No antibody_ok Antibody & Controls OK? check_antibody->antibody_ok check_protein 3. Check Protein Loading & Expression antibody_ok->check_protein Yes fix_antibody Problem: Antibody Issue - Titrate primary antibody - Use fresh antibody aliquots - Check secondary antibody compatibility - Run positive control (e.g., overexpression lysate) antibody_ok->fix_antibody No protein_ok Sufficient Protein Loaded? check_protein->protein_ok optimize_detection 4. Optimize Detection Parameters protein_ok->optimize_detection Yes fix_protein Problem: Low Target Abundance - Increase total protein load (20-50 µg) - Use lysis buffer optimal for VPS35 (RIPA) - Enrich sample via immunoprecipitation - Use positive control cell line protein_ok->fix_protein No success Signal Restored optimize_detection->success fix_transfer->success fix_antibody->success fix_protein->success fix_detection Problem: Insufficient Sensitivity - Use a more sensitive substrate (e.g., Femto) - Increase exposure time - Check substrate/enzyme activity

Caption: Logical steps for troubleshooting low VPS35 signal.

Frequently Asked Questions (FAQs)

Q1: My VPS35 Western blot shows a very weak or no signal. Where should I start troubleshooting?

A weak or absent signal can stem from multiple stages of the Western blotting process. The most common culprits are inefficient protein transfer, issues with antibody concentration or activity, low abundance of the target protein in the sample, or insensitive detection methods.[1]

Start by verifying protein transfer. After transferring your proteins from the gel to the membrane, use a reversible stain like Ponceau S to visualize total protein.[2] If you see distinct bands across the molecular weight range, your transfer was likely successful. If the membrane is blank or the bands are very faint, you must optimize your transfer protocol.[2][3] If transfer is confirmed, the next step is to evaluate your antibodies and protein sample.

Q2: How can I be sure my VPS35 antibody is working correctly?

Antibody performance is critical. Here’s how to validate it:

  • Positive Control: The most crucial step is to use a positive control. This could be a cell lysate known to express VPS35 at detectable levels (e.g., HEK293, HepG2) or a VPS35 overexpression lysate.[4][5][6] If the antibody detects the protein in the positive control but not your sample, the issue lies with your sample, not the antibody.

  • Negative Control: To confirm specificity, use lysates from a VPS35 knockout (KO) or knockdown (siRNA) cell line. A high-quality antibody should show a strong signal in the wild-type (WT) lysate and no signal in the KO lysate.[7][8]

  • Antibody Concentration: The manufacturer's recommended dilution is a starting point. Your specific experimental conditions may require optimization.[1] If the signal is weak, try increasing the primary antibody concentration or extending the incubation time (e.g., overnight at 4°C).[9] One study noted that a signal was too weak at the supplier's recommended dilution and had to be increased.[7]

  • Antibody Activity: Ensure your primary and secondary antibodies have been stored correctly and are not expired.[9] Avoid repeated freeze-thaw cycles.

Q3: What is the expected molecular weight of VPS35, and could I be missing it?

The calculated molecular weight of human VPS35 is approximately 91.7 kDa.[4] Western blots typically show a band around 90-92 kDa.[4][6] If your imaging window is too narrow, you might miss the band. Ensure your gel percentage is appropriate for resolving high molecular weight proteins (e.g., 8-10% acrylamide) and that you run the gel long enough for proper separation.[1][2]

Q4: Could the low signal be due to low expression of VPS35 in my samples?

Yes, VPS35 expression levels can vary between cell types and tissues. While it is considered to have ubiquitous expression, levels can be lower in some contexts.[10][11] Reduced VPS35 protein levels have been noted in patient tissues for some neurodegenerative diseases.[12][13]

Solutions:

  • Increase Protein Load: Load a higher amount of total protein onto the gel, typically in the range of 20-50 µg of lysate per lane.[5]

  • Enrich for VPS35: If VPS35 is a low-abundance protein in your sample, you can enrich it using immunoprecipitation (IP) prior to running the Western blot.[5]

  • Use Fractionation: Since VPS35 is part of the retromer complex involved in endosomal sorting, preparing a membrane fraction of your lysate may enrich the protein compared to a whole-cell lysate.[14]

Q5: How does my choice of lysis buffer affect VPS35 detection?

The lysis buffer is critical for efficiently extracting VPS35. Because VPS35 is part of a protein complex associated with endosomal membranes, a buffer with sufficient detergent strength is required.[7][12]

  • Recommended Buffer: RIPA (Radioimmunoprecipitation assay) buffer is a good choice as it contains strong ionic detergents (sodium deoxycholate, SDS) capable of solubilizing membrane-bound and nuclear proteins effectively.[14][15][16] Several successful VPS35 Western blots have utilized RIPA buffer.[4][7]

  • Protease Inhibitors: Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation.[17]

Lysis Buffer Recommendations for Protein Location
Protein Location Recommended Buffer
Whole Cell / Membrane-BoundRIPA or NP-40
Cytoplasmic (Soluble)Tris-HCl
NuclearRIPA
Cytoskeletal-BoundTris-Triton
This table is adapted from general western blot guidelines and tailored for VPS35, which is associated with membranes.[14][16]
Q6: My protein transfer seems inefficient, especially for a larger protein like VPS35. How can I optimize it?

Inefficient transfer is a common cause of weak signals for proteins around 90 kDa.[1][2]

Optimization Strategies:

  • Transfer Method: Wet (tank) transfer is generally more efficient and reliable for larger proteins than semi-dry transfer.[17] Consider performing a wet transfer overnight at 4°C with a lower voltage.[2]

  • Buffer Composition: The methanol (B129727) concentration in the transfer buffer can be adjusted. Reducing methanol to 10% or less can aid the transfer of large proteins out of the gel.[2] Adding a small amount of SDS (up to 0.1%) to the transfer buffer can also improve the elution of large proteins, but be aware it may slightly reduce binding to nitrocellulose membranes.[2][17]

  • Transfer Time: Ensure the transfer time is adequate. For high molecular weight proteins, a longer transfer time is often necessary.[3]

  • Avoid Air Bubbles: Ensure no air bubbles are trapped between the gel and the membrane, as this will block transfer completely in those areas.[18] Use a roller or pipette to gently remove any bubbles.[18]

Q7: How can I optimize my blocking and antibody incubation steps?

Improper blocking or antibody incubation can lead to either high background or a weak signal.

  • Over-blocking: Blocking for too long or using a blocking agent that masks the epitope can reduce the signal. If you suspect this, try reducing the blocking time or switching from 5% non-fat milk to 5% Bovine Serum Albumin (BSA), or vice versa.[1]

  • Insufficient Incubation: Ensure primary antibody incubation is sufficient. For low-abundance targets, incubating for longer (e.g., overnight at 4°C) can significantly improve the signal.[9]

  • Washing: Excessive washing can elute the antibody, leading to a weaker signal. Reduce the number of washes if necessary.[5][19]

Q8: What if my detection parameters are not sensitive enough?

If all other factors have been optimized, your detection method may lack the required sensitivity.

  • Substrate Choice: Switch to a more sensitive chemiluminescent substrate. Enhanced chemiluminescence (ECL) substrates are available in various sensitivities (e.g., Pico, Femto). For low signals, a "Femto" level substrate is recommended.[9]

  • Exposure Time: Increase the exposure time when imaging the blot. Start with a short exposure and incrementally increase it to find the optimal signal without saturating the background.[5][9]

  • Enzyme Activity: Ensure your HRP-conjugated secondary antibody and the substrate have not expired or lost activity.[5]

Key Experimental Protocol: Standard Western Blot for VPS35

This protocol provides a general framework. Optimization of specific steps may be required.

1. Cell Lysis and Protein Extraction

  • Wash cultured cells with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[7]

  • Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Agitate for 30 minutes at 4°C.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

2. Protein Quantification

  • Determine the protein concentration of the lysate using a standard assay like BCA or Bradford.[3]

3. Sample Preparation for SDS-PAGE

  • Based on the concentration, dilute the lysate to the desired final concentration.

  • Add an equal volume of 2X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

4. SDS-PAGE

  • Load 20-50 µg of protein lysate per well into an 8% or 10% polyacrylamide gel.

  • Include a pre-stained molecular weight marker.[2]

  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer

  • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer. (Note: PVDF membranes must be activated with methanol first).[3]

  • Assemble the transfer stack, ensuring no air bubbles are present.[18]

  • Perform a wet transfer, for example, at 100V for 90 minutes or overnight at a lower voltage in the cold room (4°C).[2]

  • After transfer, stain the membrane with Ponceau S to confirm transfer efficiency.[2] Destain with TBST before blocking.

6. Immunodetection

  • Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with agitation.[1]

  • Primary Antibody: Incubate the membrane with the anti-VPS35 primary antibody diluted in the blocking buffer. (See table below for starting dilutions). Incubate overnight at 4°C with gentle agitation.[4][12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody: Incubate the membrane with a species-compatible HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane in the substrate for 1-5 minutes.[9]

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Recommended Antibody Dilutions for VPS35 Western Blotting
Antibody Starting Dilution
Rabbit Monoclonal (e.g., CST #81453)1:1000[12]
Goat Polyclonal (e.g., Novus NB100-1397)0.03 - 0.1 µg/mL[4]
Rabbit Polyclonal (e.g., Affinity Biosciences DF12793)1:500 - 1:2000[6]
Note: These are starting recommendations. Optimal dilutions should be determined empirically by the end-user.[6]

Visualization of VPS35 and its Role

VPS35 is a core component of the retromer complex, which is essential for sorting and trafficking transmembrane proteins from endosomes back to the trans-Golgi network (TGN).[7][12]

G cluster_0 Retromer Complex cluster_1 Cargo-Selective Complex (CSC) cluster_2 Sorting Nexin Dimer VPS35 VPS35 VPS26 VPS29 VPS35->VPS26 C-Terminus VPS29 VPS26 VPS35->VPS29 N-Terminus SNX SNX-BAR (e.g., SNX1/2, SNX5/6) VPS35->SNX Associates with Endosome Endosome Membrane SNX->Endosome Binds & Tethers Endosome->VPS35 Recruits CSC TGN Trans-Golgi Network (TGN) Endosome->TGN Retrograde Trafficking Cargo Cargo Protein Cargo->Endosome Internalized

Caption: Role of VPS35 within the Retromer Complex.

References

optimizing antibody concentration for vps35 immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize antibody concentration for Vacuolar protein sorting 35 (VPS35) immunofluorescence experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not getting any signal, or the signal is very weak. What are the possible causes and solutions?

A1: Weak or no signal in immunofluorescence can stem from several factors. Here are some common causes and troubleshooting steps:

  • Antibody Concentration: The primary antibody concentration may be too low. It is crucial to perform a titration experiment to determine the optimal antibody concentration.

  • Antibody Storage and Handling: Improper storage of the primary or secondary antibody can lead to loss of activity. Ensure antibodies are stored at the recommended temperature and avoid repeated freeze-thaw cycles.[1]

  • Fixation and Permeabilization: Inadequate fixation or permeabilization can prevent the antibody from accessing the target protein. Ensure you are using the appropriate fixation and permeabilization method for your cells and the VPS35 antibody. For formaldehyde-fixed cells, permeabilization with a detergent like Triton X-100 is necessary.[1][2]

  • Secondary Antibody Issues: The secondary antibody may not be compatible with the primary antibody's host species, or it may not have been stored correctly. Verify the compatibility and integrity of your secondary antibody.[1]

  • Low Protein Expression: The target protein, VPS35, may be expressed at low levels in your cell type. Confirm VPS35 expression using an alternative method like Western blotting.[3]

  • Photobleaching: The fluorescent signal can fade upon prolonged exposure to the excitation light. Minimize light exposure and use an anti-fade mounting medium.[1][3]

Q2: I am observing high background or non-specific staining. How can I reduce it?

A2: High background can obscure the specific signal. Here are some strategies to minimize it:

  • Blocking Step: An inadequate blocking step can lead to non-specific antibody binding. Use a suitable blocking agent, such as bovine serum albumin (BSA) or normal serum from the species in which the secondary antibody was raised.[2][4]

  • Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate both antibodies to find the concentration that provides the best signal-to-noise ratio.[1][4]

  • Washing Steps: Insufficient washing between antibody incubation steps can result in high background. Increase the duration and number of washes.[3][4]

  • Autofluorescence: Some cell types exhibit natural fluorescence. This can be checked by examining an unstained sample under the microscope. If autofluorescence is an issue, you can try using a different fixative or a commercial autofluorescence quenching kit.[3]

  • Secondary Antibody Specificity: Ensure your secondary antibody is highly cross-adsorbed to prevent cross-reactivity with endogenous immunoglobulins in the sample.[4]

Q3: The staining pattern I see does not match the expected subcellular localization of VPS35. What could be wrong?

A3: VPS35 is a core component of the retromer complex and is primarily localized to endosomes.[5][6] An unexpected staining pattern could be due to:

  • Antibody Specificity: The antibody may not be specific for VPS35. It is essential to use a well-validated antibody. Whenever possible, test the antibody in a knockout or knockdown model to confirm its specificity.[7]

  • Fixation Artifacts: The fixation method can sometimes alter the apparent localization of proteins. You may need to try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) to see which one provides the most accurate localization for VPS35.

  • Cellular Conditions: The localization of VPS35 can be altered under certain experimental conditions or in specific cell types. Review the literature to see if the observed localization has been reported previously.

Recommended VPS35 Antibody Dilutions for Immunofluorescence

The optimal antibody concentration is critical for successful immunofluorescence and needs to be determined experimentally. The following table provides starting dilution recommendations from various manufacturers for different VPS35 antibodies.

AntibodyHost SpeciesRecommended DilutionCell Line ExamplesReference
ab157220 [EPR11501(B)]Rabbit1:50 - 1:100HAP1[8]
ab10099Goat1:150, 10 µg/mLHeLa, HEK293, U2OS[9]
NB100-1397Goat10 µg/mLNot specified
PA5-21898Rabbit1:100 - 1:1000Not specified[10]
10236-1-APRabbit1:400HepG2[11]

Experimental Protocols

Protocol: Optimizing Primary Antibody Concentration for VPS35 Immunofluorescence

This protocol outlines a standard procedure for titrating a primary antibody to determine its optimal concentration for immunofluorescence.

1. Cell Seeding and Culture: a. Seed your cells of interest onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation. b. Culture the cells under standard conditions until they reach the desired confluency.

2. Fixation: a. Gently wash the cells once with pre-warmed Phosphate Buffered Saline (PBS). b. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization: a. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.

4. Blocking: a. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST [PBS with 0.1% Tween 20]) for 30 minutes at room temperature.

5. Primary Antibody Incubation (Titration): a. Prepare a series of dilutions of your VPS35 primary antibody in the blocking buffer. A good starting range is to test dilutions two-fold higher and lower than the manufacturer's recommendation (e.g., if the recommendation is 1:200, test 1:100, 1:200, 1:400, and 1:800). b. Include a "no primary antibody" control to assess the background from the secondary antibody. c. Aspirate the blocking buffer and add the different dilutions of the primary antibody to the respective wells. d. Incubate overnight at 4°C in a humidified chamber.

6. Washing: a. Wash the cells three times with PBST for 5 minutes each.

7. Secondary Antibody Incubation: a. Dilute a fluorescently labeled secondary antibody that is specific for the host species of your primary antibody in the blocking buffer. b. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light. c. From this step onwards, all steps should be performed in the dark to protect the fluorophore.

8. Final Washes and Counterstaining: a. Wash the cells three times with PBST for 5 minutes each. b. (Optional) Counterstain the nuclei by incubating with a DAPI or Hoechst solution for 5-10 minutes. c. Wash the cells one final time with PBS.

9. Mounting and Imaging: a. Mount the coverslips onto glass slides using an anti-fade mounting medium. b. Image the slides using a fluorescence microscope. Use consistent acquisition settings (e.g., exposure time, gain) for all samples to allow for accurate comparison.

10. Analysis: a. Compare the images from the different primary antibody dilutions. The optimal concentration will be the one that provides a strong, specific signal with low background.

Visualizations

Experimental Workflow

Antibody_Optimization_Workflow seed Seed Cells on Coverslips culture Culture to 50-70% Confluency seed->culture fix Fixation (4% PFA) culture->fix perm Permeabilization (0.25% Triton X-100) fix->perm block Blocking (1% BSA) perm->block primary Primary Antibody Incubation (Titration Series) block->primary wash1 Wash (3x PBST) primary->wash1 secondary Secondary Antibody Incubation wash1->secondary wash2 Wash & Counterstain secondary->wash2 mount Mount Coverslips wash2->mount image Fluorescence Microscopy mount->image analyze Determine Optimal Concentration image->analyze

Caption: Workflow for optimizing VPS35 antibody concentration.

VPS35 in the Retromer Pathway

Retromer_Pathway cluster_endosome Endosome cluster_golgi Trans-Golgi Network cluster_lysosome Lysosome Cargo Transmembrane Cargo Retromer Retromer Complex Cargo->Retromer binds Lysosome Lysosome (Degradation) Cargo->Lysosome Degradation (If not recycled) TGN TGN Retromer->TGN Recycling VPS35 VPS35 VPS35->Retromer VPS26 VPS26 VPS26->Retromer VPS29 VPS29 VPS29->Retromer

References

reducing non-specific binding in vps35 co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in VPS35 co-immunoprecipitation (Co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background and non-specific binding in a VPS35 Co-IP experiment?

High background in Co-IP experiments can obscure true protein-protein interactions. The primary causes include:

  • Inappropriate Antibody Selection: The antibody may have low affinity or specificity for VPS35, or it may cross-react with other proteins.

  • Suboptimal Lysis Buffer Composition: The lysis buffer may be too harsh, denaturing proteins and exposing non-specific binding sites, or too gentle, failing to adequately solubilize proteins.

  • Insufficient or Ineffective Washing Steps: Washing steps that are not stringent enough will fail to remove proteins that are non-specifically bound to the beads or the antibody.

  • Inadequate Blocking: The beads themselves can have sites that non-specifically bind proteins from the lysate.

  • Overexpression of Tagged Proteins: Overexpressed "bait" proteins can aggregate or misfold, leading to non-specific interactions.

Q2: How do I choose the right antibody for VPS35 Co-IP?

Selecting a high-quality antibody is crucial for a successful Co-IP.[1] Consider the following:

  • Validation: Use an antibody that has been validated for immunoprecipitation.[2][3][4] Several studies have characterized commercial antibodies for their performance in IP.[2][3]

  • Clonality: Polyclonal antibodies can be advantageous for Co-IP as they recognize multiple epitopes, increasing the chances of capturing the target protein without masking the interaction site.[5] However, high-quality monoclonal antibodies can also be effective.[4][5]

  • Host Species: If performing a downstream western blot, using a primary antibody from a different species than the Co-IP antibody can help avoid detecting the heavy and light chains of the IP antibody.

Q3: What is the ideal lysis buffer for maintaining VPS35 protein interactions?

The choice of lysis buffer is critical for preserving native protein-protein interactions.[6]

  • Detergent Choice: Non-ionic detergents like NP-40 or Triton X-100 are generally preferred over ionic detergents (e.g., SDS) for Co-IP as they are less likely to disrupt protein-protein interactions.[5][7] A modified RIPA buffer without SDS is often a good starting point.[8][9]

  • Salt Concentration: Physiological salt concentrations (around 150 mM NaCl) are typically used initially. This can be adjusted to optimize the stringency of the lysis and subsequent washes.[5]

  • Inhibitors: Always add fresh protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation and preserve post-translational modifications that may be important for interactions.[5][10]

Q4: What are some known interacting partners of VPS35?

VPS35 is a core component of the retromer complex and is known to interact with several proteins.[11][12][13] Understanding these interactions can help in designing positive controls for your Co-IP. Known interactors include:

  • Core Retromer Components: VPS26 and VPS29.[11][14]

  • WASH Complex: WASH1, Fam21, strumpellin, CCDC53, and SWIP/KIAA1033.[11][14]

  • Other Interactors: SNX27, SNX3, Rab7a, and TBC1D5.[11][14][15]

Troubleshooting Guides

Problem 1: High background in the negative control lane (IgG control).

This indicates that proteins from the lysate are binding non-specifically to the beads or the control antibody.

Possible Cause Recommended Solution
Non-specific binding to beads Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[5][6] This will remove proteins that have an affinity for the beads.
Ineffective blocking of beads Block the beads with a protein solution like Bovine Serum Albumin (BSA) or non-fat dry milk before adding the lysate.[5][16]
Insufficient washing Increase the number of washes or the stringency of the wash buffer.[6][17]
Problem 2: The bait protein (VPS35) is pulled down, but known interactors are not.

This suggests that the experimental conditions are disrupting the interaction between VPS35 and its partners.

Possible Cause Recommended Solution
Lysis buffer is too harsh Use a milder lysis buffer with a lower concentration of non-ionic detergent. Avoid ionic detergents.[8][18]
Wash conditions are too stringent Decrease the salt or detergent concentration in the wash buffer.[17] You can also reduce the number or duration of washes.[17]
Interaction is transient or weak Consider in vivo cross-linking to stabilize the protein complex before cell lysis.
Problem 3: The prey protein is present in the negative control lane.

This indicates that the prey protein is binding non-specifically to the beads or the control antibody.

Possible Cause Recommended Solution
"Sticky" prey protein Increase the stringency of the wash buffer by moderately increasing the salt (e.g., up to 500 mM NaCl) or detergent concentration.[7][17]
Pre-clearing was insufficient Increase the incubation time or the amount of beads used for pre-clearing.
Inappropriate negative control Ensure the IgG control is from the same host species and of the same isotype as the primary antibody.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of VPS35

This protocol provides a general framework for performing a Co-IP experiment to identify VPS35 interacting proteins.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.[5]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to the cell lysate.

    • Incubate with rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-VPS35 antibody to the pre-cleared lysate.

    • Incubate with rotation for 2-4 hours or overnight at 4°C.

    • Add 40-50 µL of pre-washed Protein A/G beads.

    • Incubate with rotation for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).

    • After the final wash, carefully remove all supernatant.

  • Elution:

    • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • Alternatively, use a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5) if you need to maintain protein activity.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and western blotting.

Visualizations

CoIP_Workflow cluster_lysis Cell Lysis cluster_preclear Pre-clearing cluster_ip Immunoprecipitation cluster_wash Washing cluster_elute Elution & Analysis start Cells lysate Cell Lysate (VPS35 + Interactors) start->lysate Lysis Buffer preclear_beads Add Beads lysate->preclear_beads cleared_lysate Cleared Lysate preclear_beads->cleared_lysate Remove Non-specific Binders add_ab Add anti-VPS35 Ab cleared_lysate->add_ab add_beads Add Protein A/G Beads add_ab->add_beads complex Bead-Ab-VPS35-Interactor Complex add_beads->complex wash Wash Beads complex->wash Remove Unbound Proteins pure_complex Purified Complex wash->pure_complex elute Elute Proteins pure_complex->elute analysis Western Blot / Mass Spec elute->analysis

Caption: Workflow for a VPS35 Co-Immunoprecipitation Experiment.

Troubleshooting_Logic cluster_igG IgG Control cluster_bait Bait-Prey Interaction cluster_prey Prey Non-specific Binding start High Background in Co-IP? check_igG High background in IgG lane? start->check_igG Yes no_prey No Prey Pulldown? start->no_prey No, but... preclear Increase Pre-clearing & Bead Blocking check_igG->preclear Yes increase_wash Increase Wash Stringency preclear->increase_wash milder_lysis Use Milder Lysis Buffer no_prey->milder_lysis Yes prey_in_neg Prey in Negative Control? no_prey->prey_in_neg No, but... less_stringent_wash Decrease Wash Stringency milder_lysis->less_stringent_wash increase_prey_wash Increase Wash Stringency for Prey prey_in_neg->increase_prey_wash Yes

Caption: Troubleshooting logic for non-specific binding in Co-IP.

References

Technical Support Center: Addressing Off-Target Effects of VPS35 siRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects when using VPS35 siRNA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of VPS35 siRNA experiments?

A1: Off-target effects occur when the siRNA designed to silence the VPS35 gene also unintentionally silences other, unintended genes.[1] This happens because the siRNA's guide strand can bind to messenger RNAs (mRNAs) that have partial sequence homology, leading to their degradation or translational repression.[2] This phenomenon is often mediated by a "seed region" (bases 2-8 of the siRNA guide strand) and can mimic the function of endogenous microRNAs (miRNAs).[2]

Q2: Why is it critical to control for off-target effects?

Q3: What are the primary strategies to minimize VPS35 siRNA off-target effects?

A3: The main strategies include:

  • Lowering siRNA Concentration: Using the lowest effective concentration of siRNA can reduce off-target activity, though it may also impact on-target knockdown efficiency.[4][5]

  • siRNA Pooling: Using a pool of multiple siRNAs targeting different regions of the VPS35 mRNA reduces the effective concentration of any single siRNA, thereby minimizing the impact of individual off-target signatures.[2][4][6]

  • Chemical Modifications: Modifying the siRNA duplex, such as 2'-O-methylation of the guide strand, can decrease miRNA-like off-target effects without compromising the intended gene silencing.[2][4][5]

  • Optimized Sequence Design: Applying advanced design algorithms that filter out sequences with known off-target-associated features, such as matches to the 3' UTR of other genes, can significantly improve specificity.[6]

Q4: What is Vacuolar Protein Sorting 35 (VPS35) and what is its function?

A4: VPS35 is a core component of the retromer complex, a crucial player in intracellular protein trafficking.[7][8] The retromer is responsible for recycling transmembrane proteins from endosomes back to the trans-Golgi network (TGN), preventing their degradation in lysosomes.[7][9] VPS35 is essential for recognizing and binding specific cargo proteins for this retrograde transport.[7] Its dysfunction is linked to neurodegenerative diseases like Parkinson's and Alzheimer's.[7][9]

Troubleshooting Guide for VPS35 siRNA Experiments

This guide addresses specific issues that may arise during your experiments.

Issue 1: Unexpected Phenotype or High Cell Toxicity After Transfection

Q: I've transfected my cells with VPS35 siRNA and observe a phenotype that doesn't align with published literature, or I'm seeing significant cell death. Could this be an off-target effect?

A: Yes, both unexpected phenotypes and cytotoxicity can be indicators of off-target effects. Here is a step-by-step approach to troubleshoot this issue.

// Nodes start [label="Start: Unexpected Phenotype\nor High Toxicity Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Q1: Did you include\n a non-targeting (scrambled)\nsiRNA control?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="A1: Yes", shape=plaintext]; a1_no [label="A1: No", shape=plaintext];

q2 [label="Q2: Is the phenotype/toxicity\n absent in the non-targeting\n control?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="A2: Yes", shape=plaintext]; a2_no [label="A2: No", shape=plaintext];

q3 [label="Q3: Are you using a single\n VPS35 siRNA sequence?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a3_yes [label="A3: Yes", shape=plaintext]; a3_no [label="A3: No", shape=plaintext];

action3 [label="Action 3: Test 2-3 additional, distinct\n siRNA sequences targeting VPS35.\n A consistent phenotype across multiple\n siRNAs suggests an on-target effect.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

action4 [label="Action 4: Perform a rescue experiment.\n Re-introduce a siRNA-resistant VPS35\n expression vector. Reversal of the\n phenotype confirms it is on-target."[13], fillcolor="#34A853", fontcolor="#FFFFFF"];

end_ontarget [label="Conclusion:\nPhenotype is likely ON-TARGET", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_offtarget [label="Conclusion:\nPhenotype is likely OFF-TARGET.\nUse alternative methods (pooling,\n modified siRNA, lower concentration).", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> action1 [label="No"]; action1 -> q1 [style=dashed, label="Re-evaluate"]; q1 -> q2 [label="Yes"]; q2 -> action2 [label="No"]; q2 -> q3 [label="Yes"]; q3 -> action3 [label="Yes"]; q3 -> action4 [label="No (Using Pool)"]; action3 -> action4; action4 -> end_ontarget [label="Phenotype Reversed"]; action4 -> end_offtarget [label="Phenotype Persists"]; }

Caption: Logic of a rescue experiment to validate on-target effects.

Data on Strategies to Mitigate Off-Target Effects

The following table summarizes common strategies and their general effectiveness in reducing off-target gene silencing.

StrategyMechanism of ActionTypical EfficacyKey Considerations
Dose Reduction Reduces the concentration of siRNA available to bind to off-target mRNAs. [4]Effective, but can be limited. [4]May also reduce on-target knockdown efficiency. Best for highly potent siRNAs. [4]
siRNA Pooling Dilutes the concentration of any single siRNA, minimizing the impact of its unique off-target signature. [6]Highly effective, especially with complex pools (≥15 siRNAs). [4]Pooling 3-4 siRNAs is a common and effective practice. [6]
Chemical Modification Weakens the binding interaction between the siRNA seed region and off-target mRNAs. Can eliminate up to 80% of off-target activity. [6]Common modifications include 2'-O-methylation or formamide (B127407) modifications. [4]
Optimized Design Bioinformatic algorithms are used to select siRNA sequences that lack features associated with off-targeting. [6]Significantly improves specificity from the outset.This is typically incorporated by manufacturers of high-quality siRNAs.

Key Experimental Protocols

Protocol 1: General siRNA Transfection

This protocol is a general guideline for transfecting adherent cells in a 6-well plate format. Optimization is critical for each cell line. [3]

  • Cell Seeding: The day before transfection, seed cells so they reach 50-70% confluency at the time of transfection. [14]Healthy, subconfluent cells are required for success. [14]2. Prepare Solutions:

    • Solution A: Dilute your VPS35 siRNA (e.g., to a final concentration of 10-50 nM) in 100 µL of serum-free medium (e.g., Opti-MEM). Mix gently.

    • Solution B: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions. [14]3. Complex Formation: Combine Solution A and Solution B. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form. [15]4. Transfection: Add the siRNA-lipid complexes to the cells in your 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate cells for 24-72 hours at 37°C. The optimal time will depend on the stability of the VPS35 protein and your specific assay.

  • Analysis: Harvest cells for downstream analysis (e.g., qPCR or Western Blot).

Controls: Always include a non-targeting (scrambled) siRNA control and a cells-only (no transfection) control. [11][16]

Protocol 2: Western Blot for VPS35 Knockdown Analysis
  • Cell Lysis: After incubation, wash cells with cold PBS and lyse them in 300 µL of a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. [14]2. Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VPS35 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the percentage of knockdown.

Protocol 3: Rescue Experiment
  • Construct Preparation: Obtain or create a mammalian expression vector containing the VPS35 coding sequence. Introduce silent point mutations in the region targeted by your siRNA without changing the amino acid sequence. This makes the expressed mRNA resistant to siRNA-mediated degradation.

  • Co-transfection: On the day of the experiment, transfect cells with both the VPS35 siRNA (as described in Protocol 1) and the siRNA-resistant VPS35 expression plasmid. [17]3. Controls: Include the following controls:

    • Scrambled siRNA + Empty Vector

    • VPS35 siRNA + Empty Vector

    • Scrambled siRNA + siRNA-resistant VPS35 Vector

  • Incubation and Analysis: Incubate for 48-72 hours. Analyze the cells for both this compound levels (to confirm knockdown and re-expression) and the functional phenotype of interest.

Visualizing VPS35 Function and Experimental Logic

VPS35 and the Retromer Pathway

VPS35 is a central component of the retromer complex, which sorts cargo proteins from the endosome. Knockdown of VPS35 disrupts this process, leading to the degradation of important proteins and affecting pathways like autophagy and dopamine (B1211576) receptor signaling. [8][9][18]

G PM Plasma Membrane Endosome Early Endosome PM->Endosome Endocytosis branch Endosome->branch Lysosome Lysosome (Degradation) TGN Trans-Golgi Network TGN->PM Recycling to surface Cargo Cargo Protein (e.g., DRD1, LAMP2a) Retromer Retromer Complex (VPS35, VPS26, VPS29) Cargo->Retromer Recognized by Retromer->branch Mediates Sorting branch->Lysosome Default Path (Degradation) branch->TGN Retrograde Transport (Recycling)

Caption: Role of VPS35-Retromer complex in protein trafficking.

References

Technical Support Center: Overcoming Embryonic Lethality in Vps35 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming the embryonic lethality observed in Vps35 knockout mice.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the generation and analysis of Vps35 conditional knockout (cKO) mouse models.

Q1: My full Vps35 knockout mice are not viable. How can I study the function of Vps35 in adult mice?

A1: Homozygous knockout of the Vps35 gene is embryonic lethal, meaning that mice with a complete absence of the Vps35 protein do not survive gestation.[1][2] To circumvent this, the most effective strategy is to generate a conditional knockout (cKO) mouse model using the Cre-LoxP system. This approach allows for the deletion of Vps35 in specific tissues or at specific developmental stages, thereby bypassing the embryonic lethality and enabling the study of gene function in adult animals.[1]

Q2: I have generated a Vps35 floxed mouse line. What is the general breeding strategy to obtain tissue-specific knockout mice?

A2: To achieve tissue-specific knockout, you will need to cross your Vps35 floxed mice (Vps35fl/fl) with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter. The general breeding scheme is as follows:

  • Step 1: Generate heterozygous mice. Cross homozygous Vps35fl/fl mice with mice expressing a tissue-specific Cre recombinase (e.g., Syn1-Cre for pan-neuronal expression). This will produce offspring that are heterozygous for the floxed allele and carry the Cre transgene (Vps35fl/+; Cre+).

  • Step 2: Generate conditional knockout and control mice. Cross the Vps35fl/+; Cre+ mice with Vps35fl/fl mice. This cross will produce the desired conditional knockout animals (Vps35fl/fl; Cre+) and appropriate littermate controls (e.g., Vps35fl/fl; Cre-, Vps35fl/+; Cre+, and Vps35fl/+; Cre-) at the expected Mendelian frequencies.

Q3: I have generated pan-neuronal Vps35 knockout mice (Vps35fl/fl; Syn1-Cre), but they die shortly after birth. Is this expected?

A3: Yes, this is an expected phenotype. Pan-neuronal deletion of Vps35 using a Synapsin-1-Cre driver line (Syn1-Cre) results in early postnatal lethality, typically between postnatal day 13 (P13) and P16.[1][3] These mice exhibit progressive motor deficits, including hindlimb tremors and muscle weakness, starting around P10.[1][3] This phenotype is attributed to the selective and robust degeneration of motor neurons in the spinal cord.[1]

Q4: I am not observing the expected knockout of Vps35 in my target tissue. What are the possible reasons?

A4: Several factors could contribute to the lack of Vps35 knockout in your target tissue:

  • Inefficient Cre Recombinase Activity: The chosen Cre line may have low or variable expression in the target cells. It is crucial to validate the expression and activity of the Cre recombinase in your specific tissue of interest, for example, by crossing the Cre line with a reporter mouse line (e.g., Rosa26-LSL-tdTomato).

  • Germline Recombination: Unexpected Cre expression in the germline can lead to the deletion of the floxed allele in all cells of the offspring, potentially resulting in embryonic lethality before you can analyze the intended tissue-specific knockout.[4] It is important to genotype for the recombined allele in tail DNA to check for germline deletion.[4]

  • Incorrect Genotyping: Ensure your genotyping strategy can distinguish between the wild-type, floxed, and recombined alleles.

  • Protein Stability: Even with successful gene recombination, the this compound may have a long half-life, leading to its persistence for some time after the gene has been deleted. It is advisable to assess protein levels at various time points after the expected recombination event.

Q5: My conditional knockout mice are showing a phenotype, but my Cre-expressing control mice (Vps35wt/wt; Cre+) also show a milder, similar phenotype. Why is this happening?

A5: This could be due to "Cre toxicity." The expression of Cre recombinase itself can sometimes be toxic to certain cell types, leading to off-target effects and unexpected phenotypes. It is essential to include the appropriate controls in your experiments, including Cre-expressing animals that do not have the floxed Vps35 allele, to account for any potential effects of Cre expression alone.

Quantitative Data Summary

This section provides a summary of quantitative data from studies on Vps35 conditional knockout mice.

Vps35 cKO Model Cre Driver Phenotype Key Quantitative Findings Reference
Pan-Neuronal KnockoutSynapsin-1 (Syn1)-CrePostnatal lethality, progressive motor deficits, motor neuron degeneration- Postnatal lethality occurs between P13 and P16.- Significant reduction in body weight and length starting at P5.- 40-50% loss of ChAT-positive motor neurons in the thoracic and lumbar spinal cord at P12-P14.[1][3][5]
Dopaminergic Neuron-Specific KnockoutDopamine (B1211576) Transporter (DAT)-CreProgressive loss of dopaminergic neurons, motor deficits- Marked reduction in tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra pars compacta (SNpc) by 2-3 months of age.- Significant unsteady and weaker gaits in the automatic gait test.- Reduced locomotor activity in the open-field test.[6]
Vps35 D620N Knock-inConstitutiveAge-dependent motor deficits and neurodegeneration- Significant reduction in mean speed in the open-field test at 14 months.- Significant decrease in dopamine levels in the striatum at 15-16 months.[7]

Experimental Protocols

This section provides a detailed methodology for a key experiment in overcoming Vps35 embryonic lethality.

Protocol: Generation of Pan-Neuronal Vps35 Conditional Knockout Mice

This protocol describes the generation of mice with a specific deletion of Vps35 in neurons using the Cre-LoxP system.

1. Mouse Lines:

  • Vps35fl/fl mice: Mice homozygous for a Vps35 allele in which a critical exon (e.g., exon 6) is flanked by loxP sites.[1]

  • Syn1-Cre mice: Transgenic mice expressing Cre recombinase under the control of the rat synapsin-1 promoter, which drives expression in most neurons.

2. Breeding Strategy:

  • Cross 1: Mate homozygous Vps35fl/fl mice with Syn1-Cre mice.

  • Genotype Offspring: Genotype the resulting F1 generation to identify mice that are heterozygous for the floxed allele and positive for the Cre transgene (Vps35fl/+; Syn1-Cre+).

  • Cross 2: Mate the Vps35fl/+; Syn1-Cre+ mice with Vps35fl/fl mice.

  • Genotype Offspring: Genotype the F2 generation to identify the following genotypes for experimental use and as controls:

    • Conditional Knockout (cKO): Vps35fl/fl; Syn1-Cre+

    • Control 1 (floxed, no Cre): Vps35fl/fl; Syn1-Cre-

    • Control 2 (heterozygous cKO): Vps35fl/+; Syn1-Cre+

    • Control 3 (heterozygous, no Cre): Vps35fl/+; Syn1-Cre-

3. Genotyping:

  • DNA Source: Genomic DNA is extracted from tail biopsies.

  • PCR Primers: Use specific primer sets to distinguish between the wild-type, floxed, and recombined Vps35 alleles, as well as to detect the presence of the Cre transgene.

  • PCR Conditions: Optimize PCR conditions (annealing temperature, extension time) for each primer set.

4. Phenotypic Analysis:

  • Survival Monitoring: Record the survival of all genotypes daily.[1]

  • Body Weight and Growth: Measure body weight and length regularly from P1.[1]

  • Motor Function Assessment: Perform behavioral tests such as the open-field test, rotarod test, and gait analysis at appropriate ages.[7]

  • Histological Analysis: At the desired endpoint, perfuse mice and collect brain and spinal cord tissue for immunohistochemical analysis of neuronal markers (e.g., NeuN, TH, ChAT) and markers of neurodegeneration.[1][5]

Visualizations

This section provides diagrams of signaling pathways and experimental workflows relevant to Vps35 function.

Vps35_Cre_LoxP_Workflow cluster_breeding Breeding Scheme cluster_f2 Experimental Cohorts cluster_analysis Analysis Vps35_flox Vps35 fl/fl Mouse F1_gen F1 Generation (Vps35 fl/+; Cre+) Vps35_flox->F1_gen Cross Cre_mouse Tissue-Specific Cre Mouse Cre_mouse->F1_gen cKO Conditional Knockout (Vps35 fl/fl; Cre+) F1_gen->cKO Cross with Vps35 fl/fl Control Control Littermates (Vps35 fl/fl; Cre-) (Vps35 fl/+; Cre+) (Vps35 fl/+; Cre-) F1_gen->Control Cross with Vps35 fl/fl Phenotyping Phenotypic Analysis (Survival, Behavior, Histology) cKO->Phenotyping Control->Phenotyping

Workflow for generating Vps35 conditional knockout mice.

Vps35_Wnt_Signaling cluster_cell Wnt-Secreting Cell TGN Trans-Golgi Network (TGN) Wntless_Wnt Wntless-Wnt Complex TGN->Wntless_Wnt Transport Plasma_Membrane Plasma Membrane Wntless_Wnt->Plasma_Membrane Exocytosis Endosome Endosome Plasma_Membrane->Endosome Endocytosis of Wntless Wnt_Secretion Wnt Secretion Plasma_Membrane->Wnt_Secretion Release Vps35_Retromer Vps35-Retromer Complex Endosome->Vps35_Retromer Recruitment Vps35_Retromer->TGN Retrograde Transport of Wntless

Role of Vps35-Retromer in Wnt signaling pathway.

Vps35_Notch_Signaling cluster_cell Neural Progenitor Cell Plasma_Membrane Plasma Membrane Endosome Endosome Plasma_Membrane->Endosome Endocytosis of Notch Notch_Receptor Notch Receptor Vps35_Retromer Vps35-Retromer Complex Endosome->Vps35_Retromer Recruitment Lysosome Lysosome Endosome->Lysosome Degradation Pathway Signaling_Activation Aberrant Notch Signaling Activation Endosome->Signaling_Activation Accumulation leads to... Vps35_Retromer->Plasma_Membrane Recycling of Notch Vps35_Retromer->Signaling_Activation Prevents

Vps35-Retromer's role in regulating Notch signaling.

References

Technical Support Center: Improving CRISPR/Cas9 Editing Efficiency of the VPS35 Gene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on CRISPR/Cas9 editing of the VPS35 gene. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and achieve higher editing efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the function of the VPS35 gene and why is it a target for gene editing?

Vacuolar protein sorting 35 (VPS35) is a crucial component of the retromer complex, a cellular machinery responsible for recycling proteins from endosomes to the trans-Golgi network and the cell surface.[1][2] This process is vital for various cellular functions, including the proper trafficking of transmembrane proteins, lysosomal function, and cell signaling.[1][3] Mutations and dysregulation of VPS35 have been linked to neurodegenerative diseases, most notably Parkinson's disease, as well as Alzheimer's disease and certain cancers.[1][2] Therefore, precise editing of the VPS35 gene using CRISPR/Cas9 is a valuable tool for studying its role in disease pathogenesis, creating disease models, and developing potential therapeutic strategies.

Q2: What are the key considerations for designing a highly efficient guide RNA (gRNA) for the VPS35 gene?

The design of the gRNA is a critical determinant of editing efficiency. Key considerations include:

  • On-Target Activity: Utilize bioinformatics tools to predict the on-target efficacy of your gRNA. These tools analyze features like GC content, melting temperature, and the absence of nucleotide runs to score and rank potential gRNAs.

  • Off-Target Effects: To minimize unintended edits, it is crucial to perform a genome-wide search for potential off-target sites that have high sequence similarity to your target.[4][5] Several online tools can predict and score potential off-target sites.

  • Target Site Selection: For gene knockout experiments, target a sequence within a coding exon, preferably in the 5' region of the gene, to increase the likelihood of generating a loss-of-function mutation due to a frameshift.

  • PAM Site: Ensure your target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • Testing Multiple gRNAs: It is best practice to design and test 2-3 different gRNAs for your target to empirically identify the most efficient one.

Q3: Which delivery method is most effective for introducing CRISPR/Cas9 components into cells to target VPS35?

The choice of delivery method depends on the cell type, experimental goals, and available resources. Common methods include:

  • Lipid-Based Transfection: A widely used method for transiently introducing plasmids encoding Cas9 and gRNA or RNP complexes into a variety of cell lines.[6]

  • Electroporation: This method uses an electrical pulse to create temporary pores in the cell membrane, allowing the entry of CRISPR components. It is often more efficient than lipofection, especially for hard-to-transfect cells like primary cells and iPSCs.[6]

  • Viral Vectors (e.g., Lentivirus, AAV): These are highly efficient for a broad range of cell types, including primary cells and for in vivo applications. However, they can lead to prolonged expression of Cas9, which may increase the risk of off-target effects.

  • Ribonucleoprotein (RNP) Complexes: Delivering pre-assembled Cas9 protein and gRNA as an RNP complex can lead to rapid editing and reduced off-target effects due to the transient nature of the editing machinery in the cell.[5]

Q4: How can I assess the editing efficiency of my CRISPR/Cas9 experiment on the VPS35 gene?

Several methods can be used to quantify the efficiency of on-target editing:

  • Mismatch Cleavage Assays (e.g., T7E1, Surveyor): These enzymatic assays detect insertions and deletions (indels) by cleaving heteroduplex DNA formed between wild-type and edited DNA strands.

  • Sanger Sequencing with TIDE/ICE Analysis: PCR-amplify the target region from a pool of edited cells, perform Sanger sequencing, and use online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to analyze the sequencing chromatograms and estimate the percentage of indels.

  • Next-Generation Sequencing (NGS): Provides the most comprehensive and quantitative analysis of on-target and off-target editing events by deep sequencing of the target loci.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Editing Efficiency Suboptimal gRNA design: The gRNA may have low on-target activity or be targeting a region of the gene that is not critical for its function.- Redesign and test 2-3 new gRNAs targeting a different region of the VPS35 gene, preferably a conserved and functionally important domain.- Use a validated positive control gRNA to confirm that the rest of your experimental setup is working.
Inefficient delivery of CRISPR components: The transfection or electroporation protocol may not be optimized for your specific cell line.- Optimize the delivery protocol by titrating the amount of plasmid/RNP, adjusting cell density, and using cell-line specific reagents.- If using plasmid, confirm the expression of Cas9 and the gRNA.- Consider switching to a different delivery method (e.g., from lipofection to electroporation or viral delivery).
Cell line characteristics: Some cell lines are inherently more difficult to transfect or have highly efficient DNA repair mechanisms that counteract the editing process.- Use a positive control gRNA known to work in your cell line to assess its transfectability.- For difficult-to-transfect cells, consider using RNP delivery via electroporation.- If possible, test your gRNAs in an easier-to-edit cell line first (e.g., HEK293T) to validate their efficacy.
High Cell Toxicity/Death High concentration of CRISPR components: Excessive amounts of plasmid DNA or Cas9 protein can be toxic to cells.- Titrate down the concentration of the delivered CRISPR components to find the optimal balance between editing efficiency and cell viability.
Delivery method is too harsh: Electroporation settings may be too stringent, or the transfection reagent may be cytotoxic.- Optimize electroporation parameters (voltage, pulse duration) or switch to a less harsh transfection reagent.- Ensure cells are healthy and at the optimal confluency before delivery.
Suspected Off-Target Effects Poor gRNA design: The gRNA may have significant homology to other sites in the genome.- Perform a thorough in silico off-target analysis before synthesizing your gRNA.- Use a high-fidelity Cas9 variant, which has been engineered to have reduced off-target activity.- Empirically test for off-target cleavage at the top predicted sites using PCR and sequencing.
Inconsistent or Mosaic Editing Variable delivery efficiency: Not all cells in the population may have received the CRISPR components.- If possible, use a fluorescent reporter (e.g., co-transfect with a GFP-expressing plasmid) to sort for successfully transfected cells.- Perform single-cell cloning to isolate and expand a homogenous population of edited cells.

Quantitative Data on CRISPR/Cas9 Editing Efficiency

Note: The efficiency of CRISPR/Cas9 editing can vary significantly depending on the specific gRNA sequence, delivery method, cell type, and experimental conditions. The data presented below are illustrative examples from various studies and may not be directly transferable to your specific experiment.

Table 1: Examples of VPS35 Gene Editing Efficiency in Different Cell Lines

Cell LineDelivery MethodCRISPR ComponentsOn-Target Editing Efficiency (%)Analysis MethodReference
SH-SY5YCRISPR-Cas9 mediated genome editingsgRNA targeting exon 15 and ssODNNot explicitly quantified, but successful generation of D620N mutant cellsSanger Sequencing[7]
HeLaCRISPR-Cas9Not Specified60-80% (general efficiency)Not Specified[6]
HEK293TLipofectionPlasmid>90% (general efficiency)Not Specified[6]
Human T CellsElectroporationCas9-gRNA RNPHighly variable (0-90%)ICE Analysis[8]

Table 2: Off-Target Analysis for VPS35-targeting gRNAs (Hypothetical Data)

gRNA IDTarget SequenceTop Predicted Off-Target SiteMismatchesOff-Target Cleavage (%)Analysis Method
VPS35-gRNA-1GAGCUGAAGAUCAAGCGCAAGCHR2:123456782<0.1GUIDE-seq
VPS35-gRNA-2UGUGCUGCUGAUCAAGAACGUCHR10:876543213Not DetectedDigenome-seq
VPS35-gRNA-3GCAUCAUCGUGAAUCCGGAGGCHR16:5432187611.5Targeted NGS

Experimental Protocols

Protocol: CRISPR/Cas9-Mediated Knockout of VPS35 in SH-SY5Y Cells

This protocol provides a general framework for knocking out the VPS35 gene in the SH-SY5Y human neuroblastoma cell line using the CRISPR/Cas9 system delivered as a ribonucleoprotein (RNP) complex via electroporation.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Alt-R® S.p. Cas9 Nuclease V3 (IDT)

  • Custom synthesized Alt-R® CRISPR-Cas9 crRNA targeting VPS35 (IDT)

  • Alt-R® CRISPR-Cas9 tracrRNA (IDT)

  • Nuclease-Free Duplex Buffer (IDT)

  • Electroporation system (e.g., Neon™ Transfection System, Thermo Fisher Scientific)

  • Electroporation buffer (e.g., Neon™ Resuspension Buffer R)

  • T7 Endonuclease I (T7E1) Assay Kit (e.g., from IDT or NEB)

  • Genomic DNA extraction kit

  • PCR primers flanking the gRNA target site in the VPS35 gene

  • Taq DNA polymerase and dNTPs

  • Agarose (B213101) gel and electrophoresis equipment

Procedure:

Part 1: gRNA Design and RNP Preparation

  • gRNA Design: Design and order 2-3 crRNAs targeting an early exon of the human VPS35 gene using an online design tool.

  • RNP Assembly:

    • Resuspend the crRNA and tracrRNA to 100 µM in Nuclease-Free Duplex Buffer.

    • Combine equal volumes of the crRNA and tracrRNA, heat at 95°C for 5 minutes, and let cool to room temperature to form the gRNA duplex.

    • Mix the gRNA duplex with Cas9 nuclease at a 1.2:1 molar ratio (gRNA:Cas9) and incubate at room temperature for 10-20 minutes to form the RNP complex.

Part 2: Cell Preparation and Electroporation

  • Cell Culture: Culture SH-SY5Y cells to ~70-80% confluency.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in the appropriate electroporation buffer at a concentration of 1 x 10^7 cells/mL.

  • Electroporation: Mix the RNP complex with 1 x 10^6 cells. Electroporate the cell/RNP mixture using the optimized settings for SH-SY5Y cells on your electroporation system.

  • Cell Plating: Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing complete medium.

Part 3: Analysis of Editing Efficiency

  • Genomic DNA Extraction: 48-72 hours post-electroporation, harvest a portion of the cells and extract genomic DNA.

  • PCR Amplification: Amplify the genomic region flanking the VPS35 target site using your designed primers.

  • T7E1 Assay:

    • Denature and re-anneal the PCR products to form heteroduplexes.

    • Treat the re-annealed PCR products with T7 Endonuclease I.

    • Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful editing.

    • Quantify the band intensities to estimate the percentage of indels.

  • (Optional) Sanger Sequencing and ICE Analysis: Send the PCR product for Sanger sequencing and analyze the .ab1 file using the ICE online tool for a more quantitative assessment of editing efficiency.

Part 4: Single-Cell Cloning (for generating a clonal knockout line)

  • Limiting Dilution: Plate the remaining edited cells at a very low density in a 96-well plate to isolate single cells.

  • Colony Expansion: Allow single cells to grow into colonies.

  • Screening: Screen individual clones for the desired VPS35 knockout by PCR and Sanger sequencing.

Visualizations

Signaling Pathways and Experimental Workflows

VPS35_Retromer_Pathway cluster_endosome Endosome cluster_golgi Trans-Golgi Network (TGN) cluster_recycling Recycling Pathway Endosome Endosomal Membrane Cargo Transmembrane Cargo Retromer Retromer Complex (VPS35, VPS26, VPS29) Cargo->Retromer Binding Retromer->Endosome Recruitment WASH WASH Complex Retromer->WASH Recruits RecyclingVesicle Recycling Vesicle Retromer->RecyclingVesicle Sorting into WASH->Endosome Actin Polymerization TGN TGN RecyclingVesicle->TGN Retrograde Transport VPS35_Node VPS35

Caption: The role of VPS35 within the retromer complex in endosomal protein trafficking.

VPS35_Autophagy_Pathway cluster_autophagy Autophagy Pathway Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome ATG9A ATG9A ATG9A->Autophagosome Promotes Formation LAMP2A LAMP2A LAMP2A->Lysosome Required for CMA VPS35_Retromer VPS35-Retromer Complex VPS35_Retromer->LAMP2A Mediates Recycling WASH_Complex WASH Complex VPS35_Retromer->WASH_Complex Recruits WASH_Complex->ATG9A Regulates Trafficking

Caption: VPS35's regulatory role in macroautophagy and chaperone-mediated autophagy (CMA).

VPS35_Mitochondrial_Dynamics cluster_mitochondria Mitochondrial Dynamics cluster_vesicular_trafficking Vesicular Trafficking Mitochondrion Mitochondrion Fission Mitochondrial Fission Fusion Mitochondrial Fusion Fission->Fusion Balance DLP1 DLP1 (Fission Protein) DLP1->Mitochondrion Mediates Fission MDV Mitochondria-Derived Vesicle (MDV) DLP1->MDV Packaged into VPS35 VPS35 VPS35->DLP1 Interacts with VPS35->MDV Regulates Trafficking Lysosome Lysosome MDV->Lysosome Trafficking for Degradation CRISPR_Troubleshooting_Workflow Start Low/No Editing Efficiency Check_gRNA 1. Review gRNA Design - On-target score? - Off-target analysis? - Correct PAM? Start->Check_gRNA Check_Delivery 2. Assess Delivery Method - Transfection efficiency? - Correct vector/format? - Optimized protocol? Check_gRNA->Check_Delivery gRNA OK Solution_gRNA Solution: Redesign and test multiple new gRNAs. Check_gRNA->Solution_gRNA Issue Found Check_Cells 3. Evaluate Cell Line - Hard-to-transfect? - High DNA repair activity? Check_Delivery->Check_Cells Delivery OK Solution_Delivery Solution: Optimize delivery protocol or switch method. Check_Delivery->Solution_Delivery Issue Found Check_Cas9 4. Check Cas9 Component - Correct variant? - Expression confirmed? Check_Cells->Check_Cas9 Cells OK Solution_Cells Solution: Test in an easier cell line or use enrichment. Check_Cells->Solution_Cells Issue Found Solution_Cas9 Solution: Use validated Cas9 and confirm expression. Check_Cas9->Solution_Cas9 Issue Found

References

strategies to minimize background in vps35 immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background and achieve optimal results in Vps35 immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)

Q1: What is Vps35 and why is its subcellular localization critical?

Vacuolar protein sorting-associated protein 35 (Vps35) is a key component of the retromer complex, a cellular machinery responsible for sorting and trafficking transmembrane proteins from endosomes to the trans-Golgi network and the plasma membrane.[1][2][3] This recycling function is crucial for various cellular processes, including signal transduction and preventing the degradation of important receptors. Dysfunction of Vps35 has been implicated in neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in some cancers, making the accurate visualization of its location within the cell essential for research.[4][5]

Q2: What are the most common causes of high background staining in IHC?

High background in IHC can obscure specific staining and make results difficult to interpret. The most common causes include non-specific binding of primary or secondary antibodies, endogenous enzyme activity, the presence of endogenous biotin (B1667282), and issues with tissue preparation and fixation.[6][7] Optimizing antibody concentrations and including proper blocking steps are critical for minimizing background.[6][8]

Q3: What essential controls should be included in a Vps35 IHC experiment?

To ensure the validity of your Vps35 staining, the following controls are essential:

  • Negative Control: A tissue section processed without the primary antibody. This helps to identify non-specific binding of the secondary antibody.[7]

  • Positive Control: A tissue known to express Vps35, which confirms that the antibody and the protocol are working correctly.[6]

  • Isotype Control: A tissue section incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody. This control helps to differentiate specific antigen staining from non-specific Fc receptor binding or other background noise.

Troubleshooting Guide: Minimizing Background

Problem: High background staining across the entire tissue section.

This is often due to issues with antibody concentration or insufficient blocking.

Possible Cause Recommended Solution
Primary antibody concentration is too high. [6][8]Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of lower concentrations.
Insufficient blocking of non-specific sites. Increase the incubation time for the blocking step (e.g., up to 1 hour). Use a blocking serum from the same species as the secondary antibody was raised in (e.g., normal goat serum for a goat anti-rabbit secondary).[9]
Secondary antibody is binding non-specifically. [7]Run a control without the primary antibody. If staining persists, consider using a pre-adsorbed secondary antibody or changing the blocking serum.[7]
Inadequate deparaffinization. [10]Ensure complete removal of paraffin (B1166041) by using fresh xylene and sufficient incubation times. Spotty, uneven background can be an indicator of this issue.[10]
Problem: Non-specific staining due to endogenous enzymes.

Many tissues contain endogenous enzymes like peroxidases and phosphatases that can react with detection reagents, causing false positive signals.[10]

Enzyme Blocking Protocol
Endogenous Peroxidase For HRP-based detection systems, quench the tissue sections in a 3% hydrogen peroxide (H₂O₂) solution for 10-15 minutes before applying the primary antibody.[10]
Endogenous Alkaline Phosphatase (AP) If using an AP-based detection system, incubate sections with levamisole (B84282) in the substrate solution.
Problem: High background when using biotin-based detection systems.

Tissues such as the liver and kidney have high levels of endogenous biotin, which can be bound by streptavidin- or avidin-based detection systems, leading to significant background.[9]

Solution: Implement an avidin (B1170675)/biotin blocking step.

  • After protein blocking, incubate the sections with an avidin solution for 15 minutes.

  • Rinse thoroughly with buffer.

  • Incubate the sections with a biotin solution for 15 minutes to block the remaining binding sites on the avidin molecules.

  • Rinse and proceed with the primary antibody incubation.

Problem: Autofluorescence is obscuring the signal.

Autofluorescence is the natural fluorescence of certain molecules within the tissue, which can interfere with fluorescent detection methods.

Solution:

  • Use a different fluorophore: If the autofluorescence is in a specific channel (e.g., green), switch to a fluorophore in the red or far-red spectrum.

  • Use a quenching agent: Commercially available autofluorescence quenching kits can be applied to the tissue sections to reduce background fluorescence.

  • Consider chromogenic detection: If autofluorescence is a persistent issue, switching to a chromogenic detection method (e.g., DAB with an HRP-conjugated secondary) can eliminate the problem.

Experimental Protocols

Optimized IHC Protocol for Vps35 in FFPE Tissues

This protocol is a general guideline and includes multiple steps to minimize background. Optimization of incubation times, temperatures, and reagent concentrations is recommended for specific antibodies and tissue types.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 minutes).

    • Transfer to 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approx. 20 minutes).

  • Endogenous Peroxidase Block (for HRP detection):

    • Incubate sections in 3% H₂O₂ in methanol (B129727) or PBS for 15 minutes.

    • Rinse with PBS (3 changes, 5 minutes each).

  • Protein Blocking:

    • Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the Vps35 primary antibody in the blocking solution to its optimal concentration (determined by titration).

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS-T (PBS with 0.05% Tween-20) (3 changes, 5 minutes each).

    • Incubate with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit) diluted in blocking solution for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS-T (3 changes, 5 minutes each).

    • For HRP-conjugated secondaries, apply DAB substrate and monitor for color development.

    • For biotinylated secondaries, incubate with a streptavidin-HRP conjugate, rinse, and then apply DAB.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Quantitative Data Summary for Protocol Optimization
Step Reagent Recommended Concentration/Dilution Incubation Time Temperature
Peroxidase Block Hydrogen Peroxide (H₂O₂)3% in PBS or Methanol10-15 minutesRoom Temperature
Protein Block Normal Serum5-10% in PBS1 hourRoom Temperature
Primary Antibody Vps35 AntibodyTitrate (e.g., 1:100 to 1:1000)1 hour to overnightRoom Temp or 4°C
Secondary Antibody HRP/AP-conjugated or BiotinylatedFollow manufacturer's datasheet30-60 minutesRoom Temperature

Visualizations

Signaling and Workflow Diagrams

Vps35_Retromer_Pathway cluster_cell Cell Cytoplasm PM Plasma Membrane Endosome Early Endosome PM->Endosome Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome Sorting for Degradation Retromer Vps35/Vps26/Vps29 Retromer Complex Endosome->Retromer Cargo Recognition TGN Trans-Golgi Network TGN->PM Transport Retromer->PM Recycling Pathway Retromer->TGN Recycling Pathway Cargo Transmembrane Cargo (e.g., EGFR, DRD1)

Caption: Role of the Vps35-Retromer Complex in Protein Trafficking.

IHC_Troubleshooting_Workflow Start High Background in Vps35 IHC Check_Secondary Run 'Secondary Antibody Only' Control Start->Check_Secondary Staining_Present Staining Present? Check_Secondary->Staining_Present Titrate_Primary Titrate Primary Antibody (Lower Concentration) Staining_Present->Titrate_Primary No Secondary_Issue Use Pre-adsorbed Secondary Ab Or Change Blocking Serum Staining_Present->Secondary_Issue Yes Blocking Optimize Blocking Step (Increase time, change agent) Titrate_Primary->Blocking Check_Enzymes Check for Endogenous Enzyme/Biotin Activity Blocking->Check_Enzymes Review_Protocol Review Entire Protocol (Washes, Deparaffinization) Secondary_Issue->Review_Protocol Add_Quench Add Peroxidase/Biotin Blocking Steps Check_Enzymes->Add_Quench Suspected Check_Enzymes->Review_Protocol Not Suspected Add_Quench->Review_Protocol End Optimal Staining Review_Protocol->End

Caption: Troubleshooting Workflow for High Background in IHC.

References

dealing with protein degradation during vps35 purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Vacuolar Protein Sorting 35 (VPS35), with a primary focus on preventing protein degradation.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of VPS35.

Problem: High levels of VPS35 degradation observed after cell lysis.

Possible Causes and Solutions:

  • Inadequate Protease Inhibition: The lysis buffer may lack a sufficient concentration or variety of protease inhibitors. Endogenous proteases are released upon cell lysis and can rapidly degrade the target protein.[1][2]

    • Solution: Supplement the lysis buffer with a broad-spectrum protease inhibitor cocktail immediately before use. For metalloproteases, which can be particularly problematic, ensure your cocktail is effective against them or add a chelating agent like EDTA. However, if using Immobilized Metal Affinity Chromatography (IMAC) for purification, opt for an EDTA-free protease inhibitor cocktail to avoid stripping metal ions from the resin.

  • Suboptimal Lysis Buffer Composition: The pH, ionic strength, or detergent composition of the lysis buffer may not be optimal for VPS35 stability.

    • Solution: Optimize the lysis buffer. A commonly used buffer for VPS35 purification contains 50 mM Tris-HCl (pH 7.5-8.0), 150-300 mM NaCl, and 1 mM DTT. The salt concentration can be adjusted to minimize non-specific interactions and potentially reduce protease activity.[3] Maintaining a pH within the optimal range for your protein's stability is crucial.[4][5][6]

  • Elevated Temperature: Proteolytic activity is significantly higher at room temperature.

    • Solution: Perform all steps, from cell harvesting to lysis and purification, at 4°C or on ice to minimize protease activity.[1][2]

Problem: VPS35 is degrading during affinity chromatography.

Possible Causes and Solutions:

  • Prolonged Incubation Times: Long incubation times on the affinity resin can expose VPS35 to co-purifying proteases.

    • Solution: Minimize the incubation time of the lysate with the affinity resin. Optimize binding conditions to achieve efficient capture in a shorter timeframe.

  • Presence of Co-purifying Proteases: Some proteases may bind to the affinity resin along with VPS35.

    • Solution: Include a protease inhibitor cocktail in the wash buffers to inactivate any co-binding proteases. Additionally, consider implementing an additional purification step, such as ion-exchange or size-exclusion chromatography, to separate VPS35 from contaminating proteases.[7]

Experimental Protocols

Recommended Lysis Buffer for VPS35 Purification

For the purification of recombinant VPS35 from E. coli:

ComponentFinal ConcentrationPurpose
Tris-HCl, pH 7.5-8.050 mMBuffering agent to maintain pH
Sodium Chloride (NaCl)150-300 mMProvides ionic strength, reduces non-specific binding
Dithiothreitol (DTT)1 mMReducing agent to prevent oxidation
Phenylmethylsulfonyl fluoride (B91410) (PMSF) or Protease Inhibitor Cocktail1 mM or 1XInhibits proteases

Note: Always add protease inhibitors fresh to the lysis buffer immediately before cell lysis.

General Protocol for VPS35 Purification from E. coli
  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells using a high-pressure homogenizer or sonication, ensuring the sample remains cold.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the soluble VPS35.

  • Affinity Chromatography:

    • Equilibrate the affinity column (e.g., Ni-NTA for His-tagged VPS35) with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (lysis buffer with a lower concentration of imidazole (B134444), if applicable) to remove non-specifically bound proteins.

    • Elute VPS35 with elution buffer (lysis buffer with a high concentration of imidazole or other appropriate eluting agent).

  • Further Purification (Optional):

    • For higher purity, subject the eluted VPS35 to size-exclusion or ion-exchange chromatography.

Frequently Asked Questions (FAQs)

Q1: Which protease inhibitors are most effective for preventing VPS35 degradation?

A1: A broad-spectrum protease inhibitor cocktail is generally recommended to inhibit a wide range of proteases.[8][9][10] These cocktails typically contain inhibitors for serine, cysteine, and aspartic proteases, as well as metalloproteases. For specific recommendations, refer to the table below.

Table of Common Protease Inhibitor Cocktails and Their Targets

Protease InhibitorTarget ProteasesTypical Working Concentration
AEBSF Serine proteases0.1 - 1 mM
Aprotinin Serine proteases1 - 2 µg/mL
Leupeptin Serine and cysteine proteases1 - 10 µg/mL
Pepstatin A Aspartic proteases1 µg/mL
E-64 Cysteine proteases1 - 10 µM
EDTA Metalloproteases1 - 5 mM
PMSF Serine proteases0.1 - 1 mM

Note: The optimal concentration may vary depending on the cell type and expression level.

Q2: What is the optimal temperature for VPS35 purification?

A2: All steps of the purification process should be carried out at 4°C or on ice.[1][2] This is critical for minimizing the activity of endogenous proteases that are released during cell lysis.

Q3: Can the pH of the buffer affect VPS35 stability?

A3: Yes, the pH of the purification buffers is crucial for protein stability.[4][5][6] For VPS35, a pH range of 7.5 to 8.0 is commonly used and is generally effective at maintaining its stability. It is advisable to determine the empirical optimal pH for your specific construct if degradation persists.

Q4: My VPS35 is in inclusion bodies. What should I do?

A4: Expression in inclusion bodies suggests that the protein is misfolded and aggregated. To address this, you can try optimizing the expression conditions by lowering the induction temperature (e.g., 16-25°C), reducing the concentration of the inducing agent, or using a different expression host.[11][12][13][14] If inclusion bodies persist, you will need to solubilize them using denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride) and then refold the protein.

Visualizations

VPS35_Signaling_Pathway cluster_endosome Endosome cluster_golgi Trans-Golgi Network (TGN) cluster_lysosome Lysosome VPS35 VPS35 Retromer Retromer Complex VPS35->Retromer WASH_complex WASH Complex VPS35->WASH_complex recruits VPS26 VPS26 VPS26->Retromer VPS29 VPS29 VPS29->Retromer Cargo Cargo Proteins Retromer->Cargo recognizes SNX Sorting Nexins (SNX1/2, SNX5/6) Retromer->SNX interacts with TGN TGN Cargo->TGN Retrograde Transport Lysosome Lysosome Cargo->Lysosome Degradation Pathway Rab7a Rab7a Rab7a->Retromer recruits

Caption: Retromer complex-mediated cargo sorting.

Purification_Workflow Start Start: E. coli expressing recombinant VPS35 Lysis Cell Lysis (Sonication/Homogenization) + Protease Inhibitors Start->Lysis Clarification Centrifugation (High Speed) Lysis->Clarification Supernatant Collect Supernatant (Soluble VPS35) Clarification->Supernatant Pellet Discard Pellet (Cell Debris) Clarification->Pellet Affinity Affinity Chromatography (e.g., Ni-NTA) Supernatant->Affinity Wash Wash Step Affinity->Wash Elution Elution Wash->Elution Purified Purified VPS35 Elution->Purified Analysis Purity & Yield Analysis (SDS-PAGE, Bradford Assay) Purified->Analysis

Caption: Experimental workflow for VPS35 purification.

References

Technical Support Center: VPS35 Plasmid Transfection in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for VPS35 plasmid transfection in primary neurons. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experiments.

Troubleshooting Guide

Transfecting primary neurons with plasmids encoding Vacuolar Protein Sorting 35 (VPS35) can be challenging due to the sensitive nature of these cells. Overexpression of VPS35, particularly disease-associated mutants like D620N, can also impact neuronal health and viability.[1][2][3] This guide addresses common issues encountered during VPS35 plasmid transfection.

Table 1: Troubleshooting Common Issues in VPS35 Plasmid Transfection

Issue Potential Cause Recommended Solution
Low Transfection Efficiency Suboptimal DNA Quality: Presence of endotoxins, contaminants, or low plasmid purity.Use a high-quality plasmid purification kit. Ensure the A260/A280 ratio is between 1.8 and 2.0.[4]
Incorrect Reagent-to-DNA Ratio: Too little or too much transfection reagent can hinder complex formation and uptake.Titrate the transfection reagent-to-DNA ratio to find the optimal balance for your specific primary neuron culture. Start with the manufacturer's recommended ratio and perform a dose-response curve.
Low Cell Density: Neurons plated at a low density may be less healthy and less receptive to transfection.Plate primary neurons at an optimal density (typically 70-80% confluency) to ensure they are healthy and actively growing at the time of transfection.[5][6]
Inappropriate Transfection Method: Some methods are inherently less efficient for post-mitotic neurons.Consider alternative methods like electroporation or viral-mediated transduction (e.g., AAV) for hard-to-transfect primary neurons.[7][8] For chemical transfection, lipid-based reagents are commonly used.
High Cell Death/Toxicity Reagent Toxicity: Transfection reagents can be inherently toxic to sensitive primary neurons.Use a transfection reagent specifically designed for primary neurons or known to have low toxicity. Minimize the exposure time of neurons to the transfection complexes (e.g., 4-6 hours).[5]
VPS35 Overexpression-Induced Toxicity: High levels of VPS35, especially mutants, can be detrimental to neuronal health, leading to mitochondrial fragmentation and cell death.[2][3]Use the lowest effective concentration of the VPS35 plasmid. Consider using a weaker promoter to control the expression level. Perform a time-course experiment to assess cell viability at different time points post-transfection.
Poor Cell Health Pre-Transfection: Unhealthy neurons are more susceptible to the stress of transfection.Ensure primary neurons are healthy and have well-established processes before attempting transfection. Allow cells to recover and adhere for several days in vitro (DIV) before transfection.
Presence of Serum and Antibiotics: Some transfection reagents are inhibited by serum, and antibiotics can increase cell stress.Perform transfection in serum-free media if using a serum-sensitive reagent. Avoid using antibiotics in the media during the transfection process.[9]
Inconsistent Results Variability in Primary Neuron Cultures: Primary cultures can vary significantly between preparations.Standardize the isolation and culture protocol for primary neurons to minimize batch-to-batch variability.
Inconsistent Complex Formation: Pipetting errors or improper mixing can lead to variable transfection complexes.Prepare a master mix of the DNA-reagent complexes to ensure consistency across multiple wells or dishes. Mix gently but thoroughly.[10]
Plasmid Integrity: Degradation or linearization of the plasmid can affect expression.Verify plasmid integrity by gel electrophoresis before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best method for transfecting primary neurons with a VPS35 plasmid?

The optimal method depends on the specific experimental goals and the type of primary neurons.

  • Lipid-based transfection (Lipofection): This is a common and relatively easy method. However, efficiency can be low and toxicity high in primary neurons. Optimization of the lipid reagent, DNA concentration, and incubation time is crucial.[9]

  • Calcium Phosphate (B84403) Transfection: This is a cost-effective method that can yield good results with careful optimization of the pH and precipitate formation.[11][12][13][14][15]

  • Electroporation: This method can achieve high transfection efficiency but may also lead to significant cell death if not optimized. It is often performed on freshly isolated neurons before plating.[7][16][17][18]

  • Viral-mediated Transduction (e.g., AAV): Adeno-associated virus (AAV) vectors are highly efficient for gene delivery to primary neurons with low toxicity and can lead to long-term gene expression, making them a good choice for many applications.[8][19]

Q2: How does the overexpression of wild-type VPS35 versus the D620N mutant affect primary neurons?

Overexpression of both wild-type (WT) and the Parkinson's disease-associated D620N mutant of VPS35 can have significant effects on primary neurons.

  • WT VPS35: Overexpression can impact synapse number and the localization of AMPA receptors.[2] In some contexts, it may offer neuroprotection.[20]

  • D620N VPS35: This mutant often exhibits more severe phenotypes. It can alter the localization and movement of VPS35 within dendrites, disrupt the recycling of the AMPA receptor subunit GluR1, and lead to mitochondrial fragmentation and neuronal cell death.[1][2][3]

Q3: How soon after transfection can I expect to see VPS35 expression?

The onset of expression depends on the transfection method and the promoter driving gene expression. For plasmid-based transfections, you can typically start to detect protein expression within 24 to 48 hours. For AAV-mediated transduction, robust expression may take several days to a week.

Q4: What is the role of VPS35 in primary neurons?

VPS35 is a key component of the retromer complex, which is essential for the sorting and trafficking of transmembrane proteins from endosomes to the trans-Golgi network.[1][21] In neurons, VPS35 is crucial for:

  • Neurogenesis and Neuronal Development: It plays a role in dendritic growth and maturation.[1][22]

  • Trafficking of Receptors: It regulates the recycling of important neuronal receptors such as the AMPA receptor subunit GluR1 and the dopamine (B1211576) receptor D1 (DRD1).[1][23][24]

  • Mitochondrial Function: VPS35 is involved in maintaining mitochondrial integrity and function.[25]

  • Neuronal Health: Dysfunction of VPS35 is linked to neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][21][26]

Experimental Protocols

Detailed Methodology for Lipofectamine-Based VPS35 Plasmid Transfection of Primary Cortical Neurons

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Primary cortical neurons cultured on poly-D-lysine coated plates

  • High-quality VPS35 plasmid DNA (encoding WT or mutant VPS35)

  • Lipofectamine™ 2000 or another suitable lipid-based transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Neurobasal™ Medium supplemented with B-27™ and GlutaMAX™

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Plating: Plate primary cortical neurons at a density of 2.5 x 10^5 cells/cm² on poly-D-lysine coated plates. Culture neurons for 5-7 days in vitro (DIV) before transfection to allow for process extension and maturation.

  • Media Change: Thirty minutes before transfection, carefully replace half of the culture medium with fresh, pre-warmed, antibiotic-free Neurobasal™ complete medium.

  • DNA-Lipid Complex Preparation (per well of a 24-well plate):

    • Tube A (DNA): Dilute 0.5 µg of VPS35 plasmid DNA in 50 µL of Opti-MEM™. Mix gently.

    • Tube B (Lipid): Dilute 1.0 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

    • Combine: Add the diluted DNA (Tube A) to the diluted lipid (Tube B). Mix gently by pipetting up and down and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 100 µL of DNA-lipid complex mixture dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Post-Transfection Media Change: After the incubation period, carefully remove the medium containing the transfection complexes and replace it with fresh, pre-warmed, complete Neurobasal™ medium.

  • Analysis: Analyze gene expression and cell viability 24-72 hours post-transfection.

Table 2: Recommended Starting Conditions for Transfection Reagents

Reagent DNA (µg) Reagent (µL) Complexing Volume (µL) Incubation Time (hrs)
Lipofectamine™ 20000.51.01004-6
Lipofectamine™ 30000.50.75 (Lipofectamine 3000) + 1.0 (P3000)1004-6
NeuroMag0.51.51004-6

Note: These are starting recommendations for a single well of a 24-well plate. Optimization is highly recommended.

Visualizations

Signaling Pathway of VPS35 in Neurons

VPS35_Signaling_Pathway cluster_golgi Trans-Golgi Network cluster_lysosome Lysosome cluster_membrane Plasma Membrane VPS35 VPS35 Retromer Retromer Complex VPS35->Retromer Core Component Cargo Transmembrane Cargo (e.g., GluR1, DRD1) Retromer->Cargo Binds TGN TGN Retromer->TGN PlasmaMembrane Plasma Membrane Retromer->PlasmaMembrane Recycling Lysosome Lysosome Cargo->Lysosome Degradation Pathway TGN->PlasmaMembrane Anterograde Trafficking

Caption: VPS35 is a core component of the retromer complex, which sorts cargo for recycling or retrograde trafficking.

Experimental Workflow for VPS35 Plasmid Transfection

Transfection_Workflow start Start: Primary Neuron Culture prep Prepare VPS35 Plasmid (High Purity) start->prep complex Form DNA-Lipid Complexes (e.g., Lipofectamine) prep->complex transfect Transfect Neurons (4-6 hours incubation) complex->transfect media_change Change Media transfect->media_change incubation Incubate for Expression (24-72 hours) media_change->incubation analysis Analysis: - Western Blot (Expression) - Immunofluorescence (Morphology) - Viability Assay (Toxicity) incubation->analysis end End analysis->end

Caption: A typical workflow for transfecting primary neurons with a VPS35 plasmid using a lipid-based reagent.

References

Technical Support Center: VPS35 Antibody Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to VPS35 antibody specificity and cross-reactivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using VPS35 antibodies.

Question: I am seeing non-specific bands in my Western Blot (WB). How can I resolve this?

Answer:

Non-specific bands in a Western Blot are a common issue that can be caused by several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Antibody Specificity Verification: The most critical step is to verify the specificity of your VPS35 antibody. The gold standard for validation is to test the antibody on a known VPS35 knockout (KO) cell line. A high-quality antibody should show a specific band in the wild-type (WT) lysate and no band in the KO lysate.[1]

  • Optimize Antibody Concentration: The concentration of the primary antibody is crucial. An excessively high concentration can lead to non-specific binding. Perform a dot blot or a titration experiment to determine the optimal antibody dilution. Start with the manufacturer's recommended dilution and then test a range of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000).

  • Blocking Conditions: Inadequate blocking can result in high background and non-specific bands.

    • Blocking Agent: Use 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1] Some antibodies perform better with a specific blocking agent, so it may be worth trying both.

    • Blocking Duration and Temperature: Block for at least 1 hour at room temperature or overnight at 4°C.

  • Washing Steps: Insufficient washing will not remove all non-specifically bound antibodies.

    • Increase the number of washes (at least 3-5 times).

    • Increase the duration of each wash (10-15 minutes).

    • Ensure an adequate volume of washing buffer (TBST) is used.

  • Secondary Antibody Control: To check for non-specific binding of the secondary antibody, run a control lane without the primary antibody. If bands are observed in this lane, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or changing the secondary antibody.

  • Sample Preparation: Ensure that your protein samples are correctly prepared and that protease inhibitors are included to prevent protein degradation, which can lead to the appearance of lower molecular weight bands.

Question: The band for VPS35 in my Western Blot is at an incorrect molecular weight. What could be the reason?

Answer:

The predicted molecular weight of human VPS35 is approximately 92 kDa.[2][3] However, several factors can cause the observed band to migrate at a different size:

  • Post-Translational Modifications (PTMs): VPS35 can undergo PTMs such as phosphorylation, ubiquitination, or glycosylation, which can alter its apparent molecular weight.

  • Protein Isoforms: Alternative splicing of the VPS35 gene could result in different protein isoforms with varying molecular weights.

  • Incomplete Denaturation: Ensure complete denaturation of the protein sample by boiling it in Laemmli buffer with a reducing agent (like β-mercaptoethanol or DTT) for at least 5 minutes.

  • Gel Electrophoresis Conditions: The percentage of the acrylamide (B121943) gel can affect protein migration. Use a gel percentage appropriate for a ~92 kDa protein (e.g., 8-10%).

To confirm that the observed band is indeed VPS35, the most reliable method is to use a knockout (KO) validated antibody and compare the band in wild-type (WT) versus KO cell lysates.[1]

Frequently Asked Questions (FAQs)

Q1: How can I be sure my VPS35 antibody is specific?

A1: The most definitive way to ensure the specificity of a VPS35 antibody is through knockout (KO) validation.[1] This involves testing the antibody on a cell line where the VPS35 gene has been knocked out. A specific antibody will detect VPS35 in the wild-type (WT) cells but not in the KO cells. Other validation methods include:

  • siRNA Knockdown: Similar to KO validation, reducing VPS35 expression using siRNA should lead to a corresponding decrease in the signal from the antibody.[4][5][6]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): Using the antibody to immunoprecipitate VPS35 followed by mass spectrometry can confirm the identity of the target protein.

  • Peptide Array/Blocking: Pre-incubating the antibody with the immunizing peptide should block its ability to bind to VPS35 in your experiment.[3]

Q2: My immunoprecipitation (IP) with the VPS35 antibody is not working. What can I do?

A2: If your VPS35 IP is unsuccessful, consider the following troubleshooting steps:

  • Antibody Validation for IP: First, ensure that the antibody is validated for IP, as not all antibodies that work in Western Blotting will work in IP.[7][8]

  • Lysis Buffer: The choice of lysis buffer is critical. A less stringent buffer (e.g., RIPA buffer with lower detergent concentrations) may be necessary to preserve the protein-protein interactions within the retromer complex.

  • Antibody and Bead Incubation: Optimize the amount of antibody and protein A/G beads used. Incubate the antibody with the cell lysate overnight at 4°C to maximize binding.

  • Washing: Perform gentle but thorough washes to remove non-specific binding without disrupting the antibody-antigen interaction.

  • Elution: Ensure that the elution conditions are sufficient to release the protein from the beads.

Q3: I am getting high background staining in my immunofluorescence (IF)/immunohistochemistry (IHC) experiment. How can I reduce it?

A3: High background in IF/IHC can obscure the specific signal. Here are some tips to reduce it:

  • Blocking: Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).[9] Adding BSA and a mild detergent like Triton X-100 to the blocking and antibody dilution buffers can also help.[1]

  • Antibody Dilution: Use the optimal dilution of both primary and secondary antibodies. High concentrations can lead to non-specific binding.[10]

  • Permeabilization: If you are staining for an intracellular protein, ensure adequate permeabilization (e.g., with Triton X-100 or saponin). However, over-permeabilization can damage cell morphology and increase background.

  • Washing: Increase the number and duration of washes between antibody incubation steps.[10]

  • Antigen Retrieval (for IHC): For paraffin-embedded tissues, optimizing the antigen retrieval method (heat-induced or enzymatic) is crucial for exposing the epitope and can impact background staining.[9]

Q4: What is the subcellular localization of VPS35?

A4: VPS35 is a core component of the retromer complex and is primarily involved in endosomal protein sorting.[1][11] Therefore, it is predominantly localized to endosomes.[12] It can also be found in the trans-Golgi network (TGN) and other vesicular structures involved in protein trafficking.[11][12] In neurons, VPS35 is involved in the trafficking of specific cargo in dendritic processes.[7]

Quantitative Data Summary

Table 1: Recommended Dilutions for Validated VPS35 Antibodies in Different Applications

ApplicationAntibody (Example)Recommended DilutionReference
Western Blot (WB)Novus Biologicals (NB100-1397)0.03 - 0.1 µg/mL
Cell Signaling Technology (#81453)1:1000[7]
Abcam (ab157220)1:1000 - 1:10000[2]
Immunoprecipitation (IP)Cell Signaling Technology (#81453)1:50[7]
Immunofluorescence (IF)Novus Biologicals (NB100-1397)10 µg/mL
Abcam (ab157220)1:250[2]
Immunohistochemistry (IHC)Novus Biologicals (NB100-1397)8 µg/mL
Abcam (ab157220)1:100 - 1:250[2]

Key Experimental Protocols

Western Blotting Protocol for VPS35
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary VPS35 antibody at its optimal dilution in the blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunoprecipitation Protocol for VPS35
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS with protease inhibitors).

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary VPS35 antibody (2-4 µg) overnight at 4°C with gentle rotation.

  • Capture: Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli buffer for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western Blotting.

Visualizations

VPS35_Signaling_Pathway Endosome Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Degradation Pathway Retromer Retromer Complex (VPS35, VPS26, VPS29) Endosome->Retromer Recruitment TGN Trans-Golgi Network Plasma_Membrane Plasma Membrane Retromer->TGN Retrograde Transport Retromer->Plasma_Membrane Recycling Cargo Cargo Protein Retromer->Cargo Binding Antibody_Validation_Workflow Start Start: Select VPS35 Antibody WB_KO Western Blot (WT vs. KO Lysate) Start->WB_KO Check_Specificity Specific Band at ~92 kDa in WT? No Band in KO? WB_KO->Check_Specificity Pass PASS: Antibody is Specific Check_Specificity->Pass Yes Fail FAIL: Non-specific or No Signal Check_Specificity->Fail No Troubleshoot Troubleshoot: Optimize Dilution, Blocking, etc. Fail->Troubleshoot Re_evaluate Re-evaluate Antibody Fail->Re_evaluate Troubleshoot->WB_KO

References

optimizing fixation and permeabilization for vps35 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vacuolar Protein Sorting 35 (VPS35) immunofluorescence staining. Our goal is to help you optimize your fixation and permeabilization protocols to achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fixation method for VPS35 immunofluorescence?

A1: The ideal fixation method for VPS35 staining depends on the specific antibody and experimental goals. However, a common starting point is crosslinking fixation with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.[1] This method generally preserves cellular morphology well. For some antibodies, particularly those recognizing epitopes that may be masked by crosslinking, fixation with ice-cold methanol (B129727) for 10-20 minutes at -20°C can be a better alternative.[2] Methanol fixation also permeabilizes the cell membrane, eliminating the need for a separate permeabilization step. It is always recommended to test different fixation methods to determine the best condition for your specific antibody and cell type.

Q2: Which permeabilization agent is best for accessing intracellular VPS35?

A2: Following PFA fixation, a permeabilization step is necessary to allow antibodies to access intracellular targets. The choice of detergent can significantly impact staining quality.

  • Triton X-100 (e.g., 0.1-0.5% in PBS for 10-15 minutes) is a non-ionic detergent that effectively permeabilizes all cellular membranes, including the nuclear membrane.[3] It is a robust choice for ensuring antibody penetration.

  • Saponin (B1150181) (e.g., 0.1-0.5% in PBS) is a milder detergent that selectively permeabilizes cholesterol-rich membranes, such as the plasma membrane, while leaving organellar membranes like those of endosomes largely intact.[3][4] Given that VPS35 is localized to endosomes, using saponin can be advantageous for preserving the integrity of these compartments.[4] Note that saponin's effects are reversible, so it should be included in subsequent antibody incubation and wash buffers.[3]

Q3: Why do I see a weak or no signal for my VPS35 staining?

A3: Weak or no signal is a common issue in immunofluorescence. Several factors could be contributing:

  • Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Titrating the antibody to find the optimal concentration is crucial.

  • Poor Antibody Performance: Ensure your primary antibody is validated for immunofluorescence applications.[5][6]

  • Incorrect Fixation/Permeabilization: The chosen fixation method might be masking the epitope, or the permeabilization may be insufficient.[7] Consider trying an alternative method (e.g., switching from PFA to methanol fixation).

  • Low Protein Expression: The cell line you are using may have low endogenous expression of VPS35. Confirm expression levels using a method like western blotting.

  • Photobleaching: Excessive exposure to the excitation light can cause fluorophores to fade. Minimize light exposure and use an anti-fade mounting medium.[7]

Q4: How can I reduce high background or non-specific staining in my VPS35 immunofluorescence?

A4: High background can obscure the specific signal. Here are some common causes and solutions:

  • Inadequate Blocking: Ensure you are using an appropriate blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody) for a sufficient amount of time (e.g., 1 hour at room temperature).

  • Primary Antibody Concentration Too High: An overly concentrated primary antibody can lead to non-specific binding. Try reducing the antibody concentration.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can result in residual, unbound antibodies. Increase the number and duration of washes.

  • Secondary Antibody Non-specificity: Run a control where you omit the primary antibody to check for non-specific binding of the secondary antibody.

  • Autofluorescence: Some cell types exhibit natural fluorescence. This can be checked by examining an unstained sample under the microscope.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Weak or No VPS35 Signal Inefficient fixation preserving the epitope.Test both 4% PFA and ice-cold methanol fixation to see which yields a better signal with your antibody.
Insufficient permeabilization for antibody access.If using PFA fixation, try increasing the concentration or incubation time of your permeabilization agent (e.g., Triton X-100 from 0.1% to 0.3%).
Low abundance of VPS35 in the sample.Confirm VPS35 expression with a positive control cell line or by western blot. Consider using a signal amplification method if the target is known to be low-expression.[8]
Antibody not suitable for immunofluorescence.Check the antibody datasheet to confirm it is validated for this application. Consider testing other VPS35 antibodies.[5][6][9]
High Background Staining Primary antibody concentration is too high.Perform a titration of your primary antibody to find the optimal dilution that maximizes the signal-to-noise ratio.
Inadequate blocking of non-specific sites.Increase the blocking time to at least 1 hour at room temperature. Use a blocking buffer containing serum from the same species as the secondary antibody.
Non-specific binding of the secondary antibody.Run a secondary antibody-only control. If staining is observed, consider using a different secondary antibody or pre-adsorbing it against your sample species.
Poor Cellular Morphology Harsh fixation or permeabilization.Methanol fixation can sometimes alter cellular architecture. If morphology is critical, PFA fixation is generally preferred. For permeabilization, saponin is a milder alternative to Triton X-100.[4]
Diffuse Staining Pattern (not punctate) Suboptimal fixation/permeabilization for endosomes.As VPS35 is located on endosomes, a punctate staining pattern is expected. If the staining is diffuse, the integrity of the endosomes may be compromised. Try a milder permeabilization with saponin.[4]
Antibody is not specific to the target.Validate the antibody using a positive and negative control, such as a VPS35 knockout cell line. A high-performing antibody should show a significantly higher signal in wild-type cells.[10][11]

Quantitative Data on Staining Optimization

Optimizing your staining protocol often requires a quantitative approach to determine the best conditions. Below is a sample table illustrating how to present data from an experiment aimed at comparing different fixation and permeabilization methods for VPS35 staining. The "Signal-to-Noise Ratio" can be calculated by measuring the mean fluorescence intensity of the VPS35 signal and dividing it by the mean fluorescence intensity of the background. A high-performing antibody is expected to yield a fluorescent signal at least 1.5-fold higher in wild-type cells compared to knockout cells.[9][10]

Fixation MethodPermeabilization AgentMean Fluorescence Intensity (Wild-Type)Mean Fluorescence Intensity (VPS35 KO)Signal-to-Noise Ratio (Wild-Type/KO)
4% PFA0.2% Triton X-10015002007.5
4% PFA0.1% Saponin12001806.7
Cold MethanolN/A18002507.2

Note: The values in this table are for illustrative purposes only and will vary depending on the specific antibody, cell line, and imaging system used.

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation and Detergent Permeabilization
  • Cell Culture: Plate cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Option A (Triton X-100): Incubate the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

    • Option B (Saponin): Incubate the cells with 0.1% saponin in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block with 5% normal goat serum in PBS (if using a goat secondary antibody) for 1 hour at room temperature. If using saponin for permeabilization, add 0.1% saponin to the blocking buffer.

  • Primary Antibody Incubation: Incubate with the primary VPS35 antibody diluted in the blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS (containing 0.1% saponin if used previously) for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS (containing 0.1% saponin if used previously) for 5 minutes each, protected from light.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI, if desired. Mount the coverslips on microscope slides using an anti-fade mounting medium.

Protocol 2: Methanol Fixation
  • Cell Culture: Plate cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation and Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 15 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block with 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary VPS35 antibody diluted in the blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI, if desired. Mount the coverslips on microscope slides using an anti-fade mounting medium.

Signaling Pathway and Experimental Workflow Diagrams

VPS35_Retromer_Pathway cluster_endosome Endosome cluster_golgi Trans-Golgi Network cluster_recycling Plasma Membrane Recycling Cargo Cargo Protein VPS35 VPS35 Cargo->VPS35 Binds Retromer Retromer Complex VPS26 VPS26 VPS29 VPS29 SNX_BARs SNX-BARs Retromer->SNX_BARs Recruits WASH_Complex WASH Complex Retromer->WASH_Complex Recruits TGN TGN Retromer->TGN Retrograde Transport Plasma_Membrane Plasma Membrane Retromer->Plasma_Membrane Recycling SNX_BARs->Retromer Membrane Curvature WASH_Complex->Retromer Actin Polymerization

Caption: The VPS35-containing retromer complex sorts cargo proteins from the endosome.

Staining_Optimization_Workflow Start Start: Prepare Cells on Coverslips Fixation Fixation Start->Fixation PFA 4% PFA Fixation->PFA Crosslinking Methanol Cold Methanol Fixation->Methanol Precipitating Permeabilization Permeabilization (if PFA) PFA->Permeabilization Blocking Blocking Methanol->Blocking Triton 0.2% Triton X-100 Permeabilization->Triton Saponin 0.1% Saponin Permeabilization->Saponin Triton->Blocking Saponin->Blocking Primary_Ab Primary Antibody Incubation (anti-VPS35) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Imaging Confocal Microscopy Secondary_Ab->Imaging Analysis Quantitative Analysis (Signal-to-Noise Ratio) Imaging->Analysis End End: Optimal Protocol Determined Analysis->End

Caption: Workflow for optimizing VPS35 immunofluorescence staining.

References

Technical Support Center: Expression of Full-Length Functional VPS35

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of full-length, functional Vacuolar Protein Sorting 35 (VPS35).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in expressing full-length VPS35?

A1: Researchers often face challenges with low protein yield, poor solubility leading to inclusion body formation (especially in E. coli), and protein instability.[1][2] Achieving proper folding to ensure functionality is also a critical hurdle, as VPS35 functions as part of the larger retromer complex.[3][4]

Q2: Which expression system is best for full-length VPS35?

A2: The optimal expression system depends on the downstream application.

  • E. coli : It is a cost-effective and rapid system. However, as a prokaryotic host, it lacks the machinery for complex post-translational modifications, and high expression levels can lead to the formation of insoluble inclusion bodies.[2] Codon optimization for E. coli is often recommended to improve expression levels.[5][6][7][8]

  • Baculovirus-Insect Cells: This system can produce higher yields of soluble protein with more complex post-translational modifications compared to E. coli, which can be crucial for VPS35 function.[9][10][11]

  • Mammalian Cells: This system provides the most native-like environment for protein folding and post-translational modifications, which is ideal for functional studies. However, it is generally more time-consuming and expensive, with lower protein yields.

Q3: How can I improve the solubility of recombinant VPS35 expressed in E. coli?

A3: To improve solubility, consider the following strategies:

  • Lower Expression Temperature: Reducing the temperature to 18-25°C after induction slows down protein synthesis, which can promote proper folding.[12]

  • Optimize Inducer Concentration: Use a lower concentration of the inducing agent (e.g., IPTG) to reduce the rate of protein expression.[12]

  • Use a Solubility-Enhancing Fusion Tag: Tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve the solubility of the fusion protein.[10]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of VPS35.

  • Choice of E. coli Strain: Utilize strains engineered to enhance the expression of complex proteins, such as those containing tRNAs for rare codons.

Q4: My full-length VPS35 forms inclusion bodies in E. coli. What should I do?

A4: If VPS35 is in inclusion bodies, you will need to solubilize and refold the protein. A general workflow involves:

  • Isolation and Washing of Inclusion Bodies: Isolate the inclusion bodies from the cell lysate by centrifugation. Wash them with buffers containing mild detergents (e.g., Triton X-100) and low concentrations of denaturants to remove contaminants.[13]

  • Solubilization: Use strong denaturants like 6-8 M Guanidinium Hydrochloride (GdmCl) or 8 M Urea to solubilize the aggregated protein.

  • Refolding: Gradually remove the denaturant to allow the protein to refold. This is a critical and often challenging step. Common methods include dialysis, rapid dilution, and on-column refolding. The refolding buffer should be optimized for pH, ionic strength, and may require additives like L-arginine or redox shuffling agents (e.g., glutathione) to facilitate proper folding.

Q5: How can I verify that my purified full-length VPS35 is functional?

A5: Functional validation of VPS35 involves assessing its ability to interact with other components of the retromer complex.

  • Co-immunoprecipitation (Co-IP): If expressing VPS35 in mammalian cells, you can perform Co-IP to check its interaction with endogenous VPS26 and VPS29.[14]

  • Pull-down Assays: Use purified, tagged VPS35 to pull down its binding partners (VPS26, VPS29) from cell lysates or a mixture of purified proteins.

  • Isothermal Titration Calorimetry (ITC): This technique can be used to quantitatively measure the binding affinity between purified full-length VPS35 and its interaction partners.[14]

  • In Vitro Cargo Binding Assays: Develop an assay to test the binding of the purified retromer complex (containing your VPS35) to the cytoplasmic tails of known retromer cargos.

Troubleshooting Guides

Problem 1: Low or No Expression of Full-Length VPS35
Possible Cause Troubleshooting Step Rationale
Suboptimal Codon Usage Synthesize a codon-optimized gene for your expression host (e.g., E. coli).[5][15]Different organisms have preferences for certain codons; matching these can significantly improve translation efficiency.[8]
mRNA Secondary Structure Analyze the mRNA sequence for stable secondary structures near the start codon and use synonymous codons to disrupt them.Complex secondary structures in the mRNA can hinder ribosome binding and initiation of translation.
Protein Toxicity to Host Cells Use a tightly regulated promoter system and lower the inducer concentration.[12]High levels of foreign protein can be toxic to the host, leading to cell death and low yield.
Plasmid Instability Ensure consistent antibiotic selection throughout the culture. For ampicillin, consider switching to carbenicillin.Loss of the expression plasmid will result in a non-producing cell population.
Incorrect Protein Localization Check different cellular fractions (soluble, insoluble, periplasmic for E. coli) by Western blot.The protein may be expressed but localized to a fraction you are not analyzing.
Problem 2: Full-Length VPS35 is in Inclusion Bodies (E. coli)
Possible Cause Troubleshooting Step Rationale
High Expression Rate Lower the induction temperature to 18-25°C and reduce the inducer concentration.[12]Slower expression allows more time for proper protein folding.
Suboptimal Culture Medium Try a less rich medium, such as M9 minimal medium instead of LB broth.Slower cell growth can sometimes lead to better protein folding.
Lack of Disulfide Bond Formation Co-express disulfide bond isomerases or use specialized E. coli strains that facilitate disulfide bond formation in the cytoplasm.If VPS35 has critical disulfide bonds, these will not form correctly in the reducing environment of the E. coli cytoplasm.
Inefficient Solubilization/Refolding Screen different solubilization and refolding buffers. Consider on-column refolding.Optimal conditions for solubilization and refolding are highly protein-specific.
Problem 3: Purified Full-Length VPS35 is Not Functional
Possible Cause Troubleshooting Step Rationale
Misfolded Protein If coming from inclusion bodies, optimize the refolding protocol. For soluble protein, try expressing at a lower temperature.Proper three-dimensional structure is essential for function.
Absence of Binding Partners Co-express VPS35 with VPS26 and VPS29.[16]VPS35 functions as part of a complex, and co-expression can promote stability and proper folding.
Incorrect Post-Translational Modifications Express the protein in a eukaryotic system like insect or mammalian cells.[9][10]Eukaryotic systems can provide necessary modifications that are absent in E. coli.
Protein Degradation Add protease inhibitors during purification and store the purified protein in an optimized buffer with glycerol (B35011) at -80°C.Degradation can lead to a loss of functional domains.
Interference from Affinity Tag Design the construct with a cleavable tag and remove it after purification.The affinity tag may sterically hinder functional sites on the protein.

Experimental Protocols

Protocol 1: Expression of His-tagged Full-Length Human VPS35 in E. coli

This protocol is a general guideline and may require optimization.

  • Transformation: Transform a codon-optimized human VPS35 expression vector (e.g., in a pET vector with an N-terminal His-tag) into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate at 20°C for 16-18 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Lysis and Purification: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Purify the soluble fraction using a Ni-NTA affinity column according to the manufacturer's instructions.

Protocol 2: Functional Validation by Co-immunoprecipitation

This protocol assumes expression in a mammalian cell line (e.g., HEK293T).

  • Transfection: Co-transfect HEK293T cells with plasmids expressing tagged full-length VPS35 (e.g., GFP-VPS35) and its binding partners (e.g., FLAG-VPS26).

  • Cell Lysis: After 24-48 hours, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

  • Immunoprecipitation: Incubate the clarified cell lysate with an anti-GFP antibody overnight at 4°C. Add protein A/G agarose (B213101) beads and incubate for another 2-4 hours.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling. Analyze the eluate by Western blotting using antibodies against the tags of the co-expressed proteins (e.g., anti-FLAG).

Visualizations

Expression_Troubleshooting_Workflow Troubleshooting Workflow for VPS35 Expression start Start Expression Trial check_expression Check for Expression (SDS-PAGE/Western Blot) start->check_expression no_expression No Expression Detected check_expression->no_expression No expression_detected Expression Detected check_expression->expression_detected Yes optimize_expression Optimize Codons Check mRNA structure Use different vector/promoter no_expression->optimize_expression optimize_expression->start Retry check_solubility Check Solubility (Soluble vs. Insoluble Fraction) expression_detected->check_solubility insoluble Mainly Insoluble (Inclusion Bodies) check_solubility->insoluble No soluble Mainly Soluble check_solubility->soluble Yes optimize_solubility Lower Temperature Reduce Inducer Conc. Use Solubility Tags Solubilize & Refold insoluble->optimize_solubility optimize_solubility->start Retry purify Purify Protein soluble->purify check_function Functional Assay (e.g., Co-IP, ITC) purify->check_function functional Protein is Functional check_function->functional Yes not_functional Not Functional check_function->not_functional No optimize_function Co-express partners Use Eukaryotic System Remove Tag not_functional->optimize_function optimize_function->start Retry

Caption: A flowchart for troubleshooting recombinant VPS35 expression.

Retromer_Complex_Interactions Core Retromer Complex Assembly cluster_0 Cargo-Recognition Core (CSC) VPS35 VPS35 (Core Component) VPS29 VPS29 VPS35->VPS29 binds VPS26 VPS26 VPS35->VPS26 binds Cargo Transmembrane Cargo VPS35->Cargo recognizes SNX Sorting Nexins (SNX) (Membrane Binding) VPS35->SNX recruited by VPS29->SNX recruited by VPS26->SNX recruited by Membrane Endosomal Membrane SNX->Membrane associates with

Caption: Interactions within the core retromer complex for functional assays.

References

controlling for compensatory mechanisms in vps35 knockdown studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges in VPS35 knockdown studies, with a specific focus on identifying and controlling for cellular compensatory mechanisms.

Frequently Asked Questions (FAQs)

FAQ 1: We've successfully knocked down VPS35, but we don't observe the expected trafficking defect for our cargo protein. What are the potential reasons?

Several factors could lead to a milder-than-expected phenotype upon VPS35 knockdown.

  • Incomplete Knockdown: Even a small remaining fraction of functional retromer can be sufficient for some trafficking events. Always quantify knockdown efficiency at the protein level using Western Blot and consider using multiple siRNA sequences or a knockout model for confirmation.

  • Cell-Type Specificity: The cellular machinery for protein trafficking can vary significantly between cell types. The reliance on the retromer pathway for a specific cargo may be less critical in your model system compared to where it was previously described.

  • Compensatory Mechanisms: Cells can adapt to the loss of one trafficking pathway by upregulating or utilizing alternative routes. Two potential pathways that could mask the effects of retromer deficiency are the Retriever complex and alternative autophagy pathways . It is crucial to investigate these possibilities.[1][2][3][4]

  • Cargo-Specific Adaptors: The trafficking of your specific cargo might depend on adaptor proteins that can function with other sorting complexes, thereby providing a built-in redundancy.

FAQ 2: What is the Retriever complex and could it be compensating for VPS35 loss?

The Retriever complex is a protein assembly structurally similar to the retromer's cargo-recognition core.[5] It consists of VPS35L (also known as C16orf62), VPS26C, and, like the retromer, VPS29.[5][6] It is involved in a distinct, retromer-independent pathway that recycles specific cargo, such as α5β1-integrin, from the endosome to the plasma membrane.[5]

However, current evidence suggests Retriever does not act as a simple compensatory mechanism for retromer loss. In fact, the efficient recruitment of the Retriever complex to endosomes has been shown to be dependent on a functional retromer complex.[3] Therefore, knocking down VPS35 would likely impair, rather than enhance, Retriever-mediated trafficking. The relationship is one of complex interplay rather than straightforward compensation.

FAQ 3: Our proteomic screen after VPS35 knockdown shows changes in autophagy-related proteins. How is retromer function linked to autophagy?

VPS35 and the retromer complex are directly linked to autophagy. Silencing VPS35 has been shown to increase autophagic flux while impairing proteasomal activity.[7] Specifically, VPS35 knockdown can lead to an increase in the lipidated form of LC3 (LC3-II) and a decrease in the autophagy substrate p62/SQSTM1.[8]

Furthermore, VPS35 is implicated in a specialized, ATG5/7-independent pathway known as Rab9-dependent alternative autophagy . Loss of VPS35 has been shown to reduce the colocalization of Rab9 with lysosomes, suggesting that retromer deficiency impairs this alternative autophagy pathway.[9] Therefore, changes in autophagy markers are an expected direct consequence of VPS35 loss, not necessarily a compensatory response.

Troubleshooting Guide

Problem 1: My cargo protein is still reaching its destination despite efficient VPS35 knockdown. How can I test for the involvement of a compensatory pathway like Retriever?

Solution: Double Knockdown Experiment

To directly test if the Retriever complex is trafficking your cargo in the absence of a functional retromer, a double knockdown experiment is the gold standard.

  • Strategy: Simultaneously reduce the expression of a core retromer component (VPS35) and a unique core Retriever component (VPS35L).

  • Experimental Groups:

    • Control (scrambled siRNA)

    • VPS35 siRNA

    • VPS35L siRNA

    • VPS35 siRNA + VPS35L siRNA (double knockdown)

  • Analysis: Assess the localization and levels of your cargo protein in all four conditions using immunofluorescence microscopy or subcellular fractionation followed by Western Blot.

  • Expected Outcome: If the Retriever pathway is compensating, you would expect to see a mild trafficking defect in the single knockdowns but a significantly stronger, synergistic defect in the double knockdown cells.

Problem 2: Our quantitative proteomics results are complex. How do we identify bona fide compensatory proteins?

Solution: Bioinformatic Analysis and Validation

A successful proteomics experiment will yield a list of differentially expressed proteins. The key is to distinguish direct consequences of trafficking defects from an active compensatory response.

  • Data Analysis:

    • Filter for Upregulated Proteins: Focus on proteins whose abundance significantly increases following VPS35 knockdown.

    • Pathway Analysis: Use Gene Ontology (GO) analysis to see if the upregulated proteins cluster in specific pathways (e.g., "vesicle-mediated transport," "endosomal sorting," "alternative autophagy"). An enrichment of proteins in a parallel trafficking pathway is a strong indicator of compensation.

    • Literature Review: Cross-reference upregulated hits with known alternative trafficking machinery (e.g., Retriever components, other sorting nexins, Rab GTPases).

  • Validation:

    • Western Blot: Validate the upregulation of top candidates at the protein level.

    • Functional Assays: Perform knockdown of the validated compensatory candidate (ideally in a VPS35-knockdown background) and assess if the original, masked phenotype is revealed or exacerbated.

Quantitative Data Summary

While a comprehensive proteomics dataset showing specific upregulation of compensatory trafficking proteins upon VPS35 knockdown is not yet firmly established in the literature, several studies have quantified protein changes. For example, a study in VPS35-deficient neuronal cells documented significant changes in proteins related to the autophagy and ubiquitin-proteasome systems.[8][10]

Table 1: Protein Level Changes Observed in VPS35-Deficient Neuronal Cells

ProteinFunctionObserved ChangePotential Interpretation
VPS26 Retromer SubunitDecreaseDestabilization of the retromer complex
VPS29 Retromer SubunitDecreaseDestabilization of the retromer complex
LAMP2 Lysosomal Membrane ProteinIncreaseAlteration in lysosomal compartments/autophagy
LC3-II/I Ratio Autophagosome MarkerIncreaseInduction of autophagic flux
p62/SQSTM1 Autophagy SubstrateDecreaseIncreased autophagic degradation
Ubiquitin Protein Degradation TagIncreaseAlteration of the Ubiquitin-Proteasome System

Source: Data compiled from a study on VPS35 silencing in N2A-APPswe cells.[8]

Key Signaling and Experimental Workflow Diagrams

Below are diagrams illustrating the key pathways and experimental logic discussed.

DOT Code for Retromer and Retriever Pathways

Simplified Endosomal Sorting Pathways cluster_Endosome Early Endosome cluster_Destinations Endosome Cargo (e.g., Receptors) Retromer Retromer Complex (VPS35, VPS26, VPS29) Retriever Retriever Complex (VPS35L, VPS26C, VPS29) Lysosome_Path To Lysosome (Degradation) TGN Trans-Golgi Network Retromer->TGN PM Plasma Membrane Retromer->PM Recycling Retriever->PM Recycling (Retromer-Independent) VPS35_loss VPS35 Knockdown Retromer_dys Retromer Dysfunction VPS35_loss->Retromer_dys Retriever_dys Impaired Retriever Recruitment Retromer_dys->Retriever_dys dependency

Simplified Endosomal Sorting Pathways cluster_Endosome Early Endosome cluster_Destinations Endosome Cargo (e.g., Receptors) Retromer Retromer Complex (VPS35, VPS26, VPS29) Retriever Retriever Complex (VPS35L, VPS26C, VPS29) Lysosome_Path To Lysosome (Degradation) TGN Trans-Golgi Network Retromer->TGN PM Plasma Membrane Retromer->PM Recycling Retriever->PM Recycling (Retromer-Independent) VPS35_loss VPS35 Knockdown Retromer_dys Retromer Dysfunction VPS35_loss->Retromer_dys Retriever_dys Impaired Retriever Recruitment Retromer_dys->Retriever_dys dependency

Caption: Interplay of Retromer and Retriever pathways in endosomal sorting.

DOT Code for Experimental Workflow

Workflow: Identifying Compensatory Mechanisms cluster_exp Experimental Phase cluster_val Validation Phase start Start: Observe mild/no phenotype after VPS35 knockdown proteomics Quantitative Proteomics (e.g., TMT-MS) on Control vs. VPS35-KD lysates start->proteomics analysis Bioinformatic Analysis: Identify upregulated proteins and enriched pathways proteomics->analysis validation Validate Candidates via Western Blot analysis->validation hypothesis Hypothesis: Upregulated protein 'X' is compensatory validation->hypothesis double_kd Perform Double Knockdown: 1. VPS35-KD 2. X-KD 3. VPS35-KD + X-KD hypothesis->double_kd phenotype_assay Assess Cargo Trafficking (Immunofluorescence or Subcellular Fractionation) double_kd->phenotype_assay conclusion Conclusion: Synergistic defect confirms compensation phenotype_assay->conclusion

Workflow: Identifying Compensatory Mechanisms cluster_exp Experimental Phase cluster_val Validation Phase start Start: Observe mild/no phenotype after VPS35 knockdown proteomics Quantitative Proteomics (e.g., TMT-MS) on Control vs. VPS35-KD lysates start->proteomics analysis Bioinformatic Analysis: Identify upregulated proteins and enriched pathways proteomics->analysis validation Validate Candidates via Western Blot analysis->validation hypothesis Hypothesis: Upregulated protein 'X' is compensatory validation->hypothesis double_kd Perform Double Knockdown: 1. VPS35-KD 2. X-KD 3. VPS35-KD + X-KD hypothesis->double_kd phenotype_assay Assess Cargo Trafficking (Immunofluorescence or Subcellular Fractionation) double_kd->phenotype_assay conclusion Conclusion: Synergistic defect confirms compensation phenotype_assay->conclusion

Caption: Experimental workflow to identify and validate compensatory proteins.

Detailed Experimental Protocols

Click to expand protocols
Protocol 1: Tandem Mass Tag (TMT) Quantitative Proteomics

This protocol provides a general workflow for identifying global protein expression changes in VPS35 knockdown cells compared to a control.

I. Reagents and Materials

  • Cell culture reagents

  • siRNA for VPS35 and control

  • Lysis Buffer: 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 20 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • TMT Labeling Reagents (e.g., TMTpro™ 16plex Label Reagent Set)

  • Quenching Reagent: 5% Hydroxylamine (B1172632)

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., Orbitrap)

II. Procedure

  • Cell Culture and Knockdown: Culture cells (e.g., HeLa, SH-SY5Y) to ~70% confluency. Transfect one set of plates with VPS35 siRNA and another with a scrambled control siRNA. Incubate for 48-72 hours.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cell pellets in Lysis Buffer on ice for 30 minutes, with vortexing every 10 minutes.

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Protein Digestion:

    • Take 100 µg of protein from each sample.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature.

    • Dilute the sample 8-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide digest with trifluoroacetic acid (TFA) to a pH < 3.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

  • TMT Labeling:

    • Resuspend dried peptides in 100 mM TEAB buffer.

    • Add the appropriate TMT label reagent to each sample (e.g., TMT-126 for Control, TMT-127N for VPS35-KD).

    • Incubate at room temperature for 1 hour.

    • Quench the reaction by adding 5% hydroxylamine and incubating for 15 minutes.

  • Sample Pooling and Fractionation:

    • Combine all labeled samples in equal amounts into a single tube.

    • Desalt the pooled sample using a C18 cartridge.

    • Fractionate the peptides using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS. The mass spectrometer will isolate peptide precursors (MS1) and fragment them, generating reporter ions (for quantification) and fragment ions (for identification) in the MS2 spectrum.

  • Data Analysis:

    • Use software like Proteome Discoverer™ or MaxQuant to identify peptides and proteins and to quantify the relative abundance of proteins based on the intensity of the TMT reporter ions.

    • Perform statistical analysis to identify proteins that are significantly upregulated in the VPS35 knockdown samples.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Interactions

This protocol is for confirming the interaction between a candidate compensatory protein ("Protein X") and a known trafficking component (e.g., a cargo protein or another sorting protein) in a VPS35 knockdown background.

I. Reagents and Materials

  • Control and VPS35-KD cell lysates

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors. (Use a gentle, non-denaturing detergent).

  • Antibody against Protein X (for immunoprecipitation)

  • Isotype control IgG (negative control)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer: Co-IP Lysis Buffer

  • Elution Buffer: 1x Laemmli sample buffer

  • Antibodies for Western Blotting (Protein X, interaction partner, VPS35)

II. Procedure

  • Lysate Preparation: Prepare lysates from control and VPS35-KD cells using ice-cold Co-IP Lysis Buffer. Ensure lysis conditions are gentle to preserve protein complexes. Centrifuge to pellet debris and collect the supernatant.

  • Pre-clearing Lysate (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads. Pellet the beads and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Set aside a small aliquot of lysate from each condition as an "Input" control.

    • To the remaining lysate, add 2-5 µg of the primary antibody against Protein X or the control IgG.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture Immune Complex:

    • Add a pre-washed slurry of Protein A/G beads to each sample.

    • Incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation (or using a magnetic rack).

    • Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold Wash Buffer. After the final wash, remove as much supernatant as possible.

  • Elution:

    • Resuspend the beads in 40 µL of 1x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute proteins and dissociate the immune complexes.

    • Pellet the beads and collect the supernatant.

  • Western Blot Analysis:

    • Run the Input and eluate samples on an SDS-PAGE gel.

    • Transfer to a membrane and probe with antibodies against the suspected interaction partner and Protein X (as a positive control for successful IP). An increased interaction in the VPS35-KD lane may suggest a compensatory complex formation.

Protocol 3: Subcellular Fractionation for Endosomal Proteins

This protocol allows for the enrichment of endosomal fractions to assess protein localization.

I. Reagents and Materials

  • Homogenization Buffer: 250 mM sucrose (B13894), 3 mM imidazole, pH 7.4, with protease inhibitors.

  • Dounce homogenizer with a tight-fitting pestle.

  • Sucrose solutions of various densities (e.g., 40.6%, 35%, 25% w/v in 3 mM imidazole).

  • Ultracentrifuge and appropriate tubes (e.g., SW 41 Ti rotor).

II. Procedure

  • Cell Harvest and Homogenization:

    • Harvest control and VPS35-KD cells and wash with PBS.

    • Resuspend the cell pellet in ice-cold Homogenization Buffer.

    • Allow cells to swell on ice for 10 minutes.

    • Homogenize the cells using a Dounce homogenizer until ~80-90% of cells are lysed (monitor with a microscope).

  • Low-Speed Centrifugation (Nuclear Pellet):

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • The pellet contains nuclei and intact cells. Carefully collect the supernatant, which is the Post-Nuclear Supernatant (PNS).

  • Medium-Speed Centrifugation (Mitochondrial/Lysosomal Pellet):

    • Centrifuge the PNS at 20,000 x g for 20 minutes at 4°C.

    • The resulting supernatant contains the cytosol and light membranes, including endosomes and Golgi. The pellet contains heavier organelles.

  • Sucrose Density Gradient Ultracentrifugation:

    • Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering the sucrose solutions, from most dense (40.6%) to least dense.

    • Carefully layer the supernatant from the previous step on top of the gradient.

    • Centrifuge at ~100,000 x g for at least 3 hours at 4°C.

  • Fraction Collection:

    • Carefully collect fractions from the top of the gradient. Organelles will separate based on their buoyant density. Early endosomes are typically found at the interface of lower sucrose concentrations, while late endosomes are found in denser fractions.

  • Analysis:

    • Run equal protein amounts from each fraction on an SDS-PAGE gel.

    • Perform Western blotting for your cargo protein and for organelle-specific markers to confirm the purity of your fractions (e.g., EEA1 for early endosomes, Rab7/LAMP1 for late endosomes/lysosomes, GM130 for Golgi).

    • Compare the distribution of your cargo protein between the control and VPS35-KD fractions to identify mis-localization.

References

Technical Support Center: Ensuring Reproducibility in VPS35 Functional Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for key functional experiments involving Vacuolar Protein Sorting 35 (VPS35). Our goal is to help you achieve robust and reproducible results in your studies.

Frequently Asked Questions (FAQs) about VPS35 Function

Q1: What is the primary function of VPS35?

A1: VPS35 is a crucial component of the retromer complex, a cellular machine responsible for recycling transmembrane proteins (cargo) from endosomes back to the trans-Golgi network (TGN) or the plasma membrane.[1][2] This process is essential for preventing the degradation of these proteins in lysosomes and maintaining their proper function.[3] As the core cargo-recognition element of the retromer, VPS35 plays a pivotal role in intracellular trafficking.[4]

Q2: What are the main components of the retromer complex?

A2: The retromer complex consists of two main subcomplexes: the cargo-selective complex (CSC) and a sorting nexin (SNX) dimer.[2] The CSC is a trimer composed of VPS35, VPS29, and VPS26, and it is responsible for recognizing and binding to specific cargo proteins.[2] The SNX dimers help to anchor the complex to the endosomal membrane and facilitate the formation of tubules for transport.[2]

Q3: How is VPS35 implicated in neurodegenerative diseases like Parkinson's Disease (PD)?

A3: A specific missense mutation in the VPS35 gene, D620N, has been identified as a cause of late-onset, autosomal dominant Parkinson's disease (PARK17).[4][5] This mutation can lead to impaired retromer function, affecting cellular processes such as lysosomal and autophagy function, mitochondrial homeostasis, and neurotransmitter receptor trafficking.[2][4] Dysfunction in these pathways is thought to contribute to the progressive neurodegeneration seen in PD.[4] Reduced levels of VPS35 have also been observed in other neurodegenerative conditions, including Alzheimer's disease.[6]

Q4: Does the D620N mutation affect the assembly of the retromer complex?

A4: No, studies have shown that the D620N mutation does not significantly affect the folding of VPS35 or its ability to bind to the other core retromer components, VPS29 and VPS26A.[3] However, it has been shown to impair the association of the retromer with other accessory proteins, such as the WASH complex.[7]

Key Signaling & Experimental Workflow Diagrams

Retromer_Pathway cluster_endosome Endosome Lumen cluster_golgi Trans-Golgi Network (TGN) Endosome Early Endosome Cargo Transmembrane Cargo Protein Retromer Retromer Complex (VPS35, VPS29, VPS26) Cargo->Retromer VPS35 recognizes cargo Lysosome_path Lysosomal Degradation Cargo->Lysosome_path Default Pathway (if not recycled) WASH WASH Complex Retromer->WASH Recruits SNX Sorting Nexins (SNX1/2, SNX5/6) Retromer->SNX Membrane association TGN TGN Retromer->TGN Retrograde Transport WASH->Retromer Actin polymerization & tubule formation

Caption: The Retromer Complex Pathway for Cargo Recycling.

CoIP_Workflow start Start: Cell/Tissue Sample lysis 1. Cell Lysis (Gentle, non-denaturing buffer) start->lysis preclear 2. Pre-clearing Lysate (Incubate with beads alone) lysis->preclear bind_ab 3. Antibody Incubation (Add anti-VPS35 antibody) preclear->bind_ab bind_beads 4. Immunoprecipitation (Add Protein A/G beads) bind_ab->bind_beads wash 5. Wash Steps (Remove non-specific binders) bind_beads->wash elute 6. Elution (Release protein complex from beads) wash->elute analysis 7. Analysis (Western Blot, Mass Spectrometry) elute->analysis end End: Identify Interacting Proteins analysis->end

Caption: A general workflow for Co-Immunoprecipitation (Co-IP).

Troubleshooting Guides

Western Blotting for VPS35

Q: I am not getting any signal for VPS35 in my Western blot. What could be the problem?

A: A weak or absent signal for VPS35 can be due to several factors.[8] Here's a systematic way to troubleshoot:

  • Protein Expression Levels: Confirm that your cell line or tissue expresses sufficient levels of VPS35.[9] You can check databases like DepMap for transcriptomics data.[9] It is also recommended to include a positive control lysate from a cell line known to express VPS35.[8]

  • Antibody Performance: Ensure your primary antibody is validated for Western blotting and is specific to VPS35.[9] An antibody's performance can diminish over time, so check its expiration date and storage conditions.[10] Consider performing a dot blot to confirm antibody activity.[8]

  • Insufficient Protein Load: The abundance of VPS35 might be low in your sample. Try loading more protein onto the gel (e.g., 20-30 µg of total protein).[11]

  • Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Try increasing the concentration or extending the primary antibody incubation time (e.g., overnight at 4°C).[8][10]

  • Inefficient Protein Transfer: Verify that the proteins have successfully transferred from the gel to the membrane using a reversible stain like Ponceau S.[12] Transfer efficiency can be affected by protein size, so you may need to optimize the transfer time and voltage.[13]

Q: My Western blot for VPS35 shows multiple non-specific bands. How can I improve specificity?

A: Non-specific bands can obscure your results. Consider the following adjustments:

  • Blocking: Ensure your blocking step is adequate. You can try increasing the blocking time or switching to a different blocking agent (e.g., from non-fat dry milk to bovine serum albumin (BSA) or vice-versa).

  • Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal dilution that maximizes the specific signal while minimizing background.[13]

  • Washing Steps: Increase the number and/or duration of your wash steps after antibody incubations to remove loosely bound, non-specific antibodies.[14] Including a mild detergent like Tween-20 in your wash buffer is also recommended.[12]

  • Sample Quality: Ensure your samples have not degraded. Always use fresh lysis buffer with protease inhibitors.[11]

ProblemPossible CauseRecommended Solution
No/Weak Signal Low protein expression or loading.Increase protein load (20-30 µg); use a positive control lysate.[8][11]
Inefficient antibody binding.Optimize primary/secondary antibody concentrations; incubate primary antibody overnight at 4°C.[10]
Poor protein transfer.Confirm transfer with Ponceau S staining; optimize transfer time and voltage.[12]
High Background Insufficient blocking.Increase blocking time (e.g., 1 hour at RT); try a different blocking agent (5% non-fat milk or BSA).
Antibody concentration too high.Titrate primary and secondary antibodies to determine optimal dilution.[13]
Non-Specific Bands Cross-reactivity of the antibody.Use a highly specific, validated antibody; consider using a knockout cell line to confirm specificity.[9]
Inadequate washing.Increase the number and duration of washes with a buffer containing Tween-20.[14]
Co-Immunoprecipitation (Co-IP) of the Retromer Complex

Q: I'm trying to co-immunoprecipitate VPS26 with my anti-VPS35 antibody, but the interaction appears very weak or is undetectable.

A: Co-IP of endogenous protein complexes can be challenging. Here are some critical points to consider:

  • Lysis Buffer Composition: The stringency of your lysis buffer is crucial. Harsh detergents can disrupt protein-protein interactions.[15] Use a gentle, non-denaturing lysis buffer with low ionic strength (e.g., containing 1% NP-40 or Triton X-100 and <150mM NaCl) to preserve the integrity of the retromer complex.[9][16]

  • Antibody Suitability: Not all antibodies that work for Western blotting are suitable for IP. Ensure your anti-VPS35 antibody is validated for IP and can recognize the native protein conformation.[9][17]

  • Washing Conditions: While washing is necessary to reduce background, excessive or harsh washing can elute your protein of interest.[18] Use a wash buffer with a similar composition to your lysis buffer and avoid overly stringent conditions.[14]

  • Pre-clearing Lysate: To reduce non-specific binding to the beads, pre-clear your lysate by incubating it with beads alone before adding your primary antibody.[18]

Q: My Co-IP eluate contains many non-specific proteins, including in my IgG control lane.

A: High background in Co-IP is a common issue. Here's how to address it:

  • Increase Wash Stringency: If your target interaction is strong, you can try increasing the number of washes or adding a small amount of detergent to the wash buffer to remove non-specific binders.[19]

  • Optimize Antibody Amount: Using too much primary antibody can lead to increased non-specific binding to the beads. Perform a titration to find the minimum amount of antibody needed to efficiently pull down your target.[19]

  • Proper Controls are Key: Always include a negative control, such as an isotype-matched IgG, to identify proteins that bind non-specifically to the antibody or the beads.[20] A bead-only control can also help pinpoint proteins that bind directly to the bead matrix.[15]

Troubleshooting_Tree start Experiment Issue issue_type What is the primary issue? start->issue_type wb_issue Western Blot: No/Weak Signal issue_type->wb_issue Western Blot coip_issue Co-IP: Weak Interaction issue_type->coip_issue Co-IP if_issue Immunofluorescence: High Background issue_type->if_issue Immunofluorescence wb_sol1 Check protein transfer with Ponceau S stain. wb_issue->wb_sol1 Possible Cause: Transfer Failure wb_sol2 Increase protein load and use positive control. wb_issue->wb_sol2 Possible Cause: Low Protein wb_sol3 Titrate antibody concentration and incubate longer. wb_issue->wb_sol3 Possible Cause: Antibody Issue coip_sol1 Use a gentler lysis buffer (e.g., 1% NP-40). coip_issue->coip_sol1 Possible Cause: Complex Disruption coip_sol2 Ensure antibody is validated for IP. coip_issue->coip_sol2 Possible Cause: Poor Antibody coip_sol3 Optimize wash conditions (avoid harsh detergents). coip_issue->coip_sol3 Possible Cause: Over-washing if_sol1 Check for autofluorescence in unstained sample. if_issue->if_sol1 Possible Cause: Sample Property if_sol2 Optimize blocking step (time and reagent). if_issue->if_sol2 Possible Cause: Insufficient Blocking if_sol3 Titrate primary antibody concentration. if_issue->if_sol3 Possible Cause: Antibody Conc.

Caption: A decision tree for troubleshooting common experimental issues.

Immunofluorescence (IF) for VPS35

Q: The signal for VPS35 in my immunofluorescence experiment is very weak.

A: To improve a weak IF signal for VPS35, consider the following:

  • Fixation Method: The fixation process can mask the epitope your antibody recognizes. Try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) or adjust the fixation time.[21] Antigen retrieval steps may be necessary if the epitope is masked.

  • Permeabilization: Ensure cells are adequately permeabilized so the antibody can access intracellular VPS35. The choice of permeabilization agent (e.g., Triton X-100, saponin) and the duration of the step may need optimization.[21]

  • Antibody Concentration: The primary antibody concentration may be too low. Perform a titration to find the optimal concentration for IF.[22]

Q: I'm observing high background fluorescence in my IF images.

A: High background can make it difficult to interpret your results. Here are some tips to reduce it:

  • Blocking: An insufficient blocking step is a common cause of high background. Increase the blocking time and ensure you are using an appropriate blocking solution (e.g., BSA or normal serum from the host species of the secondary antibody).[21]

  • Autofluorescence: Some cell types or tissues exhibit natural autofluorescence. Always examine an unstained sample under the microscope to assess the level of autofluorescence.[23]

  • Secondary Antibody Control: To check for non-specific binding of the secondary antibody, include a control where you omit the primary antibody. If you still see a signal, you may need to change your secondary antibody or blocking conditions.[21]

Mutation EffectWild-Type (WT) VPS35D620N Mutant VPS35Reference(s)
Binding to Retromer Core (VPS26/VPS29) Forms a stable complex.Binds with similar affinity to WT; complex formation is not disrupted.[3]
Interaction with WASH Complex Interacts with the WASH complex via the FAM21 subunit.[2]Association with the WASH complex is diminished or impaired.[7]
Subcellular Localization Diffuse punctate pattern throughout the cytoplasm.Induces a redistribution of retromer-positive endosomes to a perinuclear location.[3]
Effect on LRRK2 Activity Regulates basal LRRK2 activity.Elevates LRRK2-mediated phosphorylation of Rab proteins (e.g., Rab10, Rab12).[24][24]
Cargo Trafficking (e.g., Cathepsin D) Mediates efficient trafficking.Disrupts the trafficking of Cathepsin D.[3]

Detailed Experimental Protocols

Protocol 1: Western Blotting for Endogenous VPS35
  • Sample Preparation (Cell Lysate):

    • Culture cells to 70-80% confluency. Place the culture dish on ice and wash cells twice with ice-cold PBS.[12]

    • Aspirate PBS and add ice-cold RIPA buffer (e.g., 25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors.[9][12]

    • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

    • Incubate on ice for 30 minutes with gentle agitation.[12]

    • Centrifuge at ~16,000 x g for 20 minutes at 4°C.[12]

    • Carefully transfer the supernatant (lysate) to a new tube. Determine the protein concentration using a BCA assay.[25]

    • Add 2x Laemmli sample buffer to your protein sample (aim for a final concentration of 1-2 µg/µL) and boil at 95°C for 5-10 minutes.[12][26]

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of total protein per well onto an SDS-PAGE gel (a 4-20% gradient gel is suitable for separating a wide range of proteins).[12]

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.[12]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

    • Incubate the membrane with a validated primary antibody against VPS35, diluted in blocking buffer, overnight at 4°C with gentle agitation.[25]

    • Wash the membrane three times for 5-10 minutes each with TBST.[26]

    • Incubate with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[12]

    • Wash the membrane again three times for 5-10 minutes each with TBST.

    • Apply an ECL (enhanced chemiluminescence) substrate and visualize the signal using an imaging system.[26]

Protocol 2: Co-Immunoprecipitation of Endogenous Retromer Complex
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS as described above.

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol) supplemented with fresh protease inhibitors.[9]

    • Incubate on a rocker for 30 minutes at 4°C.[9]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Pre-clearing: Add Protein A/G beads to your lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.[18]

    • Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.

    • Add 2-5 µg of a validated anti-VPS35 IP-grade antibody to the lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[27]

  • Washing and Elution:

    • Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).

    • Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer.[9] After the final wash, carefully remove all supernatant.

    • To elute the protein complexes, resuspend the beads in 1x Laemmli sample buffer and boil for 5-10 minutes.

    • Centrifuge to pellet the beads, and collect the supernatant containing your eluted proteins for analysis by Western blot.

References

Validation & Comparative

A Researcher's Guide to Validating VPS35 Antibody Specificity with Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neurodegenerative disease, cancer, and cell biology, the accuracy of experimental results hinges on the specificity of the antibodies used. Vacuolar protein sorting 35 (VPS35), a key component of the retromer complex, is implicated in numerous cellular processes and disease states, making the reliability of anti-VPS35 antibodies paramount. This guide provides a comprehensive comparison of commercially available VPS35 antibodies, validated using the gold standard of knockout (KO) cell lines, to aid researchers in selecting the most suitable reagents for their work.

The use of isogenic wild-type (WT) and knockout (KO) cell lines provides an unambiguous method for confirming antibody specificity. A truly specific antibody will detect its target protein in the WT cell lysate but show no signal in the KO lysate, where the protein is absent. This guide leverages data from a pivotal study that characterized thirteen commercially available VPS35 antibodies, alongside other independent validations, to present a clear comparison of their performance in Western Blotting (WB), Immunofluorescence (IF), and Immunoprecipitation (IP).[1][2][3][4]

Performance Comparison of Commercial VPS35 Antibodies

The following table summarizes the performance of various commercially available VPS35 antibodies that have been validated using knockout cell lines. The data is compiled from a comprehensive study that systematically evaluated thirteen antibodies, as well as from manufacturer-provided KO validation data.[1][2][3][4] A "high-performing" antibody is defined as one that specifically detects the target protein in wild-type (WT) but not in knockout (KO) lysates for Western Blot, successfully immunocaptures the target protein in immunoprecipitation, and shows a significantly higher fluorescent signal in WT cells compared to KO cells in immunofluorescence.[1][3]

Antibody (Supplier, Catalog #)TypeApplications Validated with KOPerformance Summary in KO Validation
Abcam, ab10099 Goat PolyclonalWB, IHC, ICC/IFWB: Specific band at ~91 kDa in WT HAP1 cells, absent in KO. ICC/IF: Clear signal in WT cells, absent in KO cells.
Abcam, ab57632 Mouse MonoclonalWB, ICCWB: Specific band detected in mouse WT samples, absent in KO.
Abcam, ab97545 Rabbit PolyclonalWB, ICCWB: Specific band in human WT samples, absent in KO. ICC: Clear staining in WT cells, absent in KO.
Abcam, ab157220 Rabbit MonoclonalWBWB: Specific band observed in mouse WT samples.
Antibodies Incorporated, 75-351 Mouse MonoclonalWB, IF, IPWB: High-performing. IF: High-performing. IP: High-performing.
Bio-Techne/Novus, NB100-1397 Goat PolyclonalWB, IF, IPWB: High-performing. IF: High-performing. IP: High-performing.
Cell Signaling Technology, 81453 Rabbit MonoclonalWB, IF, IPWB: High-performing (note: required titration to 1/500 as supplier recommendation was too weak). IF: High-performing. IP: High-performing.
GeneTex, GTX109612 Rabbit PolyclonalWB, IF, IPWB: High-performing. IF: High-performing. IP: High-performing.
Proteintech, 10240-1-AP Rabbit PolyclonalWB, IF, IPWB: High-performing. IF: High-performing. IP: High-performing.
Santa Cruz Biotechnology, sc-374372 Mouse MonoclonalWB, IF, IPWB: High-performing. IF: High-performing. IP: High-performing.
Sigma-Aldrich/Merck, HPA019944 Rabbit PolyclonalWB, IF, IPWB: High-performing. IF: High-performing. IP: High-performing.
Thermo Fisher Scientific, PA5-21898 Rabbit PolyclonalWB, IF, IPWB: High-performing. IF: High-performing. IP: High-performing.
Abnova, H00055737-M01 Mouse MonoclonalWB, IF, IPWB: Moderate performance. IF: Low performance. IP: Moderate performance.
Bethyl Laboratories, A302-710A Rabbit PolyclonalWB, IF, IPWB: Moderate performance. IF: Low performance. IP: Moderate performance.
Santa Cruz Biotechnology, sc-135892 Goat PolyclonalWB, IF, IPWB: Low performance. IF: Low performance. IP: Low performance.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible results. The following are methodologies for key validation experiments based on published studies.[1][5][6]

Cell Culture

Wild-type (WT) and VPS35 knockout (KO) HAP1 cells are commonly used for validation.[1][3] These cells are cultured in DMEM high-glucose medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.

Western Blotting
  • Lysate Preparation:

    • Harvest WT and VPS35 KO HAP1 cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[1]

    • Incubate on ice for 30 minutes, followed by brief sonication.

    • Centrifuge at ~110,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20 µg of protein from each WT and KO lysate onto a 4-15% gradient polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose membrane.

    • Stain the membrane with Ponceau S to verify equal loading and efficient transfer.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-VPS35 antibody overnight at 4°C. The antibody dilution should be optimized according to the manufacturer's instructions or as determined empirically (e.g., 1:1000).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

    • A specific antibody will show a band at the correct molecular weight (~91 kDa for VPS35) in the WT lane and no band in the KO lane.

Immunofluorescence
  • Cell Plating and Labeling:

    • Label HAP1 WT cells with a green fluorescent dye and VPS35 KO cells with a far-red fluorescent dye.[1]

    • Mix the labeled WT and KO cells in a 1:1 ratio and plate them on glass-bottom 96-well plates. This "mosaic" approach allows for direct comparison within the same field of view, minimizing variability.[3]

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[5][6]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.2% Saponin in PBS for 10 minutes.[5][6]

  • Immunostaining:

    • Block the cells with 2% BSA in PBS for 30 minutes.[6]

    • Incubate with the primary anti-VPS35 antibody (at the optimized dilution) for 2 hours at room temperature.[6]

    • Wash three times with PBS.

    • Incubate with an Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 555) for 1 hour at room temperature in the dark.[1]

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI.

  • Imaging:

    • Acquire images using a confocal microscope, capturing the channels for DAPI (blue), WT cells (green), antibody staining (red), and KO cells (far-red).[1]

    • A specific antibody will show a distinct signal in the WT cells (outlined in green) and no or minimal signal in the KO cells (outlined in magenta).[1]

Immunoprecipitation
  • Lysate Preparation:

    • Prepare cell lysates from WT and VPS35 KO HAP1 cells as described for Western Blotting, using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).

  • Immunocapture:

    • Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate 1-2 mg of pre-cleared lysate with the anti-VPS35 antibody (typically 1-5 µg) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding.

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluates by Western Blotting using a different, validated anti-VPS35 antibody.

    • A successful immunoprecipitation will show a band for VPS35 in the eluate from the WT lysate and no band in the eluate from the KO lysate.

Visualizing the Validation Workflow and VPS35's Role

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_wb Western Blotting (WB) cluster_if Immunofluorescence (IF) cluster_ip Immunoprecipitation (IP) WT_cells Wild-Type (WT) Cells Lysate_prep Cell Lysis & Protein Quantification WT_cells->Lysate_prep IF_Plate Plate Mixed WT/KO Cells WT_cells->IF_Plate KO_cells VPS35 Knockout (KO) Cells KO_cells->Lysate_prep KO_cells->IF_Plate WB_SDS SDS-PAGE & Transfer Lysate_prep->WB_SDS IP_Capture Immunocapture with anti-VPS35 Ab Lysate_prep->IP_Capture WB_Probe Probe with anti-VPS35 Ab WB_SDS->WB_Probe WB_Result Detection WB_Probe->WB_Result IF_Stain Fix, Permeabilize & Stain IF_Plate->IF_Stain IF_Result Confocal Microscopy IF_Stain->IF_Result IP_Wash Wash & Elute IP_Capture->IP_Wash IP_Result Analyze by WB IP_Wash->IP_Result

Caption: Experimental workflow for VPS35 antibody validation.

G start Start with a VPS35 Antibody prep Prepare Lysates from WT and VPS35 KO Cells start->prep test Perform WB, IF, or IP prep->test observe_wt Signal Observed in WT Sample? test->observe_wt observe_ko Signal Observed in KO Sample? observe_wt->observe_ko Yes invalid Antibody is Non-Specific observe_wt->invalid No valid Antibody is Specific observe_ko->valid No observe_ko->invalid Yes

Caption: Logical process for validating antibody specificity.

VPS35 is a central component of the retromer complex, which is crucial for the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network (TGN). This process is vital for recycling cellular receptors and transporters. Dysfunction of the retromer complex, often due to mutations in VPS35, is linked to neurodegenerative diseases like Parkinson's and Alzheimer's disease.[7][8]

G cluster_membrane Plasma Membrane cluster_endosome Endosome cluster_golgi Trans-Golgi Network (TGN) Receptor Transmembrane Cargo (e.g., Receptors, Transporters) Cargo_Endosome Cargo in Endosome Receptor->Cargo_Endosome Endocytosis Retromer Retromer Complex Cargo_Endosome->Retromer Recognition Lysosome Lysosome (Degradation) Cargo_Endosome->Lysosome Degradation Pathway VPS35 VPS35 VPS26 VPS26 VPS29 VPS29 SNXs Sorting Nexins Retromer->SNXs TGN TGN Retromer->TGN Retrograde Transport (Recycling) VPS35->VPS26 VPS35->VPS29 TGN->Receptor Recycling to Membrane

Caption: The role of VPS35 in the retromer signaling pathway.

By utilizing knockout-validated antibodies and adhering to rigorous experimental protocols, researchers can ensure the reliability of their findings and contribute to the growing body of knowledge on the critical functions of VPS35 in health and disease.

References

A Comparative Analysis of VPS35 Knockout and Knockdown Models: Unraveling Phenotypic Differences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between genetic knockout and knockdown models is critical for accurately interpreting experimental data and advancing therapeutic strategies. This guide provides an objective comparison of the phenotypes observed in vacuolar protein sorting 35 (VPS35) knockout versus knockdown models, supported by experimental data and detailed methodologies.

Vacuolar protein sorting 35 (VPS35) is a key component of the retromer complex, a cellular machinery essential for the recycling of transmembrane proteins from endosomes to the trans-Golgi network and the plasma membrane.[1] Dysregulation of VPS35 function has been implicated in several neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[2][3] To investigate the precise roles of VPS35, researchers widely utilize both knockout (KO) and knockdown (KD) models. While both approaches aim to reduce or eliminate VPS35 function, they often yield distinct phenotypes due to differences in the degree and timing of protein depletion.

Summary of Phenotypic Comparisons

FeatureVPS35 Knockout (KO) ModelsVPS35 Knockdown (KD) Models
Viability Homozygous (Full) KO is embryonic lethal.[4] Heterozygous KO mice are viable and have a normal lifespan.[5] Conditional KO in specific neuronal populations can lead to early postnatal lethality.[6]Generally viable in cell culture and in vivo, with phenotypes dependent on the efficiency and duration of knockdown.
Neurodegeneration Heterozygous KO mice show age-dependent, progressive loss of dopaminergic neurons in the substantia nigra (~20% loss at 12 months).[6][7] Conditional KO in dopaminergic neurons leads to rapid and robust neurodegeneration.[5] Pan-neuronal KO results in selective degeneration of spinal cord motor neurons.[6]Induces neurotoxicity and exacerbates α-synuclein-induced neurodegeneration in fly models.[8][9] Specific quantitative data on neuron loss in mammalian in vivo KD models is less consistently reported than in KO models.
α-Synuclein Pathology Heterozygous KO mice exhibit an age-dependent increase in α-synuclein levels and aggregation in the ventral midbrain.[6][10]Knockdown in cellular and fly models leads to the accumulation of α-synuclein.[8][9] Some studies in rodent models show an increase in α-synuclein accumulation.[11]
Mitochondrial Morphology Increased mitochondrial fragmentation is observed in VPS35-deficient dopaminergic neurons from conditional KO mice.[5][7] This is associated with increased levels of MUL1 and decreased levels of Mfn2.[7]Overexpression of dominant-negative VPS35 mutants (mimicking loss-of-function) causes mitochondrial fragmentation.[12] Knockdown can lead to similar fragmentation phenotypes.[13]
Autophagy Heterozygous KO mice show abnormal lysosomal morphology and reduced levels of LAMP2a, a receptor for chaperone-mediated autophagy.[5][14] This leads to impaired α-synuclein degradation.Knockdown in neuronal cell lines impairs autophagic flux, evidenced by an increased LC3-II/LC3-I ratio and altered p62 levels.[15] It also affects the trafficking of ATG9A, a key protein in autophagosome formation.[16]
Retromer Complex Stability Heterozygous or conditional knockout of VPS35 leads to a significant reduction in the levels of other retromer components, VPS26 and VPS29, indicating destabilization of the complex.Knockdown of VPS35 in cell lines results in a concomitant decrease in VPS26 and VPS29 protein levels, with VPS35 levels reduced by ~70%.[15]

Signaling Pathways Affected by VPS35 Loss-of-Function

Retromer-Mediated Cargo Sorting

VPS35 is the central cargo-recognition component of the retromer complex. Its depletion disrupts the proper sorting and recycling of numerous transmembrane proteins, leading to their mis-trafficking and subsequent degradation in lysosomes.

Retromer_Pathway cluster_endosome Endosome cluster_golgi Trans-Golgi Network cluster_lysosome Lysosome Cargo Protein Cargo Protein VPS35 VPS35 Cargo Protein->VPS35 binds Lysosome Lysosome Cargo Protein->Lysosome Degradation (in KO/KD) Retromer Complex Retromer Complex SNX Dimer SNX Dimer Retromer Complex->SNX Dimer recruits WASH Complex WASH Complex Retromer Complex->WASH Complex recruits TGN TGN Retromer Complex->TGN Retrograde Transport VPS35->Retromer Complex VPS26 VPS26 VPS26->Retromer Complex VPS29 VPS29 VPS29->Retromer Complex

Caption: Retromer complex assembling on the endosome for cargo sorting.

Regulation of Mitochondrial Dynamics

VPS35 plays a crucial role in maintaining mitochondrial homeostasis by regulating the balance between mitochondrial fission and fusion. Loss of VPS35 function leads to increased mitochondrial fragmentation.

Mitochondrial_Dynamics VPS35 VPS35 MUL1 MUL1 VPS35->MUL1 promotes degradation Mfn2 Mfn2 MUL1->Mfn2 promotes degradation Mitochondrial Fission Mitochondrial Fission MUL1->Mitochondrial Fission promotes Mitochondrial Fusion Mitochondrial Fusion Mfn2->Mitochondrial Fusion promotes Autophagy_Pathway VPS35 VPS35 ATG9A ATG9A VPS35->ATG9A regulates trafficking LAMP2A LAMP2A VPS35->LAMP2A regulates recycling Autophagosome Formation Autophagosome Formation ATG9A->Autophagosome Formation required for Lysosome Lysosome Autophagosome Formation->Lysosome fuses with Chaperone-Mediated Autophagy Chaperone-Mediated Autophagy LAMP2A->Chaperone-Mediated Autophagy receptor for α-synuclein α-synuclein Chaperone-Mediated Autophagy->α-synuclein degrades α-synuclein->Lysosome degraded in

References

Unraveling the Functional Dichotomy of VPS35: A Comparative Guide to Wild-Type vs. D620N Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between wild-type Vacuolar Protein Sorting 35 (VPS35) and its Parkinson's disease-associated D620N mutant is critical for advancing therapeutic strategies. This guide provides an objective comparison, supported by experimental data, detailed methodologies, and visual pathways to illuminate the molecular consequences of this single amino acid substitution.

The D620N mutation in VPS35, a core component of the retromer complex, is genetically linked to late-onset, autosomal dominant Parkinson's disease (PD). While the wild-type protein is a crucial mediator of endosomal protein sorting and trafficking, the D620N variant introduces subtle yet significant functional alterations that contribute to neurodegenerative pathology. This guide dissects these differences, offering a clear overview of the current understanding in the field.

Core Functional Differences: A Tabular Comparison

The primary molecular defect of the VPS35 D620N mutation is a reduction in its affinity for the WASH (Wiskott-Aldrich syndrome and SCAR homolog) complex, a key regulator of actin polymerization on endosomes. This impaired interaction sets off a cascade of downstream cellular dysfunctions.

Functional Aspect VPS35 Wild-Type VPS35 D620N Mutant Quantitative Data Key References
Retromer Complex Stability Forms a stable heterotrimer with VPS26 and VPS29.Retromer heterotrimer formation is not perturbed.The mutation does not affect the stability and assembly of the VPS35-VPS26-VPS29 subcomplex.[1][2]
Binding to WASH Complex Binds with high affinity to the FAM21 subunit of the WASH complex.Exhibits reduced affinity for the FAM21 subunit.2.2 ± 0.5-fold decrease in affinity for the WASH complex component FAM21.[3][4][5]
Endosomal Trafficking Efficiently mediates endosome-to-Trans-Golgi Network (TGN) transport of cargo proteins like the cation-independent mannose-6-phosphate (B13060355) receptor (CI-MPR).Perturbed endosome-to-TGN transport. Endosome-to-plasma membrane recycling of proteins like GLUT1 is largely unaffected.Leads to a decrease in the efficiency of endosome-to-TGN retrieval of CI-MPR.[1][3][5]
Mitochondrial Dynamics Regulates mitochondrial fission-fusion balance.Induces mitochondrial fragmentation and dysfunction.Increased interaction with Dynamin-like protein 1 (DLP1), leading to enhanced mitochondrial fission.[1][6][7]
Autophagy and Lysosomal Function Supports autophagic processes and lysosomal integrity through proper trafficking of components like ATG9A and LAMP2a.Impairs autophagic flux and lysosomal function, leading to accumulation of substrates like α-synuclein.The mutation impairs WASH complex recruitment and the ability of ATG9A to traffic to autophagic compartments.[8][9][10]
LRRK2 Kinase Activity Involved in the regulation of LRRK2 kinase.Acts as a gain-of-function mutation, leading to hyperactivation of LRRK2 kinase.Strikingly elevates LRRK2-mediated phosphorylation of Rab proteins (Rab8A, Rab10, Rab12) by 4- to 6-fold in mouse embryonic fibroblasts.[10][11][12][13][14]
Neuronal Function Maintains normal synaptic transmission and neuronal viability.Contributes to dopaminergic neuronal loss, motor deficits, and increased susceptibility to neurotoxins.Leads to age-dependent progressive motor deficits and robust neurodegeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][6][15]
Alpha-Synuclein and Tau Pathology Involved in the clearance of aggregation-prone proteins.Promotes the accumulation and aggregation of α-synuclein and can induce tau pathology.In vivo models show accumulation of somatic α-synuclein in dopaminergic neurons and widespread tau-positive pathology.[1][6][16][17]

Visualizing the Molecular Disruptions

To better understand the cascading effects of the D620N mutation, the following diagrams illustrate the key affected pathways and a typical experimental workflow for their investigation.

cluster_wt VPS35 Wild-Type Pathway cluster_mutant VPS35 D620N Mutant Pathway wt_vps35 VPS35-WT wash WASH Complex wt_vps35->wash Strong Binding endosome Endosome wash->endosome Actin Polymerization tgn TGN endosome->tgn Efficient Cargo Transport cargo Cargo (e.g., CI-MPR) cargo->endosome mut_vps35 VPS35-D620N mut_wash WASH Complex mut_vps35->mut_wash Weakened Binding mut_endosome Endosome mut_wash->mut_endosome Reduced Actin Polymerization mut_tgn TGN mut_endosome->mut_tgn Impaired Cargo Transport lysosome Lysosome mut_endosome->lysosome Cargo Mis-sorting & Degradation mut_cargo Cargo (e.g., CI-MPR) mut_cargo->mut_endosome vps35_d620n VPS35 D620N lrrk2 LRRK2 Kinase vps35_d620n->lrrk2 Hyperactivates rab_proteins Rab Proteins (e.g., Rab10) lrrk2->rab_proteins Phosphorylates p_rab_proteins Phosphorylated Rab Proteins downstream_effectors Downstream Effectors p_rab_proteins->downstream_effectors Altered Binding neuronal_dysfunction Neuronal Dysfunction downstream_effectors->neuronal_dysfunction start HEK293T Cell Culture transfection Transfection with Flag-VPS35 (WT or D620N) and HA-FAM21 start->transfection lysis Cell Lysis transfection->lysis ip Immunoprecipitation with anti-Flag antibody lysis->ip wash_beads Wash Beads ip->wash_beads elution Elution of Bound Proteins wash_beads->elution sds_page SDS-PAGE and Western Blot elution->sds_page detection Detection with anti-Flag and anti-HA antibodies sds_page->detection quantification Densitometry Analysis detection->quantification

References

Comparative Analysis of VPS35 Function in Different Neuronal Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, a cellular machinery essential for the sorting and trafficking of transmembrane proteins. Its ubiquitous expression across various neuronal subtypes underscores its fundamental role in neuronal health. However, emerging evidence suggests that the functional consequences of VPS35 dysfunction can manifest differently across distinct neuronal populations, contributing to the selective vulnerability observed in various neurodegenerative diseases. This guide provides a comparative analysis of VPS35 function in dopaminergic, hippocampal, cortical, and motor neurons, supported by experimental data and detailed methodologies.

Key Functional Roles of VPS35 Across Neuronal Subtypes

VPS35, as a core component of the retromer complex, is primarily involved in the retrograde transport of cargo proteins from endosomes to the trans-Golgi network (TGN). This process is crucial for recycling cellular receptors, preventing their degradation in lysosomes, and maintaining cellular homeostasis. While this core function is conserved, the specific cargo and downstream pathways regulated by VPS35 can vary between neuronal subtypes, leading to distinct pathological outcomes when its function is compromised.

Dopaminergic Neurons

In dopaminergic (DA) neurons, the population primarily affected in Parkinson's disease (PD), VPS35 plays a crucial role in mitochondrial integrity, dopamine (B1211576) signaling, and the clearance of α-synuclein.

  • Mitochondrial Dynamics: VPS35 deficiency in DA neurons leads to mitochondrial fragmentation and dysfunction.[1][2] This is mediated by an increase in the mitochondrial E3 ubiquitin ligase 1 (MUL1), which leads to the degradation of mitofusin 2 (MFN2), a key protein in mitochondrial fusion.[1]

  • Dopamine Homeostasis: VPS35 interacts with the dopamine transporter (DAT) and is essential for its recycling.[3][4] The PD-associated D620N mutation in VPS35 disrupts this interaction, leading to reduced DAT at the cell surface and impaired dopamine reuptake.[3][4] This can result in elevated synaptic dopamine levels, which may contribute to neurotoxicity.

  • α-Synuclein Clearance: VPS35 is involved in the endosome-to-Golgi retrieval of LAMP2a, a receptor for chaperone-mediated autophagy (CMA), which is a key pathway for α-synuclein degradation.[5][6] VPS35 deficiency impairs LAMP2a trafficking, leading to α-synuclein accumulation.[1][5][7]

Hippocampal and Cortical Neurons

In hippocampal and cortical neurons, which are central to learning, memory, and cognition, and are affected in Alzheimer's disease (AD), VPS35 function is critical for synaptic plasticity and the processing of the amyloid precursor protein (APP).

  • Synaptic Function: VPS35 is localized to dendritic spines and regulates the trafficking of AMPA and NMDA receptors, which are essential for excitatory synaptic transmission and plasticity.[4][8][9][10][11] VPS35 deficiency leads to reduced surface levels of these receptors, impaired long-term potentiation (LTP), and dendritic spine maturation defects.[4][12][13][14]

  • APP Trafficking and Processing: Reduced levels of VPS35 have been observed in the hippocampus of AD patients.[6][8] VPS35 regulates the retrograde trafficking of BACE1, the enzyme that initiates the amyloidogenic processing of APP.[15][16][17] Loss of VPS35 function leads to an accumulation of BACE1 in endosomes, promoting the production of amyloid-beta (Aβ) peptides.[18][19]

  • Neuronal Development: In developing hippocampal and cortical neurons, VPS35 is essential for dendritic growth and maturation, as well as axonal protein transport.[20][15][16][17][21]

Motor Neurons

The role of VPS35 in motor neurons, the cells that degenerate in amyotrophic lateral sclerosis (ALS), is an emerging area of research.

  • Neuronal Survival: Pan-neuronal deletion of VPS35 in mice leads to a severe phenotype with early post-natal lethality and robust degeneration of spinal cord motor neurons.[22] This suggests a critical and previously underappreciated role for VPS35 in motor neuron survival.[22]

  • Protein Aggregation: The degeneration of motor neurons in VPS35-deficient mice is preceded by the formation of p62-positive protein inclusions, indicating a potential role for VPS35 in autophagy and protein quality control in this neuronal subtype.[22]

  • Axonal Transport: Given its role in vesicular trafficking, it is hypothesized that VPS35 is important for maintaining the extensive axonal transport system essential for the function of long motor neurons.[15]

Comparative Data on VPS35 Function

The following tables summarize key findings on the impact of VPS35 dysfunction across different neuronal subtypes.

Functional Parameter Dopaminergic Neurons Hippocampal/Cortical Neurons Motor Neurons
Primary Associated Disease Parkinson's DiseaseAlzheimer's DiseaseAmyotrophic Lateral Sclerosis
Key Affected Organelles Mitochondria, LysosomesEndosomes, SynapsesLysosomes/Autophagosomes
Primary Cargo Proteins DAT, LAMP2a, MFN2AMPA/NMDA Receptors, BACE1, APPUnder investigation
Major Cellular Defects Mitochondrial fragmentation, Impaired autophagy, Dopamine dyshomeostasisImpaired synaptic plasticity, Increased Aβ production, Dendritic spine defectsNeuronal degeneration, Protein aggregation
Quantitative Measure Dopaminergic Neurons (VPS35-deficient) Hippocampal/Cortical Neurons (VPS35-deficient) Motor Neurons (Pan-neuronal VPS35 deletion)
Neuronal Loss Significant loss of TH+ neurons in the substantia nigra.[1][6]Increased neuronal death in the cortex.[21]Robust degeneration of spinal cord motor neurons.[22]
Mitochondrial Morphology Increased mitochondrial fragmentation.[1]Not as prominently reported as in DA neurons.Under investigation
Synaptic Function Altered dopamine release and reuptake.[7]Impaired LTP and reduced mEPSC frequency.[13]Under investigation
Protein Aggregation Accumulation of α-synuclein.[1][7]Increased Aβ plaques.[18]p62-positive inclusions.[22]

Signaling Pathways and Experimental Workflows

VPS35-Mediated Signaling Pathways

VPS35_Signaling

Experimental Workflow for Assessing VPS35 Function

Experimental_Workflow cluster_model Model System Model Neuronal Subtype-Specific Conditional VPS35 KO Mice IHC IHC Model->IHC WB WB Model->WB CoIP CoIP Model->CoIP Mito Mito Model->Mito Trafficking Trafficking Model->Trafficking Electro Electro Model->Electro Behavior Behavior Model->Behavior

Detailed Experimental Protocols

Generation of Conditional VPS35 Knockout Mice

To study the function of VPS35 in specific neuronal subtypes, conditional knockout (cKO) mice are generated using the Cre-loxP system.

  • Generation of VPS35-floxed mice: Mice carrying a Vps35 allele with loxP sites flanking a critical exon (e.g., exon 6) are generated.[22] This is often achieved through homologous recombination in embryonic stem (ES) cells.

  • Breeding with Cre-driver lines: The VPS35-floxed mice are crossed with transgenic mice expressing Cre recombinase under the control of a neuron-specific promoter. Examples include:

    • Dopaminergic neurons: DAT-Cre mice.

    • Hippocampal/Cortical pyramidal neurons: CaMKIIα-Cre or Emx1-Cre mice.

    • Motor neurons: ChAT-Cre or Olig2-Cre mice.

    • Pan-neuronal: Syn1-Cre mice.[22]

  • Genotyping and Validation: Offspring are genotyped to identify mice with the desired combination of floxed alleles and the Cre transgene. Deletion of the target exon and subsequent reduction in VPS35 protein levels in the specific neuronal population are confirmed by PCR, Western blotting, and immunohistochemistry.

Analysis of Mitochondrial Fragmentation

Mitochondrial morphology is assessed in cultured neurons or brain sections from VPS35 cKO mice.

  • Labeling Mitochondria:

    • Live-cell imaging: Cultured neurons are incubated with mitochondria-specific fluorescent dyes like MitoTracker Red CMXRos or transfected with plasmids expressing mitochondrially targeted fluorescent proteins (e.g., mito-DsRed).

    • Fixed tissue: Brain sections are immunostained with antibodies against mitochondrial proteins such as TOM20.

  • Image Acquisition: Images are captured using a confocal or high-resolution fluorescence microscope. Z-stacks are often acquired to visualize the entire mitochondrial network within a neuron.

  • Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji, CellProfiler) is used to quantify mitochondrial morphology.[5] Metrics such as aspect ratio (length/width), form factor, and circularity are calculated for individual mitochondria. An increase in the number of smaller, more circular mitochondria indicates fragmentation.

Quantification of Endosomal Trafficking and Receptor Recycling

These assays measure the efficiency of cargo transport from endosomes.

  • Labeling of Cargo:

    • Antibody-based assays: Cultured neurons are incubated with an antibody against the extracellular domain of a receptor of interest (e.g., DAT, GluA1). The antibody is often labeled with a pH-sensitive fluorophore or a cleavable tag.

    • Fluorescent ligand binding: Cells are incubated with a fluorescently labeled ligand for the receptor.

  • Internalization and Recycling:

    • Cells are warmed to 37°C to allow internalization of the labeled receptor.

    • Surface-bound label is removed by acid stripping or enzymatic cleavage.

    • Cells are further incubated at 37°C to allow for the recycling of internalized receptors back to the plasma membrane.

  • Detection and Quantification: The amount of recycled receptor on the cell surface is quantified by flow cytometry or fluorescence microscopy.[8][17][23][24][25] The rate of recycling can be calculated by measuring the reappearance of the fluorescent signal on the cell surface over time.

Immunofluorescence and Co-Immunoprecipitation

These techniques are used to determine the localization of VPS35 and its interaction with other proteins.

  • Immunofluorescence:

    • Brain tissue is fixed, sectioned, and permeabilized.

    • Sections are incubated with a primary antibody against VPS35 and another primary antibody against a neuronal subtype marker (e.g., Tyrosine Hydroxylase for DA neurons, NeuN for general neurons) or a protein of interest.

    • Fluorescently labeled secondary antibodies are used for detection.

    • Images are acquired using a confocal microscope to visualize the co-localization of VPS35 with the other proteins.[10][26][27][28][29][30]

  • Co-Immunoprecipitation:

    • Protein lysates are prepared from specific brain regions or cultured neurons.

    • The lysate is incubated with an antibody against VPS35, which is coupled to beads.

    • The beads are washed to remove non-specifically bound proteins.

    • The VPS35-containing protein complexes are eluted from the beads.

    • The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against potential interaction partners.[31]

Conclusion

The available evidence strongly indicates that while VPS35 performs a conserved and essential role in endosomal trafficking across all neurons, the specific consequences of its dysfunction are highly dependent on the neuronal subtype. In dopaminergic neurons, VPS35 is paramount for mitochondrial health and α-synuclein clearance, directly linking it to Parkinson's disease pathogenesis. In hippocampal and cortical neurons, its role in regulating synaptic receptor trafficking and APP processing is critical for cognitive function, and its disruption is implicated in Alzheimer's disease. The severe phenotype observed upon VPS35 deletion in motor neurons highlights its fundamental importance for the survival of this population, with implications for ALS.

This comparative analysis underscores the need for a nuanced, neuron-specific approach in the development of therapeutic strategies targeting VPS35 and the retromer complex for the treatment of neurodegenerative diseases. Future research should aim for more direct comparative studies to further elucidate the precise mechanisms underlying the selective vulnerability of different neuronal subtypes to VPS35 dysfunction.

References

Validating the VPS35 Interactome: A Comparative Guide to Co-Immunoprecipitation and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, a key player in the endosomal sorting and trafficking of transmembrane proteins. Its involvement in crucial cellular processes and its association with neurodegenerative diseases like Parkinson's and Alzheimer's make the validation of its protein-protein interactions (PPIs) a paramount area of research. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP), the gold standard for PPI validation, with alternative techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific research questions.

Co-Immunoprecipitation: The Benchmark for VPS35 Interaction Validation

Co-immunoprecipitation (Co-IP) is a robust and widely used antibody-based technique to isolate a target protein and its binding partners from a cell lysate. This method relies on the specific interaction between an antibody and the "bait" protein (in this case, VPS35) to pull down the entire protein complex. The "prey" proteins that interact with the bait are then identified by downstream applications like Western blotting or mass spectrometry.

Quantitative Analysis of VPS35 Interactions using Co-IP

The following table summarizes quantitative data from Co-IP experiments validating the interaction of VPS35 with key partners. These studies often utilize wild-type (WT) and mutant forms of VPS35 to understand how disease-associated mutations affect protein interactions.

Bait ProteinPrey ProteinCell LineFold Change in Interaction (Mutant vs. WT)Reference
GFP-VPS35 (WT vs. D620N)FAM21 (WASH complex)HeLa~2.2-fold decrease with D620N[1]
GFP-VPS35 (WT vs. L625P)VPS29HeLaSignificantly reduced with L625P[2]
GFP-VPS35 (WT vs. L625P)VPS26HeLaCompromised with L625P[2]
GFP-VPS35 (WT vs. R524W)SNX27HeLaReduced with R524W[3]
Endogenous LRRK2Endogenous VPS35Mouse Brain LysatesInteraction confirmed[4]
Experimental Protocol: Co-Immunoprecipitation of VPS35

This protocol provides a generalized workflow for performing a Co-IP experiment to validate a VPS35 interaction.

Materials:

  • Cell Lines: HEK293T or HeLa cells are commonly used for VPS35 Co-IP experiments.[2][3]

  • Antibodies: High-quality primary antibodies specific for VPS35 and the protein of interest are crucial. A study by Ayoubi et al. (2023) provides a list of validated commercial antibodies for VPS35.[5][6]

  • Lysis Buffer: RIPA buffer or a non-ionic detergent-based buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) with protease and phosphatase inhibitors.

  • Beads: Protein A/G agarose (B213101) or magnetic beads.

  • Wash Buffer: Lysis buffer or a modification with lower detergent concentration.

  • Elution Buffer: Glycine-HCl (pH 2.5-3.0) or SDS-PAGE sample buffer.

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. This step reduces non-specific binding.

  • Immunoprecipitation:

    • Add the primary antibody against the bait protein (e.g., anti-VPS35) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Resuspend the beads in elution buffer to dissociate the protein complexes.

    • Incubate at room temperature or 95-100°C (if using SDS-PAGE buffer).

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and expected prey proteins.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow cluster_lysis Cell Lysis cluster_preclear Pre-clearing cluster_ip Immunoprecipitation cluster_wash Washing cluster_elute Elution cluster_analysis Analysis Cells Cells Lysate Lysate Cells->Lysate Lyse Precleared_Lysate Precleared_Lysate Lysate->Precleared_Lysate Add Beads Antibody_Complex Antibody_Complex Precleared_Lysate->Antibody_Complex Add Bait Ab Bead_Complex Bead_Complex Antibody_Complex->Bead_Complex Add Beads Washed_Complex Washed_Complex Bead_Complex->Washed_Complex Wash 3-5x Eluate Eluate Washed_Complex->Eluate Elute Western_Blot Western_Blot Eluate->Western_Blot SDS-PAGE

Caption: A flowchart illustrating the key steps of a co-immunoprecipitation experiment.

Alternative Methods for Validating VPS35 Interactions

While Co-IP is a powerful technique, it has limitations, such as a potential bias towards stable interactions and the loss of spatial information. The following sections compare Co-IP with two popular alternatives: Proximity Ligation Assay (PLA) and Förster Resonance Energy Transfer (FRET).

Comparison of Co-IP, PLA, and FRET
FeatureCo-Immunoprecipitation (Co-IP)Proximity Ligation Assay (PLA)Förster Resonance Energy Transfer (FRET)
Principle Antibody-based pull-down of protein complexes from cell lysates.In situ detection of protein proximity (<40 nm) using antibody-DNA conjugates.Non-radiative energy transfer between two fluorescently tagged proteins in close proximity (<10 nm).
Type of Interaction Primarily stable and strong interactions.Detects both stable and transient interactions.Detects very close proximity, often indicating direct interaction.
Cellular Context Information on subcellular localization is lost during lysis.Provides in situ visualization of interaction location.Real-time analysis in living cells, providing spatial and temporal information.
Sensitivity Lower sensitivity, may not detect weak or transient interactions.High sensitivity, suitable for low-abundance proteins.Highly sensitive to the distance between fluorophores.
Quantification Semi-quantitative (Western blot) to quantitative (mass spectrometry).Can be quantitative by counting interaction signals per cell.Quantitative measurement of energy transfer efficiency.
Advantages - Well-established and widely used.- Can identify unknown interaction partners (with MS).- Uses endogenous proteins.- High sensitivity and specificity.- In situ visualization.- Detects transient interactions.- Real-time analysis in live cells.- Provides distance information.- Can study interaction dynamics.
Disadvantages - May miss weak or transient interactions.- Prone to non-specific binding.- Loss of spatial information.- Does not confirm direct interaction.- Requires specific antibody pairs from different species.- Can be complex to optimize.- Requires fusion of proteins with fluorescent tags, which may alter function.- Distance limitation of <10 nm.- Potential for photobleaching.
Proximity Ligation Assay (PLA)

PLA is a powerful technique that allows for the in situ detection of protein interactions with high sensitivity and specificity. It is particularly useful for confirming interactions that are transient or involve low-abundance proteins.

Materials:

  • Cells: Adherent cells grown on coverslips.

  • Primary Antibodies: Two primary antibodies raised in different species that recognize the two proteins of interest (e.g., rabbit anti-VPS35 and mouse anti-prey).

  • PLA Probes: Secondary antibodies conjugated to oligonucleotides (anti-rabbit PLUS and anti-mouse MINUS).

  • Ligation and Amplification Reagents: Provided in commercial PLA kits.

  • Detection Reagents: Fluorescently labeled oligonucleotides.

Procedure:

  • Cell Preparation: Fix and permeabilize cells on coverslips.

  • Blocking: Block non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a mixture of the two primary antibodies.

  • PLA Probe Incubation: Incubate with the PLA probes (secondary antibodies with attached DNA strands).

  • Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated to form a circular DNA template.

  • Amplification: A rolling-circle amplification reaction generates a long DNA product.

  • Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a bright fluorescent spot at the site of the interaction.

  • Imaging: Visualize the fluorescent signals using a fluorescence microscope.

Förster Resonance Energy Transfer (FRET)

FRET is a biophysical technique that can detect the proximity of two molecules at a scale of 1-10 nanometers. It is a powerful tool for studying direct protein-protein interactions in living cells in real-time. A variation of this technique, Bioluminescence Resonance Energy Transfer (BRET), uses a luciferase as the donor molecule, reducing background fluorescence.

Materials:

  • Expression Vectors: Plasmids encoding VPS35 and the interacting protein fused to a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore, respectively.

  • Cell Line: A suitable cell line for transfection and live-cell imaging.

  • Transfection Reagent: To introduce the expression vectors into the cells.

  • Imaging System: A fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera).

Procedure:

  • Cloning: Generate fusion constructs of VPS35-CFP and Prey-YFP.

  • Transfection: Co-transfect the cells with the donor and acceptor plasmids.

  • Cell Culture: Allow time for protein expression (typically 24-48 hours).

  • Imaging:

    • Acquire images of the cells in three channels: donor (CFP), acceptor (YFP), and FRET (CFP excitation, YFP emission).

    • Include control samples (donor only, acceptor only, and unfused fluorophores) for spectral bleed-through correction.

  • Data Analysis: Calculate the FRET efficiency using specialized software. An increase in FRET efficiency indicates that the two proteins are in close proximity.

VPS35 Signaling and Experimental Logic

Understanding the signaling pathways in which VPS35 participates is crucial for designing and interpreting interaction validation experiments. VPS35 is a central component of the retromer complex, which mediates the retrograde transport of cargo proteins from endosomes to the trans-Golgi network (TGN).

VPS35 in the Retromer-Mediated Sorting Pathway

Retromer_Pathway cluster_endosome Endosome cluster_retromer Retromer Complex VPS35 VPS35 VPS26 VPS26 VPS35->VPS26 binds VPS29 VPS29 VPS35->VPS29 binds Cargo Cargo VPS35->Cargo recognizes WASH_Complex WASH_Complex VPS35->WASH_Complex recruits TGN Trans-Golgi Network Cargo->TGN Retrograde Transport Lysosome Lysosome Cargo->Lysosome Degradation Pathway

Caption: The role of VPS35 within the retromer complex in sorting cargo for retrograde transport.

Mutations in VPS35, such as the D620N variant associated with Parkinson's disease, can impair the recruitment of the WASH complex to the endosome.[7] This disruption in the retromer machinery can lead to the mis-sorting of cargo proteins, potentially contributing to neurodegeneration.[7][8]

Conclusion

Validating the interactome of VPS35 is essential for understanding its function in health and disease. Co-immunoprecipitation remains a cornerstone technique for this purpose, providing robust evidence for stable protein interactions. However, researchers should consider the specific nature of the interaction under investigation and the desired level of spatial and temporal resolution when choosing a validation method. Proximity Ligation Assay offers superior sensitivity for in situ detection of transient interactions, while FRET and BRET provide real-time insights into the dynamics of direct interactions in living cells. By leveraging the strengths of these complementary techniques, the scientific community can continue to unravel the complex network of interactions surrounding VPS35 and its role in human disease.

References

A Comparative Guide to the Functional Effects of Vps35 Mutations on Retromer Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The retromer complex is a crucial component of the cellular machinery responsible for sorting and trafficking proteins from endosomes to the trans-Golgi network (TGN) and the plasma membrane. A key component of this complex is the Vacuolar protein sorting 35 (Vps35), and mutations in this protein have been linked to neurodegenerative diseases, most notably Parkinson's disease. This guide provides a comparative analysis of the effects of different Vps35 mutations on the function of the retromer complex, supported by experimental data.

Data Presentation: Quantitative Comparison of Vps35 Mutations

The following table summarizes the quantitative effects of the most well-studied Parkinson's disease-associated Vps35 mutations, D620N and R524W, compared to the wild-type (WT) protein and the P316S variant, which appears to have minimal impact on retromer function.[1][2]

Functional Aspect Vps35 WT Vps35 D620N Vps35 R524W Vps35 P316S References
Retromer Complex Assembly StableStablePartially ImpairedStable[2][3]
Binding Affinity for Vps29 (Kd) ~250 nMSimilar to WT~303 nM~170 nM[2]
Binding Affinity for Vps26A (Kd) ~1.1 nMSimilar to WT~1.4 nM~1.5 nM[2]
Interaction with WASH Complex (FAM21) NormalReduced (2.2-fold decrease in affinity)ReducedNormal[4]
Endosomal Recruitment EfficientNormalPoorly recruitedNormal[1]
Retrograde Trafficking of CI-M6PR EfficientImpairedImpairedUnaffected[2][3]
Recycling of GLUT1 to Plasma Membrane EfficientUnaffectedUnaffectedUnaffected
Cathepsin D Trafficking NormalDisruptedDisruptedNormal[2][3]
α-synuclein Aggregation BaselineIncreasedIncreasedBaseline[2]

Mandatory Visualization

Retromer-Mediated Cargo Trafficking Pathway and a Common Experimental Workflow cluster_pathway Retromer-Mediated Cargo Trafficking cluster_retromer Retromer Complex cluster_workflow Experimental Workflow: Co-Immunoprecipitation Endosome Early Endosome TGN Trans-Golgi Network Endosome->TGN Retrograde Trafficking Plasma_Membrane Plasma Membrane Endosome->Plasma_Membrane Recycling Vps35 Vps35 Endosome->Vps35 Recruitment Lysosome Lysosome TGN->Lysosome Delivery of Lysosomal Hydrolases CI_M6PR CI-M6PR (Cargo) TGN->CI_M6PR GLUT1 GLUT1 (Cargo) Plasma_Membrane->GLUT1 Vps26 Vps26 Vps35->Vps26 Vps29 Vps29 Vps35->Vps29 WASH_Complex WASH Complex Vps35->WASH_Complex Interaction CI_M6PR->Endosome Cathepsin_D Cathepsin D CI_M6PR->Cathepsin_D Carries GLUT1->Endosome D620N D620N Mutation D620N->TGN Impairs Trafficking D620N->WASH_Complex Disrupts Interaction R524W R524W Mutation R524W->TGN Impairs Trafficking R524W->Vps35 Impairs Endosomal Recruitment Cell_Culture Cell Culture (e.g., HeLa, HEK293) Transfection Transfection with Vps35-GFP constructs (WT, D620N, R524W) Cell_Culture->Transfection Lysis Cell Lysis Transfection->Lysis Immunoprecipitation Immunoprecipitation with anti-GFP antibody Lysis->Immunoprecipitation Washing Washing to remove non-specific binding Immunoprecipitation->Washing Elution Elution of protein complexes Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Analysis Analysis of co-precipitated proteins (e.g., Vps26, Vps29, FAM21) Western_Blot->Analysis

Caption: Retromer pathway and a typical co-immunoprecipitation workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from methods described in the referenced literature.

Co-Immunoprecipitation (Co-IP) for Vps35 Interaction Analysis

Objective: To assess the interaction of Vps35 mutants with other retromer components (Vps26, Vps29) and associated proteins (e.g., FAM21 of the WASH complex).

Methodology:

  • Cell Culture and Transfection:

    • HeLa or HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are transiently transfected with plasmids encoding GFP-tagged Vps35 (WT, D620N, R524W, or P316S) using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Cell Lysis:

    • 24-48 hours post-transfection, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

    • Lysates are incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • A portion of the clarified lysate is reserved as the "input" control.

    • The remaining lysate is incubated with anti-GFP antibodies conjugated to magnetic or agarose (B213101) beads for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing and Elution:

    • The beads are washed three to five times with lysis buffer to remove non-specifically bound proteins.

    • The bound protein complexes are eluted by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • The input and eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then probed with primary antibodies against Vps26, Vps29, FAM21, and GFP (to confirm immunoprecipitation of the Vps35 construct).

    • Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Subcellular Localization

Objective: To visualize the subcellular localization of Vps35 mutants and their co-localization with endosomal markers.

Methodology:

  • Cell Culture and Transfection:

    • Cells are grown on glass coverslips and transfected with Vps35-GFP constructs as described for Co-IP.

  • Fixation and Permeabilization:

    • 24-48 hours post-transfection, cells are washed with PBS, fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Coverslips are blocked with a blocking solution (e.g., 3% bovine serum albumin in PBS) for 1 hour.

    • Cells are incubated with primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes) or other proteins of interest (e.g., FAM21) overnight at 4°C.

    • After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 594-conjugated) for 1 hour at room temperature in the dark.

    • Nuclei are counterstained with DAPI.

  • Imaging and Analysis:

    • Coverslips are mounted on glass slides with a mounting medium.

    • Images are acquired using a confocal microscope.

    • Co-localization analysis can be performed using software such as ImageJ to determine the degree of overlap between the GFP-Vps35 signal and the marker proteins.

Cation-Independent Mannose-6-Phosphate Receptor (CI-M6PR) Trafficking Assay

Objective: To assess the efficiency of retrograde transport from endosomes to the TGN.

Methodology:

  • Cell Culture and Transfection:

    • Cells expressing the different Vps35 constructs are used.

  • Antibody Uptake:

    • Cells are incubated with an antibody targeting the luminal domain of CI-M6PR at 37°C for a defined period (e.g., 1-2 hours) to allow for receptor-mediated endocytosis.

  • Chase and Visualization:

    • The cells are washed to remove unbound antibody and then incubated in fresh medium for various chase periods (e.g., 0, 30, 60 minutes).

    • At each time point, cells are fixed, permeabilized, and stained with a fluorescently labeled secondary antibody to visualize the internalized primary antibody.

    • Co-staining for a TGN marker (e.g., TGN46) is performed.

  • Analysis:

    • The amount of CI-M6PR that has reached the TGN at each time point is quantified by measuring the co-localization of the internalized antibody signal with the TGN marker. A delay or reduction in co-localization indicates impaired retrograde trafficking.

Western Blot Analysis of Cathepsin D Processing

Objective: To indirectly assess the function of CI-M6PR trafficking by examining the maturation of the lysosomal hydrolase Cathepsin D.

Methodology:

  • Cell Culture and Lysis:

    • Cells expressing the Vps35 constructs are cultured and lysed as described for Co-IP.

  • Western Blotting:

    • Cell lysates are subjected to SDS-PAGE and Western blotting.

    • The membrane is probed with an antibody that recognizes different forms of Cathepsin D: the pro-form (inactive precursor) and the mature, processed form (active enzyme).

  • Analysis:

    • The ratio of mature Cathepsin D to pro-Cathepsin D is quantified. An accumulation of the pro-form and a reduction in the mature form suggest a defect in its delivery to lysosomes, which is indicative of impaired retromer-mediated trafficking of CI-M6PR.[3]

Mandatory Visualization

Logical Relationship of Vps35 Mutations and Functional Outcomes Vps35_WT Vps35 WT Retromer_Assembly Stable Retromer Complex Assembly Vps35_WT->Retromer_Assembly WASH_Interaction Normal Interaction with WASH Complex Vps35_WT->WASH_Interaction Endosomal_Recruitment Efficient Endosomal Recruitment Vps35_WT->Endosomal_Recruitment Recycling_Trafficking Efficient Recycling Trafficking (GLUT1) Vps35_WT->Recycling_Trafficking Vps35_D620N Vps35 D620N Vps35_D620N->Retromer_Assembly Vps35_D620N->Endosomal_Recruitment Vps35_D620N->Recycling_Trafficking Impaired_WASH_Interaction Impaired Interaction with WASH Complex Vps35_D620N->Impaired_WASH_Interaction Vps35_R524W Vps35 R524W Vps35_R524W->Retromer_Assembly Partially Impaired Vps35_R524W->Recycling_Trafficking Vps35_R524W->Impaired_WASH_Interaction Impaired_Endosomal_Recruitment Impaired Endosomal Recruitment Vps35_R524W->Impaired_Endosomal_Recruitment Retrograde_Trafficking Efficient Retrograde Trafficking (CI-M6PR) Retromer_Assembly->Retrograde_Trafficking WASH_Interaction->Retrograde_Trafficking Endosomal_Recruitment->Retrograde_Trafficking Normal_Phenotype Normal Cellular Phenotype Retrograde_Trafficking->Normal_Phenotype Recycling_Trafficking->Normal_Phenotype Impaired_Retrograde_Trafficking Impaired Retrograde Trafficking (CI-M6PR) Impaired_WASH_Interaction->Impaired_Retrograde_Trafficking Impaired_Endosomal_Recruitment->Impaired_Retrograde_Trafficking Disease_Phenotype Disease-associated Phenotype (e.g., α-synuclein aggregation) Impaired_Retrograde_Trafficking->Disease_Phenotype

Caption: Logical flow from Vps35 mutation to cellular phenotype.

References

A Comparative Guide to VPS35 Function in Drosophila and Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the function of the retromer component VPS35 in two key model organisms: the fruit fly, Drosophila melanogaster, and the mouse, Mus musculus. By presenting supporting experimental data, detailed methodologies, and signaling pathway diagrams, this document aims to facilitate a deeper understanding of the conserved and divergent roles of VPS35, a protein critically implicated in neurodegenerative diseases.

Core Functions and Cellular Processes

Vacuolar protein sorting 35 (VPS35) is a core component of the retromer complex, a cellular machinery essential for the sorting and trafficking of transmembrane proteins from endosomes to the trans-Golgi network (TGN) and the plasma membrane. This function is highly conserved across species, from yeast to humans.[1][2] In both Drosophila and mice, VPS35 plays a crucial role in a variety of cellular processes, and its dysfunction has been linked to several pathological conditions, most notably Parkinson's disease (PD) and Alzheimer's disease (AD).[3][4]

Retromer-Dependent Cargo Sorting

The primary role of VPS35 is as a scaffold for the cargo-selective subcomplex of the retromer, which also includes VPS26 and VPS29. This complex recognizes specific cargo proteins for retrograde transport.

In Drosophila , the retromer complex, with VPS35 at its core, is essential for the proper trafficking of several key proteins. For instance, it is required for the recycling of the Wnt secretion factor Wntless (Wls), which is crucial for Wnt signaling, a pathway involved in development and cell polarity.[5] Additionally, the Drosophila retromer is involved in the trafficking of the cation-independent mannose 6-phosphate receptor (CI-MPR) ligand, Cathepsin L, which is important for lysosomal function.[6][7] Disruption of this process leads to impaired degradation of autophagic cargo.[6][7]

In mice , the retromer complex also mediates the trafficking of essential receptors. It is involved in the recycling of the β2-adrenergic receptor and the sorting of the cation-independent mannose 6-phosphate receptor (CI-M6PR), which is vital for the proper functioning of lysosomes.[2][8] Studies in mouse models have also highlighted the role of VPS35 in the trafficking of the BACE1 enzyme, which is involved in the production of amyloid-β peptides associated with Alzheimer's disease.[9] Furthermore, VPS35-dependent sorting is crucial for the trafficking of the dopamine (B1211576) D1 receptor (DRD1), impacting dopamine signaling.[10][11]

While the fundamental role of the retromer in cargo sorting is conserved, the specific cargoes and the downstream consequences of their missorting can differ, reflecting the distinct physiological requirements of each organism.

Phenotypic Consequences of VPS35 Dysfunction

Mutations or depletion of VPS35 leads to a range of observable phenotypes in both Drosophila and mice, with a striking overlap in neurodegenerative-like symptoms.

Neurodegeneration

In Drosophila , mutations in vps35, particularly the D620N equivalent (D647N in flies), lead to late-onset loss of dopaminergic (DA) neurons, a key pathological feature of Parkinson's disease.[12][13] This is often accompanied by locomotor dysfunction and a shortened lifespan.[12][14] Overexpression of wild-type human VPS35 has been shown to rescue some of the neurodegenerative phenotypes induced by other PD-associated genes like LRRK2 in flies.[13]

Similarly, in mice , knockout or mutation of Vps35 is associated with neurodegenerative phenotypes. Conditional knockout of Vps35 in dopaminergic neurons leads to their progressive loss.[15] Knock-in mice carrying the PD-associated D620N mutation exhibit age-dependent motor deficits, loss of DA neurons, and reduced dopamine levels in the striatum.[1] These mouse models also show an accumulation of α-synuclein, another hallmark of PD.[7]

Other Phenotypes

Beyond neurodegeneration, VPS35 dysfunction in Drosophila has been linked to defects in eye and wing development, highlighting its role in various developmental processes.

In mice , homozygous knockout of Vps35 is embryonically lethal, indicating its fundamental importance during development.[15] Heterozygous knockout mice, while viable, can exhibit age-dependent deficits.[3]

Quantitative Data Comparison

The following tables summarize quantitative data on the effects of VPS35 dysfunction in Drosophila and mouse models. It is important to note that direct comparisons should be made with caution due to differences in experimental setups and genetic backgrounds.

Phenotype Drosophila melanogaster (vps35 mutants) Mus musculus (Vps35 mutants) References
Lifespan Median lifespan of D620N mutant flies is significantly decreased (63 days) compared to wild-type and control flies (70 days).Homozygous Vps35 knockout is embryonically lethal. Heterozygous knockout mice have a normal lifespan.[3][12]
Locomotor Activity D620N mutant flies show a marked reduction in climbing ability at 60 days post-eclosion.14-month-old homozygous D620N knock-in mice show a significant reduction in mean speed and a trend towards decreased total travel distance in open field tests.[1][12]
Dopaminergic Neuron Loss Significant loss of TH-positive dopaminergic neurons in the PPL1 cluster of 60-day-old D620N mutant flies.Age-dependent loss of dopaminergic neurons in the substantia nigra of D620N knock-in mice between 13-16 months of age.[3][12]

Signaling Pathways

VPS35 function is intricately linked to several key signaling pathways that are broadly conserved between Drosophila and mice.

Wnt Signaling Pathway

In both organisms, VPS35 is crucial for the proper functioning of the Wnt signaling pathway through its role in recycling the Wnt receptor, Wntless.[4][5] Disruption of this process can lead to developmental defects.

G cluster_drosophila Drosophila cluster_mouse Mouse Wg Wg Fz Fz Wg->Fz Dsh Dsh Fz->Dsh Arr Arr Arr->Dsh Axin/APC/Sgg Axin/APC/Sgg Complex Dsh->Axin/APC/Sgg inhibition Arm Armadillo (β-catenin) Axin/APC/Sgg->Arm degradation Pan Pangolin (TCF/LEF) Arm->Pan Gene Expression Gene Expression Pan->Gene Expression Wls Wntless Endosome_d Endosome Wls->Endosome_d Internalization VPS35_d VPS35/Retromer VPS35_d->Endosome_d TGN_d TGN Endosome_d->TGN_d Retrograde Transport TGN_d->Wls Recycling Wnt Wnt Fzd Fzd Wnt->Fzd Dvl Dvl Fzd->Dvl LRP5/6 LRP5/6 LRP5/6->Dvl Axin/APC/GSK3β Axin/APC/GSK3β Complex Dvl->Axin/APC/GSK3β inhibition β-catenin β-catenin Axin/APC/GSK3β->β-catenin degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Gene Expression_m Gene Expression TCF/LEF->Gene Expression_m Wls_m Wntless Endosome_m Endosome Wls_m->Endosome_m Internalization VPS35_m VPS35/Retromer VPS35_m->Endosome_m TGN_m TGN Endosome_m->TGN_m Retrograde Transport TGN_m->Wls_m Recycling

Caption: Conserved role of VPS35 in the Wnt signaling pathway.

Dopamine Receptor Trafficking

In the context of neurodegeneration, the role of VPS35 in dopamine receptor trafficking is of particular interest. In mice , VPS35 interacts with the D1 dopamine receptor (DRD1) and regulates its recycling to the cell surface, thereby modulating dopamine signaling.[10][11] The PD-associated D620N mutation impairs this function. While the direct interaction and trafficking of specific dopamine receptors by the retromer in Drosophila is less characterized, the loss of dopaminergic neurons in vps35 mutants strongly suggests a conserved role in maintaining dopamine homeostasis.[12]

G cluster_mouse_dopamine Mouse Dopaminergic Neuron Dopamine Dopamine DRD1 Dopamine D1 Receptor Dopamine->DRD1 Endocytosis Endocytosis DRD1->Endocytosis Signaling Dopamine Signaling DRD1->Signaling Endosome Endosome Endocytosis->Endosome Recycling Recycling Endosome->Recycling VPS35-dependent Lysosome Lysosome Endosome->Lysosome Degradation Recycling->DRD1 to Plasma Membrane VPS35 VPS35/Retromer VPS35->Endosome

Caption: VPS35-mediated trafficking of the D1 dopamine receptor in mouse neurons.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Drosophila Climbing Assay (Negative Geotaxis)

This assay is used to assess locomotor function in adult flies.

Materials:

  • Empty vials or graduated cylinders

  • Cotton plugs

  • A marker for drawing a line on the vial

  • A timer

Procedure:

  • Transfer a group of age-matched adult flies (e.g., 20-25 flies) into a clean, empty vial without anesthesia.

  • Allow the flies to acclimate for a few minutes.

  • Gently tap the vial on a soft surface to bring all the flies to the bottom.

  • Start the timer and record the number of flies that climb past a designated height (e.g., 8 cm) within a specific time frame (e.g., 10-15 seconds).

  • Repeat the trial several times for each group of flies, with a short rest period in between trials.

  • Calculate the percentage of flies that successfully climb for each group.

  • Perform the assay at regular intervals (e.g., weekly) to assess age-related decline in motor function.

Western Blot Analysis of VPS35 in Mouse Brain Tissue

This technique is used to detect and quantify the levels of VPS35 protein in mouse brain samples.

Materials:

  • Mouse brain tissue (e.g., substantia nigra, striatum)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Homogenizer

  • Centrifuge

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against VPS35

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Dissect the desired brain region from the mouse and immediately snap-freeze it in liquid nitrogen or place it on dry ice.

  • Homogenize the tissue in ice-cold lysis buffer.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-VPS35 antibody overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining of VPS35 in Drosophila Larval Brains

This method is used to visualize the subcellular localization of VPS35 within the cells of the Drosophila larval brain.

Materials:

  • Third instar Drosophila larvae

  • Dissection dish

  • Forceps

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., PBS with 0.3% Triton X-100)

  • Blocking solution (e.g., 5% normal goat serum in permeabilization buffer)

  • Primary antibody against VPS35

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • Microscope slides and coverslips

  • Confocal microscope

Procedure:

  • Dissect the brains from third instar larvae in ice-cold PBS.

  • Fix the brains in the fixative for 20-30 minutes at room temperature.

  • Wash the brains several times with PBS.

  • Permeabilize the brains with permeabilization buffer for at least 30 minutes.

  • Block the brains in blocking solution for 1 hour at room temperature.

  • Incubate the brains with the primary anti-VPS35 antibody overnight at 4°C.

  • Wash the brains extensively with permeabilization buffer.

  • Incubate the brains with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

  • Wash the brains again with permeabilization buffer and then with PBS.

  • Mount the brains on a microscope slide using mounting medium containing DAPI to stain the nuclei.

  • Image the stained brains using a confocal microscope.

Experimental Workflows

The following diagrams illustrate common experimental workflows for studying VPS35 function.

G cluster_drosophila_workflow Drosophila VPS35 Functional Analysis Generate_Fly Generate vps35 mutant or knockdown flies Climbing_Assay Climbing Assay Generate_Fly->Climbing_Assay Lifespan_Assay Lifespan Assay Generate_Fly->Lifespan_Assay Immunostaining Immunostaining of Dopaminergic Neurons Generate_Fly->Immunostaining Western_Blot_d Western Blot for protein levels Generate_Fly->Western_Blot_d Analysis_d Data Analysis and Phenotype Characterization Climbing_Assay->Analysis_d Lifespan_Assay->Analysis_d Immunostaining->Analysis_d Western_Blot_d->Analysis_d

Caption: Experimental workflow for VPS35 functional analysis in Drosophila.

G cluster_mouse_workflow Mouse VPS35 Functional Analysis Generate_Mouse Generate Vps35 knockout or knock-in mice Behavioral_Tests Behavioral Tests (e.g., Open Field) Generate_Mouse->Behavioral_Tests Immunohistochemistry Immunohistochemistry of Dopaminergic Neurons Generate_Mouse->Immunohistochemistry Western_Blot_m Western Blot for protein levels Generate_Mouse->Western_Blot_m Biochemical_Assays Biochemical Assays (e.g., Dopamine levels) Generate_Mouse->Biochemical_Assays Analysis_m Data Analysis and Phenotype Characterization Behavioral_Tests->Analysis_m Immunohistochemistry->Analysis_m Western_Blot_m->Analysis_m Biochemical_Assays->Analysis_m

Caption: Experimental workflow for VPS35 functional analysis in mice.

Conclusion

The comparative analysis of VPS35 function in Drosophila and mouse models reveals a remarkable conservation of its core roles in retromer-mediated protein trafficking and its importance in neuronal health. Both models effectively recapitulate key aspects of human neurodegenerative diseases associated with VPS35 mutations, such as Parkinson's disease. While there are species-specific differences in developmental processes and the specific cargo proteins that have been extensively studied, the fundamental mechanisms by which VPS35 dysfunction leads to cellular pathology appear to be shared. The genetic tractability of Drosophila makes it an excellent tool for high-throughput screening and genetic interaction studies, while the mouse provides a mammalian system that more closely resembles human physiology for in-depth pathological and preclinical investigations. Together, these two model organisms provide a powerful and complementary platform for elucidating the intricate functions of VPS35 and for the development of therapeutic strategies targeting retromer-related diseases.

References

A Researcher's Guide to Validating the Pathogenicity of Novel VPS35 Variants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of Vacuolar Protein Sorting 35 (VPS35) in neurodegenerative diseases like Parkinson's, determining the pathogenicity of newly identified genetic variants is a critical step. This guide provides a comparative framework for validating novel VPS35 variants, outlining key experiments, presenting expected quantitative outcomes, and detailing essential protocols. The well-characterized pathogenic p.Asp620Asn (D620N) mutation serves as a benchmark for comparison against wild-type (WT) VPS35 and a hypothetical novel variant.

Comparative Analysis of VPS35 Variant Function

The functional impact of a novel VPS35 variant can be assessed across several key cellular processes. The following table summarizes essential experiments and presents hypothetical quantitative data for a novel variant compared to WT and the known pathogenic D620N mutant. This structure allows for a direct comparison to determine if a novel variant's functional profile aligns more closely with a benign or pathogenic control.

Functional Assay Wild-Type (WT) VPS35 Pathogenic VPS35 (p.D620N) Novel VPS35 Variant (Hypothetical) Pathogenicity Implication
Retromer Complex Integrity (Co-IP) 100%~95-100%Researcher's DataSignificant reduction may indicate pathogenicity.
WASH Complex Interaction (Co-IP) 100%~40-50%[1]Researcher's DataReduced interaction is a key indicator of pathogenicity.
LRRK2 Kinase Activation (pRab10) Baseline (1x)~2-3x Increase[2]Researcher's DataIncreased LRRK2 activation suggests a pathogenic mechanism.
Cargo Protein Trafficking (CI-M6PR) Normal Golgi-to-EndosomeImpaired, Endosomal Accumulation[2][3]Researcher's DataDisrupted trafficking is a hallmark of retromer dysfunction.
Mitochondrial Morphology (% Fragmented) ~15-20%~40-50%[2]Researcher's DataIncreased mitochondrial fragmentation points to cellular stress.
Autophagy Flux (LC3-II/LC3-I Ratio) NormalImpaired (Decreased Ratio)[1]Researcher's DataDisrupted autophagy is linked to neurodegeneration.

Visualizing the Pathogenic Cascade and Validation Process

To understand the context of VPS35 function and the process of variant validation, the following diagrams illustrate the core signaling pathway, a standard experimental workflow, and the logical framework for classifying pathogenicity.

cluster_endosome Endosome cluster_key D620N Pathogenic Effect Cargo Cargo Protein (e.g., CI-M6PR) Retromer Retromer Complex (VPS35, VPS26, VPS29) Cargo->Retromer Binds WASH WASH Complex Retromer->WASH Recruits TGN Trans-Golgi Network Retromer->TGN Recycling Lysosome Lysosome (Degradation) Retromer->Lysosome Sorting Error WASH->Retromer Stabilizes LRRK2 LRRK2 Mitochondria Mitochondria Autophagy Autophagy Pathway D620N_effect1 Impairs WASH Interaction D620N_effect1->WASH D620N_effect2 Hyperactivates LRRK2 D620N_effect2->LRRK2 D620N_effect3 Alters Mitochondria D620N_effect3->Mitochondria D620N_effect4 Disrupts Autophagy D620N_effect4->Autophagy

Caption: VPS35-mediated retromer signaling pathway and points of disruption by pathogenic variants.

cluster_assays Functional Assays Start Novel VPS35 Variant Identified in Patient Cloning Clone Variant into Expression Vector Start->Cloning Transfection Transfect into Cell Line (e.g., SH-SY5Y, HEK293T) Cloning->Transfection Protein_exp Confirm Protein Expression (Western Blot) Transfection->Protein_exp CoIP Co-Immunoprecipitation (WASH, LRRK2) Protein_exp->CoIP IF Immunofluorescence (Cargo Localization) Protein_exp->IF Mito Mitochondrial Staining (e.g., MitoTracker) Protein_exp->Mito Autophagy_assay Autophagy Flux Assay (e.g., LC3 Blot) Protein_exp->Autophagy_assay Data Quantitative Data Analysis & Comparison to Controls CoIP->Data IF->Data Mito->Data Autophagy_assay->Data Conclusion Classify Variant Pathogenicity Data->Conclusion

Caption: Experimental workflow for functional validation of a novel VPS35 variant.

Start Novel Variant Q1 Does variant disrupt WASH complex interaction? Start->Q1 Q2 Does variant impair cargo protein trafficking? Q1->Q2 Yes Benign Benign Q1->Benign No Q3 Does variant induce mitochondrial dysfunction? Q2->Q3 Yes VUS Variant of Uncertain Significance (VUS) Q2->VUS No Pathogenic Pathogenic Q3->Pathogenic Yes Q3->VUS No

Caption: Logical framework for classifying the pathogenicity of VPS35 variants based on functional data.

Detailed Experimental Protocols

Reproducibility is paramount in variant validation. The following sections provide detailed methodologies for the key experiments cited.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol assesses the interaction between a FLAG-tagged VPS35 variant and endogenous proteins like WASH1 or LRRK2.

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.

    • Transfect cells with plasmids encoding FLAG-VPS35 (WT, D620N, or novel variant) using a suitable transfection reagent (e.g., Lipofectamine 3000).

    • Incubate for 48 hours post-transfection.

  • Lysis and Immunoprecipitation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).

    • Incubate on a rotor at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube. Reserve 50 µL as the "Input" sample.

    • Add anti-FLAG magnetic beads to the remaining lysate and incubate overnight at 4°C with rotation.

  • Washing and Elution:

    • Wash the beads three times with IP Lysis Buffer.

    • Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5 minutes.

  • Western Blot Analysis:

    • Separate the Input and IP samples by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against FLAG (for VPS35), WASH1, or LRRK2.

    • Use appropriate secondary antibodies and visualize using chemiluminescence. Quantify band intensity to determine the relative amount of co-precipitated protein.

Immunofluorescence for Cargo Protein Localization

This method visualizes the subcellular localization of retromer cargo, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR), to assess trafficking fidelity.

  • Cell Culture and Transfection:

    • Grow SH-SY5Y cells on glass coverslips in 24-well plates.

    • Transfect cells with plasmids expressing the relevant VPS35 variants.

  • Fixation and Permeabilization:

    • 48 hours post-transfection, wash cells with PBS.

    • Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with primary antibodies against CI-M6PR and a Golgi marker (e.g., GM130) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Mount coverslips onto slides using a mounting medium with DAPI.

  • Imaging and Analysis:

    • Capture images using a confocal microscope.

    • Analyze the co-localization between CI-M6PR and the Golgi marker. Pathogenic variants typically cause a dispersion of CI-M6PR from the Golgi into peripheral endosomal structures.[2][3]

Mitochondrial Morphology Assay

This assay evaluates mitochondrial health, as defects in VPS35 function have been linked to increased mitochondrial fragmentation.[2]

  • Cell Culture and Staining:

    • Culture primary neurons or SH-SY5Y cells transfected with VPS35 variants.

    • Incubate cells with a mitochondrial stain (e.g., 100 nM MitoTracker Red CMXRos) for 30 minutes at 37°C.

    • Replace the staining solution with fresh pre-warmed media.

  • Fixation and Imaging:

    • Fix cells with 4% PFA.

    • Mount and image using a confocal microscope.

  • Analysis:

    • Categorize mitochondria in at least 50 cells per condition as tubular (healthy) or fragmented (short, spherical).

    • Calculate the percentage of cells exhibiting predominantly fragmented mitochondria. An increase in fragmentation is associated with cellular stress and pathogenicity.

References

comparing the efficacy of different sirnas for vps35 knockdown

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of siRNA efficacy is crucial for researchers aiming to achieve reliable and reproducible gene silencing. This guide provides a detailed comparison of different small interfering RNAs (siRNAs) used for the knockdown of Vacuolar Protein Sorting 35 (VPS35), a key component of the retromer complex involved in protein trafficking. The data presented here is compiled from various studies to aid researchers in selecting the most effective siRNA for their experimental needs.

Comparative Efficacy of VPS35 siRNAs

The following table summarizes the quantitative data on the efficacy of different siRNAs and shRNAs used to knockdown VPS35 expression in various cell lines. It is important to note that the experimental conditions, including cell types and transfection reagents, vary between studies, which can influence knockdown efficiency.

RNAi TypeTarget/ProductCell LineTransfection ReagentKnockdown EfficiencyReference
siRNAThermo Fisher Scientific (4390771)N2A-APPsweLipofectamine RNAiMAX~70% protein decrease[1][2]
shRNALentivirus-delivered shRNA (Vector 1)Differentiated SH-SY5YLentiviral transductionSignificant protein decrease[3]
shRNALentivirus-delivered shRNA (Vector 2)Differentiated SH-SY5YLentiviral transductionSignificant protein decrease[3]

Note: Direct comparisons of knockdown efficiency are best made when different siRNAs are tested under identical experimental conditions. The data above is collated from different studies and should be interpreted with this in mind.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon published research. Below are generalized protocols for key experiments related to VPS35 knockdown.

siRNA Transfection Protocol

This protocol is a general guideline for transiently transfecting mammalian cells with siRNA. Optimization is recommended for specific cell lines and siRNAs.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation (Solution A): Dilute the desired amount of siRNA duplex (e.g., 20-80 pmols) in 100 µl of serum-free medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation (Solution B): Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µl of serum-free medium. The optimal amount of transfection reagent should be determined experimentally.[4]

  • Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[4]

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before assaying for gene knockdown. The optimal incubation time will vary depending on the cell type and the stability of the target protein.[4]

Western Blot Analysis for VPS35 Knockdown

Western blotting is a common method to quantify the reduction of a target protein following siRNA treatment.

  • Cell Lysis: After the desired incubation period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for VPS35 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize the VPS35 signal to a loading control (e.g., β-actin or GAPDH) to determine the percentage of protein knockdown.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_analysis Analysis cell_seeding Seed Cells transfection Transfect with VPS35 siRNA cell_seeding->transfection harvest Harvest Cells (24-72h post-transfection) transfection->harvest protein_extraction Protein Extraction harvest->protein_extraction western_blot Western Blot protein_extraction->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: Experimental workflow for VPS35 siRNA knockdown and analysis.

vps35_pathway cluster_retromer Retromer Complex cluster_trafficking Cellular Trafficking vps35 VPS35 vps26 VPS26 vps35->vps26 vps29 VPS29 vps35->vps29 endosome Endosome vps35->endosome Cargo Sorting tgn Trans-Golgi Network endosome->tgn Retrieval cell_surface Cell Surface endosome->cell_surface Recycling lysosome Lysosome endosome->lysosome Degradation

Caption: Role of VPS35 in the retromer complex and protein trafficking.

Mitigating Off-Target Effects

A critical consideration in any siRNA experiment is the potential for off-target effects, where the siRNA silences unintended genes.[5] These effects are often concentration-dependent and can be sequence-specific.[6][7] To minimize off-target effects, researchers can:

  • Use the lowest effective siRNA concentration: This reduces the chance of the siRNA interacting with unintended mRNA targets.[6]

  • Employ siRNA pools: Using a pool of multiple siRNAs targeting different sequences of the same mRNA can reduce the concentration of any single siRNA, thereby lowering the probability of off-target effects from any one sequence.[5]

  • Incorporate chemical modifications: Modifications to the siRNA duplex can reduce off-target binding without affecting on-target silencing.[6][7]

  • Perform rigorous validation: It is essential to validate knockdown results with multiple siRNAs targeting different regions of the gene of interest and to perform rescue experiments where possible.

By carefully selecting siRNAs, optimizing experimental conditions, and being mindful of potential off-target effects, researchers can achieve reliable and specific knockdown of VPS35 to investigate its crucial roles in cellular function and disease.

References

Unraveling the Dichotomy of VPS35 Mutations: A Comparative Guide to Gain-of-Function and Loss-of-Function Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of genetic mutations is paramount. In the context of neurodegenerative diseases such as Parkinson's disease, mutations in the Vacuolar Protein Sorting 35 (VPS35) gene present a compelling case study of how different alterations can lead to either a gain or a loss of protein function, with profound implications for cellular health and disease pathogenesis.

This guide provides a comprehensive comparison of the gain-of-function and loss-of-function mechanisms associated with VPS35 mutations. We delve into the experimental data that supports these classifications, present detailed methodologies for key experiments, and offer visual representations of the signaling pathways involved.

At the Crossroads of Cellular Trafficking: The Role of VPS35

VPS35 is a crucial component of the retromer complex, a cellular machinery responsible for recycling transmembrane proteins from endosomes back to the trans-Golgi network (TGN) and the plasma membrane.[1][2][3] This retrograde transport is vital for a multitude of cellular processes, including lysosomal biogenesis, cell signaling, and the proper functioning of neurons.[1][4] Mutations in VPS35 have been linked to late-onset, autosomal dominant Parkinson's disease, with the D620N mutation being the most extensively studied.[1][5][6] The debate over whether this and other mutations lead to a toxic gain-of-function or a detrimental loss-of-function is central to developing targeted therapeutic strategies.

Comparing the Mechanisms: Gain vs. Loss of Function

The functional outcome of a VPS35 mutation is not always straightforward and can be context-dependent. Here, we dissect the evidence for both gain-of-function and loss-of-function mechanisms.

Gain-of-Function Mechanisms: A Toxic New Role

A gain-of-function mutation confers a new or enhanced activity to the protein. In the case of VPS35, a prominent example is the D620N mutation, which has been shown to induce neurodegeneration through mechanisms that are not simply a result of impaired retromer function.[5]

One of the key gain-of-function effects of the VPS35 D620N mutation is the hyperactivation of Leucine-rich repeat kinase 2 (LRRK2), another protein strongly implicated in Parkinson's disease.[7][8][9] This enhanced LRRK2 kinase activity leads to increased phosphorylation of Rab proteins, which are key regulators of vesicular trafficking.[7][8] This aberrant signaling cascade is thought to contribute to the neuronal damage observed in Parkinson's disease.[9]

Furthermore, overexpression of the D620N mutant in neuronal models has been shown to induce cell death and axonal pathology, consistent with a toxic gain-of-function.[5][10] Studies in rodent models have demonstrated that the expression of D620N VPS35 leads to the degeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[5]

dot

cluster_GoF Gain-of-Function (D620N Mutation) VPS35_D620N VPS35 D620N LRRK2 LRRK2 VPS35_D620N->LRRK2 Hyperactivates Rab_p Phosphorylated Rab Proteins LRRK2->Rab_p Increases Phosphorylation Vesicular_Trafficking_Dys Vesicular Trafficking Dysfunction Rab_p->Vesicular_Trafficking_Dys Neurodegeneration_GoF Dopaminergic Neurodegeneration Vesicular_Trafficking_Dys->Neurodegeneration_GoF

Caption: Gain-of-function mechanism of the VPS35 D620N mutation.

Loss-of-Function Mechanisms: A Sabotage of Normal Activity

In contrast, a loss-of-function mutation impairs or eliminates the normal function of the protein. Several VPS35 mutations, including D620N and R524W, have been shown to disrupt the canonical functions of the retromer complex.[11][12][13]

The D620N mutation has been demonstrated to weaken the interaction between VPS35 and the WASH (Wiskott-Aldrich syndrome protein and SCAR homolog) complex.[12][14] This interaction is crucial for the sorting of certain cargo proteins.[14] Isothermal calorimetry experiments have quantified this impairment, showing a 2.2 ± 0.5-fold decrease in the affinity of the VPS35(D620N) mutant for the WASH complex component FAM21.[10][15] This disruption of retromer-WASH complex interaction leads to defects in endosome-to-TGN transport.[10][12]

The R524W mutation is more clearly defined as a loss-of-function mutation.[11][13] It impairs the association of the retromer complex with endosomal membranes, leading to a dysregulation of endosomal receptor sorting.[11][13] This results in the reduced retrograde trafficking of cargo proteins like the cation-independent mannose 6-phosphate receptor (CI-M6PR).[11]

Both types of loss-of-function mutations can lead to cellular stress and contribute to neurodegeneration by disrupting essential cellular processes such as:

  • Impaired Cargo Trafficking: The inability to properly recycle receptors and other transmembrane proteins can disrupt a multitude of signaling pathways.[11]

  • Mitochondrial Dysfunction: Some VPS35 mutations have been linked to mitochondrial fragmentation and dysfunction, potentially through the impaired trafficking of proteins involved in mitochondrial dynamics.[16]

  • Increased α-synuclein Aggregation: Defective retromer function can lead to the accumulation and aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.[11][13]

dot

cluster_LoF Loss-of-Function (D620N & R524W Mutations) VPS35_mut VPS35 D620N / R524W Retromer Retromer Complex VPS35_mut->Retromer Impairs Function WASH WASH Complex Retromer->WASH Reduced Interaction (D620N) Endosome Endosome Retromer->Endosome Impaired Association (R524W) Cargo Cargo Proteins (e.g., CI-M6PR) Retromer->Cargo Impaired Sorting Mitochondria Mitochondrial Dysfunction Retromer->Mitochondria Alpha_Syn α-synuclein Aggregation Retromer->Alpha_Syn TGN Trans-Golgi Network Endosome->TGN Impaired Retrograde Transport Cargo->Endosome Neurodegeneration_LoF Neurodegeneration Mitochondria->Neurodegeneration_LoF Alpha_Syn->Neurodegeneration_LoF

Caption: Loss-of-function mechanisms of VPS35 mutations.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments that differentiate the gain-of-function and loss-of-function mechanisms of VPS35 mutations.

Table 1: Gain-of-Function Effects of VPS35 D620N Mutation

ParameterWild-Type VPS35VPS35 D620NFold ChangeReference
LRRK2-mediated Rab10 PhosphorylationBaseline~6-fold increase~6x[16]
Dopaminergic Neuron Survival100%Significant Reduction-[5]

Table 2: Loss-of-Function Effects of VPS35 Mutations

ParameterWild-Type VPS35VPS35 D620NVPS35 R524WReference
Affinity for FAM21 (WASH complex) High2.2 ± 0.5-fold decreaseNot Reported[10][15]
Retrograde Trafficking of CI-M6PR EfficientImpairedSignificantly Delayed[11][12]
Endosomal Association StrongNormalPoorly Recruited[11][13]
α-synuclein Aggregation LowIncreasedIncreased[11][13]
Mfn2 Levels (Mitochondrial Fusion) NormalReducedNot Reported[17][18]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Co-Immunoprecipitation (Co-IP) for VPS35-WASH Complex Interaction

This protocol is used to assess the physical interaction between VPS35 and components of the WASH complex.

dot

start Cell Lysate (expressing tagged VPS35) incubation Incubate with anti-tag antibody start->incubation beads Add Protein A/G magnetic beads incubation->beads wash Wash beads to remove unbound proteins beads->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot for WASH complex proteins elution->analysis

Caption: Co-immunoprecipitation workflow.

Methodology:

  • Cell Culture and Lysis: Culture cells (e.g., HeLa or SH-SY5Y) expressing epitope-tagged wild-type or mutant VPS35. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the epitope tag (e.g., anti-GFP, anti-HA) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against components of the WASH complex (e.g., FAM21, Strumpellin). Detect the protein bands using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate. The presence and intensity of the WASH complex protein bands in the immunoprecipitate of mutant VPS35 are compared to that of the wild-type.

CD8-CIM6PR Retrograde Trafficking Assay

This assay quantifies the efficiency of retrograde transport from the endosome to the TGN.[8][19][20][21]

dot

start Cells expressing CD8-CIM6PR chimera labeling Label surface CD8 with fluorescent antibody on ice start->labeling chase Warm to 37°C to allow internalization and trafficking labeling->chase fixation Fix cells at different time points chase->fixation imaging Image cells using confocal microscopy fixation->imaging quantification Quantify colocalization of CD8 signal with TGN marker imaging->quantification

Caption: CD8-CIM6PR retrograde trafficking assay workflow.

Methodology:

  • Cell Transfection: Transfect cells (e.g., HeLa) with a plasmid encoding a chimeric protein consisting of the extracellular and transmembrane domains of CD8 and the cytoplasmic tail of the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR).

  • Antibody Labeling: Cool the cells to 4°C to inhibit endocytosis and label the surface CD8-CIM6PR with a primary antibody against CD8, followed by a fluorescently-labeled secondary antibody.

  • Trafficking Chase: Warm the cells to 37°C to allow internalization of the antibody-bound chimera and its transport through the endosomal system.

  • Fixation and Staining: At various time points (e.g., 0, 15, 30, 60 minutes), fix the cells and permeabilize them. Stain for a TGN marker (e.g., TGN46) with a different colored fluorescent antibody.

  • Imaging and Quantification: Acquire images using a confocal microscope. Quantify the percentage of the internalized CD8 signal that colocalizes with the TGN marker at each time point. A delay or reduction in the colocalization in cells expressing mutant VPS35 compared to wild-type indicates impaired retrograde trafficking.

LRRK2 Kinase Activity Assay

This assay measures the kinase activity of LRRK2, which can be enhanced by the VPS35 D620N mutation.[4][6][11][14]

dot

start Immunoprecipitated LRRK2 from cell lysates reaction Incubate with a substrate (e.g., LRRKtide) and [γ-32P]ATP start->reaction separation Separate reaction products by SDS-PAGE reaction->separation detection Detect phosphorylated substrate by autoradiography separation->detection quantification Quantify band intensity detection->quantification

Caption: In vitro LRRK2 kinase assay workflow.

Methodology:

  • LRRK2 Immunoprecipitation: Immunoprecipitate LRRK2 from lysates of cells expressing wild-type or mutant VPS35 using an anti-LRRK2 antibody.

  • Kinase Reaction: Resuspend the immunoprecipitated LRRK2 in a kinase buffer containing a suitable substrate (e.g., LRRKtide peptide) and [γ-32P]ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Separation: Stop the reaction by adding SDS-PAGE sample buffer. Separate the reaction products by SDS-PAGE.

  • Detection and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate. Quantify the band intensity using densitometry. An increase in the phosphorylation of the substrate in the presence of the VPS35 mutant indicates enhanced LRRK2 kinase activity.

Quantification of α-synuclein Aggregation

This method is used to quantify the formation of α-synuclein aggregates in cellular models.[1][22][23][24][25]

dot

start Cells expressing fluorescently tagged α-synuclein treatment Induce aggregation (e.g., with a proteasome inhibitor) start->treatment fixation Fix and stain nuclei (e.g., with DAPI) treatment->fixation imaging Acquire images using high-content microscopy fixation->imaging analysis Automated image analysis to identify and quantify aggregates imaging->analysis output Output: Percentage of cells with aggregates, aggregate size, and intensity analysis->output

Caption: High-content imaging workflow for α-synuclein aggregation.

Methodology:

  • Cell Culture and Transfection: Culture neuronal cells (e.g., SH-SY5Y) and transfect them with plasmids encoding fluorescently tagged α-synuclein (e.g., α-synuclein-GFP) and either wild-type or mutant VPS35.

  • Induction of Aggregation: Treat the cells with an agent that promotes α-synuclein aggregation, such as a proteasome inhibitor (e.g., MG132) or by inducing oxidative stress.

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with DAPI.

  • High-Content Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to identify individual cells based on the DAPI stain. Within each cell, identify and quantify the fluorescent α-synuclein aggregates based on their size and intensity.

  • Data Analysis: Calculate the percentage of cells containing aggregates, the average number of aggregates per cell, and the average size and intensity of the aggregates. Compare these parameters between cells expressing wild-type and mutant VPS35.

Assessment of Mitochondrial Fragmentation

This protocol allows for the quantification of changes in mitochondrial morphology.[13][26][27][28][29]

dot

start Cells expressing wild-type or mutant VPS35 staining Stain mitochondria with a fluorescent dye (e.g., MitoTracker Red) start->staining imaging Acquire images of mitochondria using confocal microscopy staining->imaging analysis Image analysis to quantify mitochondrial morphology imaging->analysis output Output: Fragmentation index (ratio of fragmented to tubular mitochondria) analysis->output

References

A Guide to Commercially Available VPS35 Antibodies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, selecting the right antibody is critical for accurate and reproducible results. This guide provides a side-by-side comparison of commercially available antibodies for the Vacuolar protein sorting-associated protein 35 (VPS35), a key component of the retromer complex involved in protein sorting and trafficking. Dysregulation of VPS35 has been implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2][3] This comparison summarizes experimental data from a key independent study and various suppliers to aid in your selection process.

VPS35 Signaling Pathway

VPS35 is a central component of the retromer complex, which is crucial for recycling transmembrane proteins from endosomes to the trans-Golgi network (TGN) or the cell surface.[1][4] This process is vital for various cellular functions, including lysosomal activity, cell surface receptor sorting, and signaling pathways.[1] The retromer complex consists of the cargo-selective core trimer (VPS35, VPS26, and VPS29) and a sorting nexin dimer.[4][5] VPS35 plays a direct role in cargo recognition.[4] Its dysfunction can lead to the misrouting of proteins, affecting their degradation and function, which contributes to the pathology of several neurodegenerative diseases.[1][2] For instance, mutations in VPS35 have been linked to familial Parkinson's disease.[1][6]

VPS35_Signaling_Pathway cluster_endosome Endosome Endosome Endosome TGN TGN Endosome->TGN Retrograde Transport Lysosome Lysosome Endosome->Lysosome Degradation Plasma_Membrane Plasma Membrane Endosome->Plasma_Membrane Recycling Cargo_Protein Cargo Protein Retromer_Complex Retromer Complex (VPS35, VPS29, VPS26) Cargo_Protein->Retromer_Complex Binding SNX_BAR SNX-BAR Dimer Retromer_Complex->SNX_BAR Recruitment SNX_BAR->Endosome Tubulation

Caption: VPS35 in the retromer complex mediates protein trafficking.

Comparison of VPS35 Antibodies: Performance in Western Blot

A recent study systematically characterized thirteen commercially available human VPS35 (hVPS35) antibodies for their performance in Western Blot (WB), immunoprecipitation (IP), and immunofluorescence (IF) using wild-type (WT) and VPS35 knockout (KO) HAP1 cell lines.[6] The tables below summarize these findings and include additional information from product datasheets.

Antibody (Supplier)Catalog #HostClonalityDilutionCell LysateObserved Band
Abcam ab157224RabbitMonoclonal1:1000HAP1~92 kDa
Cell Signaling 81453RabbitMonoclonal1:500HAP1~92 kDa
Novus Biologicals NB100-1397GoatPolyclonal1:1000HAP1~92 kDa
Proteintech 10236-1-APRabbitPolyclonal1:500HAP1~92 kDa
Santa Cruz sc-374372MouseMonoclonal1:500HAP1~92 kDa
Sigma-Aldrich HPA019946RabbitPolyclonal1:500HAP1~92 kDa
Thermo Fisher PA5-21898RabbitPolyclonal1:1000HAP1~92 kDa

Data summarized from a study by Ayoubi et al. (2023) and supplier datasheets.[6][7][8][9][10]

Comparison of VPS35 Antibodies: Performance in Immunoprecipitation

The performance of the antibodies in immunoprecipitation was also evaluated by their ability to pull down endogenous hVPS35 from wild-type HAP1 cell lysates.

Antibody (Supplier)Catalog #HostClonalityConcentrationResult
Abcam ab157224RabbitMonoclonal2 µgSuccessful
Cell Signaling 81453RabbitMonoclonal2 µgSuccessful
Proteintech 10236-1-APRabbitPolyclonal4 µgSuccessful
Santa Cruz sc-374372MouseMonoclonal2 µgSuccessful
Sigma-Aldrich HPA019946RabbitPolyclonal4 µgSuccessful

Data summarized from a study by Ayoubi et al. (2023).[6]

Comparison of VPS35 Antibodies: Performance in Immunofluorescence

Immunofluorescence experiments were conducted on a mosaic of wild-type and VPS35 knockout HAP1 cells to assess the specific staining of endogenous hVPS35.

Antibody (Supplier)Catalog #HostClonalityDilutionCellular Localization
Abcam ab157224RabbitMonoclonal1:200Punctate cytoplasmic
Cell Signaling 81453RabbitMonoclonal1:100Punctate cytoplasmic
Proteintech 10236-1-APRabbitPolyclonal1:200Cytoplasmic
Santa Cruz sc-374372MouseMonoclonal1:200Punctate cytoplasmic
Sigma-Aldrich HPA019946RabbitPolyclonal1:200Cytoplasmic

Data summarized from a study by Ayoubi et al. (2023).[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the protocols outlined in the comparative study by Ayoubi et al. (2023).[6]

Western Blotting Experimental Workflow

The following diagram outlines a standard workflow for Western Blot analysis.

Western_Blot_Workflow start Start: Cell Lysate Preparation protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (e.g., 5% Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab washing1 Washing (3x in TBST) primary_ab->washing1 secondary_ab Secondary Antibody Incubation (1 hour at RT) washing1->secondary_ab washing2 Washing (3x in TBST) secondary_ab->washing2 detection Chemiluminescent Detection washing2->detection end End: Data Analysis detection->end

Caption: A typical Western Blotting experimental workflow.

Protocol Details:

  • Cell Lysate Preparation: HAP1 wild-type and VPS35 knockout cells were collected in RIPA buffer supplemented with a protease inhibitor cocktail.[6] The lysates were sonicated and incubated on ice for 30 minutes, followed by centrifugation at ~110,000 x g for 15 minutes at 4°C.[6]

  • SDS-PAGE and Western Blot: 20 μg of protein from the supernatants were analyzed by SDS-PAGE and transferred to a nitrocellulose membrane.[6]

  • Antibody Incubation: Membranes were blocked and then incubated with the primary VPS35 antibodies at the dilutions specified in the table.[6] Peroxidase-conjugated goat anti-rabbit or anti-mouse secondary antibodies were used for detection.[6]

Immunoprecipitation
  • Antibody-Bead Conjugation: Antibodies were incubated with protein A/G magnetic beads.

  • Immunoprecipitation: The antibody-bead complexes were incubated with 500 µg of HAP1 cell lysate overnight at 4°C.

  • Washing and Elution: The beads were washed, and the immunoprecipitated proteins were eluted and analyzed by Western Blot.

Immunofluorescence
  • Cell Plating: HAP1 wild-type and VPS35 knockout cells were labeled with different fluorescent dyes and plated together in a 96-well glass plate.[6]

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Staining: Cells were incubated with the primary VPS35 antibodies, followed by incubation with Alexa-555-conjugated secondary antibodies.[6] Nuclei were stained with DAPI.[6]

  • Imaging: Images were acquired using a fluorescence microscope.[6]

This guide provides a starting point for selecting a VPS35 antibody. Researchers are encouraged to further validate the chosen antibody in their specific experimental context.

References

Confirming VPS35's Role in Mitochondrial Dynamics through Genetic Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, essential for the retrograde transport of transmembrane proteins from endosomes. Emerging evidence has implicated VPS35 in the intricate regulation of mitochondrial dynamics, a fundamental process for maintaining neuronal health and preventing neurodegeneration. This guide provides a comparative analysis of experimental data confirming VPS35's role in this pathway, focusing on genetic rescue experiments. We will delve into the experimental protocols, present quantitative data, and visualize the underlying molecular interactions and experimental workflows. This resource is intended for researchers, scientists, and drug development professionals investigating neurodegenerative diseases and the cellular pathways that underpin them.

The Role of VPS35 in Mitochondrial Fission and Fusion

Mitochondria are dynamic organelles that constantly undergo fission (division) and fusion (merging) to maintain their health and function. A delicate balance between these two processes is crucial for cellular homeostasis. Disruptions in this equilibrium are a hallmark of several neurodegenerative disorders, including Parkinson's disease.

Recent studies have revealed that VPS35 plays a significant role in modulating mitochondrial morphology. The prevailing model suggests that VPS35 influences the activity of key proteins that govern fission and fusion, such as Dynamin-related protein 1 (Drp1) and Mitofusin 2 (Mfn2). The Parkinson's disease-associated D620N mutation in VPS35 has been shown to disrupt this regulatory function, leading to excessive mitochondrial fragmentation.

Genetic rescue experiments have been instrumental in validating the specific role of VPS35 in this pathway. These experiments typically involve depleting the endogenous VPS35 and then re-introducing either the wild-type (WT) or a mutant form of the protein. By observing whether the WT, but not the mutant, protein can reverse the pathological phenotype, researchers can definitively link the function to VPS35 itself.

Comparative Analysis of Genetic Rescue Experiments

The following tables summarize quantitative data from key genetic rescue experiments that have elucidated the role of VPS35 in mitochondrial dynamics.

Experiment Cell Type Condition Parameter Measured Result Conclusion
VPS35 Overexpression Rat Primary Cortical NeuronsVector ControlMitochondrial Aspect Ratio2.4 ± 0.2Baseline mitochondrial morphology is tubular.
Overexpression of WT VPS35Mitochondrial Aspect Ratio1.87 ± 0.15Overexpression of WT VPS35 induces some mitochondrial fragmentation.
Overexpression of D620N VPS35Mitochondrial Aspect RatioSignificantly lower than WTThe D620N mutation exacerbates mitochondrial fragmentation.
VPS35 Knockdown and Rescue M17 Human Neuroblastoma CellsControlMitochondrial MorphologyNormal filamentous shapeBaseline mitochondrial morphology.
VPS35 Knockdown (KD)Mitochondrial MorphologyElongated mitochondriaLoss of VPS35 leads to an imbalance favoring mitochondrial fusion.
VPS35 KD + WT VPS35 Re-expressionMitochondrial MorphologyRestored to normal filamentous shapeWT VPS35 rescues the knockdown phenotype, confirming its role in maintaining mitochondrial morphology.[1]
VPS35 KD + D620N VPS35 Re-expressionMitochondrial MorphologyFragmented mitochondriaThe D620N mutant fails to rescue the phenotype and induces fragmentation, indicating a loss-of-function and/or dominant-negative effect.[1]
Effect on Mitochondrial Fission/Fusion Proteins SH-SY5Y CellsMock ControlMUL1 Protein LevelsBaselineBaseline levels of the mitochondrial E3 ubiquitin ligase MUL1.
shRNA against VPS35MUL1 Protein LevelsIncreasedVPS35 deficiency leads to an accumulation of MUL1.[2]
shRNA-VPS35 + shRNA-resistant WT VPS35MUL1 Protein LevelsRestored to baselineWT VPS35 rescues the increased MUL1 levels.[2]
shRNA-VPS35 + shRNA-resistant D620N VPS35MUL1 Protein LevelsRemained elevatedThe D620N mutant fails to rescue the accumulation of MUL1.[2]
Mock ControlMFN2 Protein LevelsBaselineBaseline levels of the mitochondrial fusion protein MFN2.
shRNA against VPS35MFN2 Protein LevelsDecreasedIncreased MUL1 leads to the degradation of MFN2.[2]
shRNA-VPS35 + shRNA-resistant WT VPS35MFN2 Protein LevelsRestored to baselineWT VPS35 expression restores MFN2 levels.[2]
shRNA-VPS35 + shRNA-resistant D620N VPS35MFN2 Protein LevelsRemained decreasedThe D620N mutant does not rescue MFN2 degradation.[2]

Experimental Protocols

Cell Culture and Transfection
  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y, M17) or primary cortical neurons are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For overexpression and rescue experiments, cells are transfected with plasmid DNA constructs encoding wild-type VPS35, mutant VPS35 (e.g., D620N), or an empty vector control using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. For knockdown experiments, short hairpin RNA (shRNA) or small interfering RNA (siRNA) targeting VPS35 is used.

Immunofluorescence and Mitochondrial Morphology Analysis
  • Mitochondrial Staining: To visualize mitochondria, cells are often co-transfected with a plasmid encoding a mitochondrially targeted fluorescent protein (e.g., mito-DsRed).

  • Fixation and Permeabilization: Cells grown on coverslips are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: After blocking with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS), cells are incubated with primary antibodies against proteins of interest (e.g., TOM20 for mitochondria) overnight at 4°C. This is followed by incubation with fluorescently labeled secondary antibodies.

  • Imaging: Images are acquired using a confocal microscope.

  • Morphology Analysis: Mitochondrial morphology is quantified using image analysis software (e.g., ImageJ). Parameters such as aspect ratio (major axis/minor axis) and form factor are measured to determine the degree of fragmentation (lower values) or elongation (higher values).

Subcellular Fractionation and Western Blotting
  • Mitochondrial Isolation: Cells are harvested and homogenized in a mitochondrial isolation buffer. The homogenate is then subjected to differential centrifugation to separate the mitochondrial fraction from the cytosolic and other organellar fractions.

  • Protein Quantification: The protein concentration of the isolated fractions is determined using a protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against VPS35, Drp1, Mfn2, MUL1, and mitochondrial markers (e.g., TOM20, COX IV). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathway and Experimental Logic

Signaling Pathway of VPS35 in Mitochondrial Dynamics

VPS35_Mitochondrial_Dynamics cluster_Mitochondrion Mitochondrion cluster_Retromer Retromer Complex Mfn2 MFN2 (Fusion) Drp1 DRP1 (Fission) Fusion Mitochondrial Fusion Mfn2->Fusion Fission Mitochondrial Fission Drp1->Fission MUL1 MUL1 MUL1->Mfn2 Promotes degradation VPS35 VPS35 VPS35->MUL1 Regulates turnover Healthy_Mitochondria Healthy Mitochondria Fusion->Healthy_Mitochondria Fragmented_Mitochondria Fragmented Mitochondria Fission->Fragmented_Mitochondria

Caption: VPS35's role in regulating mitochondrial fusion and fission.

Experimental Workflow for a Genetic Rescue Experiment

Genetic_Rescue_Workflow Start Start with Cultured Cells Knockdown Knockdown of endogenous VPS35 (siRNA/shRNA) Start->Knockdown Phenotype Observe Phenotype: Elongated Mitochondria Knockdown->Phenotype Rescue Transfect with plasmid constructs Phenotype->Rescue WT_Rescue Wild-Type VPS35 Rescue->WT_Rescue Mutant_Rescue Mutant VPS35 (e.g., D620N) Rescue->Mutant_Rescue Vector_Control Empty Vector Rescue->Vector_Control Observe_WT Observe Rescue: Normal Mitochondrial Morphology WT_Rescue->Observe_WT Observe_Mutant Observe Lack of Rescue: Fragmented Mitochondria Mutant_Rescue->Observe_Mutant Observe_Vector Observe No Rescue: Elongated Mitochondria Vector_Control->Observe_Vector

Caption: Workflow of a genetic rescue experiment to confirm VPS35 function.

Logical Framework of a Genetic Rescue Experiment

Logical_Framework Hypothesis Hypothesis: VPS35 is required for maintaining normal mitochondrial morphology. Experiment Experiment: Knockdown VPS35 and attempt rescue with WT or mutant VPS35. Hypothesis->Experiment Observation1 Observation 1: VPS35 knockdown leads to elongated mitochondria. Experiment->Observation1 Observation2 Observation 2: WT VPS35 restores normal mitochondrial morphology. Experiment->Observation2 Observation3 Observation 3: Mutant (D620N) VPS35 fails to rescue and causes fragmentation. Experiment->Observation3 Conclusion1 Conclusion 1: Loss of VPS35 disrupts mitochondrial dynamics. Observation1->Conclusion1 Final_Conclusion Final Conclusion: VPS35 plays a crucial role in regulating mitochondrial morphology. Conclusion1->Final_Conclusion Conclusion2 Conclusion 2: The observed phenotype is specifically due to the loss of VPS35. Observation2->Conclusion2 Conclusion2->Final_Conclusion Conclusion3 Conclusion 3: The D620N mutation impairs this specific function of VPS35. Observation3->Conclusion3 Conclusion3->Final_Conclusion

Caption: Logical framework for confirming VPS35's role via genetic rescue.

Alternative and Complementary Pathways

While VPS35 is emerging as a key player, it is important to consider its role in the broader context of mitochondrial quality control. The canonical pathway for the removal of damaged mitochondria is mitophagy, which is primarily regulated by the PINK1/Parkin pathway . In this pathway, PINK1 accumulates on the outer membrane of depolarized mitochondria and recruits the E3 ubiquitin ligase Parkin, which in turn ubiquitinates mitochondrial outer membrane proteins, flagging the mitochondrion for degradation by autophagy.

The VPS35-mediated regulation of mitochondrial dynamics appears to be a distinct but potentially interconnected pathway. Future research will likely focus on the crosstalk between the retromer complex and the core mitophagy machinery to provide a more complete picture of how cellular health is maintained.

Conclusion

Genetic rescue experiments have been pivotal in confirming the specific role of VPS35 in the regulation of mitochondrial dynamics. The data clearly demonstrate that loss of VPS35 function, either through knockdown or the introduction of the pathogenic D620N mutation, leads to significant alterations in mitochondrial morphology. The ability of wild-type VPS35 to rescue these defects, in contrast to the mutant form, provides compelling evidence for its direct involvement. For researchers in neurodegeneration and drug development, understanding this pathway offers a promising avenue for therapeutic intervention aimed at preserving mitochondrial health and neuronal function.

References

A Comparative Guide to the Subcellular Localization of Vps35 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vacuolar protein sorting 35 (Vps35) is a critical component of intracellular trafficking machinery, primarily known for its role as a core subunit of the Retromer complex. Emerging research has identified a key homolog, Vps35L, which forms the analogous core of the more recently discovered Retriever complex. Understanding the distinct subcellular distributions of these proteins is fundamental to elucidating their specific functions and their implications in health and disease, including neurodegenerative disorders like Parkinson's and Alzheimer's disease. This guide provides an objective comparison of the subcellular localization of Vps35 and Vps35L, supported by experimental data and detailed methodologies.

Vps35 and Vps35L: Core Components of Distinct Trafficking Complexes

Vps35 is the central scaffold of the Retromer's cargo-selective complex (CSC), which also includes Vps26 and Vps29. This complex is essential for the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network (TGN) and the plasma membrane.[1][2] Vps35L, also known as C16orf62, is structurally similar to Vps35 and serves as the core of the Retriever complex, alongside Vps26C and Vps29.[3][4] While both complexes share the Vps29 subunit and exhibit a similar trimeric architecture, they operate in distinct, retromer-independent recycling pathways, primarily directing cargo from endosomes to the plasma membrane.[3][4][5]

Comparative Subcellular Localization

Experimental evidence from immunofluorescence microscopy and subcellular fractionation has established that both Vps35 and Vps35L are predominantly localized to endosomes. However, they occupy distinct subdomains and are involved in different trafficking routes, reflecting their association with either the Retromer or Retriever complexes, respectively.

Vps35 Localization: Vps35 is dynamically associated with various compartments of the endo-lysosomal system.

  • Early Endosomes: Vps35 extensively co-localizes with early endosome markers such as EEA1 and Rab5.[6]

  • Late Endosomes: A significant pool of Vps35 is also found on late endosomes, co-localizing with Rab7.

  • Trans-Golgi Network (TGN): As expected from its role in retrograde trafficking, Vps35 is also present at the TGN.[7]

  • Lysosomes: Vps35 shows some co-localization with lysosomal markers like LAMP1 and LAMP2, suggesting a role in the delivery of specific cargo to lysosomes or its own turnover.[7]

Vps35L Localization: Vps35L, as part of the Retriever complex, is also primarily localized to endosomes.

  • Endosomes: Vps35L co-localizes with endosomal markers and is often found in the same endosomal retrieval subdomains as Vps35.[3] However, its function is distinct, focusing on recycling to the plasma membrane.

  • Recycling Endosomes: Vps35L shows co-localization with Rab11, a marker for recycling endosomes.[8]

  • Plasma Membrane: The Retriever complex, and by extension Vps35L, is involved in recycling proteins back to the plasma membrane.[3][5]

While both proteins are found on endosomes, their association with different cargo adaptors and downstream effectors likely dictates their precise localization within endosomal microdomains. Proximity proteomics studies have started to map the distinct protein interaction networks of Vps35 and Vps35L, further supporting their residence in different functional microenvironments on the endosomal surface.

Quantitative Data Summary

The following table summarizes the observed subcellular localizations of Vps35 and Vps35L based on co-localization studies with organelle-specific markers. It is important to note that direct quantitative comparisons in the same study are limited in the current literature.

OrganelleMarker Protein(s)Vps35 LocalizationVps35L Localization
Early EndosomesEEA1, Rab5High co-localization[6]Co-localization observed[8]
Late EndosomesRab7Co-localization observedCo-localization observed[8]
Recycling EndosomesRab11-High co-localization[8]
Trans-Golgi NetworkGOLGA4, GM130Co-localization observed[7]-
LysosomesLAMP1, LAMP2Partial co-localization[7]-
Plasma Membrane-Indirectly involved in recycling to PMPrimary trafficking destination[3][5]

Signaling Pathways and Functional Implications

The differential localization of Vps35 and Vps35L underpins their roles in distinct cellular signaling pathways by regulating the surface levels of specific receptors and transporters.

G Vps35 Vps35 (Retromer) TGN Trans-Golgi Network Vps35->TGN Retrograde Transport (e.g., CI-MPR) PM Plasma Membrane Vps35->PM Recycling Vps35L Vps35L (Retriever) Vps35L->PM Recycling (e.g., Integrins) Lysosome Lysosome (Degradation) Endosome_internals Cargo for Degradation Endosome_internals->Lysosome G start Cells on Coverslip fix Fixation (4% PFA) start->fix perm Permeabilization (Triton X-100) fix->perm block Blocking (BSA/Serum) perm->block primary_ab Primary Antibody Incubation (e.g., anti-Vps35, anti-EEA1) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently labeled) primary_ab->secondary_ab mount Mounting with DAPI secondary_ab->mount image Confocal Microscopy mount->image G start Cell Homogenate cent1 Centrifuge 1,000 x g start->cent1 pellet1 Pellet: Nuclei cent1->pellet1 Pellet sup1 Supernatant cent1->sup1 Supernatant cent2 Centrifuge 20,000 x g sup1->cent2 pellet2 Pellet: Mitochondria, Lysosomes cent2->pellet2 Pellet sup2 Supernatant cent2->sup2 Supernatant cent3 Ultracentrifuge 100,000 x g sup2->cent3 pellet3 Pellet: Microsomes (Endosomes, ER, Golgi) cent3->pellet3 Pellet sup3 Supernatant: Cytosol cent3->sup3 Supernatant

References

A Researcher's Guide to Validating CRISPR/Cas9-Mediated VPS35 Knockout with Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of a gene knockout is paramount to ensure the reliability of experimental outcomes. The CRISPR/Cas9 system has become a cornerstone for generating gene knockouts, and for a protein like Vacuolar Protein Sorting 35 (VPS35), a core component of the retromer complex, validating its absence requires more than just genomic sequencing.[1][2] Functional assays are critical to confirm the loss of VPS35 protein and the consequential disruption of its biological roles, primarily in endosomal protein trafficking.[1][3]

This guide provides a comparative overview of key functional assays to validate a CRISPR/Cas9-mediated VPS35 knockout, complete with experimental data, detailed protocols, and visual workflows to ensure robust and reliable results.

The Role of VPS35 and the Retromer Complex

The retromer complex is a crucial cellular machine responsible for sorting and recycling transmembrane proteins from endosomes back to the trans-Golgi network (TGN) or the plasma membrane.[3][4] This process is vital for numerous cellular functions, including cell signaling, nutrient uptake, and preventing protein degradation.[5] VPS35 is the central cargo-recognition component of the retromer's cargo-selective complex, which also includes VPS26 and VPS29.[4][6] Therefore, knocking out VPS35 is expected to disrupt the stability of the entire complex and impair these critical trafficking pathways.[1][4]

Workflow for CRISPR/Cas9-Mediated VPS35 Knockout and Validation

The general workflow involves designing guide RNAs (gRNAs) to target the VPS35 gene, delivering the CRISPR/Cas9 components into the cells, selecting for edited cells, and then performing a series of validation steps. While initial validation confirms the genetic edit (e.g., via Sanger sequencing or T7E1 assay), functional validation confirms the loss of protein and its downstream consequences.[7]

G cluster_0 Phase 1: Gene Editing cluster_1 Phase 2: Molecular Validation cluster_2 Phase 3: Functional Validation gRNA_design gRNA Design & Synthesis (Targeting VPS35 Exons) Transfection Cell Transfection (Cas9 + gRNA delivery) gRNA_design->Transfection Selection Cell Selection/Clonal Isolation (e.g., antibiotic resistance, single-cell cloning) Transfection->Selection Genomic_DNA Genomic DNA Extraction Selection->Genomic_DNA PCR PCR Amplification of Target Locus Genomic_DNA->PCR Sequencing Sanger Sequencing / T7E1 Assay (Confirm Indels) PCR->Sequencing WB Western Blot (Confirm Protein Loss) Sequencing->WB IF Immunofluorescence (Assess Protein Localization) WB->IF Trafficking Cargo Trafficking Assays (e.g., CI-M6PR, EGFR) IF->Trafficking Lysosomal Lysosomal Function Assays (e.g., Cathepsin D) Trafficking->Lysosomal G cluster_KO In VPS35 KO Endosome Endosomal Membrane Retromer Retromer Complex VPS35 VPS26 VPS29 Retromer:v35->Endosome Binds to WASH WASH Complex (via FAM21) Retromer:v35->WASH Recruits Cargo Cargo (e.g., CI-M6PR, EGFR) Retromer:v35->Cargo Binds WASH->Endosome Drives Actin Polymerization TGN To: TGN Cargo->TGN Retrograde Transport PM To: Plasma Membrane Cargo->PM Recycling KO_effect Recruitment of WASH complex is lost. Cargo sorting to TGN is impaired.

References

Unveiling the Proteomic Landscape: A Comparative Guide to Wild-Type versus Vps35 Mutant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular consequences of mutations in the Vacuolar Protein Sorting 35 (VPS35) gene is critical for advancing therapeutics for neurodegenerative diseases. This guide provides a comprehensive comparison of the proteomic changes observed in cells with VPS35 knockout and cells expressing the pathogenic D620N mutation, benchmarked against wild-type cells. The data herein is supported by detailed experimental protocols and visualized signaling pathways to facilitate a deeper understanding of the cellular impact of VPS35 dysfunction.

Vacuolar Protein Sorting 35 (VPS35) is a crucial component of the retromer complex, a cellular machinery responsible for recycling proteins from endosomes back to the trans-Golgi network and the cell surface.[1][2] Mutations in VPS35 are genetically linked to late-onset, autosomal dominant Parkinson's disease (PD), with the D620N mutation being a well-established pathogenic variant.[2][3] The disruption of the retromer's function due to VPS35 mutations leads to the mis-sorting of various protein cargo, affecting critical cellular processes such as autophagy, mitochondrial dynamics, and signaling pathways, ultimately contributing to neurodegeneration.[3][4][5]

This guide synthesizes quantitative proteomic data from two key studies to provide a clear comparison between wild-type cells and those with either a complete loss of VPS35 (knockout) or the specific D620N mutation.

Quantitative Proteomic Analysis: A Tale of Two Mutants

The following tables summarize the significant changes in the proteome of VPS35 knockout (KO) and D620N mutant cells compared to their wild-type counterparts. The data is derived from lysosomal immunoprecipitation (LysoIP) followed by tandem mass tag (TMT)-based quantitative proteomics for the VPS35 KO analysis and whole-cell proteomics for the D620N mutant analysis.

Table 1: Significantly Altered Proteins in Lysosomes of VPS35 Knockout (KO) Cells

In a study investigating the neuroprotective role of the retromer, a quantitative proteomic analysis of lysosomes isolated from wild-type, VPS35 KO, and VPS35-GFP expressing H4 neuroglioma cells was performed.[6] This analysis identified 246 significantly depleted and 477 significantly enriched proteins in the lysosomes of VPS35 KO cells.[6] A selection of these proteins, categorized by their primary function, is presented below.

Protein CategoryEnriched Proteins in VPS35 KO LysosomesDepleted Proteins in VPS35 KO Lysosomes
Lysosomal Enzymes Cathepsin B, Cathepsin D, GlucosylceramidaseSortilin
Autophagy-related SQSTM1/p62, LC3BATG9A
Endosomal Trafficking RAB7A, RAB5CVPS26A, VPS29
Mitochondrial Proteins Cytochrome c oxidase subunit 4, ATP synthase subunit alpha
Transmembrane Proteins LAMP1, LAMP2, TMEM192Cation-independent mannose-6-phosphate (B13060355) receptor

Note: This table represents a selection of proteins identified as significantly altered in the study by Daly et al. (2023). For a complete list, please refer to the supplementary data of the original publication.

Table 2: Significantly Altered Lysosomal Proteins in VPS35 D620N Mutant Cells

A separate study focused on the impact of the Parkinson's disease-associated D620N mutation on lysosomal function.[7] This research revealed that the VPS35[D620N] mutation alters the expression of approximately 220 lysosomal proteins.[7] Key protein alterations are highlighted below.

Protein CategoryAltered Proteins in VPS35 D620N Mutant Lysosomes
Rab GTPases & Effectors RILPL1 (recruited), Phosphorylated RAB10, Phosphorylated RAB12
Lysosomal Membrane Proteins TMEM55B
Kinases LRRK2 (recruited)

Note: This table highlights key proteins identified in the study by Vieweg et al. (2023). For the full proteomic dataset, please refer to the PRIDE repository identifier PXD042502.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

Lysosomal Immunoprecipitation (LysoIP) Coupled with TMT-based Quantitative Proteomics (for VPS35 KO)

This protocol was adapted from the methodology described in the study of VPS35 KO H4 neuroglioma cells.[6]

  • Cell Culture and Transduction: Wild-type, VPS35 KO, and VPS35-GFP rescue H4 cells were transduced with a lentiviral vector expressing the lysosomal transmembrane protein TMEM192 tagged with a triple HA epitope (TMEM192-3xHA).

  • Lysosome Immunoprecipitation: Cells were harvested and lysed in a buffer containing 1% NP-40. Lysosomes were immunoprecipitated from the cell lysates using anti-HA magnetic beads.

  • Protein Digestion and TMT Labeling: The immunoprecipitated proteins were eluted, reduced, alkylated, and digested with trypsin. The resulting peptides from each condition (wild-type, KO, and rescue) were labeled with distinct isobaric tandem mass tags (TMT).

  • Mass Spectrometry: The labeled peptides were combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data was processed to identify and quantify proteins. The relative abundance of each protein in the VPS35 KO and rescue samples was determined by comparing the reporter ion intensities to the wild-type sample. Statistical analysis was performed to identify proteins with significant changes in abundance.[6]

Whole-Cell Quantitative Proteomics (for VPS35 D620N)

The following is a general protocol for label-free quantitative proteomics, as would be used to analyze the proteome of VPS35 D620N mutant cells compared to wild-type.

  • Cell Culture and Lysis: Wild-type and VPS35 D620N mutant cells (e.g., mouse embryonic fibroblasts) were cultured under standard conditions. Cells were harvested and lysed in a buffer containing a strong detergent (e.g., SDS) and protease inhibitors to ensure complete protein extraction.

  • Protein Digestion: The protein concentration of the lysates was determined, and equal amounts of protein from each sample were reduced, alkylated, and digested with trypsin.

  • Mass Spectrometry: The resulting peptide mixtures were analyzed by LC-MS/MS using a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method.

  • Data Analysis: The raw mass spectrometry data was processed using a suitable software package (e.g., MaxQuant, Spectronaut) for protein identification and label-free quantification (LFQ). The LFQ intensities of proteins were compared between the wild-type and D620N mutant samples to identify proteins with significantly altered expression levels.[7]

Visualizing the Impact: Signaling Pathways and Workflows

To visually represent the complex cellular processes affected by VPS35 mutations, the following diagrams were generated using the DOT language.

Experimental Workflow for Lysosomal Proteomics cluster_cells Cell Culture cluster_lysoip Lysosome Immunoprecipitation cluster_ms Mass Spectrometry WT Wild-Type Cells Transduction Transduce with TMEM192-3xHA WT->Transduction KO VPS35 KO Cells KO->Transduction Rescue VPS35-GFP Rescue Cells Rescue->Transduction Lysis Cell Lysis Transduction->Lysis IP Anti-HA Immunoprecipitation Lysis->IP Digestion Protein Digestion IP->Digestion TMT TMT Labeling Digestion->TMT LCMS LC-MS/MS TMT->LCMS Analysis Data Analysis LCMS->Analysis

Caption: Workflow for LysoIP-based quantitative proteomics.

Impact of VPS35 D620N Mutation on LRRK2-Mediated Lysosomal Signaling cluster_lysosome Lysosome LRRK2 LRRK2 pRab10 pRab10 LRRK2->pRab10 phosphorylates pRab12 pRab12 LRRK2->pRab12 phosphorylates RILPL1 RILPL1 pRab10->RILPL1 recruits pRab12->RILPL1 recruits TMEM55B TMEM55B RILPL1->TMEM55B binds to VPS35_D620N VPS35 D620N Mutation Lysosomal_Stress Lysosomal Stress VPS35_D620N->Lysosomal_Stress induces Lysosomal_Stress->LRRK2 recruits to lysosome

Caption: VPS35 D620N mutation and lysosomal signaling.

Retromer-Mediated Protein Trafficking and Consequences of VPS35 Dysfunction cluster_trafficking Normal Trafficking cluster_dysfunction VPS35 Dysfunction (KO or Mutation) Endosome Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome default degradation pathway Cargo Cargo Proteins Endosome->Cargo TGN Trans-Golgi Network Plasma_Membrane Plasma Membrane Impaired_Recycling Impaired Recycling of Cargo Proteins Cargo_Accumulation Cargo Accumulation in Endosomes/Lysosomes Impaired_Recycling->Cargo_Accumulation Cellular_Defects Autophagy Defects Mitochondrial Dysfunction Neurodegeneration Cargo_Accumulation->Cellular_Defects Retromer Retromer Complex (contains Wild-Type VPS35) Retromer->TGN recycles to Retromer->Plasma_Membrane recycles to Cargo->Retromer binds

Caption: Consequences of VPS35 dysfunction on protein trafficking.

References

Safety Operating Guide

Navigating the Disposal of VPS35 Protein: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of biological materials like the Vacuolar protein sorting-associated protein 35 (VPS35) is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every recombinant protein are not typically published, a risk-based approach grounded in established best practices for similar biological materials is paramount. This guide provides a detailed framework for the safe disposal of VPS35 protein, ensuring the safety of laboratory personnel and the environment.

It is crucial to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as any information provided in the material's Safety Data Sheet (SDS).

Risk Assessment and Biohazard Classification

Before any disposal procedures are initiated, a thorough risk assessment of the this compound waste must be conducted. The primary factor determining the disposal pathway is the biohazard classification of the material. For recombinant proteins like VPS35, this is largely determined by the expression system used.

  • Biosafety Level 1 (BSL-1): this compound expressed in non-pathogenic host systems, such as E. coli K-12 strains, is generally considered BSL-1 waste. This waste does not pose a significant risk to healthy individuals or the environment.[1]

  • Biosafety Level 2 (BSL-2): If VPS35 is expressed in or contaminated with BSL-2 agents (e.g., certain viral vectors, pathogenic bacteria), all associated waste must be handled and disposed of as biohazardous waste according to BSL-2 protocols.[1]

This guide will focus on the disposal procedures for this compound classified as BSL-1 waste, which is the most common scenario in a research setting.

Summary of Disposal Procedures for this compound Waste

The appropriate disposal method depends on the physical state of the waste and its contents. The following table summarizes the recommended procedures for different categories of VPS35 waste.

Waste CategoryDescriptionPrimary Disposal Method
Liquid Waste (Non-Hazardous) This compound in benign buffers (e.g., PBS, Tris, HEPES). No other hazardous chemicals present.Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1][2]
Liquid Waste (Chemically Hazardous) This compound mixed with hazardous chemicals (e.g., solvents, detergents with hazard warnings, heavy metals).Collection in a designated, clearly labeled hazardous waste container for pickup by certified hazardous waste personnel. Do not autoclave solutions containing solvents, corrosives, or bleach. [2][3]
Solid Waste (Non-Sharps) Gels, contaminated labware (e.g., gloves, tubes, pipette tips), and paper towels used during work with VPS35.Decontamination via autoclaving, followed by disposal in the regular trash.[4][5][6] Alternatively, collect in a biohazard bag for disposal by a licensed waste service.[7]
Sharps Waste Needles, syringes, glass Pasteur pipettes, or any other sharp objects contaminated with this compound.Collection in a designated, puncture-proof sharps container for specialized disposal, typically via incineration.[2]

Experimental Protocols for Inactivation and Decontamination

For BSL-1 liquid and solid waste, inactivation or decontamination is a required step to render the material safe for final disposal.

Protocol 1: Chemical Inactivation of Liquid VPS35 Waste

This protocol is suitable for inactivating VPS35 in benign buffer solutions prior to drain disposal.

Objective: To denature and inactivate the this compound using a chemical disinfectant.

Materials:

  • Liquid VPS35 waste in a designated, compatible container.

  • Household bleach (typically 5.25-8.25% sodium hypochlorite).

  • Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses.

Methodology:

  • Work in a well-ventilated area, such as a chemical fume hood or near a ventilation source.

  • Carefully add household bleach to the liquid protein waste to achieve a final concentration of 10% bleach (a 1:10 dilution of the waste with bleach).[8][9] For solutions with a high protein concentration, ensure thorough mixing.

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[2][8]

  • After the contact time, the inactivated solution can be disposed of down the drain with a large volume of running water, in accordance with local wastewater regulations.[1][2]

Protocol 2: Decontamination of Solid Waste by Autoclaving

This protocol is the standard method for decontaminating solid laboratory waste contaminated with biological materials.

Objective: To sterilize solid waste using high-pressure saturated steam.

Materials:

  • Solid waste (gloves, tubes, tips, etc.) contaminated with VPS35.

  • Autoclavable biohazard bag.

  • Secondary containment: a leak-proof, autoclavable pan or tub.[4][5]

  • Autoclave indicator tape.

  • PPE: Heat-resistant gloves, safety glasses.

Methodology:

  • Collect solid waste in an autoclavable biohazard bag. Do not fill the bag more than 75% full to allow for steam penetration.[3]

  • Add approximately 250 ml (1 cup) of water to the bag to facilitate steam generation.[5]

  • Leave the top of the bag loosely open or cinched to allow steam to enter.[4][5] Never seal the bag completely as pressure can build up.

  • Place a strip of autoclave indicator tape on the bag.

  • Place the bag inside a secondary containment pan to catch any potential leaks.

  • Process the waste in an autoclave, typically at 121°C (250°F) and 15 psi for a minimum of 30-60 minutes. The exact cycle time will depend on the load size and the autoclave's specifications.[4][5][6]

  • After the cycle is complete and the chamber has cooled and depressurized, use heat-resistant gloves and safety glasses to remove the load.

  • Check the autoclave indicator tape for a color change, which confirms the proper temperature was reached.

  • Once cooled, the autoclaved bag can be securely closed and disposed of in the regular municipal trash.[1][4]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

VPS35_Disposal_Workflow start Start: VPS35 Waste Generated risk_assessment Risk Assessment: What is in the waste? start->risk_assessment liquid_waste Liquid Waste risk_assessment->liquid_waste Liquid solid_waste Solid Waste risk_assessment->solid_waste Solid (Non-Sharps) sharps_waste Sharps Waste risk_assessment->sharps_waste Sharps chem_hazard Contains Hazardous Chemicals? liquid_waste->chem_hazard autoclave Autoclave Decontamination (121°C, 30-60 min) solid_waste->autoclave sharps_container Collect in Puncture-Proof Sharps Container sharps_waste->sharps_container hazardous_container Collect in Designated Hazardous Waste Container chem_hazard->hazardous_container Yes no_chem_hazard Inactivation Protocol (e.g., 10% Bleach) chem_hazard->no_chem_hazard No ehs_pickup Arrange for EHS Pickup hazardous_container->ehs_pickup drain_disposal Drain Disposal with Copious Water no_chem_hazard->drain_disposal trash_disposal Dispose in Regular Trash autoclave->trash_disposal incineration Disposal via Incineration Service sharps_container->incineration

Caption: Decision workflow for the safe disposal of this compound waste.

By following these general guidelines and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound and related laboratory waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling VPS35 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel working with the VPS35 protein. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.

Vacuolar protein sorting 35 (VPS35) is a key component of the retromer complex, playing a vital role in the intracellular trafficking of proteins.[1][2][3] Its association with neurodegenerative diseases such as Parkinson's and Alzheimer's underscores its significance in cellular health and disease.[1][2][4][5] While VPS35 is not classified as a hazardous substance, proper handling of the recombinant form is imperative to ensure researcher safety and experimental success. The following guidelines are based on best practices for handling recombinant proteins in a laboratory setting.[6][7][8][9]

Personal Protective Equipment (PPE) and Essential Safety Measures

When working with this compound, all personnel must use the following Personal Protective Equipment (PPE) to minimize exposure and prevent contamination.

PPE ComponentSpecificationPurpose
Gloves Nitrile, powder-freePrevents skin contact and protein contamination.
Lab Coat StandardProtects skin and clothing from spills.
Eye Protection Safety glasses or gogglesShields eyes from potential splashes.

General Laboratory Practices:

  • Always work in a designated and clean laboratory area.

  • Avoid mouth pipetting.

  • Wash hands thoroughly after handling the protein and before leaving the laboratory.

  • Do not eat, drink, or smoke in the laboratory.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedures for the entire lifecycle of this compound in the laboratory, from initial receipt and storage to final disposal.

1. Receiving and Storage:

Upon receiving a shipment of lyophilized this compound, it is recommended to briefly centrifuge the vial to ensure the contents are at the bottom.[10] For long-term storage of the lyophilized protein, a temperature of -20°C is suitable, though some sources suggest -80°C for maximum stability.[7][9]

Storage ConditionTemperatureDuration
Lyophilized Protein -20°C or -80°CLong-term
Reconstituted Protein (Aliquots) -20°C or -80°CLong-term
Reconstituted Protein (Working Solution) 4°CShort-term (up to one week)

2. Reconstitution Protocol:

To reconstitute the lyophilized this compound, use sterile, deionized water or a buffer recommended by the supplier.[10] A common recommendation is to reconstitute to a concentration of 0.1-1.0 mg/mL.[7][10]

Experimental Protocol: Reconstitution of Lyophilized VPS35

  • Briefly centrifuge the vial to collect the lyophilized powder at the bottom.[10]

  • Aseptically add the recommended volume of sterile, deionized water or buffer to the vial to achieve the desired concentration (typically 0.1-1.0 mg/mL).[7][10]

  • Gently swirl or pipette the solution up and down to dissolve the protein. Avoid vigorous shaking or vortexing, as this can cause denaturation.[8]

  • Once dissolved, it is best practice to create single-use aliquots to prevent multiple freeze-thaw cycles, which can degrade the protein.[7][9] A carrier protein, such as BSA, can be added to improve stability, particularly for dilute solutions.[8]

  • Store the aliquots at -20°C or -80°C.[7][9][10]

3. Handling and Use:

  • When handling the reconstituted VPS35 solution, always use appropriate PPE.

  • Thaw aliquots on ice immediately before use.

  • Avoid repeated freeze-thaw cycles.[7][9]

4. Disposal Plan:

Unused or waste this compound solutions should be disposed of in accordance with institutional and local regulations for biological waste. Typically, this involves autoclaving or chemical inactivation before disposal.

Visualizing the Workflow

To ensure clarity and adherence to the handling protocol, the following workflow diagram outlines the key steps.

VPS35_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Lyophilized VPS35 Centrifuge Centrifuge Vial Receive->Centrifuge Reconstitute Reconstitute in Sterile Buffer Centrifuge->Reconstitute Aliquot Create Single-Use Aliquots Reconstitute->Aliquot Store_Aliquots Store Aliquots at -20°C/-80°C Aliquot->Store_Aliquots Store_Lyophilized Store Lyophilized at -20°C/-80°C Thaw Thaw Aliquot on Ice Store_Aliquots->Thaw Store_Working Store Working Solution at 4°C Experiment Perform Experiment Thaw->Experiment Waste Collect Waste Experiment->Waste Decontaminate Decontaminate (Autoclave/Chemical) Waste->Decontaminate Dispose Dispose per Regulations Decontaminate->Dispose

Caption: Workflow for safe handling of this compound.

This comprehensive guide provides the necessary information for the safe and effective handling of this compound in a research setting. By adhering to these procedures, you contribute to a secure laboratory environment and the generation of reliable scientific data.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.